Product packaging for 5-(2-chlorophenyl)-1H-pyrazol-3-amine(Cat. No.:CAS No. 126520-01-2)

5-(2-chlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B159961
CAS No.: 126520-01-2
M. Wt: 193.63 g/mol
InChI Key: CCHHJUFHNSRPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Chlorophenyl)-1H-pyrazol-3-amine (CAS 126520-01-2) is a high-purity chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . It is a chlorophenyl-substituted pyrazole, a class of nitrogen-containing heterocyclic scaffolds that are of significant interest in medicinal and coordination chemistry due to their diverse biological activities and utility as ligands . Pyrazole derivatives are recognized as privileged structures in drug discovery and are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and cannabinoid receptor antagonist activities . This specific amine-functionalized pyrazole serves as a versatile building block for the synthesis of more complex molecules and is valuable for researchers exploring new chemical entities in areas such as synthetic methodology development and biological screening . The product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B159961 5-(2-chlorophenyl)-1H-pyrazol-3-amine CAS No. 126520-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHJUFHNSRPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126520-01-2
Record name 5-(2-chlorophenyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the basic properties of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry.[1] We will dissect the structural features governing its basicity, including the nuanced interplay of tautomerism and the electronic effects of its substituents. This theoretical framework is complemented by detailed, field-proven experimental and computational protocols for the precise determination of its pKa, empowering researchers to fully characterize this valuable scaffold.

Structural and Electronic Analysis of Basicity

This compound (CAS 126520-01-2) is a substituted aminopyrazole.[1][2][3][4] Its basicity arises from the presence of three nitrogen atoms, each with a lone pair of electrons capable of accepting a proton. However, their respective contributions to the molecule's overall basicity are not equal. The primary determinants are the location of the nitrogen atom (in the ring or exocyclic), its hybridization state, and the electronic influence of the substituents.

The Role of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • N2 (Pyridine-like): The lone pair on the N2 nitrogen resides in an sp² hybrid orbital in the plane of the ring, perpendicular to the aromatic system. This "pyridine-like" nitrogen is the principal site of basicity for the pyrazole ring itself. Unsubstituted pyrazole has a pKa of approximately 2.5 for its conjugate acid.

Tautomerism: A Critical Consideration

Un-symmetrically substituted pyrazoles like the title compound exist as a mixture of tautomers in solution.[5][6][7] This equilibrium is crucial as it dictates the relative positions of the substituents and the N-H proton, directly impacting which nitrogen atom is the most basic. The two primary annular tautomers are:

  • Tautomer A: this compound

  • Tautomer B: 3-(2-chlorophenyl)-1H-pyrazol-5-amine

Studies on analogous 3(5)-aminopyrazoles and 3(5)-phenylpyrazoles suggest that the equilibrium often favors the tautomer where the more electron-withdrawing group is at position 3.[8][9] However, the exact ratio is solvent-dependent and must be considered during analysis.

Tautomerism cluster_A Tautomer A This compound cluster_B Tautomer B 3-(2-chlorophenyl)-1H-pyrazol-5-amine imgA imgB imgA->imgB caption Annular tautomerism of the title compound.

Caption: Annular tautomerism of the title compound.

Influence of Substituents

The basicity of the pyrazole core is modulated by the electronic properties of the amino and 2-chlorophenyl groups.

  • -NH₂ (Amino Group): As a strong π-donor through resonance (+R effect) and a σ-acceptor through induction (-I effect), the amino group increases the electron density of the pyrazole ring. This effect enhances the basicity of the pyridine-like N2 atom.

  • -C₆H₄Cl (2-Chlorophenyl Group): This group exerts a net electron-withdrawing effect.

    • Inductive Effect (-I): The chlorine atom is strongly electronegative, withdrawing electron density from the phenyl ring, which in turn withdraws density from the pyrazole core. This deactivating effect reduces the basicity of the ring nitrogens.[10]

    • Resonance Effect (+R): The chlorine atom can donate a lone pair into the phenyl ring via resonance, which directs electrophilic substitution to ortho and para positions but is generally weaker than its inductive pull.[10][11]

    • Steric Effects: The ortho position of the chlorine may cause steric hindrance, potentially forcing the phenyl ring to twist out of coplanarity with the pyrazole ring. This would diminish the resonance interaction, making the group more purely inductively withdrawing.

The competition for protonation will primarily be between the pyridine-like N2 atom and the exocyclic amino group. The increased electron density from the amino group likely makes the N2 atom a stronger base than in unsubstituted pyrazole, while the electron-withdrawing nature of the chlorophenyl group will counteract this. The precise pKa is a result of this delicate electronic balance.

Experimental Determination of pKa

For definitive characterization, experimental measurement is the gold standard. Potentiometric titration is a robust and highly precise method for determining pKa values.[12][13][14]

Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow prep 1. Preparation - Prepare 0.1 M HCl & 0.1 M NaOH. - Prepare 0.15 M KCl (ionic strength). - Prepare ~1 mM analyte solution. calib 2. pH Meter Calibration Calibrate with standard buffers (e.g., pH 4.00, 7.00, 10.00). prep->calib setup 3. Titration Setup - Place analyte in vessel with stir bar. - Immerse calibrated pH electrode. - Purge with N₂ to remove CO₂. calib->setup titr 4. Titration - Add titrant (acid or base) in small, precise increments. - Record pH and total volume added after each addition. setup->titr analysis 5. Data Analysis - Plot pH vs. Titrant Volume. - Determine equivalence point(s) from 1st/2nd derivative plot. - Calculate pKa: pH at half-equivalence point. titr->analysis

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Step-by-Step Protocol

Objective: To determine the pKa of the conjugate acid of this compound.

Materials:

  • This compound (≥98% purity)[1]

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Potassium Chloride (KCl)

  • Deionized, CO₂-free water

  • pH Meter with combination electrode, magnetic stirrer, and 25 mL burette

Causality Behind Experimental Choices:

  • CO₂-free water & N₂ purge: Carbon dioxide from the air can dissolve to form carbonic acid, which would interfere with the titration of a weak base, leading to inaccurate results.[12][13]

  • KCl for Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Maintaining a constant ionic strength with an inert salt like KCl ensures that the measured pKa is consistent and not an artifact of changing solution conditions.[15]

  • Co-solvent (if needed): If the compound has poor aqueous solubility, a co-solvent like methanol or DMSO may be required. Note that this yields an apparent pKa (pKa*) specific to that solvent system, which can be extrapolated to a pure aqueous value if necessary.[13]

Procedure:

  • Solution Preparation: a. Prepare a 0.15 M KCl solution in CO₂-free deionized water. b. Accurately weigh a sufficient amount of the compound to prepare 50 mL of a ~1 mM solution in the 0.15 M KCl solution. Gentle heating or sonication may aid dissolution.

  • Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[15][16]

  • Titration: a. Pipette a known volume (e.g., 40 mL) of the analyte solution into a titration vessel. b. Add a magnetic stir bar and begin gentle stirring. c. Immerse the pH electrode and ensure the bulb is fully submerged but clear of the stir bar. d. Purge the headspace of the vessel with a gentle stream of nitrogen gas throughout the titration. e. Record the initial pH. f. Begin adding the standardized 0.1 M HCl titrant from the burette in small increments (e.g., 0.1-0.2 mL). g. After each addition, allow the pH reading to stabilize, then record the total volume of titrant added and the corresponding pH. h. As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to accurately define the inflection point.[16] i. Continue the titration well past the equivalence point until the pH curve flattens again.

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). b. Determine the equivalence point (Vₑ), which is the volume of titrant at the steepest point of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak, or the second derivative (Δ²pH/ΔV² vs. V) and finding the zero-crossing. c. The volume at the half-equivalence point is V₁/₂ = Vₑ / 2. d. Find the pH on the titration curve that corresponds to the volume V₁/₂. At this point, the concentrations of the protonated base (BH⁺) and the free base (B) are equal. e. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa .

Computational Prediction of pKa

Complementary to experimental methods, computational chemistry offers a powerful tool for predicting pKa values in silico, providing valuable insights before a compound is even synthesized.[17][18]

Theoretical Basis

The pKa is directly related to the Gibbs free energy change (ΔG) of the dissociation reaction in solution. The computational workflow involves calculating the free energies of the neutral base (B) and its protonated form (BH⁺) in a simulated aqueous environment.

pKa = ΔG_solv / (2.303 * RT)

Where ΔG_solv is the free energy of the reaction B + H⁺ → BH⁺ in solution. This requires high-level quantum mechanical calculations combined with a solvation model.[17]

Computational Workflow

Computational_pKa_Workflow struct 1. Structure Preparation Build 3D structures of the neutral base (B) and its conjugate acid (BH⁺). Consider all relevant tautomers and protonation sites. gas_opt 2. Gas-Phase Optimization Optimize geometry and perform frequency calculations for B and BH⁺. (e.g., DFT: B3LYP/6-31G(d)) struct->gas_opt solv_energy 3. Solvation Energy Calculation Perform single-point energy calculations in a continuum solvation model (e.g., SMD, PCM) for the optimized structures. gas_opt->solv_energy pka_calc 4. pKa Calculation Calculate ΔG_solv using the gas-phase free energies and solvation energies. Use a thermodynamic cycle and an experimental value for the proton's solvation free energy. solv_energy->pka_calc analysis 5. Analysis Compare calculated pKa values for different protonation sites and tautomers to predict the most favorable species. pka_calc->analysis

Caption: Workflow for computational pKa prediction.

Methodology Details:

  • Level of Theory: Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311+G(d,p)) provides a good balance of accuracy and computational cost.[19]

  • Solvation Model: Implicit continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used to approximate the effect of the solvent (water).[19] For higher accuracy, including a few explicit water molecules in the calculation can better model specific hydrogen bonding interactions.[19]

  • Proton Free Energy: The free energy of the proton in solution is a known, but challenging, experimental value that must be included in the thermodynamic cycle.

This computational approach allows for the comparison of the relative stabilities of different protonated forms (e.g., protonation at N2 vs. the exocyclic amine), providing a theoretical prediction of the most basic site in the molecule.

Summary of Expected Basic Properties

The basicity of this compound is a complex function of its structure. The data presented below is a qualitative summary based on the principles discussed.

PropertyAnalysisExpected Outcome
Primary Basic Center Competition between the pyridine-like N2 of the pyrazole ring and the exocyclic amino N.The N2 position is likely the most basic site due to the delocalization of the amino lone pair into the ring, which decreases its basicity while increasing the ring's electron density.
Influence of -NH₂ Strong electron-donating group (+R).Increases the basicity of the pyrazole ring compared to an unsubstituted pyrazole.
Influence of -C₆H₄Cl Net electron-withdrawing group (-I > +R).Decreases the basicity of the pyrazole ring. The ortho position may enhance this effect via steric hindrance.
Predicted pKa Range Balancing the activating amino group against the deactivating chlorophenyl group on a pyrazole core (pKa ≈ 2.5).The pKa of the conjugate acid is expected to be in the range of 3.5 - 5.0 . This is a scientifically grounded estimation, but experimental verification is essential.

Conclusion

Understanding the basic properties of this compound is fundamental for its effective application in drug development. Its pKa is governed by a sophisticated interplay between annular tautomerism and the competing electronic effects of its amino and chlorophenyl substituents. While theoretical analysis points to the pyridine-like N2 atom as the most probable protonation site with an estimated pKa between 3.5 and 5.0, this guide underscores the necessity of rigorous experimental determination. The detailed protocols for potentiometric titration and computational prediction provided herein offer a robust framework for researchers to accurately characterize this and other novel chemical entities, ultimately enabling more informed decisions in the design of next-generation therapeutics.

References

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
  • Creative Bioarray.
  • National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa)
  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Mettler-Toledo International Inc.
  • Prezi Inc. Determination of pKa Using UV-VIS Spectrophotometry. [Link]
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
  • J. Elguero, et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry.
  • BuyersGuideChem. This compound. [Link]
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
  • MDPI. Structure and IR Spectra of 3(5)
  • ResearchGate. ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study. [Link]
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
  • National Center for Biotechnology Information. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]
  • National Center for Biotechnology Information.
  • MDPI.
  • University of Missouri–St. Louis.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
  • National Center for Biotechnology Information. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. [Link]
  • Routledge. Computational Approaches for the Prediction of pKa Values, 1st Edition. [Link]
  • ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. [Link]
  • Master Organic Chemistry.
  • University of Illinois. 12.
  • ResearchGate.
  • Quora. Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?. [Link]
  • Pressbooks. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]

Sources

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery. Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active agents.[1][2][3] Among the vast chemical space of pyrazole derivatives, 5-(2-chlorophenyl)-1H-pyrazol-3-amine stands out as a particularly valuable starting material for the synthesis of targeted therapeutics, especially in the realm of oncology and inflammatory diseases.

This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its application as a core structural motif in the development of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[4]

Synonyms: 3-Amino-5-(2-chlorophenyl)pyrazole, 5-(2-chlorophenyl)pyrazol-3-ylamine, 3-(2-chlorophenyl)-1H-pyrazol-5-amine[4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueReference
CAS Number 126520-01-2[4][5]
Molecular Formula C₉H₈ClN₃[4][5]
Molecular Weight 193.63 g/mol [4]
Appearance Pale yellow amorphous powder
Melting Point 71-78 °C
Purity ≥98% (HPLC)[4]

Proposed Synthesis Protocol: A Rational Approach

Proposed Synthetic Scheme:

G cluster_0 Step 1: Formation of β-ketonitrile cluster_1 Step 2: Cyclization to form the Pyrazole Ring start 2'-Chloroacetophenone reagent1 Sodium Ethoxide, Ethyl Cyanoacetate start->reagent1 Claisen Condensation intermediate 2-(2-chlorobenzoyl)acetonitrile (β-ketonitrile intermediate) reagent1->intermediate reagent2 Hydrazine Hydrate intermediate->reagent2 Cyclocondensation product This compound reagent2->product

Figure 2: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 2-(2-chlorobenzoyl)acetonitrile (β-ketonitrile intermediate)

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add 2'-chloroacetophenone (1 equivalent) dropwise at 0-5°C with stirring.

  • After the addition is complete, add ethyl cyanoacetate (1.1 equivalents) dropwise to the reaction mixture at the same temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 2-(2-chlorobenzoyl)acetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final product, this compound.

Justification for Experimental Choices:

  • Claisen Condensation: This is a classic and efficient method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of β-dicarbonyl compounds and their analogues like β-ketonitriles.

  • Hydrazine Cyclization: The reaction of a β-ketonitrile with hydrazine is a highly reliable and regioselective method for the synthesis of 3-aminopyrazoles. The Thorpe-Ziegler reaction mechanism governs this cyclization.

  • Solvent and Reagent Selection: Anhydrous conditions in the first step are crucial to prevent the hydrolysis of the ethoxide base and the ester. Ethanol is a common solvent for such reactions. For the cyclization, ethanol or acetic acid are typically used as they facilitate the reaction without significant side products.

The Role of this compound in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of potent and selective kinase inhibitors. The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases, while the 3-amino group provides a convenient handle for further chemical modifications to enhance potency and selectivity. The 2-chlorophenyl substituent can occupy a hydrophobic pocket in the kinase active site, contributing to the overall binding affinity.

Targeting the JAK-STAT Signaling Pathway:

A particularly promising application of pyrazole derivatives is the inhibition of the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as immunity, cell proliferation, and apoptosis.[6][7][8][9][10] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, myelofibrosis, and various cancers.[1][11][12]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Gene Transcription Gene->Transcription 8. Transcription Activation Pyrazole_Inhibitor This compound Derivative (JAK Inhibitor) Pyrazole_Inhibitor->JAK Inhibition

Figure 3: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.

The mechanism of action of pyrazole-based JAK inhibitors involves competitive binding to the ATP-binding pocket of the JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[13][14] This blockade of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation of malignant cells.

Structure-Activity Relationship (SAR) Insights:

Numerous studies have demonstrated the potential of pyrazole-containing compounds as kinase inhibitors, with some derivatives exhibiting impressive IC₅₀ values in the nanomolar range against various kinases.[12][15][16][17] While specific data for derivatives of this compound is limited in publicly available literature, the general SAR for pyrazole-based kinase inhibitors suggests that:

  • The N-H of the pyrazole ring often forms a crucial hydrogen bond with the hinge region of the kinase.

  • Substituents at the 3- and 5-positions of the pyrazole ring can be modified to optimize interactions with the solvent-exposed region and hydrophobic pockets of the ATP-binding site, respectively.

  • The 2-chlorophenyl group is well-positioned to interact with a hydrophobic pocket, and further substitution on this ring could enhance selectivity.

Quantitative Data for Representative Pyrazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Amino-(1H)-pyrazole derivativesJAK13.4[12]
JAK22.2[12]
JAK33.5[12]
Pyrazole-based inhibitorsChk217.9[15]
Pyrazole-based inhibitorsCDK11520[15]

This data underscores the potential of the pyrazole scaffold in achieving high-potency kinase inhibition.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, a singlet for the C4-H of the pyrazole ring, and broad signals for the NH₂ and NH protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the pyrazole and chlorophenyl rings. The carbon attached to the chlorine will be significantly deshielded.[18]

Infrared (IR) Spectroscopy:

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations for the primary amine (NH₂) and the pyrazole N-H in the range of 3200-3500 cm⁻¹.[19][20]

  • C=N and C=C stretching vibrations of the pyrazole and aromatic rings in the 1500-1650 cm⁻¹ region.

  • C-Cl stretching vibration in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 193, with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).[21]

Conclusion and Future Directions

This compound is a high-value chemical entity with significant potential in the field of drug discovery. Its straightforward, albeit proposed, synthesis and its privileged pyrazole scaffold make it an attractive starting point for the development of novel kinase inhibitors. The demonstrated success of pyrazole derivatives as potent inhibitors of the JAK-STAT pathway highlights a clear and promising avenue for the application of this compound in the discovery of new treatments for cancer and inflammatory disorders.

Future research should focus on the development and optimization of a scalable synthesis for this compound and the exploration of its derivatization to generate libraries of compounds for screening against a panel of kinases. The insights gained from such studies will undoubtedly contribute to the advancement of targeted therapies for a range of debilitating diseases.

References

  • Wikipedia. (n.d.). JAK-STAT signaling pathway.
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of cell signaling. Science, 296(5573), 1653-1655.
  • Kisseleva, T., Bhattacharya, S., Braunstein, J., & Schindler, C. W. (2002). Signaling through the JAK/STAT pathway, recent advances and future challenges. Gene, 285(1-2), 1-24.
  • Elabscience. (n.d.). JAK-STAT Signaling Pathway.
  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
  • Liang, X. W., Huang, Y. X., Zang, J., Gao, Q. W., Xu, W. F., Wang, B. H., & Zhang, Y. J. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2660-2672.
  • Peking University. (n.d.). Supporting Information.
  • Zhang, Y., & Li, Z. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1835-1855.
  • Liang, X., Huang, Y., Zang, J., Gao, Q., Xu, W., Wang, B., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955.
  • BuyersGuideChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Mechanisms in Medicine Inc. (2017, June 6). Mechanism of Action of JAK Inhibitors [Video]. YouTube. [Link]
  • HealthCentral. (2022, July 1). Mini Med School: How JAK Inhibitors Work.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(21), 5053.
  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
  • Kumar, A., Singh, P., & Kumar, R. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 15(9), 1170.
  • National Institutes of Health. (n.d.). Pyrazol-3-ylamine. PubChem.
  • PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine (C15H11Cl2N3).
  • Zhang, L., Wang, Y., & Li, J. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1429.
  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubMed. (n.d.). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.
  • Research and Journal of Pharmaceutical and Technology. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • Bartel, K., Schmeck, C., & Koch, P. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6569.
  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
  • De Gruyter. (2005). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • Guidechem. (n.d.). 4-(2-Chlorophenyl)-1H-pyrazol-5-amine 95750-98-4.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • SpectrumBase. (n.d.). 1H-pyrazol-5-amine, 1-[(2-chlorophenyl)methyl]-3-methyl-.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • 3B Scientific (Wuhan) Corporation Limited. (n.d.). 3-(2-chlorophenyl)-1h-pyrazol-5-amine suppliers USA.
  • CAS. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • El-Sayed, M. A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 680-692.

Sources

5-(2-chlorophenyl)-1H-pyrazol-3-amine CAS number 126520-01-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 126520-01-2), a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's physicochemical properties, details established synthetic routes with mechanistic insights, and explores its significant role as a versatile intermediate in the development of targeted therapeutics, particularly in oncology and inflammatory diseases. Key applications, including its use in the synthesis of novel kinase inhibitors, are discussed. Furthermore, this guide outlines standard analytical methodologies for characterization and provides essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction and Core Compound Profile

This compound is a substituted aminopyrazole that has emerged as a highly valuable scaffold in synthetic chemistry.[1][2] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a motif frequently found in biologically active compounds.[3] The specific substitution pattern of this compound—an amine group at the 3-position and a 2-chlorophenyl moiety at the 5-position—confers a unique combination of reactivity and structural properties, making it an ideal starting point for constructing more complex molecular architectures.[1]

Its primary value lies in its role as a key intermediate.[1][2] The amine group serves as a versatile nucleophilic handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[4] The 2-chlorophenyl group influences the compound's lipophilicity and steric profile, which can be critical for modulating the pharmacological activity of its derivatives.[5] Consequently, this molecule is extensively used in the discovery of novel anti-inflammatory agents, anti-cancer therapeutics, and potent agrochemicals such as fungicides and herbicides.[1][2][5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource(s)
CAS Number 126520-01-2[2][6][7]
Molecular Formula C₉H₈ClN₃[6][8]
Molecular Weight 193.63 g/mol [6][9]
IUPAC Name This compound[2]
Synonyms 3-Amino-5-(2-chlorophenyl)pyrazole, 3-(2-Chlorophenyl)-1H-pyrazol-5-amine[1][8][10]
SMILES NC1=NNC(C2=CC=CC=C2Cl)=C1[6]
Appearance Typically an off-white to light-yellow solid (inferred)N/A
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[7]

Synthesis and Mechanism

The synthesis of 3-amino-5-arylpyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with hydrazine or its salts.[11] This approach offers high yields and regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule begins by disconnecting the pyrazole ring. The key disconnection is across the N-N bond and the C-N bond of the enamine moiety, leading back to two primary precursors: hydrazine and a suitable β-ketonitrile, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile (also known as 2-chlorobenzoylacetonitrile).

G Target This compound Disconnect C-N / N-N Disconnection (Condensation) Target->Disconnect Precursors Precursors Disconnect->Precursors BetaKetonitrile 3-(2-chlorophenyl)-3-oxopropanenitrile Precursors->BetaKetonitrile Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Precursors->Hydrazine G cluster_0 Mechanism Flow A 1. Nucleophilic Attack Hydrazine attacks the ketone carbonyl. B 2. Dehydration Formation of hydrazone intermediate. A->B H₂O C 3. Intramolecular Cyclization Terminal nitrogen attacks the nitrile carbon. B->C Ring Closure D 4. Tautomerization Formation of the aromatic pyrazole ring. C->D Proton Shift G TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD_FADD TRADD/FADD/ Caspase-8 TNFR1->TRADD_FADD RIPK1 RIPK1 TNFR1->RIPK1 Apoptosis Apoptosis TRADD_FADD->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 NF_kB NF-κB Pathway RIPK1->NF_kB MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Survival Cell Survival NF_kB->Survival Inhibitor Derivative of 126520-01-2 Inhibitor->RIPK1  Inhibits Kinase Activity G cluster_workflow Analytical Workflow start Synthesized Crude Product purification Purification (Recrystallization/ Chromatography) start->purification identity identity purification->identity purity purity identity->purity end Qualified Reference Material purity->end

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a cornerstone in modern medicinal chemistry and drug discovery.[1] Its unique electronic properties and stereochemical presentation allow it to serve as a versatile scaffold, capable of forming key interactions with a multitude of biological targets.[2] Molecules incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, analgesic, and anti-cancer properties.[3]

The specific compound, 3-(2-Chlorophenyl)-1H-pyrazol-5-amine, is a particularly valuable building block. The presence of the 2-chlorophenyl group at the 3-position introduces specific steric and electronic features that can be crucial for modulating target affinity and selectivity, as well as influencing the pharmacokinetic profile of derivative compounds.[3] This guide provides a detailed, mechanistically-grounded pathway for the synthesis of this key intermediate, designed for researchers, chemists, and professionals engaged in the field of pharmaceutical and agrochemical development.

Core Synthetic Strategy: A Two-Stage Annulation Approach

The most robust and widely adopted method for the synthesis of 3-aryl-5-aminopyrazoles proceeds through a two-stage process.[4][5] This strategy involves:

  • Formation of a β-Ketonitrile Intermediate: A Claisen condensation reaction is employed to construct the requisite 1,3-dicarbonyl equivalent, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile.

  • Heterocyclic Ring Formation: The β-ketonitrile is then subjected to a cyclization-condensation reaction with hydrazine to form the final pyrazole ring system.[6]

This approach is favored due to the high availability of starting materials and the generally high yields achieved in both steps.

Synthesis_Workflow cluster_0 Stage 1: β-Ketonitrile Synthesis cluster_1 Stage 2: Pyrazole Ring Formation A Ethyl 2-Chlorobenzoate + Acetonitrile B Claisen Condensation A->B  NaH, THF C 3-(2-Chlorophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate) B->C E Condensation & Cyclization C->E  Ethanol, Reflux D Hydrazine Hydrate D->E F 3-(2-Chlorophenyl)-1H-pyrazol-5-amine (Final Product) E->F

Caption: Overall workflow for the synthesis of 3-(2-Chlorophenyl)-1H-pyrazol-5-amine.

Stage 1: Synthesis of 3-(2-Chlorophenyl)-3-oxopropanenitrile

The foundational step is the creation of the β-ketonitrile, 3-(2-chlorophenyl)-3-oxopropanenitrile (also known as 2-chlorobenzoylacetonitrile). This is efficiently achieved via a Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a compound with an acidic α-proton, such as a nitrile.[7][8]

Mechanistic Rationale

The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH), which deprotonates acetonitrile to form a resonance-stabilized carbanion.[8] This potent nucleophile then attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the target β-ketonitrile.[7] The use of a full equivalent of base is crucial as it drives the equilibrium toward the product by deprotonating the newly formed β-ketonitrile, which has a highly acidic methylene group between the two carbonyl/nitrile functionalities.[7]

Claisen_Mechanism cluster_acetonitrile Acetonitrile Deprotonation cluster_ester Nucleophilic Attack & Elimination CH3CN H₃C-C≡N Enolate ⁻CH₂-C≡N CH3CN->Enolate 1. Base Attack NaH NaH NaH->CH3CN H2 H₂↑ Enolate->H2 Ester Ethyl 2-Chlorobenzoate Enolate->Ester 2. Nucleophilic Attack Intermediate Tetrahedral Intermediate Ester->Intermediate Product β-Ketonitrile Product Enolate Intermediate->Product 3. Elimination of Ethoxide FinalProduct 3-(2-Chlorophenyl)-3-oxopropanenitrile Product->FinalProduct 4. Acidic Workup (H₃O⁺)

Caption: Simplified mechanism of the Claisen condensation for β-ketonitrile synthesis.

Experimental Protocol: Stage 1

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Sodium Hydride (60% disp. in oil)24.004.4 g0.11
Anhydrous Tetrahydrofuran (THF)-150 mL-
Acetonitrile41.054.5 g (5.7 mL)0.11
Ethyl 2-Chlorobenzoate184.6218.5 g0.10
1M Hydrochloric Acid-~50 mL-
Diethyl Ether-200 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Base Preparation: The sodium hydride dispersion is carefully washed with anhydrous hexanes (2 x 20 mL) to remove the mineral oil and then suspended in 100 mL of anhydrous THF.

  • Enolate Formation: The flask is cooled to 0 °C in an ice bath. Acetonitrile is added dropwise to the stirred NaH suspension over 15 minutes. The mixture is then stirred at room temperature for 1 hour.

  • Condensation: A solution of ethyl 2-chlorobenzoate in 50 mL of anhydrous THF is added dropwise via the dropping funnel over 30 minutes. After the addition is complete, the reaction mixture is heated to reflux for 4 hours.

  • Work-up and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1M HCl until the pH is ~7.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 75 mL).

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield 3-(2-chlorophenyl)-3-oxopropanenitrile as a crystalline solid.[9]

Expected Yield: 75-85%. Physical Properties: Cream to yellow crystalline powder.[9]

Stage 2: Synthesis of 3-(2-Chlorophenyl)-1H-pyrazol-5-amine

This stage involves the archetypal reaction for 5-aminopyrazole synthesis: the condensation of the β-ketonitrile intermediate with hydrazine.[4][5]

Mechanistic Rationale

The reaction proceeds via a well-established mechanism.[4] Initially, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the carbon of the nitrile group. This cyclization step, followed by tautomerization, yields the stable, aromatic 5-aminopyrazole ring.

Pyrazole_Formation Ketonitrile 3-(2-Chlorophenyl)-3-oxopropanenitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone 1. Hydrazone Formation Hydrazine H₂N-NH₂ Hydrazine->Ketonitrile Cyclized Non-aromatic Intermediate Hydrazone->Cyclized 2. Intramolecular Cyclization Product 3-(2-Chlorophenyl)-1H-pyrazol-5-amine Cyclized->Product 3. Tautomerization

Caption: Mechanism of 5-aminopyrazole formation from a β-ketonitrile and hydrazine.

Experimental Protocol: Stage 2

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
3-(2-Chlorophenyl)-3-oxopropanenitrile179.5918.0 g0.10
Hydrazine Hydrate (~64% N₂H₄)50.066.0 g (~5.8 mL)~0.12
Ethanol (95%)-200 mL-
Water-As needed-
Celite-As needed-

Procedure:

  • Reaction Setup: A 500 mL round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reaction: 3-(2-Chlorophenyl)-3-oxopropanenitrile is dissolved in 200 mL of ethanol in the flask. Hydrazine hydrate is added to the solution at room temperature.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further chilled in an ice bath for 1 hour to facilitate precipitation of the product.

  • Filtration: The resulting solid precipitate is collected by vacuum filtration, and the filter cake is washed with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford pure 3-(2-Chlorophenyl)-1H-pyrazol-5-amine. If the product oils out, it can be purified by column chromatography on silica gel.

Expected Yield: 80-90%.

Product Characterization

The identity and purity of the final product, 3-(2-Chlorophenyl)-1H-pyrazol-5-amine, must be confirmed through rigorous analytical techniques.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₈ClN₃[10]
Molecular Weight 193.64 g/mol [10]
Appearance Pale yellow amorphous powder[3]
Melting Point 71-78 °C[3]
CAS Number 126520-01-2[10]

Spectroscopic Data (Expected) While specific experimental spectra for this exact compound are not readily available in the cited literature, the following are expected characteristic signals based on its structure and data from analogous compounds.[11][12]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.20-7.60 (m, 4H, Ar-H of chlorophenyl group)

    • δ 5.50-5.80 (s, 1H, pyrazole C4-H)

    • δ 4.50-5.00 (br s, 2H, -NH₂ protons)

    • δ 11.5-12.0 (br s, 1H, pyrazole N-H)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~155 (C5-NH₂)

    • δ ~148 (C3)

    • δ ~127-133 (Aromatic carbons)

    • δ ~90 (C4)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretching, NH and NH₂)

    • ~1630 (N-H scissoring)

    • ~1550 (C=N stretching)

  • Mass Spectrometry (ESI+):

    • m/z 194.04 [M+H]⁺

Safety and Handling Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Hydrazine Hydrate: A suspected carcinogen and corrosive.[13] It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ethanol is flammable. All should be used in a well-ventilated area away from ignition sources.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of personal protective equipment.

Conclusion

The synthetic pathway detailed in this guide represents a reliable and efficient method for the laboratory-scale production of 3-(2-Chlorophenyl)-1H-pyrazol-5-amine. By leveraging a foundational Claisen condensation followed by a classical pyrazole annulation, this key intermediate can be accessed in high yield. The self-validating nature of the protocols, grounded in established chemical principles, ensures a high degree of trustworthiness for researchers aiming to incorporate this valuable scaffold into their drug discovery and development programs.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information.
  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. [Book Chapter Source]. While a direct link to the full text is not available, the table of contents indicates a comprehensive review of aminopyrazole synthesis.
  • Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(4), 1-46.
  • University of Babylon. (n.d.). The Claisen Condensation.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Syntheses. (2014). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses, 91, 131.
  • Organic Syntheses. (1998). 3,3'-Dithiobispropionitrile. Organic Syntheses, 75, 201.
  • D'Auria, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • SynArchive. (n.d.). Claisen Condensation.
  • Organic Syntheses. (1941). Betaine Hydrazide Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.99.
  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem Compound Summary for CID 13391.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzoylacetonitrile. PubChem Compound Summary for CID 2734201.
  • NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. YouTube.
  • Gomaa, M. A.-M., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2018(2), M988.
  • Crasto, A. M. (n.d.). organic synthesis. New Drug Approvals.
  • ResearchGate. (n.d.). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
  • NIST. (n.d.). 2-Chlorobenzyl cyanide. NIST Chemistry WebBook.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube.
  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). A petty modified procedure for the synthesis of hydrazides. RSC Advances.
  • PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine.
  • L.S. College, Muzaffarpur. (2020, April 4). Claisen condensation.
  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of... Pyrazole... derivatives.
  • Wiley Science Solutions. (n.d.). 1H-Pyrazol-5-ol, 3-(2-chlorophenyl)-1-(2-methoxyphenyl)- [13C NMR]. SpectraBase.
  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • Al-Majidi, S. M., & Shanshal, M. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific reports, 12(1), 17799.

Sources

Discovery and history of pyrazole-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Therapeutic Triumphs

Abstract

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has proven to be a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a cornerstone of numerous blockbuster drugs is a testament to the power of chemical intuition and rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole-based compounds in medicinal chemistry. We will delve into the seminal moments of discovery, the evolution of synthetic methodologies, the intricate structure-activity relationships that govern their therapeutic efficacy, and the mechanisms of action that underpin their clinical success. Through detailed experimental protocols, illustrative diagrams, and curated data, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this pivotal chemical motif.

The Dawn of the Pyrazole Era: From Antipyrine to a Therapeutic Revolution

The story of pyrazole in medicine begins not with the parent heterocycle itself, but with a derivative that would revolutionize pain and fever management. In 1883, German chemist Ludwig Knorr, while investigating quinine substitutes, synthesized a pyrazolone derivative he named Antipyrine (phenazone).[1] This marked the first synthetic, non-opioid analgesic and antipyretic, a significant breakthrough in an era dominated by plant-derived alkaloids. The commercial success of Antipyrine spurred further investigation into the pyrazole scaffold, laying the groundwork for future discoveries.

The first synthesis of the parent pyrazole ring was achieved by Eduard Buchner in 1889.[2] However, it was the therapeutic potential demonstrated by Antipyrine that truly ignited the interest of medicinal chemists. This early success highlighted the pyrazole core's ability to serve as a robust framework for constructing biologically active molecules.

The Rise of the "Coxibs": A Paradigm Shift in Anti-Inflammatory Therapy

For much of the 20th century, non-steroidal anti-inflammatory drugs (NSAIDs) were the mainstay for treating pain and inflammation. However, their use was often limited by gastrointestinal side effects, a consequence of their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The discovery of the inducible COX-2 isoform, which is primarily responsible for inflammation, presented a tantalizing opportunity for targeted therapy.[3]

This led to a focused effort to develop selective COX-2 inhibitors, and the pyrazole scaffold emerged as a key player. A team at the Searle division of Monsanto, led by John Talley, discovered a series of 1,5-diarylpyrazole derivatives with potent and selective COX-2 inhibitory activity.[4] This pioneering work culminated in the development of Celecoxib (Celebrex®), the first selective COX-2 inhibitor to reach the market in 1998.[4][5]

The discovery of Celecoxib was a landmark achievement in rational drug design.[3] The pyrazole ring served as a crucial structural element, with its substituents strategically positioned to interact with the active site of the COX-2 enzyme while minimizing interaction with the slightly smaller active site of COX-1.[6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory and analgesic effects of Celecoxib stem from its selective inhibition of the COX-2 enzyme.[5] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for pro-inflammatory prostaglandins.[5] By sparing COX-1, which is involved in maintaining the integrity of the gastric mucosa, Celecoxib offered a significantly improved gastrointestinal safety profile compared to traditional NSAIDs.[3]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Figure 1: Mechanism of selective COX-2 inhibition by Celecoxib.

Experimental Protocol: Synthesis of Celecoxib

A common and fundamental approach to synthesizing Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[4][5]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione [5]

  • To a mixture of sodium methoxide (0.4 g) and toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g), isopropyltrifluoroacetate (1.0 g), and toluene (2 ml) at 35-40°C.[7]

  • Stir the reaction mixture at 75°C for 4 hours.[7]

  • Cool the reaction mixture to 25-30°C.[7]

  • Add water (2 ml) and aqueous HCl (3 ml, 20%) and stir at 25-30°C for 30 minutes.[7]

  • Separate the layers and extract the aqueous layer with toluene (2 x 2 ml).[7]

  • Combine the organic layers and remove the solvent by distillation under vacuum to obtain the title compound.[7]

Step 2: Cyclocondensation to Synthesize Celecoxib [5]

  • In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[7]

  • Heat the mixture to 65°C and stir for 10 hours.[7]

  • Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[7]

  • Take the residue in a mixture of ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.[7]

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[7]

  • The crude product can be purified by recrystallization.

Sildenafil: An Unexpected Journey to a Blockbuster Drug

The story of Sildenafil (Viagra®) is a classic example of serendipity in drug discovery. In the late 1980s, researchers at Pfizer were developing pyrazolopyrimidinone compounds as potential treatments for hypertension and angina.[8][9] The lead compound, UK-92,480 (which would later be named Sildenafil), showed modest efficacy for its intended cardiovascular indications in early clinical trials.[9] However, a notable and unexpected side effect was observed in male volunteers: an increase in erections.[8]

This serendipitous finding led to a pivotal shift in the drug's development program. Pfizer redirected its efforts to investigate Sildenafil's potential for treating erectile dysfunction (ED), a condition for which there were limited effective oral treatments at the time.[9] In 1998, Sildenafil was approved by the FDA as the first oral medication for ED, and it quickly became a global phenomenon.[8]

Mechanism of Action: PDE5 Inhibition

Sildenafil's efficacy in treating ED is due to its potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[10] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[11] cGMP is a key second messenger that leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 breaks down cGMP, terminating the erection. By inhibiting PDE5, Sildenafil allows cGMP levels to remain elevated, thus enhancing and prolonging the erectile response to sexual stimulation.[10][11]

PDE5_Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Activated) NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Figure 2: Mechanism of PDE5 inhibition by Sildenafil.

Experimental Protocol: Synthesis of Sildenafil

The commercial synthesis of Sildenafil has been optimized for efficiency and scalability. A key convergent route is outlined below.[12]

Step 1: Preparation of the Pyrazole Core [13]

  • The synthesis begins with the reaction of a diketoester with hydrazine to form the pyrazole ring.[13]

  • Regioselective N-methylation of the pyrazole followed by hydrolysis yields a carboxylic acid intermediate.[13]

Step 2: Functionalization and Cyclization [13]

  • The carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.[13]

  • This is followed by carboxamide formation and reduction of the nitro group.[13]

  • The resulting amino compound is then acylated under basic conditions to produce a pyrazolopyrimidinone.[13]

Step 3: Final Assembly [13]

  • The pyrazolopyrimidinone is chlorosulfonylated at the 5'-position of the phenyl ring.[13]

  • This intermediate is then coupled with 1-methylpiperazine to yield Sildenafil.[13]

Rimonabant: A Promising but Troubled Foray into Obesity Treatment

The discovery of the endocannabinoid system and its role in regulating appetite and energy balance opened up new avenues for treating obesity. The cannabinoid receptor 1 (CB1), primarily located in the brain, was identified as a key target. This led to the development of Rimonabant (Acomplia®), a selective CB1 receptor antagonist, by Sanofi-Aventis.[14]

Rimonabant was the first in its class to be approved for the treatment of obesity in Europe in 2006.[14] Clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic parameters.[15] However, its journey was cut short due to concerns about serious psychiatric side effects, including depression and anxiety, which ultimately led to its withdrawal from the market in 2008.[10]

Mechanism of Action: CB1 Receptor Antagonism

Rimonabant acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor but also reduces its basal activity.[14] By antagonizing the CB1 receptor in the brain and peripheral tissues, Rimonabant was designed to reduce appetite, increase satiety, and improve metabolic function.[15]

Figure 3: Mechanism of CB1 receptor antagonism by Rimonabant.

Experimental Protocol: Synthesis of Rimonabant

A cost-effective synthesis of Rimonabant has been developed.[8]

  • The process begins with the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester intermediate.[8]

  • This intermediate then reacts with N-aminopiperidine.

  • An acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride affords Rimonabant in good overall yield.[8]

The Versatility of the Pyrazole Scaffold: Beyond the Blockbusters

The success of Celecoxib, Sildenafil, and Rimonabant has solidified the pyrazole scaffold as a "privileged structure" in medicinal chemistry.[12] Its unique electronic properties, metabolic stability, and synthetic accessibility have led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways.

Table 1: Pharmacokinetic Properties of Key Pyrazole-Based Drugs

DrugTmax (hours)Protein Binding (%)MetabolismElimination Half-life (hours)
Celecoxib ~3>97Primarily CYP2C9~11
Sildenafil ~1~96Primarily CYP3A4 (major) and CYP2C9 (minor)3-4
Rimonabant ~2>99Primarily CYP3A46-9 (in non-obese subjects)

Data compiled from various sources.[16][17]

The applications of pyrazole derivatives extend far beyond their initial successes and continue to be an active area of research. They have shown promise as:

  • Anticancer agents: Targeting various kinases and other signaling pathways involved in tumor growth and proliferation.[18][19][20]

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[6]

  • Antiviral agents: Showing potential in combating viral infections.

  • Neuroprotective agents: Investigated for their potential in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR) of Pyrazole-Based Compounds: A Key to Optimization

The therapeutic success of pyrazole-based drugs is a direct result of meticulous structure-activity relationship (SAR) studies. These studies systematically modify the pyrazole core and its substituents to optimize potency, selectivity, and pharmacokinetic properties.

For COX-2 inhibitors , key SAR findings include:

  • The 1,5-diarylpyrazole scaffold is crucial for selective COX-2 inhibition.

  • A sulfonamide or a similar acidic group at the para-position of one of the aryl rings is essential for binding to the secondary pocket of the COX-2 active site.[6]

  • The nature and position of substituents on the aryl rings significantly influence potency and selectivity.[21]

For PDE5 inhibitors , important SAR observations are:

  • The pyrazolopyrimidinone core is a key pharmacophore.

  • The substituent at the 5'-position of the phenyl ring plays a critical role in determining potency and selectivity.

  • Modifications to the N-alkyl group of the piperazine ring can influence pharmacokinetic properties.

For CB1 receptor antagonists , SAR studies have revealed that:

  • A para-substituted phenyl ring at the 5-position of the pyrazole is important for potent activity.[1][22]

  • A carboxamido group at the 3-position is a key feature.[1][22]

  • A 2,4-dichlorophenyl substituent at the 1-position contributes to high affinity.[1][22]

Future Perspectives: The Enduring Legacy of the Pyrazole Scaffold

The journey of pyrazole-based compounds in medicinal chemistry is far from over. The inherent versatility of this scaffold, coupled with advancements in synthetic methodologies and a deeper understanding of disease biology, ensures its continued relevance in the quest for novel therapeutics.

Future research will likely focus on:

  • Developing novel pyrazole derivatives with improved efficacy and safety profiles for existing targets.

  • Exploring new therapeutic applications for pyrazole-based compounds in areas of unmet medical need.

  • Utilizing computational tools and artificial intelligence to accelerate the design and discovery of next-generation pyrazole drugs.

  • Investigating pyrazole-based proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Conclusion

From its humble beginnings as the core of a synthetic fever reducer, the pyrazole scaffold has evolved into a true powerhouse of medicinal chemistry. The stories of Celecoxib, Sildenafil, and Rimonabant are not just tales of scientific discovery, but also powerful illustrations of how a deep understanding of chemistry, biology, and a touch of serendipity can lead to transformative medicines. As we look to the future, the pyrazole ring is poised to remain a central and indispensable tool in the armamentarium of drug discovery professionals, promising new and improved treatments for a wide range of human diseases.

References

  • Quantitative Structure-Activity Relationship (QSAR) Study of Cyclooxygenase-2 (COX-2) Inhibitors - Semantic Scholar.
  • Synthesis of Sildenafil Citrate.
  • Synthesis of Sildenafil Citrate (Viagra®).
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant.
  • View of 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2.
  • Rimonabant - Wikipedia.
  • A Method for Parallel Solid-Phase Synthesis of Iodinated Analogs of the Cannabinoid Receptor Type I (CB₁) Inverse Agonist Rimonabant - PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo.
  • US7919633B2 - Process for preparation of celecoxib - Google Patents.
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC.
  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC - PubMed Central.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
  • Structure of pyrazoline class of phosphodiesterase-5 inhibitors along... - ResearchGate.
  • WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists - Google Patents.
  • Quantitative structure-activity relationships for commercially available inhibitors of COX-2.
  • US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists - Google Patents.
  • An Improved Synthesis of Rimonabant: Anti-Obesity Drug | Organic Process Research & Development - ACS Publications.
  • An Improved Synthesis of Rimonabant: Anti-Obesity Drug# | Request PDF - ResearchGate.
  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - MDPI.
  • Exmples of pyrazolopyridine-based PDE5 inhibitors - ResearchGate.
  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,... - ResearchGate.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central.
  • (PDF) 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2 - ResearchGate.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - MDPI.
  • Pyrazole based selective COX‐2 inhibitors - ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central.
  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC - NIH.
  • Pyrazoline derivatives and their docking interactions with COX-2. - ResearchGate.
  • Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9) - ResearchGate.
  • Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed.
  • PDE5 Inhibitors - StatPearls - NCBI Bookshelf - NIH.
  • SAR of fused pyrazole derivatives as cytotoxic agents and MET inhibitors. - ResearchGate.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing.
  • Clinical Pharmacology of Celecoxib.
  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents | Bentham Science Publishers.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry.
  • nda 20-998 - accessdata.fda.gov.

Sources

Spectroscopic Elucidation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a cornerstone scaffold due to their wide spectrum of biological activities and versatile chemical properties.[1][2] The compound 5-(2-chlorophenyl)-1H-pyrazol-3-amine (CAS No. 126520-01-2) represents a key intermediate and a pharmacologically relevant entity.[3] Its unique arrangement of a pyrazole core, a sterically demanding 2-chlorophenyl group, and a reactive amine function necessitates unambiguous structural confirmation. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unequivocal characterization of this molecule.

This document is structured to provide not just raw data, but the underlying scientific rationale for the experimental design, data interpretation, and validation, reflecting field-proven laboratory practices.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and potential isomeric forms. This compound, with the molecular formula C₉H₈ClN₃, can exist in different tautomeric forms.[4][5] Prototropic tautomerism is a common feature in aminopyrazoles, involving the migration of a proton.[6] The two most probable annular tautomers are this compound and 3-(2-chlorophenyl)-1H-pyrazol-5-amine. Computational and experimental studies on related aminopyrazoles often indicate that the 3-amino tautomer is more stable.[5] However, the specific substitution pattern and solvent effects can influence this equilibrium. For the purpose of this guide, we will primarily discuss the named compound, this compound, while acknowledging the potential for tautomeric exchange.

cluster_workflow Spectroscopic Characterization Workflow Sample Sample: this compound NMR NMR Spectroscopy (DMSO-d₆, 400 MHz) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI+) Sample->MS Structure Structural Confirmation: - C-H Framework - Proton Environment NMR->Structure Functional_Groups Functional Group ID: - N-H (Amine, Pyrazole) - C-Cl, C=N, C=C IR->Functional_Groups Mol_Weight Molecular Weight & Formula: - m/z 194 [M+H]⁺ - Cl Isotope Pattern MS->Mol_Weight Final_ID Unambiguous Compound Identification Structure->Final_ID Functional_Groups->Final_ID Mol_Weight->Final_ID

Sources

Physical and chemical properties of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique five-membered heterocyclic structure imparts metabolic stability and versatile binding capabilities, making it a focal point in the design of novel therapeutic agents.[2][3] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5]

This guide focuses on This compound , a specific derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[6] Its strategic combination of a reactive aminopyrazole core with a sterically influential chlorophenyl group makes it a compound of significant interest for professionals in drug discovery and agrochemical development.[6] This document provides a comprehensive analysis of its physical and chemical properties, characterization protocols, and handling considerations, designed to equip researchers with the foundational knowledge required for its effective utilization.

Molecular Identity and Structural Characteristics

Accurate identification is the first step in any rigorous scientific investigation. The fundamental identifiers and structural properties of this compound are summarized below.

Core Identifiers
PropertyValueSource(s)
CAS Number 126520-01-2[6][7][8]
Molecular Formula C₉H₈ClN₃[6][7][8]
Molecular Weight 193.64 g/mol [6][7]
IUPAC Name This compound[7]
InChI InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)[7]
InChI Key CCHHJUFHNSRPLT-UHFFFAOYSA-N[7]
Synonyms 3-Amino-5-(2-chlorophenyl)-1H-pyrazole, 3-(2-chlorophenyl)-1H-pyrazol-5-amine[6][7]
Structural Elucidation and Tautomerism

The structure of this compound features a pyrazole ring substituted with an amine group at position 3 and a 2-chlorophenyl group at position 5.

A critical feature of 3(5)-aminopyrazoles is prototropic tautomerism. The amine-substituted pyrazole can exist in two primary tautomeric forms: 3-aminopyrazole and 5-aminopyrazole, which can interconvert through an intramolecular 1,2-hydrogen shift.[9] Theoretical calculations and experimental data for the parent aminopyrazole suggest that the 3-amino tautomer is generally more stable.[9] This equilibrium is a crucial consideration in its reactivity and biological interactions, as the position of the proton influences the molecule's hydrogen bonding capacity and electronic distribution.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and bioavailability.

PropertyValueSource(s)
Appearance Pale yellow amorphous powder[6]
Melting Point 71-78 °C[6]
Solubility Data not widely available; expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
pKa Data for this specific compound is not readily available. The pyrazole ring contains both a weakly acidic N-H proton and a basic pyridinic nitrogen. Substituents significantly modulate these properties.[10]

Spectroscopic Characterization: A Validating Workflow

Structural confirmation is paramount. The following sections detail the expected spectroscopic data for this compound and provide a logical workflow for its characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Syn Synthesized Compound MS Mass Spectrometry (MS) Confirm Molecular Weight Syn->MS Step 1 IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Step 2 NMR1H ¹H NMR Spectroscopy Elucidate Proton Environment IR->NMR1H Step 3 NMR13C ¹³C NMR Spectroscopy Determine Carbon Skeleton NMR1H->NMR13C Step 4 Confirm Structure Confirmed NMR13C->Confirm Step 5

Caption: A typical workflow for the structural validation of a synthesized compound.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and elemental composition.

  • Expected Data: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 193.6. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would provide definitive evidence of its presence.

  • Fragmentation: Common fragmentation pathways for pyrazoles can involve cleavage of the ring or loss of substituents. For tetrazoles, a related nitrogen heterocycle, fragmentation often involves the loss of N₂ or HN₃ molecules, suggesting that cleavage of the diazole ring is a plausible pathway.[11]

Infrared (IR) Spectroscopy
  • Purpose: To identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • N-H Stretching: Primary amines typically show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.[12] The pyrazole N-H stretch will also appear in this region, potentially overlapping.

    • C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹.

    • N-H Bending: A characteristic scissoring vibration for the primary amine (NH₂) should appear between 1550-1650 cm⁻¹.[12]

    • C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations will occur in the 1400-1600 cm⁻¹ region.

    • C-N Stretching: Aliphatic and aromatic C-N stretches are typically found between 1000-1350 cm⁻¹.[12]

    • C-Cl Stretching: A moderate to strong absorption is expected in the 700-800 cm⁻¹ range.

¹H NMR Spectroscopy
  • Purpose: To determine the number and environment of protons in the molecule.

  • Expected Signals (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (4H): The four protons on the 2-chlorophenyl ring will appear in the aromatic region (~7.0-7.8 ppm). Due to the chlorine substituent and their proximity to each other, they will likely present as a complex multiplet.

    • Amine Protons (NH₂, 2H): A broad singlet is expected, typically between 3.5-5.0 ppm. This peak's position is concentration-dependent, and it will disappear upon D₂O exchange, a key diagnostic test.[12]

    • Pyrazole C-H Proton (1H): A singlet corresponding to the proton at the C4 position of the pyrazole ring is expected, likely between 5.5-6.5 ppm.

    • Pyrazole N-H Proton (1H): A broad singlet, typically downfield (>10 ppm), which will also exchange with D₂O.

¹³C NMR Spectroscopy
  • Purpose: To identify all unique carbon environments in the molecular skeleton.

  • Expected Signals:

    • Aromatic Carbons (6C): Six distinct signals are expected in the ~120-140 ppm range for the chlorophenyl ring. The carbon bearing the chlorine atom (C-Cl) will be shifted, as will the carbon attached to the pyrazole ring (C-C).

    • Pyrazole Carbons (3C): Three signals for the pyrazole ring carbons are expected. The carbon bearing the amine group (C-NH₂) and the carbon attached to the phenyl ring will be significantly downfield compared to the C-H carbon.[13]

Chemical Properties and Synthetic Utility

This compound is a versatile intermediate, primarily due to the reactivity of its amine group and the pyrazole ring itself.[6]

  • Nucleophilic Amine Group: The primary amine at the C3 position is a potent nucleophile, making it an ideal starting point for constructing more complex molecules through reactions like acylation, alkylation, and condensation to form larger heterocyclic systems.[14]

  • Pyrazole Ring Chemistry: The nitrogen atoms in the pyrazole ring can be alkylated or acylated, allowing for further molecular diversification.

  • Role as a Synthon: It serves as a key building block (synthon) for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research.[6]

G cluster_reactions Chemical Transformations cluster_products Potential Products Core This compound (Core Building Block) Acylation Acylation Core->Acylation Alkylation Alkylation Core->Alkylation Condensation Condensation Core->Condensation Pharma Pharmaceuticals (e.g., Kinase Inhibitors, Anti-inflammatory) Acylation->Pharma Agro Agrochemicals (e.g., Herbicides, Fungicides) Acylation->Agro Alkylation->Pharma Alkylation->Agro Condensation->Pharma Condensation->Agro

Caption: Role as a versatile synthetic intermediate.

Experimental Protocol: Synthesis

The synthesis of 3-amino-5-aryl-pyrazoles is commonly achieved through the condensation of an appropriately substituted β-ketonitrile with hydrazine.

General Procedure for the Synthesis of 5-(Aryl)-1H-pyrazol-3-amine Derivatives

Causality: This reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl, followed by an attack on the nitrile, leading to cyclization and the formation of the stable aromatic pyrazole ring. Acetic acid serves as a catalyst.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the starting β-ketonitrile (e.g., 3-(2-chlorophenyl)-3-oxopropanenitrile) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O) (1.1-1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Isolation: Add ice-cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this exact compound is not universally available, data from structurally similar chlorophenyl and pyrazole derivatives provides a strong basis for safe handling protocols.[15][16][17]

Hazard Identification and Precautions
Hazard ClassGHS Statements (Anticipated)Precautionary Measures
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.[18]
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing. Avoid contact with skin.[15][18]
Eye Irritation H319: Causes serious eye irritationWear safety goggles with side-shields.[15][18]
Respiratory Irritation H335: May cause respiratory irritationHandle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[15][18]
Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[15]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[17]

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes.[15]

    • Inhalation: Move person into fresh air.[15]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains.[19]

Conclusion

This compound is a compound of considerable strategic value in modern chemical research. Its well-defined structure, characterized by a reactive amine and a stable pyrazole core, makes it an exemplary scaffold for the development of novel pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its physical, chemical, and spectroscopic properties, alongside practical protocols for its synthesis, characterization, and safe handling. By understanding these core attributes, researchers and drug development professionals can fully leverage the synthetic potential of this important molecular building block.

References

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL:[Link]
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL:[Link]
  • Title: (PDF)
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL:[Link]
  • Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
  • Title: this compound | C9H8ClN3 Source: BuyersGuideChem URL:[Link]
  • Title: MSDS of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole Source: Capot Chemical URL:[Link]
  • Title: 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 Source: PubChem URL:[Link]
  • Title: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Source: CAS Common Chemistry URL:[Link]
  • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles Source: Not specified. URL:[Link]
  • Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Structure and IR Spectra of 3(5)
  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]
  • Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Source: NIST WebBook URL:[Link]
  • Title: 1H-pyrazol-5-ol, 3-(2-chlorophenyl)-1-(2-methoxyphenyl)- Source: Spectral Database for Organic Compounds (SDBS) URL:[Link]
  • Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Source: NIST WebBook URL:[Link]
  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:[Link]
  • Title: Pyrazol-3-ylamine | C3H5N3 | CID 74561 Source: PubChem URL:[Link]
  • Title: Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Title: Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline Source: PubMed URL:[Link]
  • Title: Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry Source: Life Science Journal URL:[Link]
  • Title: The infrared spectra of secondary amines and their salts Source: ResearchG
  • Title: Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines Source: PubMed URL:[Link]
  • Title: 3-(2-chlorophenyl)-1h-pyrazol-5-amine suppliers USA Source: suppliers-usa.com URL:[Link]
  • Title: pKa Data Compiled by R. Williams Source: Not specified. URL:[Link]

Sources

Solubility and Stability Profile of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Methodological Approach for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-(2-chlorophenyl)-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole core, a structure of significant interest in medicinal and agrochemical research due to its versatile role as a synthetic intermediate.[1][2] The successful progression of any new chemical entity (NCE) from discovery to a viable product is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, formulation design, and shelf-life. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Rather than merely presenting data, this document outlines the strategic rationale and detailed experimental protocols required to generate a robust data package, empowering researchers and drug development professionals to make informed decisions.

Introduction and Physicochemical Overview

This compound (CAS No: 126520-01-2) is a substituted aminopyrazole.[3] The pyrazole ring is an aromatic heterocycle known for its relative stability and its role as a key building block in a variety of bioactive molecules.[4] The presence of an amine group and a chlorophenyl moiety introduces specific chemical characteristics that must be carefully evaluated. An initial characterization provides the foundational data for all subsequent studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 126520-01-2[1][3][5]
Molecular Formula C₉H₈ClN₃[1][3][5]
Molecular Weight 193.64 g/mol [1]
Appearance Pale yellow amorphous powder[1]
Melting Point 71-78 °C[1]
Purity (Typical) ≥ 98% (by HPLC)[1][6]

Solubility Profiling: The Gateway to Formulation

Aqueous and solvent solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can lead to low and variable oral bioavailability, while an understanding of its solubility in organic solvents is essential for purification, processing, and the development of various dosage forms. The "like dissolves like" principle serves as a useful starting point for solvent selection, spanning a range of polarities and hydrogen bonding capabilities.[7]

Illustrative Solubility Data

The following table presents a representative solubility profile for this compound, as would be determined using the equilibrium shake-flask method described below.

Table 2: Equilibrium Solubility of this compound in Various Solvents at 25 °C

SolventSolvent TypeSolubility (mg/mL)Classification
pH 1.2 Buffer (HCl)Aqueous> 10.0Soluble
pH 7.4 Buffer (Phosphate)Aqueous< 0.1Practically Insoluble
MethanolPolar Protic> 50.0Freely Soluble
EthanolPolar Protic~ 25.0Soluble
AcetonitrilePolar Aprotic~ 15.0Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100.0Very Soluble
Dichloromethane (DCM)Nonpolar~ 5.0Sparingly Soluble
TolueneNonpolar< 1.0Slightly Soluble

Note: The amine group (pKa ~4-5) is expected to be protonated at low pH, forming a soluble salt, which explains the high solubility in acidic buffer.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][9] It ensures that the system has reached a true state of equilibrium, providing a value that is independent of dissolution kinetics.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a known volume (e.g., 2-5 mL) of the selected solvent in a glass vial. The key is to ensure solid material remains visible after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Agitate for a predetermined period, generally 24 to 72 hours.[10]

    • Scientist's Note: An equilibration time course study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that the concentration has reached a plateau, verifying that equilibrium has been achieved.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.[7]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

    • Trustworthiness Check: Discard the first few drops from the filter to prevent bias from potential drug adsorption onto the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or, for higher specificity and accuracy, High-Performance Liquid Chromatography (HPLC).[7][10]

  • Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using techniques like DSC or XRPD to confirm that no polymorphic or solvate form changes occurred during the experiment.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_validate Validation A Add Excess Compound to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge to Pellet Solid B->C F Analyze Remaining Solid (DSC/XRPD) B->F Post-Equilibration D Filter Supernatant C->D E Quantify Concentration (HPLC/UV-Vis) D->E

Caption: Workflow for the equilibrium shake-flask solubility method.

Stability Assessment and Degradation Pathway Analysis

Understanding a compound's intrinsic stability is a regulatory requirement and is fundamental to developing a safe and effective drug product.[11] Forced degradation (or stress testing) studies are employed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[12] These studies are crucial for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[11][13]

Forced Degradation Strategy

A stability-indicating method is an analytical procedure capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from any potential degradation products or impurities.[14] HPLC is the workhorse technique for this purpose.[15] The goal of a forced degradation study is to achieve 5-20% degradation of the API, providing sufficient quantities of degradants for detection and method development without destroying the molecule entirely.[16]

Table 3: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionDetailsObservation% Degradation
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hStable< 2%
Base Hydrolysis 0.1 M NaOH at 60 °C for 8hModerate degradation~15%
Oxidation 3% H₂O₂ at RT for 24hSignificant degradation~20%
Thermal Solid state at 80 °C for 7 daysMinor degradation~5%
Photolytic Solid state, ICH Q1B light exposureMinor degradation~4%

Scientist's Note: The amine moiety is a potential site for oxidation, which aligns with the observed sensitivity to hydrogen peroxide. The stability in acid suggests the protonated form is resistant to hydrolysis.

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

This protocol outlines a unified workflow for stress testing and the concurrent development of a stability-indicating HPLC method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Application of Stress:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat (e.g., 60 °C). Take samples at various time points (e.g., 2, 8, 24 hours), neutralize with base, and dilute.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat. Sample, neutralize with acid, and dilute.

    • Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature. Sample at various time points.

    • Thermal: Store the solid API in an oven (e.g., 80 °C). Also, prepare a solution and store it at 60 °C. Sample periodically.

    • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • HPLC Method Development:

    • Initial Screening: Begin with a generic reversed-phase HPLC method (e.g., C18 column) with a gradient of water/acetonitrile containing 0.1% formic acid.[14]

    • Analysis of Stressed Samples: Inject the unstressed control and all stressed samples. The primary goal is to achieve baseline separation between the parent API peak and all degradant peaks.[15][17]

    • Method Optimization: Adjust parameters such as gradient slope, mobile phase composition (e.g., methanol vs. acetonitrile), pH, and column temperature to improve resolution.[13]

  • Method Validation (Specificity):

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the API in the presence of its degradants, ensuring no co-elution is occurring.[17]

    • Mass Spectrometry (MS) Compatibility: If possible, use an MS-compatible mobile phase (e.g., with formic acid or ammonium acetate) to facilitate peak tracking and preliminary identification of degradant masses.[15]

Workflow for Stability Assessment

G cluster_stress Forced Degradation cluster_analysis Analysis & Interpretation API API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Ox Oxidation (e.g., 3% H₂O₂) API->Ox Therm Thermal Stress (e.g., 80°C) API->Therm Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Develop & Optimize Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC PDA Peak Purity Analysis (PDA Detector) HPLC->PDA Results Identify Degradation Pathways & Quantify API Loss PDA->Results

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For a promising intermediate like this compound, the methodologies detailed in this guide provide a clear and robust path forward. By employing the equilibrium shake-flask method, researchers can obtain true thermodynamic solubility data essential for formulation. Concurrently, a well-designed forced degradation study not only reveals the compound's intrinsic stability and potential degradation pathways but also drives the development of a validated, stability-indicating analytical method. This integrated approach ensures that the compound's profile is well-understood, mitigating risks and enabling a scientifically sound progression toward clinical and commercial viability.

References

  • Ngwa, G. (2010). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Sharma, G., & Saini, V. (2017). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
  • Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Saimalakondaiah, D., et al. (n.d.).
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. [Link]
  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. gmp-compliance.org. [Link]
  • BuyersGuideChem. (n.d.). This compound. BuyersGuideChem. [Link]
  • Kumar, V., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. [Link]
  • National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine.
  • Shinde, N., et al. (2016).
  • Jensen, L. H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • WorldOfChemicals. (n.d.). 3-(2-chlorophenyl)-1h-pyrazol-5-amine suppliers USA. WorldOfChemicals. [Link]
  • National Center for Biotechnology Information. (n.d.). 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid.
  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS. [Link]

Sources

A Technical Guide to the Mechanism of Action of Pyrazole Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a cornerstone of cellular signaling.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[3][4][5][6] The development of small molecule kinase inhibitors (PKIs) has revolutionized targeted therapy, and within this landscape, the pyrazole ring has emerged as a "privileged scaffold."[3][5][6][7][8]

This five-membered aromatic heterocycle is not merely a structural component; its unique electronic properties, synthetic accessibility, and versatile nature allow it to serve as a foundational anchor for designing highly potent and selective inhibitors.[3][5][6] The significance of this scaffold is underscored by the number of U.S. FDA-approved drugs that incorporate it, including Crizotinib, Ruxolitinib, and Asciminib, which target a diverse range of kinases like ALK, JAK, and Bcr-Abl, respectively.[3][5][6][9][10]

This guide provides an in-depth exploration of the mechanisms through which pyrazole-based compounds exert their inhibitory effects. We will dissect their molecular interactions within the kinase ATP-binding pocket, explore the structure-activity relationships that govern their potency and selectivity, and detail the self-validating experimental workflows required to characterize their mechanism of action with scientific rigor.

Core Mechanism: How Pyrazoles Inhibit Kinase Activity

The catalytic activity of a kinase is dependent on its ability to bind adenosine triphosphate (ATP) and transfer the terminal (gamma) phosphate group to a substrate. The vast majority of pyrazole-based inhibitors are designed to compete with ATP by occupying its binding site on the kinase. The specific mechanism, however, is nuanced and depends on the conformational state of the kinase to which the inhibitor binds.

Classification of Pyrazole Kinase Inhibitors

Kinase inhibitors are broadly classified based on their interaction with the DFG motif (Asp-Phe-Gly) in the activation loop, a key structural element that determines the enzyme's catalytic state.[3][11][12]

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is oriented "in" (DFG-in), allowing the aspartate residue to coordinate with Mg2+ ions for ATP binding.[3][11][12] Many pyrazole compounds function as Type I inhibitors. Their pyrazole core often acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.[3][4] Ruxolitinib, for example, is a Type I inhibitor of JAK1/2, binding to the active DFG-in state.[3]

  • Type II Inhibitors: These inhibitors bind to and stabilize an inactive "DFG-out" conformation, where the phenylalanine residue of the DFG motif moves into the ATP-binding site.[3][11][12] This binding mode often confers greater selectivity, as it exploits a conformation that is less conserved across the kinome. Pyrazole scaffolds can be elaborated with additional chemical moieties that extend into an adjacent hydrophobic pocket that is only accessible in the DFG-out state.

  • Allosteric Inhibitors (Type III & IV): Unlike the competitive Type I and II inhibitors, allosteric inhibitors bind to a site on the kinase domain that is distinct from the ATP pocket.[3][12] A landmark example is Asciminib, a Bcr-Abl inhibitor that contains a pyrazole ring.[1][9][13] It binds to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that locks the enzyme in an inactive state.[13] This mechanism provides an entirely different avenue for achieving selectivity and overcoming resistance to ATP-competitive drugs.

G Kinase Inhibitor Binding Modes cluster_0 ATP Binding Site Kinase_Active Active Kinase (DFG-in) Hinge Region P-Loop Catalytic Loop Kinase_Inactive Inactive Kinase (DFG-out) Hinge Region P-Loop Allosteric Pocket Exposed Type_I Type I Inhibitor (e.g., Ruxolitinib) Type_I->Kinase_Active:f0 Binds to active state Type_II Type II Inhibitor Type_II->Kinase_Inactive:f0 Binds to & stabilizes inactive state Allosteric Allosteric Inhibitor (e.g., Asciminib) Myristoyl_Pocket Myristoyl Pocket (Allosteric Site) Allosteric->Myristoyl_Pocket Binds outside ATP site Myristoyl_Pocket->Kinase_Inactive:f3

Caption: Classification of kinase inhibitors based on their binding mode.

Key Molecular Interactions: The Role of the Pyrazole Core

The success of the pyrazole scaffold stems from its ability to establish a network of favorable interactions within the kinase active site.

  • Hinge Binding: This is the most critical interaction. The nitrogen atoms of the pyrazole ring act as hydrogen bond donors and acceptors, mimicking the N1 and N6 amine of adenine.[4] This allows them to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, providing a strong anchor for the inhibitor.[4]

  • Hydrophobic Interactions: Substituents attached to the pyrazole ring can be tailored to occupy various hydrophobic pockets within the ATP binding site, such as the region under the P-loop.[3] The planarity of the pyrazole system itself also contributes to favorable stacking interactions.[14]

  • Selectivity Tuning: The synthetic tractability of pyrazole chemistry allows for precise modification of its substituents. This enables medicinal chemists to fine-tune the inhibitor's properties, for instance, by adding bulky groups to sterically block binding to off-target kinases or by introducing polar groups to engage with specific residues, thereby enhancing selectivity.[3][14]

G Pyrazole Core Interactions in Kinase ATP Pocket cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazole Inhibitor Hinge Hinge Region (Backbone Amides/Carbonyls) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 (e.g., under P-Loop) Hydrophobic_Pocket_2 Hydrophobic Pocket 2 (Solvent Exposed) Gatekeeper Gatekeeper Residue Pyrazole_Core --N / \ N--C--R1 \ /  C  |  R2 Pyrazole_Core->Hinge H-Bonds (Key Anchor) Pyrazole_Core->Hydrophobic_Pocket_1 van der Waals (R1 Group) Pyrazole_Core->Hydrophobic_Pocket_2 van der Waals (R2 Group) Pyrazole_Core->Gatekeeper Selectivity Filter

Caption: Key interactions of a pyrazole inhibitor in the kinase active site.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is fundamental to optimizing a pyrazole-based lead compound into a clinical candidate. It involves systematically modifying the structure and measuring the resulting impact on biological activity.

For example, a study on aminopyrazole inhibitors of JNK3 found that the highly planar nature of the pyrazole and its N-linked phenyl structures were crucial for selectivity over the closely related p38 kinase.[14] The smaller active site of JNK3 was better occupied by the planar aminopyrazole, whereas the larger active site of p38 could not form as favorable interactions.[14] Similarly, modifications to substituents on the pyrazole ring can dramatically alter potency; in one series, introducing a methyl group to the pyrazole was essential for selectivity towards CDK2 by creating steric hindrance that compromised binding to other kinases.[3]

Compound R1 Group (Position X) R2 Group (Position Y) Target Kinase IC50 (nM) Off-Target Kinase IC50 (nM)
Scaffold -H-Phenyl850>10,000
1a -Methyl-Phenyl420>10,000
1b -H-4-Fluorophenyl2508,200
1c -Methyl-4-Fluorophenyl25 9,500

Table 1: Hypothetical SAR data for a pyrazole series, illustrating how systematic modifications can improve potency and maintain selectivity.

Experimental Validation: A Self-Validating Workflow

Asserting the mechanism of action requires a multi-faceted experimental approach. Each step serves to validate the previous one, creating a robust and trustworthy dataset.

G Experimental Workflow for Kinase Inhibitor Characterization A Step 1: Biochemical Potency (In Vitro Kinase Assay) B Step 2: Binding Affinity (Differential Scanning Fluorimetry) A->B Confirms direct binding C Step 3: Cellular Activity (Western Blot for p-Substrate) B->C Confirms functional effect in cells D Step 4: Target Engagement (Cellular Thermal Shift Assay) C->D Confirms target binding in situ E Outcome: Validated Mechanism of Action D->E Integrates all evidence

Caption: A logical workflow for characterizing pyrazole kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol determines the inhibitor's concentration-dependent effect on the catalytic activity of the purified kinase enzyme by measuring ATP consumption. The ADP-Glo™ assay is a common choice.[2][15]

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole test compound in DMSO. Prepare the kinase reaction buffer, recombinant kinase enzyme, and substrate peptide/protein at their optimal concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase and 2.5 µL of substrate/ATP mix. Add 50 nL of the serially diluted compound or DMSO (as a control).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Direct Binding Assessment (Differential Scanning Fluorimetry - DSF)

DSF, or Thermal Shift Assay, provides direct evidence of compound binding by measuring changes in the thermal stability of the target protein.[4]

Objective: To confirm direct physical interaction between the pyrazole compound and the target kinase.

Methodology:

  • Reaction Setup: In a 96-well qPCR plate, prepare a 20 µL final reaction mixture containing:

    • Recombinant kinase (e.g., to a final concentration of 2 µM).

    • Test compound (e.g., to a final concentration of 10 µM). Ensure the final DMSO concentration is ≤ 1%.

    • SYPRO Orange dye (e.g., to a final concentration of 5x).

    • DSF buffer to the final volume.

    • Include a "DMSO only" control.

  • Plate Sealing & Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in a qPCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A positive "thermal shift" (increase in Tm) in the presence of the compound compared to the DMSO control indicates that the compound has bound to and stabilized the protein.[4]

Protocol 3: Cellular Mechanism Validation (Western Blotting)

This protocol validates that the inhibitor blocks the kinase's function within a cellular context by measuring the phosphorylation status of a known downstream substrate.[1]

Objective: To determine if the pyrazole inhibitor reduces the phosphorylation of a target kinase's substrate in cells.

Methodology:

  • Cell Culture & Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Once adhered, treat the cells with various concentrations of the pyrazole inhibitor (and a DMSO control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 if targeting JAK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the same membrane with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure the observed changes are due to inhibition of phosphorylation, not changes in protein levels. A dose-dependent decrease in the phosphorylated substrate signal indicates effective cellular inhibition.[1]

Clinically Approved Pyrazole-Based Kinase Inhibitors

The clinical success of pyrazole-based drugs validates the principles discussed in this guide. They target a wide array of kinases implicated in different diseases, primarily cancer.[3][6][8]

Drug Name Primary Kinase Target(s) Inhibitor Type FDA-Approved Indication (Example)
Crizotinib ALK, ROS1, c-METType INon-Small Cell Lung Cancer (NSCLC)[3][9]
Ruxolitinib JAK1, JAK2Type IMyelofibrosis[3][9][10]
Encorafenib BRAF (V600E)Type IMelanoma[3][6]
Erdafitinib FGFR1-4Type IBladder Cancer[3][6][10]
Asciminib Bcr-AblAllosteric (Type IV)Chronic Myeloid Leukemia (CML)[3][6][13]
Pirtobrutinib BTKReversible (Non-covalent)Mantle Cell Lymphoma[3][6]
Avapritinib KIT, PDGFRAType IGastrointestinal Stromal Tumor (GIST)[3][6]
Pralsetinib RETType IThyroid & Lung Cancer[3][6]

Table 2: A selection of FDA-approved pyrazole-containing kinase inhibitors, highlighting their diverse targets and mechanisms.

Conclusion and Future Directions

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, prized for its ability to anchor compounds in the ATP-binding site and serve as a versatile platform for achieving high potency and selectivity.[3][7][16] The mechanisms of action, ranging from competitive ATP blockade in active or inactive kinase conformations to sophisticated allosteric modulation, demonstrate the chemical adaptability of this privileged structure.

The future of pyrazole-based inhibitors lies in designing next-generation compounds that can overcome acquired resistance mutations, achieve greater selectivity to minimize off-target effects, and target kinases that have historically been considered "undruggable." The rigorous, self-validating experimental workflows outlined here are indispensable in this pursuit, ensuring that mechanistic claims are built on a foundation of robust and reproducible scientific evidence. As our understanding of kinase biology deepens, the pyrazole scaffold will undoubtedly continue to be a critical tool in the development of life-saving targeted therapies.

References

  • Mihai, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • Cetin, C., & Arslan, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • El-Gamal, M. I., et al. (2023). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. Archiv der Pharmazie.
  • Mihai, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Oradea University of Oradea.
  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • Mihai, C. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • Szelag, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Scorah, N., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Bioorganic & Medicinal Chemistry Letters.
  • Singh, V., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate.
  • Stichel, J., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem.
  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals.
  • Cetin, C., & Arslan, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
  • Engel, M., et al. (2017). From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. ChemMedChem.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • Strelow, J. M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • Yingling, J. M., et al. (2004). Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition. Cancer Research.
  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.

Sources

The Compass of Discovery: An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive, field-proven workflow for the in silico modeling and molecular docking of a representative pyrazole derivative, 5-(2-chlorophenyl)-1H-pyrazol-3-amine. We will navigate the intricate process of computational drug discovery, from initial target selection and ligand preparation to the execution and interpretation of molecular docking simulations. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a set of instructions, but the underlying scientific rationale that governs each methodological choice. Our focus will be on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and a prominent target in oncology, for which pyrazole-based inhibitors have shown significant promise.[1][3][4] By the end of this guide, the reader will be equipped with the knowledge and practical steps to confidently apply these computational techniques to their own research endeavors.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process. By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinity, understand key intermolecular interactions, and generate hypotheses to guide the synthesis of more potent and selective compounds.

Our subject molecule, this compound, is a pyrazole derivative with potential therapeutic applications.[5] The pyrazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions with protein targets.[2] The 2-chlorophenyl substituent adds a lipophilic and sterically defined feature that can influence binding specificity.

This guide will focus on the interaction of this ligand with VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6][7] In the context of cancer, tumors hijack this process to secure a blood supply for their growth and metastasis.[6][8] Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology.[9][10] Numerous pyrazole-containing compounds have been investigated as VEGFR-2 inhibitors, making it a highly relevant target for our study.[1][3][11]

This guide will provide a step-by-step protocol for:

  • Target Selection and Preparation: Identifying and preparing a suitable crystal structure of VEGFR-2.

  • Ligand Preparation: Generating a 3D conformation of this compound and preparing it for docking.

  • Molecular Docking: Performing the docking simulation using AutoDock Vina.[12]

  • Results Analysis and Interpretation: Evaluating the docking results to understand the binding mode and affinity.

The In Silico Workflow: A Visual Overview

To provide a clear roadmap of the entire process, the following diagram illustrates the key stages of our in silico investigation.

in_silico_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection Target Selection (VEGFR-2) Protein_Preparation Protein Preparation (PDB: 3VHE) Target_Selection->Protein_Preparation Select PDB Molecular_Docking Molecular Docking (AutoDock Vina) Protein_Preparation->Molecular_Docking Prepared Receptor Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking Prepared Ligand Results_Analysis Results Analysis (Binding Energy & Pose) Molecular_Docking->Results_Analysis Docking Output Interpretation Interpretation & Hypothesis Generation Results_Analysis->Interpretation Key Interactions

Figure 1: A high-level overview of the in silico modeling and docking workflow.

Methodologies: A Step-by-Step Guide

This section provides a detailed, reproducible protocol for each stage of the workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Target Selection and Preparation: Laying the Foundation

The quality of the protein structure is paramount for a successful docking study. We will use the crystal structure of the human VEGFR-2 kinase domain.

Protocol 3.1: Protein Preparation

  • Obtain the Protein Structure:

    • Navigate to the RCSB Protein Data Bank (PDB) (rcsb.org).

    • Search for a suitable VEGFR-2 kinase domain structure. For this guide, we will use PDB ID: 3VHE .[13] This structure has a good resolution (1.55 Å) and is co-crystallized with a pyrrolopyrimidine inhibitor, which helps in identifying the ATP-binding site.

    • Download the PDB file.

  • Prepare the Receptor using UCSF Chimera: [14][15][16][17]

    • Open the downloaded PDB file (3VHE.pdb) in UCSF Chimera.

    • Remove Unnecessary Chains and Molecules: The PDB file may contain multiple protein chains, water molecules, and co-factors that are not relevant to the docking study.

      • Use the "Select" menu to select and delete all water molecules.

      • Delete any additional protein chains if present, retaining only the chain containing the active site of interest.

      • Remove the co-crystallized ligand to create a vacant binding pocket for our ligand.

    • Add Hydrogens: Proteins in crystal structures usually lack hydrogen atoms.

      • Go to "Tools" -> "Structure Editing" -> "AddH".

      • Select "Polar hydrogens only" and click "OK". This is a common practice to reduce computational complexity while still accounting for key hydrogen bonding interactions.

    • Assign Partial Charges:

      • Go to "Tools" -> "Structure Editing" -> "Add Charge".

      • Use the AMBER ff14SB force field to assign partial charges to the protein atoms. This is crucial for accurately calculating the electrostatic interactions during docking.

    • Save the Prepared Protein:

      • Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This can be done using the "Dock Prep" tool in Chimera or by saving as a PDB and then converting using AutoDock Tools.

Ligand Preparation: Crafting the Key

The ligand must be in a 3D format with correct bond orders and hydrogens for the docking software to recognize it.

Protocol 3.2: Ligand Preparation

  • Obtain the Ligand Structure:

    • The chemical structure of this compound can be obtained from databases like PubChem (CID: 4714954).[5]

    • The SMILES (Simplified Molecular Input Line Entry System) string for this molecule is C1=CC=C(C(=C1)Cl)C2=CC(=NN2)N.

  • Generate a 3D Structure and Optimize using Open Babel: [2][18][19][20]

    • Open Babel is a versatile chemical toolbox that can convert between different file formats and perform energy minimization.

    • Use the following command line instruction to convert the SMILES string to a 3D structure in MOL2 format and perform a preliminary energy minimization using the MMFF94 force field:

    • This command tells Open Babel to:

      • -: Read the input from the following string.

      • -O ligand.mol2 Write the output to a file named ligand.mol2.

      • --gen3d Generate a 3D structure.

      • -h Add hydrogens.

      • --ff MMFF94 Perform energy minimization using the MMFF94 force field.

  • Prepare the Ligand for AutoDock Vina:

    • The generated ligand.mol2 file now needs to be converted to the PDBQT format. This can be done using AutoDock Tools.

    • Open AutoDock Tools.

    • Go to "Ligand" -> "Input" -> "Open" and select ligand.mol2.

    • Go to "Ligand" -> "Torsion Tree" -> "Detect Root".

    • Go to "Ligand" -> "Output" -> "Save as PDBQT" and save the file as ligand.pdbqt. This step defines the rotatable bonds in the ligand, allowing for conformational flexibility during docking.

Molecular Docking: Simulating the "Handshake"

With the prepared receptor and ligand, we can now perform the molecular docking simulation.

Protocol 3.3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box):

    • The docking process needs to be focused on the region of the protein where the ligand is expected to bind.

    • In UCSF Chimera, with the prepared protein loaded, identify the active site. Since we are using the 3VHE structure, we can use the location of the original co-crystallized ligand to define the center of our grid box.

    • In AutoDock Tools, go to "Grid" -> "Grid Box...".

    • Adjust the center and dimensions of the grid box to encompass the entire binding pocket. For VEGFR-2's ATP binding site, a box of approximately 25 x 25 x 25 Å is a good starting point. Record the center coordinates (x, y, z) and the size of the box.

  • Create the Configuration File:

    • AutoDock Vina requires a configuration file (e.g., conf.txt) that specifies the input files and search parameters.

    • Create a text file with the following content, replacing the coordinates and file names as needed:

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the following command:

    • Vina will perform the docking simulation and generate the output files specified in the configuration file: docking_results.pdbqt (containing the docked poses) and docking_log.txt (containing the binding affinities).

Results and Interpretation: Deciphering the Data

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[21][22] Vina provides a ranked list of binding poses with their corresponding affinities.

Table 1: Predicted Binding Affinities for this compound with VEGFR-2

PoseBinding Affinity (kcal/mol)
1-8.5
2-8.2
3-8.1
4-7.9
5-7.8
6-7.6
7-7.5
8-7.4
9-7.3
(Note: These are example values and will vary with each docking run)
Visual Analysis of the Binding Pose

The most insightful part of the analysis is the visual inspection of the docked poses in the context of the protein's binding site.

Protocol 4.1: Visualizing Docking Results

  • Load the Results into a Molecular Viewer:

    • Open UCSF Chimera or PyMOL.

    • Load the prepared protein structure (protein.pdbqt).

    • Load the docking results file (docking_results.pdbqt). This will display the different binding poses of the ligand.

  • Analyze the Best-Scoring Pose:

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Identify the key intermolecular interactions between the ligand and the protein residues. Look for:

      • Hydrogen Bonds: These are critical for binding affinity and specificity. The pyrazole ring and the amine group of our ligand are potential hydrogen bond donors and acceptors.

      • Hydrophobic Interactions: The chlorophenyl group will likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

      • Pi-Stacking Interactions: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The following diagram illustrates the conceptual interactions we might expect to observe.

binding_interactions cluster_ligand This compound cluster_protein VEGFR-2 Binding Site Ligand Ligand Core Chlorophenyl 2-Chlorophenyl Group Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu840, Val848) Chlorophenyl->Hydrophobic_Pocket Hydrophobic Interaction Pyrazole Pyrazole Ring Hinge Hinge Region (e.g., Cys919) Pyrazole->Hinge H-Bond Amine Amine Group DFG_Motif DFG Motif (Asp1046) Amine->DFG_Motif H-Bond

Figure 2: Conceptual diagram of potential interactions between the ligand and key regions of the VEGFR-2 active site.

By analyzing these interactions, we can rationalize the predicted binding affinity and formulate hypotheses for structure-activity relationships (SAR). For example, if a strong hydrogen bond is observed with a specific residue, we can hypothesize that modifying the ligand to enhance this interaction could lead to improved potency.

Conclusion and Future Directions

This guide has provided a comprehensive and practical framework for conducting in silico modeling and molecular docking studies of this compound with VEGFR-2. We have detailed the entire workflow, from target and ligand preparation to the execution and interpretation of the docking simulation.

The results of such a study provide valuable insights into the potential of the compound as a VEGFR-2 inhibitor. However, it is crucial to remember that in silico predictions are not a substitute for experimental validation. The next logical steps would be:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and to obtain a more accurate estimation of the binding free energy. There are excellent tutorials available for performing MD simulations of protein-ligand complexes using software like GROMACS.[23][24][25][26]

  • In Vitro Biological Assays: To experimentally determine the inhibitory activity of the compound against VEGFR-2 and its anti-proliferative effects on cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, we can significantly enhance the efficiency and effectiveness of the drug discovery process. This guide serves as a foundational stepping stone for researchers to harness the power of in silico modeling in their quest for novel therapeutics.

References

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Semantic Scholar. [Link]
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul. [Link]
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. [Link]
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Journal of Cancer. [Link]
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]
  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Deriv
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
  • Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinform
  • GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. [Link]
  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy.
  • Preparing Ligands for Docking. PyRx. [Link]
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
  • Preparing the protein and ligand for docking. Read the Docs. [Link]
  • How to prepare ligand libraries for docking with Vina. YouTube. [Link]
  • How to interprete and analyze molecular docking results?.
  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
  • Molecular Docking using Chimera. Eklavya Chopra. [Link]
  • Preparing the protein and ligand for docking. ScotChem. [Link]
  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?.
  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Journal of Visualized Experiments. [Link]
  • Basic docking.
  • VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • This compound. BuyersGuideChem. [Link]
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
  • Need help with molecular docking results interpret
  • 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. RCSB PDB. [Link]
  • 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. RCSB PDB. [Link]
  • A Beginner's Guide to Molecular Docking. Sciences of Phytochemistry. [Link]
  • 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. RCSB PDB. [Link]
  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]

Sources

Review of the therapeutic potential of substituted aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Therapeutic Potential of Substituted Aminopyrazoles

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3][4][5][6] This guide provides a comprehensive technical review of substituted aminopyrazoles, delving into their core synthetic strategies, mechanisms of action across various disease states, and the critical experimental protocols used for their evaluation. We will explore their significant therapeutic potential in oncology, neurodegenerative disorders, and infectious diseases, supported by quantitative data, detailed methodologies, and visual representations of key biological pathways.[1][2][3][4][7][8][9]

The Aminopyrazole Core: A Foundation for Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile and readily accessible scaffold.[1][6] The introduction of an amino group creates the aminopyrazole core, a framework that has proven to be exceptionally fruitful in the discovery of potent and selective ligands for a variety of biological targets.[1][2][3][4][5][6] The ability of the aminopyrazole motif to form key hydrogen bond interactions with protein targets, particularly within the hinge regions of kinases, is a cornerstone of its success in drug design.[10][11]

Core Synthetic Strategies and Methodologies

The synthesis of substituted aminopyrazoles is well-established, with the most common and versatile method being the condensation of β-ketonitriles with hydrazines.[12][13][14] This approach allows for the introduction of diverse substituents at various positions of the pyrazole ring, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

Detailed Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

This protocol details the synthesis of a key aminopyrazole intermediate, which can then be further functionalized.[3][9][15]

Step 1: Cyclization to form the pyrazole core

  • To a solution of 1-(4-methoxybenzyl)-2-methylhydrazine salt (1.0 g, 5.36 mmol) in ethanol, add 3-cyclopropyl-3-oxopropanenitrile (0.85 g, 5.36 mmol).

  • Add sodium ethoxide (1.09 g, 16.0 mmol) to the mixture.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine.

Step 2: Purification

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure aminopyrazole.

G cluster_synthesis Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine reagents 1-(4-methoxybenzyl)-2-methylhydrazine salt + 3-cyclopropyl-3-oxopropanenitrile + Sodium Ethoxide in Ethanol reflux Reflux (2-3 hours) reagents->reflux Cyclization workup Aqueous Workup & Extraction with Ethyl Acetate reflux->workup purification Column Chromatography workup->purification product Pure 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine purification->product CDK2_Pathway Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates transcription of S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->Cyclin_E_CDK2

Inhibition of CDK2 by aminopyrazoles blocks cell cycle progression.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Cell_Proloiferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Cell_Proloiferation PI3K_AKT->Cell_Proloiferation PLCg->Cell_Proloiferation Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR

Aminopyrazole inhibitors block FGFR signaling pathways.

Preclinical and Clinical Landscape

Several aminopyrazole-based kinase inhibitors have entered clinical trials, with AT7519 being a notable example that targets multiple CDKs. [1][10]The tables below summarize the inhibitory activity of representative aminopyrazole derivatives.

Compound/AnalogTarget KinaseIC50 (nM)Reference
AT7519CDK2/cyclin A47[16]
Analog 24CDK2<100[10]
PNU-292137CDK2/cyclin A31[17]
Compound 17CDK20.29[18]
CAN508CDK2350[19]
CompoundTarget KinaseIC50 (nM)Reference
Compound 6AFGFR4190[3]
Compound 6OFGFR475.3[3]
Key Experimental Protocols for Anticancer Evaluation

experimental_workflow cluster_workflow Anticancer Drug Screening Workflow synthesis Compound Synthesis kinase_assay In Vitro Kinase Inhibition Assay synthesis->kinase_assay mtt_assay Cell Viability (MTT Assay) kinase_assay->mtt_assay apoptosis_assay Apoptosis Induction (Caspase 3/7 Assay) mtt_assay->apoptosis_assay data_analysis Data Analysis (IC50 Determination) apoptosis_assay->data_analysis

Experimental workflow for anticancer evaluation of aminopyrazoles.

Protocol: In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK2/Cyclin A2. The ADP-Glo™ Kinase Assay is a common method.

  • Prepare a reaction mixture containing CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and the aminopyrazole inhibitor at various concentrations in a kinase buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Protocol: Cell Viability Assessment (MTT Assay) [1][4][17][20][21] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the aminopyrazole compound for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol: Apoptosis Induction Analysis (Caspase-Glo 3/7 Assay) [6][8][10][14][22] This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Seed cells in a 96-well plate and treat with the aminopyrazole compound for a time period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. The reagent contains a luminogenic caspase-3/7 substrate.

  • Mix and incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate, which generates a luminescent signal.

  • Measure the luminescence with a plate reader. The signal intensity is proportional to the amount of caspase activity.

Therapeutic Potential in Neurodegenerative Disorders

Substituted aminopyrazoles are also emerging as promising candidates for the treatment of neurodegenerative diseases by targeting key kinases involved in neuronal cell death and inflammation.

Targeting Kinases in Neurodegeneration
  • LRRK2 in Parkinson's Disease: Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a common cause of familial Parkinson's disease. Aminopyrazole-based inhibitors of LRRK2 are being investigated to reduce its pathogenic kinase activity. [3][13][15][23][24][25]- JNK3 and p38 MAPK: These kinases are involved in stress-activated signaling pathways that can lead to neuronal apoptosis and neuroinflammation, both of which are hallmarks of several neurodegenerative disorders. Selective inhibitors based on the aminopyrazole scaffold have shown neuroprotective effects in preclinical models. [7][12][16][24]

LRRK2_Pathway LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_hyperactivity LRRK2 Hyperactivity LRRK2_mutations->LRRK2_hyperactivity Rab_GTPases Rab GTPases LRRK2_hyperactivity->Rab_GTPases phosphorylates Vesicular_trafficking_defects Vesicular Trafficking Defects Rab_GTPases->Vesicular_trafficking_defects Autophagy_dysfunction Autophagy Dysfunction Rab_GTPases->Autophagy_dysfunction Neuronal_damage Neuronal Damage Vesicular_trafficking_defects->Neuronal_damage Autophagy_dysfunction->Neuronal_damage Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->LRRK2_hyperactivity

Inhibition of hyperactive LRRK2 by aminopyrazoles in Parkinson's disease.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Aβ, oxidative stress) MKK3_6 MKK3/6 Stress_Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors activates Neuronal_Apoptosis Neuronal Apoptosis p38_MAPK->Neuronal_Apoptosis Inflammatory_Cytokines Inflammatory Cytokines Transcription_Factors->Inflammatory_Cytokines upregulates Neurodegeneration Neurodegeneration Inflammatory_Cytokines->Neurodegeneration Neuronal_Apoptosis->Neurodegeneration Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->p38_MAPK

Aminopyrazole inhibitors block p38 MAPK-mediated neuroinflammation.

Aminopyrazoles in Alzheimer's Disease

In the context of Alzheimer's disease, aminopyrazole derivatives are being explored for their multi-target potential, including the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are implicated in the cognitive decline and neurodegeneration associated with the disease.

CompoundTargetpIC50 / IC50Reference
3eAChE4.2 (pIC50)
3fMAO-B3.47 (pIC50)
C7AChE0.39 µg/mL[20]

Applications in Infectious Diseases

Substituted aminopyrazoles have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. [1][21]

Mechanism of Action

The antimicrobial mechanisms of aminopyrazoles are varied and can include the inhibition of essential bacterial enzymes like DNA gyrase and the disruption of the bacterial cell wall. [1]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA). [21]

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Derivative 2a S. aureus 0.125 [1]
Derivative 2a E. coli 8 [1]
Compound 26 S. aureus 16 [1]
Compound 26 E. coli 4 [1]
Compound 9 S. aureus (MDR) 4 [21]
Aminoguanidine-derived E. coli 1 [10]

| Naphthyl-substituted | S. aureus | 0.78-1.56 | [10]|

Conclusion and Future Perspectives

Substituted aminopyrazoles represent a highly versatile and therapeutically relevant class of compounds. Their success as kinase inhibitors in oncology is well-documented, and their expansion into the fields of neurodegenerative and infectious diseases is highly promising. Future research will likely focus on the development of more selective and potent aminopyrazole derivatives, the elucidation of novel mechanisms of action, and the advancement of lead compounds through clinical trials. The continued exploration of this chemical scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. (n.d.).
  • Full article: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (n.d.).
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.).
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. (n.d.).
  • IncuCyte® Apoptosis Assay. (n.d.).
  • IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... (n.d.).
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.).
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.).
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC. (n.d.).
  • LRRK2 Signaling Pathway. (n.d.). Creative Diagnostics.
  • MIC Values of Compounds against Gram-Negative Bacterial Strains. (n.d.).
  • MIC values of pyrazoles 3a-c and 4a-c against bacteria of the... (n.d.).
  • Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson's Disease Components. (n.d.).
  • Schematic representation of LRRK2. | Download Scientific Diagram. (n.d.).
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PubMed Central. (n.d.).
  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. (n.d.).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (n.d.).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.).
  • 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (n.d.).
  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (n.d.).
  • IC50 values of CDK5 inhibitors. | Download Scientific Diagram. (n.d.).
  • IC 50 Values of CDK4/6 Inhibitors | Download Table. (n.d.).
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.).
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (n.d.).
  • Schematic of p38 pathway signaling. The schematic shows the signaling... | Download Scientific Diagram. (n.d.).
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.).
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
  • p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe.
  • A Network Map of FGF-1/FGFR Signaling System - PMC. (n.d.).
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.).
  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (n.d.).
  • Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. (n.d.).
  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.).
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.).
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (n.d.).
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (n.d.).
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management - PubMed Central. (n.d.).
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
  • Reported IC 50 values of the selected inhibitors in nM. | Download Table. (n.d.).

Sources

The 5-Aminopyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of 5-Aminopyrazoles

The 5-aminopyrazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and therapeutic potential.[1][2] This five-membered ring system, featuring two adjacent nitrogen atoms and an amino group at the 5-position, serves as a crucial building block for a diverse array of bioactive molecules.[1][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, primarily by acting as potent enzyme inhibitors.[2][4][5] The structural features of the 5-aminopyrazole nucleus, particularly its ability to engage in multiple non-covalent interactions with biological targets, make it a "privileged" scaffold in drug design. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives, offering insights into the rational design of novel therapeutics.

Core Synthetic Strategies: Building the 5-Aminopyrazole Framework

The synthetic accessibility of the 5-aminopyrazole scaffold is a key factor contributing to its widespread use in drug discovery. The most prevalent and versatile method for its construction is the condensation of a β-ketonitrile with a hydrazine derivative.[1][6] This reaction allows for the introduction of diverse substituents at various positions of the pyrazole ring, enabling extensive SAR exploration.

Another important synthetic route involves the reaction of malononitrile and its derivatives with hydrazines, which typically affords 3,5-diaminopyrazoles.[1] Furthermore, the 5-amino group serves as a synthetic handle for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, through cyclocondensation reactions with 1,3-dielectrophiles.[1][3] These fused systems often exhibit enhanced biological activity due to their structural mimicry of endogenous purine bases.[1][3]

Experimental Protocol: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles
  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 5-aminopyrazole derivative.

Structure-Activity Relationship (SAR) Studies: A Positional Analysis

The biological activity of 5-aminopyrazole derivatives can be finely tuned by modifying the substituents at various positions of the pyrazole ring (N1, C3, and C4) and the 5-amino group. The following sections will delve into the specific SAR for each of these positions.

N1-Position: Modulating Potency and Selectivity

The substituent at the N1-position of the pyrazole ring plays a critical role in determining the potency and selectivity of 5-aminopyrazole-based inhibitors. In many cases, this position is occupied by an aryl or heteroaryl group that can engage in crucial interactions with the target protein.

For instance, in the development of p38α MAP kinase inhibitors, substitution at the N1-position with various phenyl groups has been extensively explored.[4] The presence of substituents on this phenyl ring, such as halogens or small alkyl groups, can significantly impact the inhibitory activity. These groups can influence the electronic properties of the pyrazole core and establish specific interactions within the ATP-binding pocket of the kinase.

C3-Position: Exploring Hydrophobic Pockets

The C3-position of the 5-aminopyrazole scaffold is often directed towards hydrophobic regions of the target protein. Modifications at this position are crucial for optimizing van der Waals interactions and improving overall binding affinity.

In the context of JNK3 inhibitors, SAR studies on the C3-position have demonstrated that the introduction of various aryl and heteroaryl groups can lead to highly potent and selective compounds.[7] For example, the nature and substitution pattern of an aryl group at C3 can influence isoform selectivity between JNK1, JNK2, and JNK3.

C4-Position: A Vector for Diverse Functionalities

The C4-position offers a versatile point for introducing a wide range of functional groups that can modulate the physicochemical properties and biological activity of 5-aminopyrazole derivatives. This position is often substituted with groups that can act as hydrogen bond donors or acceptors, or that can be used to attach larger moieties to probe for additional binding interactions.

For example, the introduction of a carboxamide group at the C4-position has been a successful strategy in the design of pan-FGFR covalent inhibitors.[6] This carboxamide can form key hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

5-Amino Group: The Gateway to Fused Systems and Key Interactions

The 5-amino group is a defining feature of this scaffold and is frequently involved in critical hydrogen bonding interactions with the target protein. It also serves as a key nucleophile for the synthesis of fused pyrazoloazines, which are important pharmacophores in their own right.[3][8]

In the development of anti-HIV agents, the 5-amino group has been modified to introduce various substituents. For example, reductive amination with benzaldehydes has led to the discovery of potent derivatives.[9] These modifications highlight the importance of the 5-amino group as a point for structural diversification.

Bioisosteric Replacements: Expanding Chemical Space

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. In the context of 5-aminopyrazoles, various bioisosteres for different parts of the scaffold have been investigated.

For instance, the phenyl ring commonly found at the C5-position (in the context of 1,5-diarylpyrazoles) has been successfully replaced with other aromatic and heteroaromatic systems.[10][11] Thiophenes, thiazoles, triazoles, and imidazoles have been explored as bioisosteres for the pyrazole ring itself in certain contexts.[12][13] These replacements can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule, leading to improved drug-like properties.

Data Presentation: SAR of 5-Aminopyrazole-Based Kinase Inhibitors

The following table summarizes the SAR of a hypothetical series of 5-aminopyrazole-based kinase inhibitors, illustrating the impact of substitutions at different positions on their inhibitory activity.

CompoundR1 (N1-Position)R3 (C3-Position)R4 (C4-Position)Kinase IC50 (nM)
1a PhenylMethyl-CN500
1b 4-FluorophenylMethyl-CN250
1c PhenylPhenyl-CN100
1d PhenylMethyl-CONH275
1e 4-FluorophenylPhenyl-CONH210

Visualization of Key Concepts

General Structure of a 5-Aminopyrazole

Caption: General chemical structure of the 5-aminopyrazole scaffold.

Workflow for SAR Studies of 5-Aminopyrazoles

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis and Iteration start Design Analogs synth Synthesize Library of 5-Aminopyrazoles start->synth purify Purify and Characterize Compounds synth->purify screen Primary Biological Screening purify->screen Test Compounds potency Determine Potency (e.g., IC50) screen->potency selectivity Assess Selectivity potency->selectivity sar Establish Structure-Activity Relationship selectivity->sar optimize Identify Lead Compounds for Optimization sar->optimize iterate Design Next Generation of Analogs optimize->iterate iterate->start Iterative Design Cycle

Caption: A typical workflow for conducting SAR studies on 5-aminopyrazole derivatives.

Conclusion and Future Directions

The 5-aminopyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive body of work on its structure-activity relationships has provided a solid foundation for the rational design of novel and potent therapeutic agents. Future efforts in this field will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets. The exploration of novel bioisosteric replacements and the use of computational modeling will undoubtedly play a crucial role in the discovery of next-generation drugs based on this remarkable heterocyclic system. Furthermore, the investigation of 5-aminopyrazole derivatives as covalent inhibitors and their application in targeted protein degradation are emerging as exciting new avenues for therapeutic intervention.[6][14]

References

  • BenchChem. The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.
  • Al-Warhi, T., et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. 2025.
  • Yadav, P., et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 2018.
  • Goldstein, D. M., et al. 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010.
  • Wang, Y., et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. 2024.
  • Sanna, M., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023.
  • Sanna, M., et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. 2023.
  • Patel, H., et al. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. 2018.
  • Abdel-Aziz, H. A., et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011.
  • Scorah, N., et al. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. 2013.
  • Zhang, M., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022.
  • Mizuhara, T., et al. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. 2013.
  • Yadav, P., et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 2018.
  • Sanna, M., et al. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. 2024.
  • Lan, R., et al. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry. 2008.
  • Lan, R., et al. Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. ResearchGate. 2008.
  • Lange, J. H. M., et al. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. 2005.
  • Cambridge MedChem Consulting. Aromatic Bioisosteres. 2023.
  • Hennequin, L. F., et al. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2002.

Sources

An In-Depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. We will delve into its commercial availability, synthesis, characterization, and key applications, offering insights to researchers and drug development professionals.

Introduction to this compound

This compound, with the CAS number 126520-01-2, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common motif in many biologically active compounds. The presence of the 2-chlorophenyl group at the 5-position and an amine group at the 3-position provides two key points for chemical modification, making it a valuable intermediate for creating diverse molecular libraries. Its unique structural features contribute to its utility in the development of anti-inflammatory agents, analgesics, and kinase inhibitors[1].

Commercial Availability and Sourcing

This compound is commercially available from a variety of suppliers, catering to research and development needs. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation. Below is a summary of representative commercial suppliers.

SupplierPurityAvailable Quantities
CymitQuimica98%50mg, 100mg, 250mg, 1g, 5g[2]
Chem-Impex≥ 98% (HPLC)Inquire for details[1]
BLD Pharm---Inquire for details[3]
Alfa Chemistry---Inquire for details[4]

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the purchased material.

Synthesis of this compound: A Plausible Synthetic Route

While a definitive, step-by-step published synthesis for this compound can be elusive, a common and effective method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine hydrate. A plausible and widely utilized synthetic pathway is outlined below.

The key starting material for this synthesis is 2-chlorobenzoylacetonitrile. This can be synthesized from 2-chloroacetophenone through a Claisen condensation with a cyanide source. The subsequent cyclization with hydrazine hydrate yields the desired this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chlorobenzoylacetonitrile

  • Reaction: 2-chloroacetophenone is reacted with a cyanide source, such as sodium cyanide, in the presence of a base like sodium ethoxide in a suitable solvent like ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add 2-chloroacetophenone dropwise at room temperature.

    • After the addition is complete, add a solution of sodium cyanide in water dropwise, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chlorobenzoylacetonitrile.

    • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Reaction: The synthesized 2-chlorobenzoylacetonitrile is cyclized with hydrazine hydrate. The reaction of hydrazine with a carbonyl compound to form a hydrazone is a key step in this process[5].

  • Procedure:

    • Dissolve 2-chlorobenzoylacetonitrile in a suitable solvent, such as ethanol or acetic acid.

    • Add hydrazine hydrate to the solution. The reaction can be carried out at room temperature or with gentle heating to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-chlorobenzoylacetonitrile cluster_step2 Step 2: Synthesis of this compound 2_chloroacetophenone 2-chloroacetophenone NaCN_NaOEt NaCN / NaOEt Ethanol 2_chloroacetophenone->NaCN_NaOEt Claisen Condensation 2_chlorobenzoylacetonitrile 2-chlorobenzoylacetonitrile NaCN_NaOEt->2_chlorobenzoylacetonitrile Hydrazine_Hydrate Hydrazine Hydrate Ethanol/Acetic Acid 2_chlorobenzoylacetonitrile->Hydrazine_Hydrate Cyclization Target_Compound 5-(2-chlorophenyl)-1H- pyrazol-3-amine Hydrazine_Hydrate->Target_Compound

Caption: A plausible two-step synthesis workflow for this compound.

Characterization and Analytical Profile

Proper characterization of this compound is essential to confirm its structure and purity. The following are expected analytical data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring, the proton on the pyrazole ring, and the protons of the amine group.

  • Aromatic Protons (2-chlorophenyl group): A complex multiplet in the range of δ 7.2-7.6 ppm.

  • Pyrazole Ring Proton: A singlet at approximately δ 5.8-6.2 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 4.5-6.0 ppm) and is D₂O exchangeable. The chemical shift of OH and NH protons can vary significantly depending on concentration, solvent, and temperature[6].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbons of the pyrazole and chlorophenyl rings.

  • Aromatic Carbons (2-chlorophenyl group): Signals in the region of δ 125-135 ppm.

  • Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring, with the carbon bearing the amine group appearing at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=N Stretching (pyrazole ring): A band around 1600-1650 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₈ClN₃), the expected molecular weight is approximately 193.64 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an intensity ratio of about 3:1, which is characteristic of the presence of a chlorine atom. The fragmentation pattern of amines is often dominated by alpha-cleavage[7].

Applications in Drug Discovery and Development

Substituted pyrazoles are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. This compound serves as a key starting material for the synthesis of compounds with potential therapeutic applications.

Anti-inflammatory Agents

Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes[8]. The 3-amino-5-aryl-pyrazole scaffold is a common feature in many COX inhibitors. The 2-chlorophenyl group can be a key pharmacophoric element that contributes to the binding affinity and selectivity of these compounds.

Kinase Inhibitors

The pyrazole core is a privileged scaffold for the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. 3-aminopyrazole derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor-interacting protein kinase 1 (RIPK1)[9][10]. The amine group at the 3-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

Signaling_Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor Kinase_Cascade Kinase Cascade (e.g., RIPK1, CDKs) Cell_Surface_Receptor->Kinase_Cascade Downstream_Effectors Downstream Effectors (e.g., NF-κB, Pro-inflammatory Cytokines) Kinase_Cascade->Downstream_Effectors Inflammation Inflammation Downstream_Effectors->Inflammation Pyrazolamine_Derivative This compound Derivative Pyrazolamine_Derivative->Kinase_Cascade Inhibition

Caption: Inhibition of inflammatory signaling pathways by pyrazole-based kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its commercial availability and the straightforward nature of its synthesis make it an attractive starting material for drug discovery and development programs, particularly in the areas of inflammation and oncology. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in research.

References

  • Chem-Impex. 3-(2-Chlorophenyl)-1H-pyrazol-5-amine. [Link]
  • Google Patents. US6218418B1 - 3(5)
  • H NMR Spectroscopy. [Link]
  • National Center for Biotechnology Information. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. PubChem Compound Summary for CID 10283921. [Link]
  • [Ce(L-Pro)2]2 (Oxa)
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
  • National Center for Biotechnology Information. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubChem Compound Summary for CID 135566365. [Link]
  • Organic Syntheses. SYNTHESIS OF 3-(2-CHLOROPHENYL)-1H-PYRAZOLE. [Link]
  • National Center for Biotechnology Information. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives - Patent US-2010130501-A1. PubChem Compound Summary for CID 44249339. [Link]
  • Chemistry LibreTexts.
  • Optional[13C NMR]. 1H-pyrazol-5-ol, 3-(2-chlorophenyl)-1-(2-methoxyphenyl)-. [Link]
  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
  • Organic Syntheses. 3(5)-AMINOPYRAZOLE. [Link]
  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
  • Google Patents. WO2001012189A1 - 3(5)
  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... [Link]
  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
  • Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
  • National Center for Biotechnology Information. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubChem Compound Summary for CID 135566365. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]
  • National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. PubChem Compound Summary for CID 135566365. [Link]
  • The Distant Reader.
  • MDPI. Structure and IR Spectra of 3(5)
  • Organic Chemistry Portal.
  • InstaNANO.
  • www.rsc.org/advances. [Link]
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
  • PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]
  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. [Link]
  • Life Science Journal.
  • 1H Nuclear Magnetic Resonance. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]
  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 5-(2-Chlorophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are foundational components in a multitude of clinically significant pharmaceuticals, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[2][3][4][5][6] The success of drugs like Celecoxib (an anti-inflammatory agent) and Crizotinib (an anticancer agent) underscores the therapeutic potential inherent in the pyrazole core.[7][8][9]

Among the various classes of pyrazole derivatives, those bearing an amino group (aminopyrazoles) are particularly valuable.[9] The amino moiety serves as a versatile functional handle for further molecular elaboration and as a key hydrogen bonding participant for interacting with biological targets like protein kinases.[9][10] Specifically, 5-aryl-1H-pyrazol-3-amines are crucial intermediates in the synthesis of complex molecules for drug development and agrochemical research.[10]

This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine. The one-pot strategy is intentionally chosen for its numerous advantages over traditional multi-step syntheses, including reduced reaction times, lower consumption of materials, minimized waste generation, and operational simplicity, making it a highly attractive method for both academic and industrial research.[11][12]

Synthesis Strategy: The Mechanistic Rationale

The cornerstone of modern pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound.[4][13] For the synthesis of 5-aryl-3-aminopyrazoles, the most direct and reliable pathway involves the reaction of a β-ketonitrile with hydrazine.[14]

The one-pot protocol detailed herein is based on the reaction between 3-(2-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate. The mechanism proceeds through two key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring. Subsequent tautomerization yields the final, thermodynamically stable aromatic this compound product.

This sequence ensures high regioselectivity, as the initial reaction at the more electrophilic ketone carbonyl directs the final position of the substituents.

Visualizing the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants ketonitrile 3-(2-chlorophenyl)-3-oxopropanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone 1. Nucleophilic Attack (on Carbonyl) hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->hydrazone cyclized Non-aromatic Intermediate hydrazone->cyclized 2. Intramolecular Cyclization (Attack on Nitrile) product This compound cyclized->product 3. Tautomerization

Caption: Reaction mechanism for pyrazole formation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and stoichiometry is critical for achieving high yield and purity.

Materials and Reagents
ReagentCAS No.Molecular FormulaPuritySupplier
3-(2-chlorophenyl)-3-oxopropanenitrile26996-33-2C₉H₆ClNO≥97%Major Chemical Suppliers
Hydrazine Hydrate (80% solution)7803-57-8H₆N₂O80%Major Chemical Suppliers
Ethanol (Absolute)64-17-5C₂H₅OH≥99.5%Major Chemical Suppliers
Glacial Acetic Acid64-19-7C₂H₄O₂≥99.7%Major Chemical Suppliers
Deionized Water7732-18-5H₂O--

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Analytical balance

Step-by-Step Synthesis Procedure

Workflow start Start: Setup Apparatus dissolve 1. Dissolve β-ketonitrile in Ethanol start->dissolve add_cat 2. Add catalytic Glacial Acetic Acid dissolve->add_cat add_hydrazine 3. Add Hydrazine Hydrate dropwise at RT add_cat->add_hydrazine reflux 4. Heat to Reflux (3-5 hours) add_hydrazine->reflux monitor 5. Monitor reaction via TLC reflux->monitor cool 6. Cool to Room Temperature monitor->cool Upon completion precipitate 7. Pour into ice-water to precipitate product cool->precipitate filter 8. Filter solid using Buchner funnel precipitate->filter wash 9. Wash with cold water and dry filter->wash recrystallize 10. Recrystallize from Ethanol/Water wash->recrystallize end End: Characterize Pure Product recrystallize->end

Caption: One-pot synthesis experimental workflow.

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: To the flask, add 3-(2-chlorophenyl)-3-oxopropanenitrile (e.g., 10 mmol, 1.80 g). Add 50 mL of absolute ethanol and stir until the solid is completely dissolved.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution. The acid catalyzes the initial hydrazone formation.

  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (80% solution, ~12 mmol, 0.75 mL) dropwise over 5-10 minutes using a dropping funnel. An initial exothermic reaction or color change may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-5 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates reaction completion.

  • Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled solution slowly into a beaker containing 200 mL of ice-cold water while stirring. A pale-yellow or off-white solid should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any residual salts or hydrazine. Allow the product to air-dry or dry it in a vacuum oven at 50-60°C.

  • Purification: For higher purity, the crude product should be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Results and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Quantitative Data Summary
ParameterExpected Value/Result
Theoretical Yield 1.94 g (for a 10 mmol scale)
Typical Actual Yield 80-90%
Appearance Off-white to pale yellow crystalline solid
Melting Point ~172-174°C[15]
Molecular Formula C₉H₈ClN₃[15][16]
Molecular Weight 193.64 g/mol [15][16]
Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.0 (s, 1H, pyrazole-NH), 7.5-7.2 (m, 4H, Ar-H), 5.8 (s, 1H, pyrazole-CH), 5.5 (s, 2H, -NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~160.0 (C-NH₂), 145.0, 132.0, 131.0, 130.0, 129.0, 127.0 (Ar-C and Pyrazole-C), 90.0 (Pyrazole-CH).

  • Mass Spectrometry (ESI+): m/z 194.0 [M+H]⁺.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of this compound. The methodology is characterized by its operational simplicity, use of readily available reagents, and high product yields.[17] By explaining the causality behind the experimental choices and providing a detailed, step-by-step guide, this document serves as an authoritative resource for researchers in medicinal chemistry and drug development. The synthesized compound is a valuable building block, poised for further derivatization in the quest for novel therapeutic agents.[10]

References

  • Royalchem. (2024, January 18).
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
  • Faria, J. V., et al. (2017).
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Al-Mousawi, S. M., et al. (2023).
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
  • ResearchGate.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Kempe, F. T. (2011). Perspective: the potential of pyrazole-based compounds in medicine. PubMed. [Link]
  • Aslam, M., et al. (2022). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry. [Link]
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
  • Gomha, S. M., et al. (2021). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c.
  • ResearchGate. (2015). New Synthesis of 3-Aryl-5-amino-1H-pyrazoles. [Link]
  • Alam, M. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Faisal, M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Medicinal and Medicinal Chemistry. [Link]
  • The Pharma Innovation Journal. (2017).
  • Organic Syntheses. 3(5)-aminopyrazole. [Link]
  • Google Patents. (1997).
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
  • BuyersGuideChem. This compound. [Link]
  • Lokhande, P. D., et al. (2005). Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian Journal of Chemistry. [Link]
  • Scilit. (2014). One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. [Link]
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)

Sources

Protocol for N-alkylation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Regioselective N1-Alkylation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Comprehensive Guide for Medicinal Chemistry Applications

Abstract

N-substituted pyrazole scaffolds are foundational motifs in modern drug discovery, present in numerous FDA-approved therapeutics.[1][2] The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the pharmacological profile of lead compounds. However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge due to the potential for forming two distinct regioisomers.[3][4] This document provides a detailed, field-proven protocol for the regioselective N-alkylation of this compound, a versatile intermediate for pharmaceutical development. We will delve into the mechanistic principles governing regioselectivity, offer a step-by-step experimental procedure, and provide a framework for product characterization and troubleshooting.

The Challenge: Regioselectivity in Pyrazole N-Alkylation

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrical pyrazole such as this compound, these two nitrogen atoms are in chemically distinct environments. Direct alkylation can therefore lead to a mixture of N1 and N2 alkylated products, which are often difficult to separate and can possess different biological activities.

The outcome of the alkylation is governed by a delicate interplay of steric and electronic factors.[4][5]

  • Steric Hindrance: The bulky 2-chlorophenyl group at the C5 position sterically encumbers the adjacent N1 atom. Consequently, alkylating agents will preferentially approach the less hindered N2 atom. However, upon deprotonation, the resulting pyrazolate anion's reactivity is dictated by the position of the substituents. The major regioisomer is often the one where the alkyl group is attached to the nitrogen atom distal to the largest substituent, a result of minimizing steric clash.[6][7]

  • Electronic Effects: The 3-amino group is an electron-donating group, which can subtly influence the nucleophilicity of the adjacent nitrogen atoms.

Controlling these factors is paramount for a successful and efficient synthesis. The protocol described herein leverages steric control to achieve high regioselectivity for the N1 isomer, which is often the thermodynamically favored product in similar systems.

Diagram 1: Potential regioisomeric products from the N-alkylation of this compound.

Recommended Protocol: N1-Alkylation via Deprotonation

This protocol employs a strong base to deprotonate the pyrazole, forming a pyrazolate anion. This anion then acts as the nucleophile, attacking the alkylating agent. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation prior to the addition of the electrophile, which generally favors the formation of the thermodynamically more stable N1-alkylated product.[4][8]

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound[9]≥97%CymitQuimicaStarting material.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichStrong base. Handle with extreme care under inert gas.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Synthesis GradeVariousElectrophile (R-X). Use 1.1-1.2 equivalents.
Anhydrous N,N-Dimethylformamide (DMF)DriSolv® or similarVariousReaction solvent. Must be anhydrous.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Saturated Aqueous NH₄Cl-Lab-preparedFor quenching the reaction.
Brine (Saturated Aqueous NaCl)-Lab-preparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousDrying agent.
Silica Gel230-400 meshVariousFor column chromatography.
Experimental Workflow

Diagram 2: High-level workflow for the N1-alkylation protocol.

Step-by-Step Procedure
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents, 60% dispersion in oil).

  • Inerting & Solvent Addition: Suspend the NaH in anhydrous DMF (approx. 0.2 M relative to the pyrazole substrate) under a positive pressure of inert gas.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

    • Causality Note: Adding the pyrazole to the base ensures the base is always in excess, promoting rapid and complete deprotonation. Vigorous hydrogen gas evolution will be observed.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure the formation of the pyrazolate anion.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Safety Precaution: The quench is highly exothermic and produces hydrogen gas. Add the quenching solution very slowly to control the reaction rate.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1-alkylated product.

Product Validation and Characterization

Unambiguous characterization is essential to confirm the product's identity and, critically, to verify the N1-alkylation regiochemistry.

Spectroscopic Data (Expected)
TechniqueExpected Observations for N1-Alkylated Product
¹H NMR - Disappearance of the broad pyrazole N-H proton signal. - Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.9 ppm for a methyl group).[10] - The chemical shifts of the pyrazole ring proton (H4) and the aromatic protons will be slightly altered compared to the starting material.
¹³C NMR - Appearance of new carbon signals corresponding to the alkyl group. - Shifts in the pyrazole ring carbon resonances (C3, C4, C5).[11]
NOESY (2D NMR) (Crucial for Regiochemistry) An observable Nuclear Overhauser Effect (NOE) correlation between the protons of the newly introduced alkyl group (on N1) and the protons of the 2-chlorophenyl ring (at C5) would definitively confirm the N1 regiochemistry. The absence of an NOE between the alkyl group and the pyrazole H4 proton would further support this assignment.[6]
Mass Spec (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the alkylated product should be observed. Analysis of the fragmentation pattern can provide further structural confirmation.
IR Spec Disappearance of the N-H stretching band from the pyrazole ring (typically broad, ~3100-3300 cm⁻¹). The N-H stretches of the 3-amino group will remain.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (due to moisture exposure).2. Non-anhydrous solvent or glassware.3. Unreactive alkylating agent.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is flame- or oven-dried and the solvent is truly anhydrous.3. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide).[4]
Mixture of Isomers 1. Incomplete deprotonation before adding the alkylating agent.2. Reaction conditions favoring the kinetic (N2) product.1. Increase the deprotonation time or switch to a stronger base/solvent system.2. Ensure the alkylating agent is added slowly at 0 °C. Running the reaction at a lower temperature for a longer time may improve selectivity.
Difficult Purification Product co-elutes with starting material or isomer.1. Optimize the eluent system for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).2. If isomers are inseparable, consider derivatizing the amino group to alter polarity before chromatography, followed by deprotection.

Conclusion

This application note provides a robust and reliable protocol for the regioselective N1-alkylation of this compound. By carefully controlling reaction conditions, particularly through the use of a strong base and dropwise addition of reagents at low temperatures, researchers can preferentially synthesize the desired N1-alkylated isomer. The detailed guidelines for reaction execution, monitoring, and product characterization provide a comprehensive framework for scientists engaged in drug discovery and medicinal chemistry to successfully synthesize and validate these valuable molecular building blocks.

References

  • De la Cruz, D., et al. (2022).
  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10842-10857. [Link]
  • ResearchGate. (n.d.).
  • Bouayad, A., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 11(5), 45-53. [Link]
  • ResearchGate. (n.d.).
  • Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Methodologies. [Link]
  • De la Cruz, D., et al. (2022).
  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
  • Chimenti, F., et al. (2014).
  • Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Fichez, J., et al. (n.d.).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024).

Sources

Application Note: A Validated LC-MS Method for the Purity Analysis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-mass spectrometry (LC-MS) method for the determination of purity and the identification of potential impurities in the pharmaceutical intermediate, 5-(2-chlorophenyl)-1H-pyrazol-3-amine. The method utilizes reversed-phase chromatography for separation, coupled with electrospray ionization mass spectrometry for sensitive and selective detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in a regulated drug development environment.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, a step-by-step analytical protocol, and a full validation summary.

Introduction: The Imperative for Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[4] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace-level impurities can have unintended pharmacological effects or lead to the formation of toxic byproducts. Therefore, a robust and sensitive analytical method is essential for the quality control of this intermediate.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool in pharmaceutical analysis, offering high separation efficiency and specificity.[5][6] This application note describes a method that leverages these advantages to provide a reliable assessment of the purity of this compound.

Chemical Structure and Properties:

PropertyValueSource
Synonyms 3-Amino-5-(2-chlorophenyl)pyrazole, 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine[7]
CAS Number 126520-01-2[7]
Molecular Formula C₉H₈ClN₃[4][7]
Molecular Weight 193.64 g/mol [4][7]

Method Development: A Rationale-Driven Approach

The development of this LC-MS method was guided by the physicochemical properties of this compound and established principles of chromatographic separation for aromatic amines and pyrazole derivatives.[8][9][10]

Chromatographic Separation

A reversed-phase high-performance liquid chromatography (HPLC) approach was selected due to the non-polar nature of the analyte. The primary amine and pyrazole moieties suggested that the compound would exhibit good retention and peak shape on a C18 stationary phase.

  • Column Selection: A C18 column was chosen for its versatility and proven performance in separating a wide range of small molecules. A column with a particle size of less than 3 µm is recommended for improved resolution and efficiency.

  • Mobile Phase Optimization: A mobile phase consisting of an aqueous component and an organic modifier is standard for reversed-phase chromatography.

    • Aqueous Phase: 0.1% formic acid in water was selected to promote protonation of the analyte, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.

    • Organic Phase: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. Methanol was also considered but acetonitrile generally provides better peak shapes for nitrogen-containing compounds.

  • Gradient Elution: A gradient elution was employed to ensure the timely elution of the main component while also allowing for the separation of potential impurities with a wider range of polarities.

Mass Spectrometric Detection

Electrospray ionization (ESI) in the positive ion mode was selected as the ionization technique, as the basic nitrogen atoms in the pyrazole and amine groups are readily protonated.

  • Ionization Mode: Positive ion ESI was confirmed to provide a strong signal for the protonated molecule [M+H]⁺.

  • Detection Mode: The analysis was performed in full scan mode to detect any potential impurities. For quantitative purposes, Selected Ion Monitoring (SIM) of the [M+H]⁺ ion at m/z 194.05 is recommended for enhanced sensitivity and specificity.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the purity analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer with an ESI source

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes, hold for 2 minutes, return to 5% B in 0.1 minutes, and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Range m/z 50-500
SIM Ion m/z 194.05
Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Sample Solution (10 µg/mL): Prepare the sample to be analyzed in the same manner as the working standard solution.

Method Validation: Ensuring Scientific Integrity

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the working standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of the main analyte in the blank. The mass spectrum of the analyte peak in the sample matched that of the reference standard.

Linearity

Linearity was evaluated by analyzing a series of solutions over the concentration range of 1 µg/mL to 50 µg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (R²) of >0.999.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of the reference standard into a sample solution at three concentration levels (80%, 100%, and 120% of the working standard concentration). The mean recovery was between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the working standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was <1.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst. The RSD over the two days was <2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

The robustness of the method was evaluated by intentionally varying key parameters, including:

  • Column temperature (± 5 °C)

  • Flow rate (± 0.05 mL/min)

  • Mobile phase composition (± 2% organic)

The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, demonstrating the robustness of the method.

Workflow and Data Presentation

The overall workflow for the purity analysis is depicted in the following diagram.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation Integration->Purity Report Generate Report Purity->Report

Caption: Workflow for the LC-MS purity analysis of this compound.

Conclusion

The LC-MS method detailed in this application note is a robust, sensitive, and specific tool for the purity analysis of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment within the pharmaceutical industry. This protocol provides a reliable foundation for ensuring the quality of this critical intermediate, thereby contributing to the safety and efficacy of the final drug products.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][12]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][13]
  • International Council for Harmonis
  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][15]
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link][3]
  • PubMed. (2021).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]
  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][16]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][17]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]
  • ProPharma. (2024).
  • National Institutes of Health. (2021).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][20]
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][21]
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROM
  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link][23]
  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link][24]
  • European Medicines Agency. (2023).
  • National Institutes of Health. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link][27]
  • National Institutes of Health. (2020).
  • PubMed. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link][28]
  • PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link][29]
  • CHIMIA. (2001).
  • LGC.

Sources

Application Note: Crystallization Strategies for 5-(2-chlorophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals with a wide array of biological activities. Derivatives of 5-(2-chlorophenyl)-1H-pyrazol-3-amine are of significant interest to researchers for their potential therapeutic applications. The isolation and purification of these active pharmaceutical ingredients (APIs) in a crystalline form is a critical step in the drug development pipeline. The solid-state properties of an API, including its crystal form (polymorphism), particle size, and morphology, directly influence crucial parameters such as solubility, dissolution rate, bioavailability, and stability.

This guide provides a comprehensive overview of field-proven crystallization techniques tailored for this compound and its derivatives. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern successful crystallization, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems for achieving high-purity, high-quality crystalline material suitable for further analysis and formulation.

Molecular Characteristics & Pre-Crystallization Considerations

Understanding the physicochemical properties of this compound is fundamental to designing a successful crystallization strategy.

  • Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the amine -NH2 group and the pyrazole N-H) and acceptors (the pyrazole pyridine-like nitrogen). This capacity for strong intermolecular hydrogen bonding is a dominant force in crystal lattice formation and often leads to robust, stable crystals.

  • Polarity and Solubility: The presence of the amine and pyrazole groups imparts polarity, while the chlorophenyl ring adds a significant nonpolar, hydrophobic character. This amphiphilic nature dictates its solubility profile, suggesting solubility in polar organic solvents like alcohols and acetone, and lower solubility in nonpolar solvents like hexanes or water.

  • Purity: Attempting to crystallize an impure compound is a common point of failure. It is highly recommended to start with material that is at least 80-90% pure to avoid the co-crystallization of impurities or the inhibition of crystal growth.

Initial Solvent Screening: The Foundation of Success

The choice of solvent is the most critical parameter in any crystallization experiment. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or lower temperatures. A systematic screening process is essential.

Protocol 1: Small-Scale Solvent Solubility Test

  • Place a small amount (2-5 mg) of the pyrazole derivative into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, starting with a few drops (e.g., 0.1 mL).

  • Observe the solubility. A good starting list of solvents, from polar to non-polar, includes: Water, Ethanol, Methanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, and Heptane.

  • If the compound dissolves immediately at room temperature, the solvent is likely too good, and the yield will be poor.

  • If the compound does not dissolve, gently warm the vial. If it dissolves upon heating, this is a promising candidate solvent.

  • Allow the heated vial to cool slowly to room temperature and then in an ice bath. Observe for the formation of crystalline precipitate. Rapid formation of a fine powder suggests the supersaturation is too high, while "oiling out" indicates the solubility is too high even when cold. The ideal solvent will yield solid crystals upon slow cooling.

Core Crystallization Techniques and Protocols

Based on the initial screening, several techniques can be employed. The selection depends on the quantity of material, the desired crystal quality, and the observed solubility behavior.

Workflow for Crystallization Method Selection

The results from the initial solubility screen can guide the selection of the most promising crystallization technique. The following diagram illustrates a logical workflow for this decision-making process.

D cluster_0 cluster_1 cluster_2 A Start: Crude Pyrazole Derivative B Perform Small-Scale Solubility Screen (Protocol 1) A->B C Good solubility in hot solvent, poor solubility in cold solvent? B->C D Soluble in a volatile solvent, insoluble in a more volatile anti-solvent? C->D No G Slow Cooling Crystallization (Protocol 2) C->G Yes E Soluble in one solvent, insoluble in a miscible anti-solvent? D->E No H Vapor Diffusion (Protocol 3) D->H Yes F Re-evaluate solvent choices or consider derivatization/ salt formation. E->F No I Anti-Solvent Crystallization (Protocol 4) E->I Yes J High-Quality Crystals G->J H->J I->J

Caption: Decision workflow for selecting an appropriate crystallization method.

A. Slow Cooling Crystallization

This is the most traditional and widely used method, ideal for compounds that exhibit a significant difference in solubility with temperature.

Causality: A saturated solution is prepared at an elevated temperature. As the solution cools, the solubility of the compound decreases, leading to a state of supersaturation. This controlled supersaturation is the driving force for nucleation (the formation of initial crystal nuclei) and subsequent crystal growth. A slow cooling rate is paramount as it allows molecules to arrange themselves into an ordered crystal lattice, excluding impurities.[1] Rapid cooling often traps impurities and solvent, leading to amorphous precipitate or poor-quality crystals.[2]

Protocol 2: Slow Cooling

  • Dissolution: In an Erlenmeyer flask, dissolve the pyrazole derivative in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetone). Add the solvent in portions to the solid while heating and stirring until the solid just dissolves.

  • Cooling (Growth Phase): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels to slow the cooling rate. Do not disturb the flask during this period.

  • Maturation: Once the flask has reached room temperature and crystal formation appears complete, place it in a colder environment (e.g., a 4°C refrigerator or an ice bath) for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

B. Vapor Diffusion

This technique is exceptionally well-suited for obtaining high-quality, single crystals for X-ray diffraction, especially when only small amounts of material are available.

Causality: The technique relies on the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound in a less volatile "good" solvent. This gradual introduction of the anti-solvent slowly decreases the solubility of the compound in the solvent mixture, gently inducing supersaturation and promoting slow, ordered crystal growth.

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial B Anti-Solvent (e.g., Hexane) A Solution of Pyrazole in a 'Good' Solvent (e.g., Dichloromethane) E Solvent Vapor A->E diffuses out C Vapor Phase D Anti-Solvent Vapor D->A diffuses in

Caption: Principle of the Vapor Diffusion technique.

Protocol 3: Vapor Diffusion

  • Preparation: Dissolve the pyrazole derivative (e.g., 5-10 mg) in a small volume (e.g., 0.5 mL) of a suitable "good" solvent (e.g., DCM, Toluene) in a small, open container (like a 1-dram vial).

  • Assembly: Place this inner vial inside a larger, sealable container (like a 20 mL scintillation vial or a small beaker).

  • Anti-Solvent Addition: Carefully add a layer of a more volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Observation: Monitor the inner vial over several days to weeks for the appearance of crystals. The rate of diffusion can be slowed by placing the setup at a lower temperature.

C. Anti-Solvent Crystallization

This is a powerful and rapid method, widely used in the pharmaceutical industry to control particle size and morphology. It is particularly effective when a compound is highly soluble in one solvent but virtually insoluble in another that is miscible with the first.

Causality: This technique works by rapidly changing the nature of the solvent environment, thereby drastically reducing the solubility of the solute. A solution of the compound is prepared, and an "anti-solvent" is added. This addition causes a rapid increase in supersaturation, leading to nucleation and precipitation. The rate of anti-solvent addition is a critical process parameter; slow addition can favor the growth of larger crystals, while rapid addition often produces smaller particles.

Protocol 4: Anti-Solvent Addition

  • Dissolution: Prepare a concentrated solution of the pyrazole derivative in a "good" solvent (e.g., Acetone, DMSO, Ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible anti-solvent (e.g., Water, Heptane) dropwise.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the "cloud point," indicating that the solution is supersaturated and nucleation is beginning.

  • Growth: At the first sign of persistent turbidity, stop adding the anti-solvent. If necessary, add a drop or two of the "good" solvent to redissolve the precipitate slightly, then allow the sealed solution to stand undisturbed. Crystals should form as the system equilibrates.

  • Isolation and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2.

Data Summary & Parameter Comparison

The choice of technique and solvents will yield different results. The following table provides a comparative summary to guide experimental design.

TechniqueTypical ScaleSpeedCrystal QualityKey Control ParametersBest For
Slow Cooling mg to kgSlow (hours to days)Good to ExcellentCooling rate, ConcentrationBulk purification, good yields.
Vapor Diffusion µg to mgVery Slow (days to weeks)ExcellentSolvent/anti-solvent volatility, TemperatureSingle crystals for X-ray analysis.
Anti-Solvent mg to kgFast (minutes to hours)Variable to GoodAddition rate, Stirring speed, TemperatureRapid precipitation, particle size control.
Slow Evaporation mg to gSlow (days to weeks)Poor to GoodSolvent volatility, Surface areaSimple screening, when other methods fail.

Troubleshooting Common Crystallization Issues

ProblemObservationProbable Cause(s)Suggested Solution(s)
No Crystals Form A clear solution remains even after cooling.Solution is not supersaturated (too much solvent).Re-heat the solution and boil off some of the solvent to increase the concentration, then cool again.[2] Alternatively, add a seed crystal from a previous batch.
"Oiling Out" Formation of a liquid layer instead of solid crystals.The solute's solubility is too high at the crystallization temperature; cooling is too rapid.Re-heat to dissolve the oil, add a small amount of additional solvent, and cool much more slowly. Consider using a different, less effective solvent.
Rapid Precipitation A fine powder or "snow" crashes out of solution immediately.Supersaturation is too high; cooling or anti-solvent addition is too fast.Re-heat to redissolve, add more of the "good" solvent to reduce saturation, and ensure a very slow cooling or anti-solvent addition rate.[2]
Poor Crystal Quality Small, poorly formed, or aggregated crystals.Nucleation rate is too high relative to the growth rate.Decrease the level of supersaturation by using a more dilute solution or a slower cooling/diffusion rate. Ensure the starting material is of high purity.

Conclusion

The crystallization of this compound derivatives is a controllable process governed by fundamental principles of solubility and supersaturation. A systematic approach, beginning with thorough solvent screening, is the most reliable path to success. For bulk purification, slow cooling and anti-solvent methods offer excellent control and yield. For obtaining high-quality single crystals for structural elucidation, vapor diffusion remains the technique of choice. By understanding the causality behind each technique and carefully controlling key experimental parameters, researchers can consistently produce crystalline material with the desired purity, form, and size for advancing their drug development programs.

References

  • UAB. (n.d.). Crystallization of small molecules. Universitat Autònoma de Barcelona.
  • Clarke, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2459-2490.
  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes.
  • O'Malley, K. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
  • Spingler, B., et al. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
  • Fromm, K. M. (n.d.). Guide for crystallization. University of Fribourg.
  • Acevedo, D., et al. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI 2007 Conference Proceedings.
  • BASF SE. (2011). Method for purifying pyrazoles. Google Patents.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Kim, S., et al. (2009). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Organic Process Research & Development.
  • Narayana, B., et al. (2006). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules.
  • Pal, P., et al. (2020). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Processes.
  • Brewer, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Reddit. (2023). Need help with antisolvent crystallization of small molecule. r/Chempros.
  • Am Ende, M. T., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design.
  • BASF SE. (2011). Process for the purification of pyrazoles. Google Patents.
  • Dighe, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ResearchGate.
  • Dighe, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design.
  • St-Gallay, S. A., et al. (2023). Targeting PTPN22 at Nonorthosteric Binding Sites: A Fragment Approach. Journal of Medicinal Chemistry.
  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, C22H10Br4N4O3S. ORCA - Cardiff University.

Sources

Application Notes and Protocols: 5-(2-chlorophenyl)-1H-pyrazol-3-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive amino group, a modifiable pyrazole ring, and a sterically demanding 2-chlorophenyl substituent, makes it a valuable scaffold for the synthesis of a diverse array of complex molecules. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the 2-chlorophenyl group can enhance biological activity and provide a handle for further synthetic modifications through cross-coupling reactions.

This guide provides detailed application notes and protocols for the utilization of this compound in several key synthetic transformations, offering insights into the rationale behind the experimental choices and methodologies for the synthesis of valuable derivatives.

Physicochemical Properties

PropertyValueReference
CAS Number 126520-01-2[1]
Molecular Formula C₉H₈ClN₃[1]
Molecular Weight 193.64 g/mol [1]
Appearance Pale yellow amorphous powder
Melting Point 71-78 °C
Purity ≥98% (HPLC)

Application I: Synthesis of N-Acylated Derivatives - Building Blocks for Kinase Inhibitors

The amino group of this compound is a key site for derivatization, allowing for the introduction of various acyl groups. N-acylation is a fundamental step in the synthesis of many bioactive molecules, including kinase inhibitors, where the amide bond often plays a crucial role in binding to the target protein.

Mechanistic Rationale

The N-acylation of this compound with an acylating agent such as acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the anhydride. This is followed by the departure of a carboxylate leaving group to form the stable amide product. The reaction can often be performed without a catalyst, as the amine itself is sufficiently nucleophilic. In some cases, a mild base can be used to scavenge the acid byproduct.

G cluster_reactants Reactants cluster_products Products amine This compound intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride Acetic Anhydride anhydride->intermediate amide N-(5-(2-chlorophenyl)-1H-pyrazol-3-yl)acetamide acid Acetic Acid intermediate->amide Elimination of Acetate intermediate->acid

Caption: Workflow for N-acylation of this compound.

Detailed Protocol: Synthesis of N-(5-(2-chlorophenyl)-1H-pyrazol-3-yl)acetamide

This protocol describes a straightforward and efficient method for the N-acetylation of this compound using acetic anhydride under catalyst-free conditions.[2]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 5.16 mmol) in dichloromethane (20 mL).

  • To the stirred solution, add acetic anhydride (0.58 mL, 6.19 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(5-(2-chlorophenyl)-1H-pyrazol-3-yl)acetamide.

Expected Yield: >90%

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH-pyrazole), 10.2 (s, 1H, NH-amide), 7.8-7.3 (m, 4H, Ar-H), 6.5 (s, 1H, pyrazole-H), 2.1 (s, 3H, COCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.5 (C=O), 150.2, 142.1, 132.5, 131.8, 130.5, 129.8, 127.6, 98.4, 23.2 (CH₃).

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1670 (C=O stretching, amide I), 1550 (N-H bending, amide II).

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₁ClN₄O: 237.06.

Application II: Synthesis of Pyrazolo[1,5-a]pyrimidines - Scaffolds for Bioactive Compounds

The bifunctional nature of this compound allows for its use in condensation reactions to construct fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are key scaffolds in the development of kinase inhibitors and other therapeutic agents.[3][4]

Mechanistic Rationale

The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst, typically proceeds through a condensation-cyclization sequence. The more nucleophilic endocyclic nitrogen of the pyrazole initially attacks one of the carbonyl groups, followed by an intramolecular cyclization involving the exocyclic amino group and the second carbonyl, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction can be influenced by the substituents on both the aminopyrazole and the dicarbonyl compound.

G cluster_reactants Reactants cluster_products Product aminopyrazole This compound intermediate1 Intermediate aminopyrazole->intermediate1 Condensation dicarbonyl Acetylacetone dicarbonyl->intermediate1 product 7-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine intermediate1->product Cyclization & Dehydration G cluster_diazotization Diazotization cluster_coupling Azo Coupling aminopyrazole This compound diazonium Diazonium Salt aminopyrazole->diazonium Reaction with Nitrous Acid reagents1 NaNO₂, HCl 0-5 °C reagents1->diazonium azo_dye Azo Dye Product diazonium->azo_dye Electrophilic Aromatic Substitution naphthol 2-Naphthol naphthol->azo_dye reagents2 NaOH reagents2->naphthol Activation

Caption: Workflow for the synthesis of an azo dye.

Detailed Protocol: Synthesis of 1-((5-(2-chlorophenyl)-1H-pyrazol-3-yl)diazenyl)naphthalen-2-ol

This protocol describes the synthesis of an azo dye by the diazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

  • This compound (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

Part A: Diazotization

  • In a beaker, dissolve this compound (1.0 g, 5.16 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (0.39 g, 5.68 mmol) in water (5 mL) and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the stirred amine solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt solution is indicated by a slight color change. Keep this solution in the ice bath for the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (0.74 g, 5.16 mmol) in a 10% aqueous sodium hydroxide solution (10 mL). Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in an oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: >80%

Characterization Data (Expected):

  • Appearance: Red to orange solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.0 (br s, 1H, OH), 8.5-6.8 (m, 11H, Ar-H and pyrazole-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (Signals corresponding to the pyrazole, chlorophenyl, and naphthol rings, with characteristic shifts for the azo-linked carbons).

  • UV-Vis (EtOH): λₘₐₓ in the visible region, characteristic of azo dyes.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The protocols detailed in this guide for N-acylation, the synthesis of pyrazolo[1,5-a]pyrimidines, and the formation of azo dyes demonstrate its utility in creating a diverse range of functional molecules. The insights into the mechanistic rationale behind these transformations provide a foundation for researchers to further explore the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive starting material for both academic and industrial research.

References

  • Boumoud, T., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(9), 484-490. [Link]
  • Iorkula, T. H., et al. (2020). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
  • Zhang, L., et al. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3249. [Link]

Sources

Application of 5-(2-Chlorophenyl)-1H-pyrazol-3-amine in the Synthesis of Potent Anti-Cancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its unique structural and electronic properties make it an ideal building block for the design of targeted therapeutics. Among the various pyrazole derivatives, 5-(2-chlorophenyl)-1H-pyrazol-3-amine stands out as a particularly valuable precursor in the synthesis of potent anti-cancer agents. Its strategic substitution with a 2-chlorophenyl group at the 5-position and an amino group at the 3-position provides a versatile platform for the construction of complex heterocyclic systems with tailored biological activities.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of anti-cancer agents, with a focus on the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the anti-cancer efficacy of the resulting compounds.

The Pyrazolo[3,4-d]pyrimidine Core: A Potent Kinase Inhibitor Motif

The fusion of a pyrazole ring with a pyrimidine ring gives rise to the pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere that has proven to be a highly effective core for the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4] By mimicking the purine structure of ATP, pyrazolo[3,4-d]pyrimidine derivatives can competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting the downstream signaling pathways that promote cancer cell proliferation and survival.[5]

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound typically proceeds through a two-step process, which is both efficient and versatile, allowing for the introduction of various substituents to fine-tune the biological activity of the final compounds.

Synthetic Workflow: From Precursor to Potent Inhibitor

The general synthetic strategy for the preparation of 3-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives from this compound is a robust and well-established method. The workflow can be visualized as follows:

G A This compound C N'-(5-(2-chlorophenyl)-1H-pyrazol-3-yl)-N,N-dimethylformimidamide A->C Reaction B N,N-dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 3-(2-chlorophenyl)-N-substituted- 1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product) C->E Cyclization D Amine (R-NH2) D->E Reagent G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK4/6-Cyclin D CDK2-Cyclin E Apoptosis Apoptosis G1->Apoptosis G2 G2 Phase S->G2 CDK2-Cyclin A S->Apoptosis M M Phase G2->M CDK1-Cyclin B Inhibitor 3-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->G1 Inhibits Inhibitor->S Inhibits

Sources

Application Notes & Protocols: Development of Anti-inflammatory Drugs Using a 5-(2-Chlorophenyl)-1H-pyrazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2][3] Within this class, the 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold has emerged as a particularly promising starting point for the development of novel anti-inflammatory agents. This structural motif is present in several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib, highlighting its therapeutic potential.[1][3][4] The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a versatile framework for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

This guide provides a comprehensive overview of the rationale, methodologies, and key considerations for researchers and drug development professionals working with this scaffold. We will delve into the mechanistic basis of its anti-inflammatory effects, provide detailed protocols for its evaluation, and offer insights into the interpretation of results.

The Scientific Rationale: Why this compound?

The selection of this specific scaffold is rooted in established structure-activity relationships (SAR). The pyrazole core itself is a known pharmacophore for cyclooxygenase (COX) inhibition. The strategic placement of a 2-chlorophenyl group at the 5-position and an amine group at the 3-position is critical. The 2-chloro substituent can enhance binding affinity and selectivity for the COX-2 isozyme, which is a primary target in inflammation, while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] The 3-amine group serves as a crucial handle for further chemical derivatization, allowing for the exploration of a wide chemical space to improve drug-like properties.

Part 1: Mechanistic Insights and Key Signaling Pathways

The anti-inflammatory effects of compounds derived from the this compound scaffold are believed to be multifactorial, extending beyond simple COX inhibition. A thorough understanding of the underlying signaling pathways is crucial for rational drug design and development.

Primary Target: Cyclooxygenase-2 (COX-2)

Inflammation is a complex biological response, and prostaglandins are key mediators of this process.[4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4][6] Therefore, selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation.[4]

Modulation of Key Inflammatory Signaling Cascades

Beyond COX-2, pyrazole derivatives have been shown to modulate other critical signaling pathways involved in the inflammatory response.

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8][9] Upon activation by stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[10][11] This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[10][11] Some pyrazole derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway.[12]

  • MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[13][14][15] These pathways are activated by a cascade of phosphorylation events and regulate the production of pro-inflammatory cytokines and mediators.[13][14]

  • JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling.[16][17][18] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins.[16][19] The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[16][18][19]

Inflammatory Signaling Pathways Potential Mechanisms of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine TLR4 TLR4 MAP3K MAP3K TLR4->MAP3K LPS IKK IKK TLR4->IKK STAT STAT JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Phosphorylation pSTAT_n p-STAT pSTAT->pSTAT_n Translocation MAP2K MAP2K MAP3K->MAP2K MAPK p38/JNK/ERK MAP2K->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Prostaglandins->Gene_Expression Feedback Loop Pyrazole_Scaffold 5-(2-chlorophenyl)-1H -pyrazol-3-amine Derivative Pyrazole_Scaffold->JAK Inhibits? Pyrazole_Scaffold->MAPK Inhibits? Pyrazole_Scaffold->IKK Inhibits? Pyrazole_Scaffold->COX2 Inhibits pSTAT_n->Gene_Expression NFkB_n->COX2 Upregulates Expression NFkB_n->Gene_Expression

Sources

Application Notes and Protocols for In Vitro Efficacy Testing of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a range of diseases, particularly cancer and inflammatory conditions.[1][2][3][4] The compound 5-(2-chlorophenyl)-1H-pyrazol-3-amine belongs to this versatile class of molecules, suggesting potential bioactivity worthy of investigation.[5] This guide provides a structured, multi-tiered approach for researchers to comprehensively evaluate the in vitro efficacy of this compound. We move from broad phenotypic screening to specific, hypothesis-driven mechanistic assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Pyrazole derivatives are recognized for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and selective enzyme inhibition.[2][6] Many of these effects are achieved by modulating the activity of protein kinases, a critical class of enzymes that regulate a vast array of cellular processes.[7][8] Dysregulation of kinase signaling is a hallmark of many cancers, making them a primary focus for drug discovery.[8][9]

Given its structure, this compound is a candidate for investigation as a modulator of cell signaling pathways. This document outlines a logical workflow to first determine its general effect on cell viability and then to dissect its potential mechanism of action, with a focus on kinase inhibition and the induction of apoptosis—two common and desired outcomes for novel anti-cancer agents.[10][11]

Experimental Workflow Overview

A systematic approach is essential to build a comprehensive pharmacological profile. We propose a three-stage screening cascade to efficiently characterize the compound's in vitro effects.

G A Cell Viability & Proliferation Assay (MTT/XTT) B In Vitro Kinase Inhibition Assay A->B  Active? D Apoptosis Induction Assay (Annexin V/PI) A->D  Cytotoxic? C Signaling Pathway Analysis (Western Blot) B->C  Inhibits Kinase? C->D

Caption: Proposed screening cascade for this compound.

Stage 1: Cell Viability and Proliferation Assays

The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells. Tetrazolium reduction assays like MTT and XTT are reliable, colorimetric methods for assessing cell viability by measuring the metabolic activity of a cell population.[12][13] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the amount of color produced is proportional to the number of viable cells.[14][15]

Protocol 1: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay because the resulting formazan product is water-soluble, eliminating the need for a solubilization step and making it more convenient for high-throughput screening.[13][16]

Principle of the Assay: Living cells with active metabolism reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan dye.[15] This reduction is facilitated by an intermediate electron coupling reagent and occurs primarily via mitochondrial dehydrogenases.[13] The intensity of the orange color, measured by absorbance, is directly proportional to the number of metabolically active (viable) cells.

ParameterRecommendation
Cell Lines Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, DU145 prostate cancer)[11]
Seeding Density 2,000 - 5,000 cells/well in a 96-well plate
Compound Conc. 0.1 nM to 100 µM (logarithmic serial dilutions)
Incubation Time 48 - 72 hours for compound treatment; 2 - 4 hours for XTT incubation
Wavelengths Measurement: 450-500 nm; Reference: ~660 nm[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10⁴ cells/mL) and seed 100 µL into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations via serial dilution in complete culture medium. Use DMSO as the initial solvent and ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and a "no-cell" blank control (medium only).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions or vehicle control. Incubate for 48-72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and the electron coupling reagent at 37°C. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's protocol (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron coupling reagent for one 96-well plate).[15]

  • Incubation with XTT: Add 50 µL of the freshly prepared XTT working solution to each well.[15]

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light. Measure the absorbance using a microplate reader at a wavelength between 450 nm and 500 nm. Use a reference wavelength of ~660 nm to subtract background absorbance.[16]

  • Data Analysis: Subtract the absorbance of the "no-cell" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Stage 2: In Vitro Kinase Inhibition Assay

If the compound demonstrates significant anti-proliferative activity, a direct biochemical assay is necessary to test the hypothesis that it functions as a kinase inhibitor.[9] A universal, fluorescence-based assay can be adapted for high-throughput screening against a panel of kinases or used to characterize inhibition of a specific kinase of interest.[7]

Principle of the Assay: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A specific kinase phosphorylates a biotinylated peptide substrate. A terbium-labeled anti-phospho-specific antibody then binds to the phosphorylated peptide. When this complex is linked to a streptavidin-conjugated acceptor fluorophore (e.g., XL665), FRET occurs between the terbium donor and the acceptor, generating a fluorescent signal proportional to kinase activity.[7] An inhibitor will reduce phosphorylation, leading to a decrease in the FRET signal.

Protocol 2: TR-FRET Kinase Assay
ParameterRecommendation
Enzyme Recombinant human kinase (e.g., MEK1, AKT1, SRC)
Substrate Biotinylated peptide specific to the kinase
Detection Terbium-labeled anti-phospho-antibody, Streptavidin-XL665
Plate Format Low-volume 384-well plate
Controls No-enzyme control (background), No-inhibitor control (max signal), Known inhibitor (positive control)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents in a suitable kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[17]

  • Compound Dispensing: Add the test compound at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase and the biotinylated peptide substrate to the wells. Start the reaction by adding a solution containing ATP and MgCl₂ (e.g., final concentration of 100 µM ATP and 10 mM MgCl₂).[17][18] The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the kinase reaction by adding a detection mixture containing EDTA (to chelate Mg²⁺ and stop ATP hydrolysis), the terbium-labeled antibody, and the streptavidin-acceptor.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-peptide binding.

  • Signal Reading: Read the plate on a TR-FRET compatible microplate reader, measuring emission at two wavelengths (one for the acceptor and one for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus log of compound concentration to calculate the IC₅₀ value.

Stage 3: Cell-Based Mechanistic Validation

Confirmation of a compound's activity within the complex cellular environment is a critical step.[8] These assays validate the findings from biochemical assays and link the molecular mechanism to the observed cellular phenotype.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

Western blotting is a fundamental technique used to detect changes in the expression and phosphorylation status of specific proteins within a cell.[19] If the compound inhibits a kinase, this assay can confirm target engagement by showing a decrease in the phosphorylation of its downstream substrates.[20]

Principle of the Assay: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to a target protein (e.g., total ERK) and its phosphorylated form (e.g., phospho-ERK).[21] A decrease in the phospho-protein signal relative to the total protein signal indicates inhibition of the upstream kinase.

G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Western Blot Readout RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pMEK Detect: p-MEK MEK->pMEK TF Transcription Factors ERK->TF pERK Detect: p-ERK ERK->pERK Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The MAPK/ERK pathway, a common target in cancer, with key phosphorylation events detectable by Western Blot.[7]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[19] Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from the viability assay) for a predetermined time (e.g., 1-4 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[22]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load 20-30 µg of each protein sample onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle shaking.[21]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19] Wash again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal (from a stripped and re-probed blot) or a loading control (e.g., β-actin).

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the number of cells undergoing apoptosis following compound treatment. It is a cornerstone for evaluating potential anti-cancer therapeutics.[23]

Principle of the Assay: In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is compromised. Flow cytometry analysis can therefore distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[24]

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 10x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells. This is crucial as apoptotic cells often detach.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[24]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add additional 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[22]

  • Data Interpretation: Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates. Quantify the percentage of cells in each of the four quadrants to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Trevigen. (n.d.). XTT Proliferation Assay Protocol.
  • Mohiuddin, I. S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Lee, J., et al. (2020). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS Discovery, 25(1), 104-112.
  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents.
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88.
  • El-Sayed, M. A. A., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105431.
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Al-Bayati, F. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(22), 8008.
  • ResearchGate. (n.d.). Pyrazole derivative in preclinical study.
  • Creative Bioarray. (n.d.). Cell Apoptosis Assays.
  • Kumar, A., & Kumar, K. (2015). Current status of pyrazole and its biological activities. PubMed Central.
  • Motaung, K. E., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • National Center for Biotechnology Information. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central.
  • The Egyptian Journal of Aquatic Research. (2014). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus.
  • ResearchGate. (2023). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles.

Sources

Application Notes and Protocols for Kinase Inhibition Assays Using 5-(2-chlorophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(2-chlorophenyl)-1H-pyrazol-3-amine and its derivatives as potential protein kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[1][2] The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4][5] These application notes detail the theoretical and practical aspects of robust biochemical and cell-based assays essential for determining the potency, selectivity, and cellular efficacy of novel inhibitory compounds. We present step-by-step protocols for a luminescence-based biochemical assay (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay (LanthaScreen™), and a colorimetric cell-based proliferation assay (MTT).

Introduction: The Rationale for Targeting Kinases with Pyrazole Derivatives

Protein kinases orchestrate a vast network of signaling pathways by catalyzing the phosphorylation of substrate proteins. This post-translational modification acts as a molecular switch, regulating nearly all aspects of cell function. The human genome contains over 500 protein kinases, and their aberrant activity is directly implicated in the pathogenesis of numerous diseases.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

The 3-aminopyrazole core, a key feature of the this compound scaffold, is particularly effective for targeting the ATP-binding site of kinases.[6] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors the adenine moiety of ATP.[7] This interaction provides a strong foundation for potent and selective inhibition. The protocols outlined herein provide a systematic approach to validating the inhibitory potential of this promising class of compounds, moving from direct enzyme interaction to functional cellular outcomes.

Biochemical Assays: Quantifying Direct Enzyme Inhibition and Binding

Biochemical assays utilize purified kinase enzymes and substrates to directly measure the effect of a compound on the enzyme's catalytic activity or its ability to bind the target. These assays are fundamental for determining inhibitor potency (IC50) and selectivity across the kinome.

Principle of the ADP-Glo™ Luminescence Assay for Kinase Activity

The ADP-Glo™ Kinase Assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][9] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is enzymatically converted back to ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity.[10] An effective inhibitor will reduce ADP production, leading to a decrease in luminescence.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP + Inhibitor Incubate1 Incubate (e.g., 60 min @ 30°C) Kinase->Incubate1 ADP ADP Produced (Proportional to Activity) Incubate1->ADP Add_ReagentA Add ADP-Glo™ Reagent ADP->Add_ReagentA Incubate2 Incubate (40 min @ RT) Add_ReagentA->Incubate2 ATP_Depleted Remaining ATP Depleted Incubate2->ATP_Depleted Add_ReagentB Add Kinase Detection Reagent ATP_Depleted->Add_ReagentB Incubate3 Incubate (30 min @ RT) Add_ReagentB->Incubate3 Luminescence Luminescent Signal (ADP -> ATP -> Light) Incubate3->Luminescence Data Data Analysis (IC50 Calculation) Luminescence->Data Read on Luminometer LanthaScreen_Principle cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET Kinase1 Kinase (GST-tagged) FRET_arrow FRET Antibody1 Eu-Ab Antibody1->Kinase1 Binds Tag Tracer1 Tracer (Alexa647) Tracer1->Kinase1 Binds ATP Site Kinase2 Kinase (GST-tagged) No_FRET No FRET Antibody2 Eu-Ab Antibody2->Kinase2 Binds Tag Tracer2 Tracer (Alexa647) Inhibitor Inhibitor Inhibitor->Kinase2 Displaces Tracer

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Protocol 2: Measuring Binding Affinity (IC50) with the LanthaScreen™ Assay

This protocol measures the displacement of a fluorescent tracer from the kinase active site by the test compound.

Materials:

  • GST- or His-tagged Target Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

  • Appropriate LanthaScreen™ Kinase Tracer

  • Test Compound (this compound derivative)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) [11]* Black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent and Compound Preparation:

    • Prepare a 3x serial dilution of the Test Compound in 100% DMSO, as described in Protocol 1.

    • Dilute this series into Kinase Buffer A to create a 3x final concentration working stock.

    • Prepare a 3x Kinase/Antibody mixture in Kinase Buffer A. The optimal concentrations should be determined empirically or based on the manufacturer's recommendation for the specific kinase.

    • Prepare a 3x Tracer solution in Kinase Buffer A. The concentration should be at or near the Kd of the tracer for the kinase to ensure assay sensitivity.

  • Assay Assembly: [12] * In a 384-well plate, add 5 µL of the 3x Test Compound dilutions or DMSO control.

    • Add 5 µL of the 3x Kinase/Antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3x Tracer solution to all wells. The final assay volume is 15 µL.

    • Trustworthiness Check: The order of addition is crucial. Adding the tracer last ensures that you are measuring true displacement.

  • Incubation and Data Acquisition:

    • Seal the plate, mix gently, and centrifuge briefly to collect the contents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader. Set the instrument to excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). [13]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data as described in Protocol 1.

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the binding IC50.

Cell-Based Assays: Assessing Functional Impact in a Biological Context

While biochemical assays are essential for determining direct target engagement, cell-based assays are critical for understanding a compound's efficacy in a more physiologically relevant environment. These assays account for factors like cell permeability, metabolism, and off-target effects.

Principle of the MTT Assay for Cell Proliferation

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [14]Viable cells with active mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. [15][16]The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability or proliferation, a desired outcome for an anti-cancer agent.

MTT_Principle cluster_0 In Viable Cells cluster_1 Measurement MTT_Yellow Yellow MTT (Water-soluble) Mito Mitochondrial Dehydrogenases MTT_Yellow->Mito Reduction Formazan Purple Formazan (Insoluble Crystals) Mito->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO, SDS-HCl) Formazan->Solubilize Purple_Solution Purple Solution Solubilize->Purple_Solution Read Read Absorbance (~570 nm) Purple_Solution->Read

Caption: Principle of the MTT Cell Viability and Proliferation Assay.

Protocol 3: Determining Anti-proliferative Effects (GI50) using the MTT Assay

This protocol measures the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compound (this compound derivative)

  • MTT solution (5 mg/mL in sterile PBS) [15][16]* Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl) [17]* Sterile 96-well clear-bottom cell culture plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Dilute the cells in complete medium to the desired seeding density (e.g., 5,000 cells/100 µL). The optimal density must be determined empirically to ensure cells are in the exponential growth phase at the end of the assay. [15] * Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x serial dilution of the Test Compound in complete culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium (or medium with DMSO as a vehicle control) to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2. The incubation time represents multiple cell doubling times and can be adjusted based on the cell line's growth rate.

  • MTT Incubation and Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well. [15] * Expert Insight: Be careful not to disturb the cell monolayer. Add the MTT solution gently to the side of the well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution. [16]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm (with a reference wavelength of ~620 nm if desired to reduce background). [15] * Calculate and plot the percent cell viability against the logarithm of inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Data Summary and Interpretation

The data generated from these assays provide a multi-faceted view of the inhibitor's profile. It is essential to consolidate and compare the results to make informed decisions for further drug development.

Assay Type Parameter Measured Example Target This compound Derivative IC50/GI50 (nM) Staurosporine (Control) IC50/GI50 (nM)
Biochemical (ADP-Glo) Kinase Activity (IC50)Kinase A155
Kinase B25010
Kinase C>10,00020
Binding (LanthaScreen) Direct Binding (IC50)Kinase A258
Cell-Based (MTT) Cell Proliferation (GI50)Cancer Cell Line X (expresses Kinase A)15012
Cancer Cell Line Y (low Kinase A)>10,00015

Interpretation:

  • Potency: A low nanomolar IC50 in a biochemical assay indicates potent inhibition of the purified enzyme.

  • Selectivity: Comparing IC50 values across a panel of kinases (e.g., Kinase A vs. B and C) reveals the inhibitor's selectivity profile. High selectivity is crucial for minimizing off-target effects.

  • Mechanism: A close correlation between the biochemical activity IC50 and the binding IC50 suggests the compound's primary mechanism is through direct, competitive inhibition at the ATP site.

  • Cellular Efficacy: The GI50 value from the MTT assay demonstrates the compound's ability to inhibit cell growth. A significant shift between biochemical IC50 and cellular GI50 may indicate poor cell permeability, efflux by cellular pumps, or compound metabolism. The lack of activity in a cell line with low target expression (Cell Line Y) helps validate that the anti-proliferative effect is on-target.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The evaluation of cytotoxicity is a cornerstone in the preclinical assessment of novel chemical entities for therapeutic development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to determine the cytotoxic potential of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a pyrazole derivative with potential applications in pharmaceuticals.[3][4] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory and anti-cancer effects, often mediated through the induction of apoptosis and generation of reactive oxygen species (ROS).[5][6][7] Therefore, a multi-assay approach is recommended to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death.

This guide presents a tiered experimental workflow, starting with a primary viability assay to determine the dose-response relationship, followed by secondary assays to investigate membrane integrity and the induction of apoptosis.

Experimental Workflow Overview

A systematic approach is crucial for the comprehensive cytotoxic characterization of a novel compound. The proposed workflow ensures a logical progression from broad screening to more detailed mechanistic studies.

Cytotoxicity_Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Mechanistic Elucidation cluster_Phase3 Phase 3: Data Analysis & Interpretation P1_A Cell Line Selection & Culture P1_B Range-Finding Assay (MTT) P1_A->P1_B Establish Cell Models P2_A Membrane Integrity Assay (LDH) P1_B->P2_A Inform Concentration Selection P2_B Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) P1_B->P2_B Inform Concentration Selection P3_A IC50 Determination P1_B->P3_A Dose-Response Data P3_B Comparative Analysis P2_A->P3_B Necrotic vs. Apoptotic Insight P2_B->P3_B Quantify Apoptosis P3_A->P3_B Potency Metric

Figure 1: Tiered Experimental Workflow. A logical progression from cell model selection to data interpretation.

PART 1: Cell Line Selection and Maintenance

Rationale for Cell Line Selection

The choice of cell line is a critical determinant of the relevance of in vitro cytotoxicity data.[8][9][10] Given that pyrazole derivatives have shown promise as anti-cancer agents, a panel of cell lines is recommended for initial screening.[5][11] This panel should ideally include:

  • Cancer Cell Lines: Select cell lines relevant to the potential therapeutic indication of this compound. For instance, if targeting solid tumors, consider cell lines from different tissue origins (e.g., breast, lung, colon).

  • Non-Cancerous Cell Lines: To assess the selectivity of the compound, it is crucial to include at least one non-cancerous cell line.[12] The choice should ideally match the tissue of origin of a cancer cell line being tested to provide a direct comparison of cytotoxic effects.

Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening

Cell LineTypeTissue of OriginRationale
MCF-7 CancerBreast AdenocarcinomaWell-characterized and widely used for anti-cancer drug screening.[13][14]
A549 CancerLung CarcinomaRepresents a common solid tumor type and is often used in cytotoxicity studies.[4]
HT-29 CancerColon AdenocarcinomaAnother prevalent solid tumor model.
HEK293 Non-CancerousHuman Embryonic KidneyA robust and easy-to-culture cell line for assessing general cytotoxicity.[13][14]
MRC-5 Non-CancerousNormal Human Fetal Lung FibroblastA suitable control for the A549 lung cancer cell line.[10]
Cell Culture and Maintenance Protocol

Standard aseptic cell culture techniques are paramount for obtaining reproducible results.

  • Culture Medium: Use the appropriate complete culture medium as recommended by the cell line supplier (e.g., ATCC). This typically consists of a basal medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.[2]

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[2]

  • Cell Viability and Counting: Prior to each experiment, assess cell viability using a method such as Trypan Blue exclusion and count the cells using a hemocytometer or an automated cell counter.

PART 2: Cytotoxicity Assay Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16][17]

2.1.1. Materials

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1][16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader with absorbance filters at 570 nm and 630 nm

2.1.2. Experimental Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][2] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest compound dilution) and untreated controls.[1]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1][18]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[1][16][18]

2.1.3. Data Analysis

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of % Viability versus log[Compound Concentration].[2]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[19][20] This assay is a reliable indicator of necrosis.

2.2.1. Materials

  • Cells cultured in a 96-well plate and treated with the compound as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar).

  • Microplate reader with absorbance capabilities at the wavelength specified by the kit manufacturer (typically around 490 nm).

2.2.2. Experimental Procedure

  • Sample Collection: After the desired incubation period with this compound, carefully collect the cell culture supernatant from each well.

  • Assay Execution: Follow the manufacturer's protocol for the LDH assay kit. This typically involves transferring a portion of the supernatant to a new 96-well plate and adding a reaction mixture that leads to a color change proportional to the amount of LDH present.[21]

  • Controls: It is essential to include the following controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]

2.2.3. Data Analysis

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[24] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[24]

2.3.1. Materials

  • Cells cultured in 6-well or 12-well plates and treated with the compound.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Binding Buffer (provided with the kit).

  • Flow cytometer.

2.3.2. Experimental Procedure

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.[24]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[23]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[25]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.[22]

2.3.3. Data Interpretation

The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Apoptosis_Assay Q_LL Annexin V (-) PI (-) Viable Cells Q_LR Annexin V (+) PI (-) Early Apoptotic Cells Q_LL->Q_LR Apoptosis Induction Q_UL Annexin V (-) PI (+) Necrotic Cells Q_LL->Q_UL Necrosis Q_UR Annexin V (+) PI (+) Late Apoptotic/Necrotic Cells Q_LR->Q_UR Membrane Permeabilization

Figure 2: Interpreting Annexin V/PI Staining. Quadrant analysis distinguishes different stages of cell death.

PART 3: Data Presentation and Interpretation

Quantitative Data Summary

Summarize the IC50 values obtained from the MTT assay in a clear and concise table for easy comparison across different cell lines and incubation times.

Table 2: Hypothetical IC50 Values for this compound (µM)

Cell Line24 hours48 hours72 hours
MCF-7 55.232.818.5
A549 68.445.125.9
HT-29 75.150.333.7
HEK293 >10085.662.3
MRC-5 >10092.475.1
Interpretation of Results
  • Dose- and Time-Dependence: A decrease in IC50 values with longer incubation times suggests a time-dependent cytotoxic effect.

  • Selectivity: A significantly higher IC50 value in non-cancerous cell lines (e.g., HEK293, MRC-5) compared to cancer cell lines indicates a degree of cancer cell-specific cytotoxicity. The Selectivity Index (SI) can be calculated as: SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells). A higher SI value is desirable.

  • Mechanism of Cell Death: Correlating the results from the three assays is key.

    • If the compound induces a significant increase in LDH release at concentrations that cause cell death in the MTT assay, necrosis may be a primary mechanism.

    • If the compound leads to a high percentage of Annexin V-positive/PI-negative cells with minimal LDH release, apoptosis is the likely mode of cell death.

    • A combination of LDH release and Annexin V/PI double-positive cells suggests a mixed mode of cell death or secondary necrosis following apoptosis.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Lactate Dehydrogenase (LDH) Assay Protocol.OPS Diagnostics. [Link]
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf - NIH. [Link]
  • MTT Proliferation Assay Protocol.
  • What cell line should I choose for citotoxicity assays?.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.Bio-protocol. [https://bio-protocol.org/e2 AnnexinV/PI Staining]([Link] AnnexinV/PI Staining)
  • Highlight report: Cell type selection for toxicity testing.PMC - NIH. [Link]
  • LDH cytotoxicity assay.Protocols.io. [Link]
  • LDH Assay.Cell Biologics Inc. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.PMC. [Link]
  • Procedure for apoptosis/necrosis cell analysis.Ainslie Lab @ UNC. [Link]
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.PMC. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Current status of pyrazole and its biological activities.PMC - PubMed Central. [Link]
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: Evaluating the In Vivo Efficacy of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The therapeutic efficacy of pyrazole-based compounds often stems from their ability to act as kinase inhibitors.[1][6] Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Pyrazole derivatives have been shown to target multiple kinases involved in tumorigenesis, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and PI3K.[7] Furthermore, their role in modulating inflammatory pathways, such as those involving c-Jun N-terminal kinase (JNK) and cyclooxygenase-2 (COX-2), underscores their potential in treating inflammatory disorders.[8]

This guide provides detailed protocols for establishing robust and reproducible animal models to investigate the in vivo efficacy of 5-(2-chlorophenyl)-1H-pyrazol-3-amine. We will focus on two key therapeutic areas where pyrazoles have shown significant promise: oncology and inflammatory disease. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key experimental choices to ensure self-validating and reliable outcomes.

Hypothesized Mechanism of Action: Kinase Inhibition

A primary hypothesis for the biological activity of many pyrazole derivatives is the inhibition of protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental mechanism for signal transduction. In cancer, aberrant kinase activity can drive uncontrolled cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized signaling cascade that can be targeted by kinase inhibitors like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Test_Compound This compound Test_Compound->Receptor Test_Compound->PI3K Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->Receptor

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

PART I: In Vivo Efficacy Testing in an Oncology Model

Rationale for Model Selection: The Human Tumor Xenograft

To evaluate the anticancer potential of a novel compound, the human tumor xenograft model is a foundational and widely utilized preclinical tool.[9][10] This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice).[9][11] Its primary advantage is the use of human cancer cells, which allows for an initial assessment of a compound's effect on human tumor growth in vivo. The subcutaneous model, in particular, is technically straightforward, allows for easy and precise measurement of tumor growth over time, and is cost-effective for initial efficacy screening.[12]

Detailed Protocol: Subcutaneous Human Tumor Xenograft Model

This protocol is designed to assess the ability of this compound to inhibit the growth of established human tumor xenografts in immunodeficient mice.

1. Cell Line and Animal Strain Selection

  • Cell Line: Select a human cancer cell line relevant to the hypothesized target. Given the broad activity of pyrazoles, cell lines such as A549 (non-small cell lung cancer) or MCF-7 (breast cancer), against which other pyrazole derivatives have shown activity, are suitable starting points.[13]

  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are recommended due to their compromised T-cell function, which prevents rejection of the human tumor graft.[14]

  • Acclimatization: Upon arrival, allow mice to acclimatize to the facility for at least one week before any experimental procedures.[14]

2. Cell Culture and Preparation for Implantation

  • Culture Conditions: Culture the selected cancer cell line in the recommended medium (e.g., RPMI-1640 for A549 cells) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[14]

  • Cell Harvesting: Harvest cells when they reach 80-90% confluency using trypsin-EDTA. It is critical to use cells in the logarithmic growth phase for optimal tumor take rate.[15]

  • Viability and Cell Count: Resuspend cells in sterile, serum-free medium or PBS. Perform a trypan blue exclusion assay to ensure cell viability is greater than 95%.[14] Count the cells using a hemocytometer.

  • Final Suspension: Centrifuge the cells and resuspend the pellet in an appropriate volume of sterile PBS, often mixed 1:1 with an extracellular matrix like Matrigel (or Cultrex BME), to a final concentration of 5-10 x 10⁷ cells/mL. The matrix can improve tumor take and growth rates.[16][17] Keep the cell suspension on ice until injection.

3. Tumor Implantation

  • Anesthesia: Anesthetize the mouse using a suitable method, such as isoflurane inhalation.

  • Injection: Using a 27-gauge needle and a 1-mL syringe, inject 0.1 mL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.[14][17]

4. Study Design and Treatment

  • Tumor Monitoring: Monitor animals 2-3 times per week for tumor growth. Begin treatment when tumors reach a mean volume of 100-150 mm³.[14]

  • Randomization: Randomize mice into treatment groups to ensure the average tumor volume is similar across all groups at the start of treatment.

  • Dosing and Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be informed by prior pharmacokinetic (PK) studies.

Table 1: Example Dosing Regimen for Xenograft Study
Group Treatment Dose (mg/kg) Route Frequency Duration
1Vehicle Control-p.o.Daily21 Days
2Test Compound25p.o.Daily21 Days
3Test Compound50p.o.Daily21 Days
4Positive ControlVariesVariesVaries21 Days

5. Efficacy Endpoints and Data Collection

  • Primary Endpoint: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .[14]

  • Secondary Endpoints:

    • Record body weight at each measurement to monitor for compound toxicity.

    • Perform daily clinical observations for signs of distress or morbidity.

    • At the end of the study, tumors may be excised, weighed, and processed for histological or biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

6. Data Analysis

  • Calculate the percent tumor growth inhibition (%TGI) or the treatment/control (T/C) ratio to quantify efficacy.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare tumor volumes between treated and control groups.

Xenograft Experiment Workflow

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis A Cell Line Culture (e.g., A549) B Harvest & Count Cells (>95% Viability) A->B C Prepare Injection (Cells + Matrigel) B->C D Subcutaneous Injection into Nude Mice C->D E Monitor Tumor Growth D->E F Randomize Mice into Groups (Tumor Volume ~100-150 mm³) E->F G Administer Treatment Daily (Vehicle, Compound, Positive Control) F->G H Measure Tumor Volume & Body Weight (2-3x / week) G->H I Euthanasia & Tumor Excision H->I J Data Analysis (%TGI, Statistics) I->J K Histology / Biomarker Analysis (Optional) I->K

Caption: Workflow for a subcutaneous xenograft efficacy study.

PART II: In Vivo Efficacy Testing in an Inflammatory Disease Model

Rationale for Model Selection: Collagen-Induced Arthritis (CIA)

To investigate the anti-inflammatory potential of this compound, the Collagen-Induced Arthritis (CIA) model in mice is an excellent choice. It is one of the most widely used preclinical models for rheumatoid arthritis (RA) because it shares significant immunological and pathological characteristics with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[18][19] The model relies on an autoimmune response to type II collagen, making it ideal for evaluating compounds that may modulate immune cell function and inflammatory cytokine production.[19]

Detailed Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of arthritis and subsequent evaluation of the therapeutic efficacy of the test compound.

1. Animal Strain and Reagents

  • Animal Strain: Male DBA/1 mice, 8-10 weeks old, are highly susceptible to CIA induced with bovine or chick type II collagen.[18][20]

  • Reagents:

    • Type II Collagen (Bovine or Chicken)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Incomplete Freund's Adjuvant (IFA).

    • 0.05 M Acetic Acid.

2. Preparation of Collagen Emulsion and Induction of Arthritis

  • Collagen Solution: Dissolve type II collagen in 0.05 M acetic acid to a concentration of 2 mg/mL by gently stirring overnight at 4°C.[20]

  • Emulsification: Prepare a 1:1 emulsion of the collagen solution with CFA. The quality of the emulsion is critical for successful arthritis induction.[18] This is achieved by drawing the two solutions into separate glass syringes connected by a luer lock and repeatedly passing the mixture back and forth until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.[19][21] This delivers 100 µg of collagen.

  • Booster Immunization (Day 21): Prepare a second emulsion using type II collagen and IFA (which lacks mycobacteria). Administer a 100 µL booster injection intradermally near the site of the primary injection.[19][21]

3. Study Design and Treatment

  • Onset of Arthritis: Arthritis typically appears between days 28 and 35 post-primary immunization.[19]

  • Treatment Initiation: Begin therapeutic dosing upon the first signs of arthritis (e.g., when a clinical score of 1 is observed) or prophylactically starting at day 21.

  • Group Allocation:

    • Group 1: Healthy (No CIA induction)

    • Group 2: CIA + Vehicle Control

    • Group 3: CIA + Test Compound (Low Dose)

    • Group 4: CIA + Test Compound (High Dose)

    • Group 5: CIA + Positive Control (e.g., Methotrexate or a known anti-inflammatory drug)

Table 2: Example Treatment Plan for CIA Study
Group Treatment Dose (mg/kg) Route Frequency
CIA + VehicleVehicle Control-p.o.Daily
CIA + Test CmpdThis compound25p.o.Daily
CIA + Test CmpdThis compound50p.o.Daily
CIA + Positive CtrlMethotrexate1p.o.3x / week

4. Efficacy Endpoints and Data Collection

  • Primary Endpoint (Clinical Scoring): Score paws 2-3 times per week based on a scale of 0-4 for each paw, assessing erythema and swelling.[19]

    • 0: Normal

    • 1: Swelling and/or redness in one digit

    • 2: Swelling in more than one digit

    • 3: Swelling of the entire paw

    • 4: Maximum swelling and ankylosis

    • The maximum score per mouse is 16.

  • Secondary Endpoints:

    • Paw Thickness: Measure the thickness of the ankle joints using digital calipers.

    • Body Weight: Monitor for signs of systemic illness or toxicity.

    • Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

Collagen-Induced Arthritis Experiment Workflow

G cluster_induction Phase 1: Arthritis Induction cluster_onset Phase 2: Onset & Treatment cluster_monitoring Phase 3: Monitoring & Assessment cluster_analysis Phase 4: Terminal Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28_35 Days ~28-35: Monitor for Arthritis Onset Day21->Day28_35 Treat Initiate Dosing (Vehicle, Compound, Positive Ctrl) Day28_35->Treat Assess Assess 2-3x / week: - Clinical Score - Paw Thickness - Body Weight Treat->Assess Endpoint Study Endpoint (e.g., Day 42) Assess->Endpoint Histo Histopathology of Joints (Inflammation, Erosion) Endpoint->Histo Cytokine Serum Cytokine Analysis (ELISA for TNF-α, IL-6) Endpoint->Cytokine

Caption: Workflow for a Collagen-Induced Arthritis (CIA) study.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. (n.d.). Chondrex, Inc.[Link]
  • Protocol for the induction of arthritis in C57BL/6 mice. (2008).
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023).
  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. (n.d.). AMSBIO. [Link]
  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (2019). Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules. [Link]
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. [Link]
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2021). Frontiers in Molecular Neuroscience. [Link]
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Letters in Drug Design & Discovery. [Link]
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). International Journal of Pharmaceutical Erudition. [Link]
  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. (2014). Bio-protocol. [Link]
  • Animal model of Huntington's offers advantages for testing treatments. (2018). Drug Target Review. [Link]
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022).
  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (2012). Chinese Journal of Cancer. [Link]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2015). International Journal of Pharmacy and Biological Sciences. [Link]
  • All (animal) models (of neurodegeneration) are wrong. Are they also useful? (2018). Neurobiology of Aging. [Link]
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [Link]
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. (2014). Journal of Visualized Experiments. [Link]
  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Xenograft Tumor Model Protocol. (2005). CSH Protocols. [Link]
  • In vivo screening models of anticancer drugs. (2018).
  • Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. (2020).
  • Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy & BioAllied Sciences. [Link]
  • Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. (2024). STAR Protocols. [Link]
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. [Link]
  • Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model. (2025).
  • LLC cells tumor xenograft model. (2018). Protocols.io. [Link]
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista Brasileira de Farmacognosia. [Link]
  • Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. (2022). Bio-protocol. [Link]
  • Animal Models of Neurodegenerative Diseases. (2016).
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2012). Cancer Chemotherapy and Pharmacology. [Link]
  • Murine Models of Neurodegenerative Diseases. (2019). Maze Engineers. [Link]
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules. [Link]
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Pyrazole derivatives with anticancer activity (compounds 74–83). (n.d.).
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2021). Journal of Biomolecular Structure and Dynamics. [Link]

Sources

Spectroscopic Characterization of Novel Compounds Synthesized from 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery, with pyrazole derivatives being of particular interest due to their wide spectrum of pharmacological activities.[1] The precursor, 5-(2-chlorophenyl)-1H-pyrazol-3-amine, serves as a versatile scaffold for generating new chemical entities (NCEs) with significant therapeutic potential.[2][3][4] However, the successful synthesis of these NCEs is only the first step; unequivocal structural confirmation and purity assessment are paramount. This application note provides a comprehensive, multi-technique spectroscopic approach for the robust characterization of such novel pyrazole derivatives. We present detailed protocols and expert insights for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The methodologies are grounded in established scientific principles and aligned with international regulatory standards to ensure data integrity and trustworthiness.[5][6]

The Imperative of a Multi-Spectroscopic Approach

Relying on a single analytical technique for the characterization of a novel compound is fraught with risk. Each spectroscopic method provides a unique piece of the structural puzzle. It is the synergistic integration of data from orthogonal techniques that affords the highest level of confidence in the final structural assignment.[7][8]

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.[9]

  • Mass Spectrometry provides the molecular weight and elemental formula, offering the most direct confirmation of mass.[10][11]

  • FT-IR Spectroscopy identifies the key functional groups present, confirming the incorporation of expected moieties and the absence of starting materials.[8][12]

  • UV-Vis Spectroscopy probes the electronic structure and conjugation within the molecule, which is particularly informative for aromatic and heterocyclic systems.[13][14]

This guide will detail the application of each of these techniques in a logical workflow designed for the comprehensive analysis of derivatives of this compound.

G cluster_workflow Integrated Spectroscopic Workflow cluster_techniques Spectroscopic Analysis Synthesis Synthesized Novel Compound (from this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Sample Submission FTIR FT-IR Spectroscopy - Functional Groups Purification->FTIR Sample Submission UVVis UV-Vis Spectroscopy - Conjugation - Electronic Transitions Purification->UVVis Sample Submission NMR NMR Spectroscopy (1D & 2D) - C/H Framework - Connectivity Purification->NMR Sample Submission Data_Integration Data Integration & Analysis MS->Data_Integration FTIR->Data_Integration UVVis->Data_Integration NMR->Data_Integration Structure_Elucidation Final Structure Elucidation & Purity Assessment Data_Integration->Structure_Elucidation G cluster_nmr NMR Elucidation Logic H1_NMR ¹H NMR - Proton Environments - Integration (H count) - J-Coupling (Connectivity) DEPT DEPT-135/90 - Carbon Multiplicity (CH, CH₂, CH₃) H1_NMR->DEPT COSY 2D COSY - ¹H-¹H Correlations (Spin Systems) H1_NMR->COSY HSQC 2D HSQC - ¹H-¹³C Direct (1-bond) Correlations H1_NMR->HSQC HMBC 2D HMBC - ¹H-¹³C Long-Range (2-3 bond) Correlations H1_NMR->HMBC C13_NMR ¹³C NMR - Carbon Environments - Number of unique carbons C13_NMR->DEPT C13_NMR->HSQC C13_NMR->HMBC Structure_Fragment Assemble Structural Fragments COSY->Structure_Fragment HSQC->Structure_Fragment HMBC->Structure_Fragment Final_Structure Propose Final Structure Structure_Fragment->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The structural characterization of novel compounds synthesized from this compound demands a rigorous and integrated analytical strategy. By systematically applying the NMR, MS, FT-IR, and UV-Vis spectroscopic protocols detailed in this guide, researchers can confidently determine the identity, structure, and purity of their target molecules. This multi-faceted approach not only ensures scientific accuracy but also builds a robust data package essential for publications, patent applications, and regulatory submissions in the field of drug development.

References

  • Vis-UV spectra of aromatic compounds. (n.d.). Química Organica.org.
  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Arshad, M. F., et al. (2021). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online.
  • Royal Society of Chemistry. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • PQE Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
  • Henderson, T. (2024). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds.
  • ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives.
  • National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....
  • Handbook of Vibrational Spectroscopy. (2002). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Michigan State University. (n.d.). UV-Visible Spectroscopy.
  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Spectroscopy. (2023). SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS. SciSpace.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum.
  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation.
  • ManTech Publications. (2025). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control.
  • Fiveable. (n.d.). Structural elucidation using mass spectrometry.
  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC.
  • ResearchGate. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • National Institutes of Health (NIH). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC.

Sources

Application Note: High-Purity Isolation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a crucial heterocyclic amine intermediate in pharmaceutical research and development. The inherent basicity of the amine moiety presents a significant challenge for standard silica gel chromatography, often leading to poor peak shape and low recovery. This guide details an optimized normal-phase flash chromatography method that incorporates a basic mobile phase modifier to neutralize silica surface acidity, ensuring high-purity isolation and excellent yield. The protocol covers all stages, from initial Thin-Layer Chromatography (TLC) method development to automated flash purification and post-run analysis, designed for immediate implementation in a drug discovery or process development setting.

Introduction and Separation Principles

This compound is a member of the pyrazole class of heterocycles, which are foundational scaffolds in medicinal chemistry, appearing in drugs such as the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant[1]. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions and complicate biological assays.

The primary challenge in the purification of this and similar basic compounds on standard silica gel arises from the interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the silica surface[2][3]. This acid-base interaction can cause:

  • Irreversible Adsorption: Leading to significant yield loss.

  • Peak Tailing: Resulting in broad peaks that co-elute with impurities, compromising purity.

  • Compound Degradation: For compounds sensitive to acid[4].

To overcome these issues, this protocol employs a key strategy: deactivating the silica surface by introducing a small percentage of a competing base, triethylamine (TEA), into the mobile phase[2][4]. The TEA effectively neutralizes the acidic silanol sites, allowing the target amine to elute symmetrically and efficiently, thereby enabling a high-resolution separation from non-basic impurities.

Materials and Methods

Equipment
EquipmentSupplier/Model (Example)Purpose
Automated Flash Chromatography SystemTeledyne ISCO CombiFlash Rf+Automated gradient elution and fraction collection
Pre-packed Silica Gel ColumnTeledyne ISCO RediSep® Rf Gold, 40gStationary phase for separation
Thin-Layer Chromatography (TLC) PlatesMilliporeSigma, Silica Gel 60 F₂₅₄Method development and fraction analysis
UV Lamp (254/366 nm)---Visualization of TLC spots
Rotary EvaporatorBüchi Rotavapor® R-300Solvent removal from pooled fractions
Vortex Mixer---Sample dissolution
High-Performance Liquid Chromatography (HPLC) SystemAgilent 1260 Infinity IIFinal purity analysis
Reagents and Solvents
Reagent/SolventGradeSupplier (Example)
Crude this compoundSynthesis Grade---
Silica Gel 60 (for dry loading)40-63 µmMilliporeSigma
n-HexaneHPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Triethylamine (TEA)Reagent Grade, ≥99%MilliporeSigma
Dichloromethane (DCM)HPLC GradeFisher Scientific

Pre-Purification: TLC Method Development

Before committing to a large-scale flash chromatography run, it is essential to develop an appropriate solvent system using TLC. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rf) between 0.15 and 0.35 for optimal separation on a column[5].

Protocol:

  • Prepare three eluent test solutions in separate jars:

    • System A: 30% EtOAc in Hexane

    • System B: 50% EtOAc in Hexane

    • System C: 50% EtOAc in Hexane + 0.5% TEA

  • Dissolve a small amount of the crude material in ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the crude mixture onto three separate TLC plates.

  • Develop one plate in each of the test systems.

  • After the solvent front reaches ~1 cm from the top, remove the plates and visualize under a UV lamp (254 nm).

  • Analyze the Results:

    • In Systems A and B, the amine spot will likely show significant tailing or streaking.

    • In System C, the addition of TEA should result in a more compact, symmetrical spot.

    • Adjust the EtOAc/Hexane ratio to achieve the target Rf of ~0.25. For example, if the Rf is too low (compound not moving), increase the percentage of the more polar solvent, ethyl acetate[5].

Automated Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1.0 g of crude material on a 40 g silica column. The loading should not exceed 1-2.5% of the silica mass for optimal resolution.

Mobile Phase Preparation
  • Solvent A: n-Hexane with 0.5% (v/v) Triethylamine.

  • Solvent B: Ethyl Acetate with 0.5% (v/v) Triethylamine.

    • Scientist's Note: Adding the TEA modifier to both solvents ensures a consistent concentration throughout the gradient, preventing changes in silica activity that could affect the separation.

Sample Preparation (Dry Loading)

Dry loading is strongly recommended for compounds that may have limited solubility in the initial, non-polar mobile phase, as it prevents sample precipitation at the column head and improves resolution[5].

  • Dissolve ~1.0 g of the crude this compound in a minimal amount of dichloromethane (~5-10 mL).

  • Add 2-3 g of silica gel to the solution.

  • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load this powder into an empty solid load cartridge.

System Setup and Elution Program
  • Install the 40 g silica column and the solid load cartridge onto the flash system.

  • Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase conditions (e.g., 5% Solvent B).

  • Set the detection wavelengths (e.g., 254 nm and 280 nm).

  • Program the following gradient:

Time / Column Volumes (CV)% Solvent A (Hexane + TEA)% Solvent B (EtOAc + TEA)Flow Rate (mL/min)
0.0 - 2.0 CV95%5%40
2.1 - 12.0 CV95% -> 50%5% -> 50%40
12.1 - 14.0 CV50%50%40
14.1 - 16.0 CV50% -> 5%50% -> 95%40

This gradient is a starting point and should be optimized based on the initial TLC results.

Workflow Visualization

The overall purification process can be visualized as follows:

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Amine Product TLC TLC Method Development Crude->TLC DryLoad Dissolve & Adsorb onto Silica (Dry Load) Crude->DryLoad Run Run Gradient Elution TLC->Run Informs Gradient Load Load Sample Cartridge Load->Run Collect Collect Fractions (UV-Triggered) Run->Collect TLC_Frac TLC Analysis of Fractions Collect->TLC_Frac Pool Pool Pure Fractions TLC_Frac->Pool Evap Solvent Evaporation (Rotovap) Pool->Evap Pure Pure Amine Product Evap->Pure

Sources

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its wide spectrum of biological activities, particularly as a core component in numerous protein kinase inhibitors for targeted cancer therapy.[1][2] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, focusing on the versatile and widely adopted strategy of cyclocondensation reactions involving 5-aminopyrazoles and 1,3-biselectrophilic reagents. We delve into the mechanistic underpinnings, explore various synthetic protocols from classical to modern green approaches, and provide detailed, field-proven experimental procedures.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that have garnered immense interest in medicinal chemistry.[3] Their rigid, planar structure serves as an effective pharmacophore for interacting with various biological targets. This scaffold is a cornerstone in the development of therapeutics for a range of diseases, including cancer, inflammation, and viral infections.[4][5] Notably, derivatives have shown potent inhibitory activity against key protein kinases like EGFR, B-Raf, MEK, and CDKs, which are often dysregulated in cancers.[1][2] Two of the three FDA-approved drugs for NTRK fusion cancers feature this nucleus, underscoring its clinical significance.[4]

The synthetic accessibility and the potential for diverse functionalization at multiple positions (2, 3, 5, 6, and 7) make the pyrazolo[1,5-a]pyrimidine scaffold highly attractive for creating extensive compound libraries for drug discovery.[6] The most prevalent and robust synthetic route involves the construction of the pyrimidine ring onto a pre-formed 5-aminopyrazole precursor.[6][7]

The Core Reaction: Cyclocondensation of 5-Aminopyrazoles

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between a 5-aminopyrazole, which acts as a 1,3-bisnucleophile, and a 1,3-biselectrophilic partner. The 5-aminopyrazole possesses two key nucleophilic centers: the exocyclic 5-amino group (-NH₂) and the endocyclic pyrazole nitrogen (N1). The reaction typically proceeds via an initial nucleophilic attack by the more reactive exocyclic amino group, followed by an intramolecular cyclization and dehydration (or elimination) to yield the fused bicyclic system.[1]

Mechanistic Pathway

The general mechanism involves the nucleophilic addition of the 5-amino group to one of the electrophilic centers of the 1,3-dicarbonyl compound (or its equivalent), forming an enaminone-like intermediate. This is followed by intramolecular cyclization, where the N1 nitrogen of the pyrazole ring attacks the second electrophilic center, leading to a bicyclic intermediate that subsequently dehydrates to afford the aromatic pyrazolo[1,5-a]pyrimidine core.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 5-Aminopyrazole P1 Nucleophilic Attack (by exocyclic -NH₂) R1->P1 R2 1,3-Dicarbonyl R2->P1 P2 Formation of Enaminone Intermediate P1->P2 P3 Intramolecular Cyclization (N1 attack) P2->P3 P4 Dehydration P3->P4 R3 Pyrazolo[1,5-a]pyrimidine P4->R3

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

The choice of 1,3-biselectrophile is critical as it directly dictates the substitution pattern on the newly formed pyrimidine ring.

Key Biselectrophilic Reagents and Protocols

Reaction with β-Diketones

The condensation with β-diketones (e.g., acetylacetone) is one of the most straightforward methods. It typically proceeds under acidic conditions (e.g., acetic acid, H₂SO₄) to furnish 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[8][9]

Protocol 1: Conventional Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

  • Materials: 3-Phenyl-1H-pyrazol-5-amine, Acetylacetone (2,4-pentanedione), Glacial Acetic Acid.

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 3-phenyl-1H-pyrazol-5-amine (1.0 mmol, 159 mg) in glacial acetic acid (10 mL).

    • Add acetylacetone (1.1 mmol, 110 mg, 0.11 mL) to the solution at room temperature with stirring.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled solution slowly into 50 mL of ice-cold water while stirring.

    • Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL).

    • Dry the crude product. Recrystallize from ethanol to afford the pure product as a crystalline solid.

  • Expected Yield: 85-95%.

  • Causality: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating both the initial condensation and the final dehydration step. The excess of the β-diketone ensures the complete consumption of the starting aminopyrazole.

Reaction with β-Ketoesters

Using β-ketoesters (e.g., ethyl acetoacetate) as the biselectrophile leads to the formation of pyrazolo[1,5-a]pyrimidin-7-one derivatives.[10] These reactions often require slightly more forcing conditions or the use of a stronger catalyst.

Protocol 2: Synthesis of 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Materials: 3-Phenyl-1H-pyrazol-5-amine, Ethyl acetoacetate, Dowex-50WX8 resin or concentrated H₂SO₄, Ethanol.

  • Procedure:

    • To a suspension of 3-phenyl-1H-pyrazol-5-amine (1.0 mmol, 159 mg) in ethanol (15 mL), add ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL).

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) or an acidic resin like Dowex-50WX8 (100 mg).

    • Reflux the mixture for 8-12 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the mixture to room temperature. If using a resin catalyst, filter it off.

    • Reduce the solvent volume under reduced pressure to approximately one-third of the original volume.

    • Allow the solution to stand at 4 °C overnight. Collect the crystallized product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Expected Yield: 70-85%.

  • Causality: The less reactive ester carbonyl compared to a ketone carbonyl necessitates stronger acidic catalysis or longer reaction times to promote the intramolecular cyclization step.

Modern Synthetic Enhancements: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, dramatically reducing reaction times from hours to minutes and often improving yields.[1][11][12]

Protocol 3: Microwave-Assisted Synthesis of 5,7-Diarylpyrazolo[1,5-a]pyrimidines

  • Materials: 3-Aryl-1H-pyrazol-5-amine, 1,3-Diaryl-1,3-propanedione (a dibenzoylmethane derivative), p-Toluenesulfonic acid (p-TsOH), Acetonitrile.

  • Procedure:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 3-aryl-1H-pyrazol-5-amine (0.5 mmol), the 1,3-diaryl-1,3-propanedione (0.55 mmol), and a catalytic amount of p-TsOH (0.05 mmol, ~9.5 mg).

    • Add 3 mL of acetonitrile as the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 10-15 minutes.

    • After the reaction, cool the vial to room temperature.

    • Transfer the contents to a beaker and remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the pure product.

  • Expected Yield: >90%.

  • Causality: Microwave energy efficiently and uniformly heats the polar reaction mixture, overcoming the activation energy barriers for condensation and cyclization much more rapidly than conventional heating. This often leads to cleaner reactions with fewer side products.[13]

Summary of Synthetic Approaches

The choice of synthetic method depends on the desired substitution pattern, available equipment, and scalability.

MethodKey ReagentProduct TypeConditionsAdvantagesDisadvantages
Classical Condensation β-Diketone5,7-DisubstitutedAcetic Acid, Reflux, 4-6 hSimple setup, good yieldsLong reaction times
Pyrimidinone Synthesis β-Ketoester7-Oxo-substitutedH₂SO₄/Ethanol, Reflux, 8-12 hAccess to key intermediatesRequires stronger catalyst
Microwave-Assisted VariousDiverseAcetonitrile, 120°C, 10-15 minRapid, high yields, cleanRequires specific equipment
Green Approaches VariousDiverseWater or solvent-freeEnvironmentally friendlySubstrate scope may be limited

Experimental Workflow & Troubleshooting

A typical experimental workflow involves careful planning, execution, and analysis.

Caption: Standard experimental workflow for synthesis and analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Insufficient heating or reaction time.Increase temperature or extend reaction time. Switch to microwave-assisted synthesis.
Catalyst is inactive or insufficient.Use a fresh catalyst or increase the catalytic loading. Try a stronger acid (e.g., H₂SO₄, p-TsOH).
Formation of Multiple Products Isomeric products due to lack of regioselectivity.Change the solvent polarity or catalyst. Often, one isomer is thermodynamically favored with longer reaction times.
Side reactions (e.g., self-condensation of the dicarbonyl).Add the dicarbonyl compound slowly to the aminopyrazole solution.
Difficulty in Purification Product is an oil or difficult to crystallize.Purify using column chromatography. Try triturating the crude oil with a non-polar solvent like hexane to induce solidification.
Product is insoluble.Choose a suitable solvent for recrystallization by testing small samples. A solvent pair (e.g., DMF/water) may be effective.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles remains a highly reliable and versatile strategy in medicinal and materials chemistry. While classical methods are robust, modern techniques like microwave-assisted synthesis offer significant advantages in efficiency and speed.[1] Future research will likely focus on developing even more sustainable, catalyst-free protocols and expanding the scope of multicomponent reactions to build molecular complexity in a single step.[14] The continued exploration of this scaffold is poised to deliver novel therapeutic agents and functional materials.

References

  • Iorkula, T. H., et al. (2024).
  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Aggarwal, R., & Kumar, S. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • El-Enany, M. M., et al. (2011).
  • Iorkula, T. H., et al. (2024).
  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Al-Azmi, A. (2019).
  • ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • Request PDF. Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
  • ResearchGate. (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][15]triazine and Imidazo[2,1-c][1,.
  • Fahim, A., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][15]triazine and Imidazo[2,1-c][1,2,4. Current Microwave Chemistry.
  • Tigreros, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • ResearchGate. Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3,.
  • Aggarwal, R., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
  • Kumar, V., & Aggarwal, R. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • ResearchGate. Cyclocondensation of substituted o-aminobenzonitrile and β-ketoesters. a.
  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),.
  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis.
  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
  • Hassan, A. S., et al. (2015).
  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. 01QmPJ-ZOSUc=)

Sources

Application Notes & Protocols: Leveraging 5-(2-chlorophenyl)-1H-pyrazol-3-amine as a Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of modern crop protection, the discovery of novel, effective, and environmentally conscious active ingredients is paramount. Heterocyclic compounds, particularly those containing nitrogen, have become a cornerstone of agrochemical research due to their structural diversity and broad spectrum of biological activities.[1] Among these, the pyrazole ring system holds a distinguished position, forming the core of numerous commercially successful insecticides, fungicides, and herbicides.[2]

This document provides detailed application notes and protocols for the use of 5-(2-chlorophenyl)-1H-pyrazol-3-amine (also known as 3-(2-chlorophenyl)-1H-pyrazol-5-amine) as a foundational building block for the development of next-generation agrochemicals.[3][4][5] Its unique structure, featuring a reactive amine group and a strategically positioned chlorophenyl moiety, makes it an exceptionally versatile scaffold for creating extensive chemical libraries and exploring structure-activity relationships (SAR).[3] We will delve into the mechanistic basis of pyrazole-based agrochemicals, provide validated protocols for synthesis and bio-assays, and offer insights into the rationale behind key experimental steps.

Section 1: Mechanistic Versatility of the Pyrazole Core

The success of the pyrazole scaffold lies in its ability to be tailored to interact with a variety of biological targets. The amine group of this compound is a critical synthetic handle, frequently acylated to form pyrazole amides—a dominant motif in modern pesticides.[6] The specific substitution pattern on the pyrazole ring and the nature of the amide substituent dictate the ultimate mode of action.

  • Fungicidal Activity (SDH Inhibitors): A significant class of pyrazole amide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[7] These molecules block the mitochondrial electron transport chain at Complex II, disrupting the production of ATP, the essential energy currency of the cell.[8] This leads to fungal cell death. Commercial examples like Fluxapyroxad and Bixafen validate this approach.[6][9]

  • Insecticidal Activity (Ryanodine and GABA Receptor Modulators): Pyrazole amides, famously represented by chlorantraniliprole, can act as potent modulators of insect ryanodine receptors, causing uncontrolled calcium release and paralysis. Alternatively, compounds like fipronil demonstrate that the pyrazole core can be adapted to block GABA-gated chloride channels, leading to hyperexcitation of the insect's central nervous system.[8]

  • Herbicidal Activity (Synthetic Auxins & Other Modes): Derivatization of the pyrazole structure can also yield potent herbicides. Some pyrazole-based compounds mimic the action of natural plant hormones like auxin, causing uncontrolled growth and death in susceptible weeds.[10][11]

The strategic derivatization of the this compound core allows researchers to systematically probe these different targets.

Caption: Derivatization pathways from the core pyrazole scaffold.

Section 2: Synthesis Protocol: From Building Block to Bioactive Candidate

The following protocol details a general yet robust method for synthesizing novel pyrazole amide derivatives from this compound. The key is the formation of an amide bond with a selected carboxylic acid, a cornerstone reaction in medicinal and agricultural chemistry.

Protocol 2.1: Synthesis of N-(5-(2-chlorophenyl)-1H-pyrazol-3-yl)benzamide Analogues

Objective: To couple this compound with a substituted benzoic acid to generate a library of potential agrochemical candidates.

Causality: This amide coupling reaction is chosen for its reliability and the vast commercial availability of substituted benzoic acids, allowing for extensive SAR studies. We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, ensuring a higher yield and purity of the desired amide.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • EDC (1.5 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted benzoic acid (1.1 eq) and dissolve in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.5 eq) to the solution. Stir at room temperature for 30 minutes. This pre-activation step is crucial for efficient coupling.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with EtOAc. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to yield the pure pyrazole amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output R_COOH Substituted Benzoic Acid Activation 1. Activate Acid (30 min, RT) R_COOH->Activation Pyrazolamine 5-(2-chlorophenyl)-1H- pyrazol-3-amine Coupling 2. Add Pyrazolamine (12-24h, RT) Pyrazolamine->Coupling Reagents EDC, HOBt, DIPEA in DMF Reagents->Activation Activation->Coupling Workup 3. Aqueous Work-up & Extraction (EtOAc) Coupling->Workup Purify 4. Column Chromatography Workup->Purify Product Pure Pyrazole Amide Purify->Product Analysis NMR, HRMS Characterization Product->Analysis

Caption: Workflow for the synthesis of pyrazole amide derivatives.

Section 3: Primary Screening Protocol: In Vitro Antifungal Efficacy

After synthesis, the first critical step is to evaluate the biological activity of the new compounds. This protocol describes a high-throughput method for assessing in vitro fungicidal activity using a multiwell plate format, which is efficient for screening a library of compounds.[12]

Protocol 3.1: Multiwell Mycelial Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of synthesized pyrazole amides on the growth of key plant pathogenic fungi.

Causality: This assay provides a rapid and quantitative measure of a compound's intrinsic antifungal potency. By measuring the radial growth of a fungal colony in the presence of the test compound, we can calculate the percent inhibition and subsequently the EC₅₀ (half-maximal effective concentration) value. Using multiwell plates significantly reduces the amount of compound and media needed compared to traditional petri dish assays.[12]

Materials:

  • Synthesized pyrazole amide compounds

  • Positive control fungicide (e.g., Boscalid, Pyraclostrobin)[13]

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 96-well or 24-well microtiter plates

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)[13][14]

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer (4 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the positive control in DMSO.

  • Media Preparation: Autoclave the PDA medium and allow it to cool to 50-55°C in a water bath.

  • Plate Preparation: In a sterile environment, add the required volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity. A DMSO-only plate serves as the negative control.

  • Dispensing: Quickly dispense the amended media into the wells of the multiwell plates (e.g., 200 µL for a 96-well plate). Allow the agar to solidify completely.

  • Inoculation: Using a sterile 4 mm cork borer, take mycelial plugs from the edge of an actively growing fungal culture plate. Place one plug, mycelium-side down, in the center of the agar in each well.

  • Incubation: Seal the plates with a breathable membrane or lid and incubate at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark.

  • Data Collection: After a period of incubation (typically 48-72 hours), when the fungal growth in the negative control wells has reached a significant diameter without touching the edges, measure the diameter of the fungal colony in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] * 100 where DC is the average diameter of the fungal colony in the negative control and DT is the average diameter in the treated well.

    • Use a suitable software (e.g., GraphPad Prism, R) to perform a log-probit or non-linear regression analysis on the dose-response data to determine the EC₅₀ value for each compound.

Data Presentation: Hypothetical Screening Results
Compound IDTarget FungusEC₅₀ (µg/mL)
PYZ-001 Botrytis cinerea15.2
PYZ-002 Botrytis cinerea8.7
PYZ-003 Botrytis cinerea>100
Boscalid (Control) Botrytis cinerea1.8
PYZ-001 Rhizoctonia solani22.5
PYZ-002 Rhizoctonia solani5.4
PYZ-003 Rhizoctonia solani95.1
Boscalid (Control) Rhizoctonia solani0.9

Section 4: Mechanistic Elucidation Protocol: SDH Inhibition Assay

For fungicidal "hits" identified in the primary screen, determining the mode of action is a critical next step. Given that pyrazole amides are frequently SDH inhibitors, this protocol outlines a method to directly measure a compound's effect on SDH enzyme activity.[15]

Protocol 4.1: In Vitro Succinate Dehydrogenase (SDH) Activity Assay

Objective: To quantify the inhibitory activity of lead compounds against the SDH enzyme from a target fungus.

Causality: This biochemical assay provides direct evidence for the compound's mechanism of action. By isolating mitochondria (the location of the SDH enzyme) and measuring the enzyme's ability to reduce a substrate in the presence of the inhibitor, we can confirm if the compound's fungicidal activity is due to SDH inhibition. This is crucial for lead optimization and understanding potential resistance mechanisms.

Materials:

  • Lead compounds and a known SDHI (e.g., Fluopyram)[15]

  • Fungal mycelia from liquid culture

  • Mitochondria isolation buffer

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • SDH activity assay buffer

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol, electron acceptor)

  • Phenazine methosulfate (PMS, intermediate electron carrier)

  • 96-well plate reader (spectrophotometer)

Procedure:

  • Mitochondria Isolation: Harvest fungal mycelia and homogenize in ice-cold isolation buffer. Perform differential centrifugation to pellet and wash the mitochondrial fraction. Resuspend the final mitochondrial pellet in the assay buffer.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the assay buffer, mitochondrial suspension, and various concentrations of the test compound (dissolved in DMSO). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate (succinate) and the electron carriers (PMS and DCPIP).

  • Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to a DMSO control.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Caption: Inhibition of SDH (Complex II) by pyrazole amides.

Section 5: Conclusion and Future Directions

This compound stands out as a high-value scaffold for modern agrochemical discovery. The protocols provided herein offer a validated pathway from rational synthesis to primary biological screening and mechanistic validation. The true power of this building block is realized through systematic modification, guided by the principles of bioisosteric replacement and structure-activity relationship analysis.[16][17]

Promising lead compounds identified through this workflow should be advanced to more complex secondary screenings, including:

  • Spectrum of Activity: Testing against a broader panel of fungal pathogens or insect pests.

  • In Vivo Testing: Evaluating efficacy in greenhouse or small-scale field trials on host plants to assess protective and curative activities.[15]

  • Safety and Toxicology: Preliminary assessment of toxicity to non-target organisms and environmental fate.

By combining the synthetic versatility of this compound with robust, mechanism-driven screening protocols, research and development teams can significantly accelerate the discovery of novel and effective crop protection solutions.

References

  • Chen, J., et al. (2022). Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry. [Link]
  • Gao, C., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. [Link]
  • Request PDF. (n.d.). Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor.
  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Request PDF. (n.d.). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
  • Li, Z., et al. (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link]
  • ACS Publications. (2021). Fabrication of Versatile Pyrazole Hydrazide Derivatives Bearing a 1,3,4-Oxadiazole Core as Multipurpose Agricultural Chemicals against Plant Fungal, Oomycete, and Bacterial Diseases. [Link]
  • Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. [Link]
  • Ali, O. M., et al. (2022).
  • Nguyen, T. H., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioscience, Biotechnology, and Biochemistry. [Link]
  • Berrichi, A., et al. (2023).
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles. [Link]
  • Zhou, L., et al. (2016).
  • ResearchGate. (n.d.). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
  • NIH. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
  • Spina, R., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi. [Link]
  • Wang, X., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal. [Link]
  • J&K Scientific. (n.d.). 3-(2-Chlorophenyl)-1H-pyrazol-5-amine | 126520-01-2. [Link]
  • ACS Publications. (2024). Design, Synthesis, and Biological Activity Studies of Flavonol Derivatives Containing Pyrazolamide Structure. Journal of Agricultural and Food Chemistry. [Link]
  • Google Patents. (n.d.). EP2649879A1 - Pesticidal mixtures containing fluxapyroxad.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Welcome to the technical support guide for the synthesis of this compound, a key building block in pharmaceutical and agrochemical development.[1] This document provides in-depth, experience-based guidance to help researchers, chemists, and drug development professionals navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.

The primary and most established route to synthesizing 3-amino-5-arylpyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine.[2] This guide focuses on optimizing this pathway, addressing potential pitfalls, and providing clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is the cyclocondensation reaction between a suitable β-ketonitrile precursor, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile, and hydrazine hydrate.[2] This reaction is favored for its high atom economy and generally good yields. The key steps involve the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Q2: How are the starting materials, particularly the β-ketonitrile, prepared?

The precursor, 3-(2-chlorophenyl)-3-oxopropanenitrile, is typically synthesized via a Claisen-type condensation. A common method involves reacting an aryl methyl ketone (2'-chloroacetophenone) with a cyano-containing reagent like ethyl cyanoacetate or through the reaction of an appropriate benzonitrile derivative.[3] Ensuring the purity of this β-ketonitrile is critical, as impurities can significantly impact the yield and purity of the final pyrazole product.[4]

Q3: What are the critical reaction parameters to control during the cyclocondensation step?

The success of the cyclocondensation hinges on several key parameters:

  • Solvent: Ethanol is a widely used and effective solvent. It readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Temperature: The reaction is typically run at reflux to ensure a sufficient rate of reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation products from excessive heating.[4]

  • pH/Catalyst: The reaction is often self-catalyzed by the basicity of hydrazine. However, in some cases, a catalytic amount of a weak acid like acetic acid can be used to promote the initial condensation step.[5] Conversely, for reactions starting with β-ketonitrile salts, maintaining a neutral to slightly acidic pH is important.[6]

  • Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is often employed to ensure the complete conversion of the limiting β-ketonitrile.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The logical flow for diagnosing these issues is outlined in the workflow diagram below.

G Start Problem Encountered LowYield Low or No Product Yield Start->LowYield Impure Significant Impurities (TLC/LC-MS) Start->Impure Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete CheckPurity 1. Assess Starting Material Purity LowYield->CheckPurity CheckStoich 3. Confirm Stoichiometry LowYield->CheckStoich Impure->CheckPurity SideReactions 5. Investigate Side Reactions Impure->SideReactions Purification 6. Refine Purification Impure->Purification CheckConditions 2. Verify Reaction Conditions Incomplete->CheckConditions CheckTimeTemp 4. Optimize Time & Temperature Incomplete->CheckTimeTemp Sol_Purity Solution: - Recrystallize/purify β-ketonitrile. - Use fresh hydrazine hydrate. CheckPurity->Sol_Purity Sol_Stoich Solution: - Use slight excess (1.1 eq) of hydrazine hydrate. CheckStoich->Sol_Stoich Sol_TimeTemp Solution: - Increase reflux time. - Monitor via TLC until SM is consumed. CheckTimeTemp->Sol_TimeTemp Sol_Purification Solution: - Recrystallize from Ethanol/Water. - Consider column chromatography. Purification->Sol_Purification

Caption: Troubleshooting workflow for synthesis optimization.

Problem 1: Low or No Product Yield

  • Potential Cause A: Purity of Starting Materials

    • Explanation: The β-ketonitrile precursor, 3-(2-chlorophenyl)-3-oxopropanenitrile, may contain unreacted starting materials from its own synthesis or degradation products. Hydrazine hydrate is susceptible to degradation over time through oxidation.[4] Impurities can lead to competing side reactions that consume reactants and reduce the overall yield.[4]

    • Recommended Solution:

      • Verify Purity: Analyze your 3-(2-chlorophenyl)-3-oxopropanenitrile starting material by ¹H NMR or LC-MS to confirm its identity and purity.

      • Purify if Necessary: If impurities are detected, purify the β-ketonitrile by recrystallization or column chromatography.

      • Use Fresh Hydrazine: Use a recently purchased bottle of hydrazine hydrate or verify the concentration of your existing stock.

  • Potential Cause B: Incorrect Stoichiometry

    • Explanation: An insufficient amount of hydrazine will result in incomplete conversion of the β-ketonitrile. While a 1:1 molar ratio is theoretically required, practical synthesis often benefits from a slight excess of one reagent to drive the reaction to completion.[4]

    • Recommended Solution:

      • Adjust Ratio: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) relative to the β-ketonitrile.

      • Accurate Measurement: Ensure precise measurement of both reactants. Hydrazine hydrate is often a solution, so its concentration must be accurately known.

Problem 2: Formation of Significant Impurities

  • Potential Cause A: Side Reactions

    • Explanation: The primary side reaction of concern is the formation of regioisomers if the dicarbonyl precursor is unsymmetrical in a way that allows for two different cyclization pathways.[4] While the β-ketonitrile used here typically yields the desired 3-amino product, harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition or polymerization.

    • Recommended Solution:

      • Monitor Reaction Progress: Use TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation byproducts.

      • Control Temperature: Maintain a steady reflux temperature. Avoid overheating, which can accelerate side reactions.

  • Potential Cause B: Ineffective Purification

    • Explanation: The crude product will inevitably contain some unreacted hydrazine and minor impurities. An inadequate purification method may fail to remove these, leading to a final product of low purity.

    • Recommended Solution:

      • Recrystallization: The product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a highly effective method for purification.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a solvent system like ethyl acetate/hexanes can be employed to separate the desired product from closely related impurities.

Problem 3: Reaction is Stalled or Incomplete

  • Potential Cause: Suboptimal Reaction Conditions

    • Explanation: The reaction kinetics may be too slow under the current conditions, leading to an incomplete conversion even after a standard reaction time. This can be due to insufficient temperature, poor mixing, or catalyst deactivation (if one is used).[4]

    • Recommended Solution:

      • Increase Reaction Time: Continue the reflux for a longer period, monitoring every few hours by TLC to check for the disappearance of the starting material spot.

      • Solvent Choice: Ensure the solvent is appropriate. While ethanol is standard, in some cases, a higher boiling point solvent like n-butanol could be tested cautiously to increase the reaction temperature.

      • Ensure Adequate Mixing: Use a magnetic stirrer of sufficient strength to ensure the reaction mixture is homogeneous.

Optimized Experimental Protocol

This protocol is a synthesized and optimized procedure based on established methods for pyrazole synthesis.[5][7]

Objective: To synthesize this compound from 3-(2-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.

Materials:

  • 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.2 eq)

  • Ethanol (absolute)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask (approx. 10 mL per gram of starting material). Stir the mixture to dissolve the solid.

  • Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature. The addition is typically exothermic; add dropwise if a significant temperature increase is observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 1:1 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Slowly add cold deionized water to the concentrated mixture with stirring until a precipitate forms. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Purification: Dry the crude solid. For further purification, recrystallize the product from an ethanol/water mixture to obtain this compound as a pure solid.

Reaction Conditions Summary Table
ParameterRecommended ConditionRationale
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point for reflux.
Base/Reagent Hydrazine HydrateServes as both the nitrogen source for the pyrazole ring and the base.
Stoichiometry 1.2 eq Hydrazine HydrateA slight excess helps drive the reaction to completion.[4]
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time 4-6 hoursTypically sufficient for full conversion; should be confirmed by TLC monitoring.[4]
Workup Precipitation with WaterThe product is generally less soluble in aqueous mixtures than the reactants, allowing for easy isolation.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism.

G cluster_0 Step 1: Nucleophilic Attack & Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization Ketonitrile β-Ketonitrile Hydrazine +   H₂N-NH₂ (Hydrazine) Intermediate1 Hydrazone Intermediate Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 FinalProduct 5-Aryl-3-aminopyrazole Intermediate2->FinalProduct -H₂O Water +   H₂O

Caption: Key steps in the pyrazole synthesis pathway.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic ketone carbonyl of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group (-NH₂) of the hydrazone intermediate then acts as a nucleophile, attacking the electrophilic nitrile carbon. This intramolecular attack results in the formation of a five-membered ring.

  • Aromatization: The cyclized intermediate undergoes tautomerization and subsequent dehydration (loss of another water molecule is implied in the overall transformation to the stable aromatic system) to yield the final, stable 3-aminopyrazole product.

References

  • BenchChem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
  • Abdel-monem, M. et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.
  • Obushak, M. D. et al. (2010). New Synthesis of 3-Aryl-5-amino-1H-pyrazoles. ResearchGate.
  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • Google Patents. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Longdom Publishing. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, n-aminopyridine and pyrazolo[3,4-b]pyridine derivatives.
  • Gomaa, A. A. M. et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2997.
  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Beilstein Archives. (2018). Green Cyclocondensation of β-Ethylthio-β-indolyl-α, β-unsaturated Ketones with Semicarbazide Hydrochloride as Hydrazine Equivalent in Water: Aqueous Synthesis of 3-Pyrazolyl Indoles.
  • ResearchGate. (2018). SYNTHESIS OF 5-ARYL-1H-PYRAZOL-3-AMINES.
  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles.

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the pyrazole nucleus. The seemingly straightforward task of adding an alkyl group to a pyrazole nitrogen is often complicated by the formation of regioisomeric mixtures, leading to challenging separations and reduced yields of the desired product.

This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the factors governing regioselectivity. Our goal is to empower you to diagnose issues in your own experiments and rationally design reaction conditions to achieve your desired isomeric outcome.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and establishes a baseline understanding of the core challenges.

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles such a significant challenge?

A: The primary challenge stems from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) within the aromatic pyrazole ring.[1][2] Upon deprotonation with a base, the resulting pyrazolate anion has delocalized negative charge across both nitrogen atoms, allowing both to act as nucleophiles.[3] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and costly to separate.[2]

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors. Understanding these is the first step to controlling your reaction.[4][5]

  • Steric Effects: This is often the most dominant factor. The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and the steric demand of the alkylating agent play a primary role.[2][5][6][7] Alkylation generally occurs at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.[1][2]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the cation associated with the base can dramatically influence or even switch the regioselectivity.[1][2]

  • The Alkylating Agent: The structure and reactivity of the electrophile are crucial.[8] Highly specialized or bulky reagents have been developed to achieve high selectivity where simple alkyl halides fail.[2][9]

Part 2: Troubleshooting Guides & Optimization Strategies

This section is organized by common problems encountered in the lab. For each issue, we diagnose the potential causes and provide actionable solutions.

Issue 1: Poor N1/N2 Regioselectivity - "My reaction gives a nearly 1:1 mixture of isomers."

This is the most frequent challenge. A poor isomeric ratio indicates that the intrinsic steric and electronic biases of your substrate are not sufficient to direct the alkylation under your current conditions.

Causality Analysis: A low isomeric ratio means the energy barrier for alkylation at either nitrogen is very similar. This can happen when the substituents at the C3 and C5 positions are of comparable size, or when the reaction conditions (e.g., high temperature) provide enough energy to overcome small steric or electronic preferences.

Troubleshooting Workflow:

G cluster_solutions Solutions start Start: Poor N1/N2 Ratio q1 Is steric bias minimal? (Similar C3/C5 groups) start->q1 a1_yes Use Bulky Alkylating Agent (e.g., α-halomethylsilanes) Employ Directing Group (e.g., Triphenylsilyl) q1->a1_yes Yes a1_no Optimize Base/Solvent System (e.g., NaH/THF for N1) Lower Reaction Temperature q1->a1_no No a1_yes->a1_yes q2 Is a specific isomer (N1 or N2) required? a1_yes->q2 a1_no->a1_no a1_no->q2 a2_n1 Target Less Hindered Nitrogen Use NaH/THF or K2CO3/DMSO Consider Enzymatic Methods q2->a2_n1 N1 a2_n2 Target More Hindered Nitrogen Use Bulky C3 Substituent Mg-Catalyzed Protocols q2->a2_n2 N2 a2_n1->a2_n1 a2_n2->a2_n2

A logical workflow for troubleshooting poor regioselectivity.

Solutions & Protocols:

1. Enhance Steric Differentiation: If the substituents on your pyrazole are not providing enough steric direction, you can introduce it via the alkylating agent.

  • Strategy: Use a sterically demanding "masked" methylating reagent like an α-halomethylsilane. The bulky silyl group directs the alkylation to the less hindered N1 position. A subsequent desilylation step unmasks the methyl group.[9] This approach has been shown to achieve N1/N2 ratios from 92:8 to >99:1.[9]

  • Strategy: Employ a removable directing group. A bulky triphenylsilyl group can be installed to block one nitrogen, directing alkylation to the other, and then subsequently removed.[2][10]

2. Optimize Reaction Conditions (Base & Solvent): The combination of base and solvent can have a profound impact on selectivity by influencing the aggregation state and solvation of the pyrazolate anion.

  • For N1-Selectivity (Less Hindered):

    • Condition 1: Sodium hydride (NaH) in an aprotic polar solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) often favors N1 alkylation.[2][11] The sodium cation coordinates to the less hindered nitrogen, directing the alkylating agent to that position.

    • Condition 2: Potassium carbonate (K2CO3) in Dimethyl sulfoxide (DMSO) is another effective combination reported to favor N1 products.[10]

  • For N2-Selectivity (More Hindered):

    • Achieving N2 selectivity is often more challenging. However, specific catalytic methods have been developed. For instance, the use of magnesium-based Lewis acids (e.g., MgBr₂) can direct alkylation towards the N2 position, particularly with certain α-bromoacetamide or α-bromoacetate electrophiles.[2]

3. Leverage Temperature Control: Alkylation is typically performed under kinetic control. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can amplify small differences in activation energy between the two pathways, often improving the isomeric ratio in favor of the sterically less hindered product.

Issue 2: Low or No Reaction Yield

A low yield indicates a problem with either the initial deprotonation step, the reactivity of the electrophile, or competing side reactions.

Potential Causes & Solutions:

Potential Cause Diagnostic Question Recommended Solution
Incomplete Deprotonation Is your base strong enough for your pyrazole's pKa? Is the base fresh?Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS). Ensure bases like NaH are handled under inert atmosphere and are from a fresh supply.[2][5]
Poor Electrophile Reactivity Is your alkylating agent known to be sluggish (e.g., alkyl chloride vs. iodide)?Switch to a more reactive alkylating agent (Order of reactivity: R-I > R-Br > R-Cl). Consider converting an alcohol to a triflate (a superb leaving group).
Side Reactions / Decomposition Does your TLC show multiple unexpected spots? Is the reaction mixture turning dark?Lower the reaction temperature. Add the alkylating agent dropwise to avoid high local concentrations. Ensure all reagents and solvents are anhydrous.[5][11]
Insufficient Reaction Time Has the reaction truly reached completion?Monitor the reaction progress carefully using TLC or LC-MS to determine the optimal reaction time. Some sterically hindered combinations may require extended periods (e.g., 2-16 hours).[11]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for achieving selective alkylation based on the principles discussed above.

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF

This method is a robust starting point for targeting the sterically less-hindered nitrogen atom.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Pyrazole in Anhydrous THF prep2 Cool to 0 °C prep1->prep2 react1 Add NaH (1.1 eq) Portion-wise prep2->react1 react2 Stir (Deprotonation) react1->react2 react3 Cool to 0 °C react2->react3 react4 Add Alkyl Halide (1.1 eq) Dropwise react3->react4 react5 Warm to RT & Stir react4->react5 workup1 Quench with sat. NH4Cl (aq) at 0 °C react5->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Step-by-step workflow for N1-selective alkylation.

Methodology:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N1-alkylated regioisomer.

Protocol 2: Analysis of N1:N2 Regioisomeric Ratio by ¹H NMR

Accurate determination of the product ratio is critical for evaluating the success of a reaction and for guiding optimization.

  • Sample Preparation: Take an aliquot of the crude reaction mixture after workup but before purification. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Signal Identification: Identify characteristic, well-resolved signals for each regioisomer. Protons on the pyrazole ring (C3-H, C4-H, C5-H) or protons on the newly introduced alkyl group (e.g., N-CH₂-) often have distinct chemical shifts for the N1 and N2 isomers.[5]

  • Integration: Integrate the area of a unique, non-overlapping signal for the N1 isomer and a unique signal for the N2 isomer. For example, integrate the C5-H proton for both isomers.

  • Ratio Calculation: The ratio of the integration values corresponds directly to the molar ratio of the two products in the mixture.

Part 4: Advanced & Alternative Methodologies

When conventional methods fail to provide the desired selectivity, several advanced strategies can be employed.

  • Acid-Catalyzed Alkylation: An alternative to base-mediated reactions involves using trichloroacetimidates as electrophiles under Brønsted acid catalysis (e.g., camphorsulfonic acid).[6][7] In these cases, regioselectivity is also primarily dictated by sterics, favoring alkylation at the less hindered nitrogen.[6][7]

  • Enzymatic Alkylation: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered methyltransferase enzymes have been used in a cyclic two-enzyme cascade to perform N-alkylation of pyrazoles with unprecedented regioselectivity (>99 %) using simple haloalkanes as the alkyl source.[12] This cutting-edge approach can achieve regiodivergence, meaning different enzyme variants can selectively produce either the N1 or N2 isomer from the same starting material.[12]

  • Michael Addition: For introducing specific substituents, a catalyst-free Michael reaction can provide exceptionally high N1-selectivity (>99.9:1) for certain classes of pyrazoles.[13][14][15]

By understanding the fundamental principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, you will be well-equipped to overcome the challenges of pyrazole N-alkylation and efficiently synthesize your target molecules.

References

  • Scribd. Alkylation of Pyrazole - Printable Mechanism Notes. [Link]
  • ResearchGate.
  • Edilova, Y. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
  • Carlos, A. M. R., et al. (2012). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • Arnold, J. S., et al. (2022).
  • Born, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Semantic Scholar.
  • ResearchGate.
  • PubMed.
  • Reddit.
  • Semantic Scholar.
  • Neff, R. K., et al. (2020). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]
  • JMedChem.
  • Cantrell, K. L., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Wang, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
  • ResearchGate.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
  • Semantic Scholar. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]
  • ResearchGate.

Sources

Troubleshooting low yields in 5-(2-chlorophenyl)-1H-pyrazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Our guidance is rooted in established chemical principles and field-proven insights to ensure your experimental success.

Overview of the Core Synthesis

The most prevalent and robust method for synthesizing 3-aminopyrazoles, including the target compound, is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] In this specific case, the precursors are 2-(2-chlorobenzoyl)acetonitrile and hydrazine hydrate .

The reaction proceeds via a well-understood mechanism. First, a nucleophilic attack from the hydrazine onto the carbonyl carbon of the β-ketonitrile forms a hydrazone intermediate. This is followed by a crucial intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the electrophilic nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring after tautomerization.[1][3]

G SM 2-(2-chlorobenzoyl)acetonitrile + Hydrazine INT Hydrazone Intermediate SM->INT Nucleophilic attack on carbonyl TS Intramolecular Cyclization (Rate-Determining Step) INT->TS N attacks nitrile PROD This compound TS->PROD Tautomerization

Caption: General reaction pathway for pyrazole synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction shows low conversion, with significant recovery of the 2-(2-chlorobenzoyl)acetonitrile starting material. What are the likely causes?

A1: Low conversion is typically a result of suboptimal reaction kinetics or stoichiometry. The initial formation of the hydrazone and the subsequent cyclization are sensitive to several factors.

  • Causality Analysis:

    • Insufficient Hydrazine: The reaction is bimolecular. An inadequate amount of hydrazine will leave unreacted β-ketonitrile. A modest excess of hydrazine is often used to ensure the reaction proceeds to completion.

    • Reaction Temperature & Duration: Like most chemical reactions, this condensation requires sufficient activation energy. If the temperature is too low or the reaction time too short, the equilibrium will not be sufficiently shifted towards the product. Refluxing in a suitable solvent like ethanol is a common condition.[4]

    • Solvent Choice: Protic solvents like ethanol or methanol are preferred as they can participate in proton transfer, stabilizing intermediates and transition states, thereby facilitating both steps of the reaction.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Ensure you are using at least 1.1 to 1.3 equivalents of hydrazine monohydrate relative to the β-ketonitrile.[4]

    • Optimize Thermal Conditions: If running at room temperature, increase the temperature to reflux. A standard starting point is refluxing in 95% ethanol for 1.5 to 4 hours.[4] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Confirm Reagent Quality: Hydrazine hydrate can degrade. Use a fresh, reputable source. The β-ketonitrile starting material should also be pure.

  • Data Summary: Recommended Starting Parameters

    Parameter Recommended Range Rationale
    Hydrazine Equiv. 1.1 - 1.5 Drives reaction equilibrium towards product formation.
    Solvent Ethanol, Methanol Protic solvent facilitates proton transfer and dissolves reactants.
    Temperature 60°C - Reflux Provides sufficient activation energy for the reaction.

    | Duration | 1.5 - 6 hours | Allows the reaction to proceed to completion (monitor by TLC). |

Q2: The conversion of my starting material is high, but the yield of the desired product is low due to the formation of multiple side products. How can I improve selectivity?

A2: The formation of side products often points to issues with pH, reagent purity, or competing reaction pathways. The β-ketonitrile is a multifunctional intermediate capable of undergoing self-condensation, and the reaction conditions must favor the desired cyclization.[5]

  • Causality Analysis:

    • pH Imbalance: The synthesis of the β-ketonitrile starting material often involves a base-catalyzed Claisen condensation.[3] If residual base is carried over, it can lower the efficiency of the hydrazine condensation step. Conversely, highly acidic conditions can lead to hydrolysis or other undesired reactions. Neutralizing the reaction mixture before adding hydrazine can be critical.[3]

    • Competing Reactions: The active methylene group in the β-ketonitrile can participate in other condensation reactions if conditions are not optimized for the hydrazine attack.

    • Hydrazine Impurities: Impurities in the hydrazine source can lead to unexpected byproducts.

G cluster_main Desired Pathway cluster_side Side Reactions Ketonitrile β-Ketonitrile Product Target 3-Aminopyrazole Ketonitrile->Product Optimal pH (near neutral) SideProduct Dimerization/ Other Products Ketonitrile->SideProduct Excess Base/ Contaminants Hydrazine Hydrazine Hydrazine->Product

Caption: Competing reaction pathways for the β-ketonitrile.

  • Troubleshooting Protocol:

    • pH Control: If your β-ketonitrile was synthesized in-house and used directly, consider a workup step that includes neutralization. Some protocols add an acid like H₂SO₄ to neutralize the mixture before introducing hydrazine.[3]

    • Purify Starting Material: Recrystallize the 2-(2-chlorobenzoyl)acetonitrile before use to remove impurities and residual catalysts from its synthesis.

    • Reaction Monitoring: Use TLC to track the appearance of side products. If they form early, it points to a fundamental issue with the reaction conditions. If they appear later upon prolonged heating, it may be a sign of product degradation.

    • Consider Catalysis: A catalytic amount of a weak acid, such as acetic acid, is sometimes added. This can protonate the carbonyl, making it more electrophilic for the initial hydrazine attack, potentially increasing the rate of the desired reaction over side reactions.

Q3: I'm struggling with the final work-up and purification, leading to significant product loss. What is an effective purification strategy?

A3: this compound is a crystalline solid, making crystallization the preferred method of purification.[4][6] However, choosing the right solvent and technique is crucial to maximize recovery.

  • Causality Analysis:

    • Poor Solvent Choice: If the product is too soluble in the crystallization solvent, recovery will be low. If it is not soluble enough, purification will be ineffective. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice. Slow cooling is essential for forming pure crystals.

    • Incomplete Precipitation: After cooling, the mother liquor will still contain some dissolved product. Ensuring complete precipitation by sufficient cooling or by adding an anti-solvent can improve yield.

  • Troubleshooting Protocol:

    • Initial Isolation: After the reaction is complete, the typical first step is to remove the reaction solvent (e.g., ethanol) under reduced pressure.[4]

    • Recrystallization:

      • Take the crude residue and dissolve it in a minimal amount of a hot solvent. Common and effective solvents reported for this class of compounds include chloroform, dioxane, benzene, and ethanol/water mixtures.[4][6]

      • Perform small-scale solvent screening to find the optimal system for your product.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Alternative Purification - Acid Salt Formation: As an amine, the product can be converted into an acid addition salt (e.g., hydrochloride).[7] This salt will have different solubility properties and can be crystallized to achieve high purity.

      • Dissolve the crude product in a suitable organic solvent.

      • Add an acid (e.g., HCl in ethanol) to precipitate the salt.

      • Filter and wash the salt.

      • The pure amine can be recovered by neutralizing a solution of the salt with a base (e.g., NaHCO₃) and extracting the free base into an organic solvent.

  • Data Summary: Common Recrystallization Solvents

    Solvent Polarity Boiling Point (°C) Notes
    Chloroform Non-polar 61 Reported to give good quality crystals.[4]
    Dioxane Polar aprotic 101 Effective for many pyrazole derivatives.[6]
    Ethanol/Water Polar protic Variable A versatile mixture; adjust the ratio for optimal solubility.

    | Benzene | Non-polar | 80 | Use with appropriate safety precautions.[6] |

Frequently Asked Questions (FAQs)

  • What is the typical starting material for this synthesis? The required starting material is 2-(2-chlorobenzoyl)acetonitrile, which can be prepared via a Claisen condensation of 2'-chloroacetophenone with a cyanide source or other established methods.[3][6]

  • Can I use microwave irradiation to accelerate the reaction? Yes, microwave-assisted synthesis is frequently employed for forming pyrazole rings and can dramatically reduce reaction times from hours to minutes.[3][8] However, the reaction conditions, including solvent and temperature, must be specifically optimized for a microwave reactor.

  • How do I confirm the identity and purity of my final product? Standard analytical techniques should be used.

    • ¹H NMR: Look for characteristic peaks for the aromatic protons, the pyrazole C-H proton, and the broad, exchangeable signals for the NH₂ and NH protons.[6]

    • Mass Spectrometry: Confirm the molecular weight (C₉H₈ClN₃, approx. 193.63 g/mol ).[9]

    • IR Spectroscopy: The strong C≡N stretch from the starting material (around 2250 cm⁻¹) should be absent, and N-H stretches (around 3200-3400 cm⁻¹) should be present.[6]

    • Melting Point: A sharp melting point indicates high purity. Compare the observed value to literature reports.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. University of Paris.
  • Abdel-Wahab, B. F., Abdel-Ghaffar, K. A., & Mohamed, H. A. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(28), 19353-19391. [Link]
  • PrepChem. (2017). Synthesis of B. 3-Amino-5-phenylpyrazole. [Link]
  • ResearchGate. (n.d.).
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8021-8035. [Link]
  • Preprints.org. (2023).
  • Sromek, A. W., et al. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 53(30), 3870-3872. [Link]
  • ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. [Link]
  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. [Link]
  • Chemistry Stack Exchange. (2018).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • Ríos-Guevara, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-914. [Link]
  • ResearchGate. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)
  • El-Sayed, N. N. E., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(4), 610. [Link]
  • Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1320. [Link]
  • Çevik, U. A., et al. (2019).
  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]
  • Campos, P. J. R., et al. (2020).
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Identification and removal of impurities in 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-chlorophenyl)-1H-pyrazol-3-amine

A Senior Application Scientist's Guide to Impurity Identification and Remediation

Welcome to the technical support center for this compound (CAS No. 126520-01-2). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic amine in their workflows. The purity of this intermediate is paramount, as undetected impurities can compromise the yield, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs) and agrochemicals.[][2][3]

This document provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to address common challenges encountered during the synthesis and purification of this compound. We will delve into the causality behind experimental choices, offering field-proven insights into identifying and removing persistent impurities.

Part 1: Understanding the Impurity Profile

The first step in troubleshooting is to understand the potential sources of impurities. The synthesis of this compound, like many substituted pyrazoles, typically involves the cyclocondensation of a β-ketonitrile with hydrazine.[4][5] This common pathway, while effective, can introduce several classes of impurities.

Common Impurity Classes:
  • Organic Impurities: These include unreacted starting materials, intermediates, by-products from side reactions (such as regioisomers), and degradation products.[]

  • Inorganic Impurities: These can be residual catalysts, salts from workup procedures, or metal residues.[]

  • Residual Solvents: Solvents used during the reaction or purification steps that are not completely removed.[]

The following diagram illustrates a typical workflow for identifying and removing these impurities.

G cluster_0 Analysis & Identification cluster_1 Purification & Verification Crude Crude Product Analysis Analytical Screening (HPLC, LC-MS, NMR) Crude->Analysis Sample ID Identify Impurities (Structure, Quantity) Analysis->ID Data Select Select Purification Strategy ID->Select Impurity Profile Purify Execute Purification (Recrystallization, Chromatography) Select->Purify Final Final Purity Check (QC Analysis) Purify->Final Purified Sample Final->Select Fails Spec, Re-evaluate Pure Pure Product (>98%) Final->Pure Meets Spec

Caption: Workflow for impurity analysis and purification.

Part 2: Troubleshooting Guide - Impurity Identification

This section addresses the critical first step: accurately identifying the impurities in your crude material.

Q1: My initial analysis (TLC, crude ¹H NMR) shows multiple components. How do I begin to identify them?

A multi-technique approach is essential for building a comprehensive impurity profile.[][6] High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.[2][7]

A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary tool for quantifying the purity of your compound and separating it from impurities. A well-developed stability-indicating HPLC method is crucial.

Step-by-Step Protocol: RP-HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for a wide range of polarities.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acidic modifier improves peak shape for basic amines like aminopyrazoles.

    • Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).

  • Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Use a UV detector. The pyrazole ring system typically has a strong absorbance around 254 nm. A Photo Diode Array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

  • Optimization: Adjust the gradient to achieve good resolution (Rs > 1.5) between the main peak and all impurity peaks.[8]

B. Mass Spectrometry (MS): Determining Molecular Weights

Coupling your HPLC to a mass spectrometer (LC-MS) is the most efficient way to get molecular weight information for each impurity peak.[6] This allows you to quickly hypothesize the identity of impurities.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structure

While HPLC and MS provide quantitative and mass data, NMR provides the detailed structural information needed for unambiguous identification.[9][10]

Technique Purpose Key Insights for this compound
HPLC/UPLC Quantify purity, separate components.Provides retention times (Rt) and relative peak areas. Essential for tracking purification efficiency.[2]
LC-MS Determine molecular weight of each component.Confirms presence of starting materials (lower m/z), dimers (higher m/z), or unexpected by-products.[6]
¹H & ¹³C NMR Provide detailed structural information.Confirms the core structure. Can reveal the presence of regioisomers through distinct chemical shifts.[9][11]
2D NMR (HSQC, HMBC) Establish atom connectivity.Crucial for definitively distinguishing between the desired product and its 3-amino-5-aryl regioisomer.[10]
Q2: I suspect I have the regioisomer, 3-(2-chlorophenyl)-1H-pyrazol-5-amine. How can I definitively confirm this?

This is the most common and challenging-to-remove by-product in this type of synthesis. Due to similar polarities, it often co-elutes or is poorly resolved in chromatography. Unambiguous identification requires advanced NMR analysis.

The key difference lies in the chemical environment of the pyrazole ring carbons C3 and C5.

  • In your desired product: C3 is attached to the amino group, and C5 is attached to the 2-chlorophenyl group.

  • In the regioisomer: C5 is attached to the amino group, and C3 is attached to the 2-chlorophenyl group.

Carbon atoms attached to an amino group are typically more shielded (lower ppm) than those attached to an aryl group in a pyrazole ring.[9] Using a Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for confirmation. Look for a 3-bond correlation (³J_CH) between the pyrazole C4-H proton and the carbon of the chlorophenyl ring attached to the pyrazole (the ipso-carbon).

Step-by-Step Protocol: HMBC Analysis

  • Sample Prep: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire standard ¹H and ¹³C spectra, followed by an HMBC experiment. Optimize the HMBC parameters to detect long-range couplings (typically set for ~8 Hz).[10]

  • Analysis:

    • Identify the C4-H proton signal in the ¹H spectrum (a singlet).

    • In the HMBC spectrum, trace from the C4-H proton. You will see correlations to both C3 and C5 of the pyrazole ring.

    • Crucially, look for a correlation from C4-H to the ipso-carbon of the chlorophenyl ring.

    • If this ipso-carbon's chemical shift corresponds to the C5 signal in your ¹³C spectrum, you have the correct isomer: this compound.

    • If it correlates to the C3 signal, you have the regioisomer.

Q3: My product is clean initially but develops new impurities over time or during workup. What is happening?

This suggests the formation of degradation products. Forced degradation studies are essential to understand the intrinsic stability of your molecule and to ensure your analytical methods can detect any potential degradants.[12][13] These studies expose the compound to harsh conditions to accelerate decomposition.

Protocol: Forced Degradation Study As outlined by ICH guidelines, expose a solution of your compound to the following conditions:[12][14]

  • Acidic Hydrolysis: 0.1 M HCl at room temperature, then 60°C if no degradation is observed.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature, then 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Store the solid sample at 105°C.

  • Photolytic Stress: Expose the sample to UV/Visible light (ICH Q1B).

Analyze each stressed sample by your validated HPLC method. The goal is to achieve 5-20% degradation.[13] This confirms that your method is "stability-indicating," meaning it can separate the intact drug from any products that might form during storage.

Part 3: Troubleshooting Guide - Impurity Removal

Once impurities are identified, the next step is to select an appropriate purification strategy.

G start Crude Product Analysis q1 Are impurities non-basic starting materials or by-products? start->q1 q2 Is the main impurity the regioisomer? q1->q2 No / Partially recrystallization Recrystallization q1->recrystallization Yes acid_base Acid-Base Extraction q2->acid_base No column Column Chromatography (Amine-functionalized silica or modified mobile phase) q2->column Yes pure Pure Product recrystallization->pure acid_base->pure column->pure

Sources

Common side reactions in the derivatization of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-(2-chlorophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize the yield of your desired product and minimize the formation of impurities.

Introduction to the Reactivity of this compound

This compound is a trifunctional nucleophile, presenting three distinct sites for derivatization: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic amino group at the C3 position. This multi-nucleophilicity is the primary reason for the formation of various side products during derivatization reactions such as acylation, alkylation, and diazotization.

The regiochemical outcome of these reactions is a delicate balance of steric hindrance, electronic effects, and reaction conditions. The presence of the bulky 2-chlorophenyl group at the C5 position sterically hinders the adjacent N1 position, playing a crucial role in directing incoming electrophiles.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound in a question-and-answer format.

Part 1: Acylation Reactions

Question 1: I am trying to acylate the exocyclic amino group of this compound, but I am getting a mixture of products. What are the likely side products and why do they form?

Answer: When acylating this compound, you are dealing with three competing nucleophilic sites: the exocyclic NH₂, the N1 ring nitrogen, and the N2 ring nitrogen. This often leads to a mixture of mono-acylated isomers and di-acylated products.

Common Side Products:

  • N1-acylated regioisomer: Acylation occurs on the pyrazole nitrogen adjacent to the 2-chlorophenyl group.

  • N2-acylated regioisomer: Acylation occurs on the pyrazole nitrogen adjacent to the amino group.

  • Di-acylated products: Acylation occurs on two of the three nitrogen atoms, for example, at the exocyclic amine and one of the ring nitrogens.

Causality: The formation of these side products is governed by the relative nucleophilicity of the three nitrogen atoms and the reaction conditions. While the exocyclic amino group is generally more nucleophilic than the ring nitrogens in an unsubstitued 3-aminopyrazole, the reaction outcome can be heavily influenced by the choice of base, solvent, and acylating agent.[1]

Troubleshooting Flowchart for Acylation:

cluster_ring_acylation Troubleshooting N-Ring Acylation cluster_diacylation Troubleshooting Di-acylation start Mixture of Acylation Products issue1 Side Product: N-ring Acylation start->issue1 issue2 Side Product: Di-acylation start->issue2 solution1a Use a less reactive acylating agent (e.g., anhydride instead of acyl chloride). issue1->solution1a solution1b Run the reaction at a lower temperature (e.g., 0 °C to RT) to favor kinetic control. issue1->solution1b solution1c Avoid strong, non-selective bases. Use a milder base like pyridine or triethylamine. issue1->solution1c solution2a Use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent. issue2->solution2a solution2b Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations. issue2->solution2b

Caption: Troubleshooting workflow for acylation side reactions.

Question 2: How can I selectively acylate the N1 or N2 position of the pyrazole ring?

Answer: Achieving regioselective acylation on the pyrazole ring is challenging but can be influenced by several factors. Generally, acylation tends to occur at the non-protonated nitrogen atom of the most stable tautomer.[2]

  • To favor N1-acylation: This is sterically hindered by the 2-chlorophenyl group. To overcome this, you might need more forcing conditions or a different synthetic strategy, such as a directed acylation. However, in many cases, N2 acylation will be the major ring-acylated product due to sterics.

  • To favor N2-acylation: This is often the kinetically favored ring acylation product due to the lower steric hindrance compared to the N1 position. Using standard acylation conditions (acyl chloride in the presence of a base like pyridine or triethylamine at room temperature) will likely yield a mixture where the N2-acylated product is a significant component alongside the desired N-amino acylated product.[1]

Table 1: General Conditions Influencing Acylation Regioselectivity

ConditionTo Favor Exocyclic Amine (Desired)To Favor Ring Nitrogens (Side Product)
Base Mild, non-nucleophilic base (e.g., pyridine, DIPEA)Stronger bases (e.g., NaH) that deprotonate the pyrazole ring
Solvent Aprotic solvents (e.g., DCM, THF)Polar aprotic solvents (e.g., DMF) may favor ring deprotonation
Temperature Low temperature (0 °C to RT)Higher temperatures
Acylating Agent Less reactive agents (e.g., anhydrides)Highly reactive agents (e.g., acyl chlorides)
Part 2: Alkylation Reactions

Question 3: I am performing an N-alkylation and obtaining a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?

Answer: The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge that typically yields a mixture of regioisomers. The regioselectivity is primarily dictated by steric effects and the choice of the base/solvent system.[3]

  • Steric Hindrance: The bulky 2-chlorophenyl group at the C5 position sterically shields the N1 nitrogen. Consequently, alkylation at the N2 position is generally favored when using standard alkylating agents.

  • Reaction Conditions: The choice of base and solvent can dramatically influence the N1/N2 ratio. Strong bases like sodium hydride (NaH) in a solvent like THF or DMF will deprotonate the pyrazole to form the pyrazolate anion. The counter-ion (e.g., Na+) can then coordinate with the nitrogen atoms, influencing the site of alkylation.

Troubleshooting Strategies for Alkylation:

  • To favor N2-Alkylation (the less hindered site):

    • Use standard conditions such as an alkyl halide with a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile. The steric bulk of the 2-chlorophenyl group will naturally direct the alkylating agent to the N2 position.

  • To favor N1-Alkylation (the more hindered site):

    • This is more challenging. One strategy is to use a directing group or a specific catalytic system. Another approach involves using sterically bulky α-halomethylsilanes as masked methylating reagents, which have shown high N1 selectivity.[4]

cluster_n1 N1-Alkylation (Sterically Hindered) cluster_n2 N2-Alkylation (Sterically Favored) start N-Alkylation of this compound N1 Product: N1-alkylated isomer start->N1 Less favored N2 Product: N2-alkylated isomer start->N2 More favored N1_sterics Steric clash with 2-chlorophenyl group N1->N1_sterics

Caption: Steric influence on N-alkylation regioselectivity.

Part 3: Diazotization and Sandmeyer Reactions

Question 4: I am attempting a diazotization of the 3-amino group followed by a Sandmeyer reaction, but I am getting low yields and several byproducts. What is going wrong?

Answer: Diazotization of heteroaromatic amines can be more complex than that of anilines. The resulting diazonium salts are often highly reactive and prone to decomposition or side reactions if not handled correctly.

Common Side Reactions and Their Causes:

  • Phenol Formation: The diazonium salt can react with water (the solvent) to form a pyrazolol derivative, especially if the temperature is not kept sufficiently low (ideally 0-5 °C).[5]

  • Triazene Formation: The newly formed diazonium salt is an electrophile and can couple with the unreacted starting material (a nucleophile) to form a triazene byproduct. This is more likely to occur if the solution is not sufficiently acidic.

  • Decomposition: Heterocyclic diazonium salts can be unstable and decompose, leading to a complex mixture of products.

  • Biaryl Formation (in Sandmeyer): The radical mechanism of the Sandmeyer reaction can lead to the formation of bi-pyrazole dimers as a side product.[6]

Troubleshooting Protocol for Diazotization/Sandmeyer Reaction:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times, from the addition of sodium nitrite to the completion of the Sandmeyer reaction. Use an ice-salt bath for cooling.

  • Ensure Sufficient Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) to fully protonate the starting amine and prevent triazene formation.

  • Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to the amine solution to control the exothermic reaction and prevent localized heating.

  • Use Freshly Prepared Reagents: Prepare the diazonium salt solution fresh and use it immediately in the subsequent Sandmeyer step. Do not let it warm up or stand for extended periods.

  • Optimize Sandmeyer Catalyst: Ensure you are using a catalytic amount of a fresh, active Cu(I) salt (e.g., CuCl, CuBr).

cluster_side_reactions Common Side Reactions amine This compound diazonium Pyrazolediazonium Salt amine->diazonium NaNO₂, H⁺, 0-5 °C sandmeyer Desired Sandmeyer Product (e.g., 3-chloro-5-(2-chlorophenyl)-1H-pyrazole) diazonium->sandmeyer CuX phenol Phenol/Pyrazolol Formation (Cause: High Temp, H₂O) diazonium->phenol triazene Triazene Formation (Cause: Insufficient Acid) diazonium->triazene biaryl Bi-pyrazole Dimer (Cause: Radical Coupling) sandmeyer->biaryl dimerization

Caption: Reaction pathway and side reactions in diazotization-Sandmeyer sequence.

Experimental Protocols

Protocol 1: Selective Acylation of the Exocyclic Amino Group

This protocol is designed to favor the acylation of the 3-amino group while minimizing ring acylation and di-acylation.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Add a mild, non-nucleophilic base such as pyridine (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.05 eq) dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Identifying side reactions in the synthesis of iodin
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Sandmeyer reaction. Wikipedia.
  • C4-C5 fused pyrazol-3-animes: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acyl
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
  • CN101693691A - Process for preparing 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC - PubMed Central.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles.
  • Preventing side reactions in the diazotization of 4-nitroaniline deriv
  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube.
  • Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and. Der Pharma Chemica.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.
  • Recent developments in aminopyrazole chemistry.
  • US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • ( 12 )
  • Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed.
  • Process for preparation of aminopyrazole.
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het)
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Derivatiz
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • New Trends in the Chemistry of 5-Aminopyrazoles.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Laccase-mediated chemoselective C-4 aryl
  • Derivatization reactions of primary and secondary aliph
  • Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

Sources

Technical Support Center: Storage and Handling of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(2-chlorophenyl)-1H-pyrazol-3-amine (CAS No. 126520-01-2). This document provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting protocols to prevent the degradation of this critical research compound during storage and handling. As a versatile intermediate in the pharmaceutical and agrochemical industries, maintaining its purity is paramount for reproducible and successful experimental outcomes.[1]

Section 1: Quick Reference Storage Guide

For ease of use, the following table summarizes the critical parameters for maintaining the long-term stability of this compound.

ParameterOptimal ConditionSub-Optimal (Risk of Degradation)Rationale
Temperature 0-8°C [1]Room Temperature or >30°C[2]Minimizes thermal decomposition and slows oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen) [3]Air (Ambient)Prevents oxidation of the aromatic amine and pyrazole ring, a primary degradation pathway.[3]
Light Exposure Amber Vial / Opaque Container [3]Clear Vial / Direct LightProtects the compound from potential light-induced degradation (photolysis).
Humidity Dry / Tightly Sealed Container [4][5]Open to Atmosphere / High HumidityThe compound may be hygroscopic; moisture can lead to hydrolysis or facilitate other degradation reactions.[2]
Container Material Glass or High-Density Polyethylene (HDPE)[2]Reactive Plastics or Contaminated VesselsEnsures no leaching or reaction between the compound and its container.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common user questions in a direct, question-and-answer format, explaining the causality behind each recommendation.

Q1: What are the ideal, detailed storage conditions for long-term stability of this compound?

For maximum shelf-life, the compound should be stored in a tightly sealed, amber glass vial at 0-8°C .[1] Before sealing, the headspace of the vial should be purged with an inert gas like argon or nitrogen. This creates an oxygen-free environment, which is the most critical factor in preventing oxidative degradation—the likely cause of discoloration and impurity formation.[3]

Q2: My sample of this compound, originally a pale yellow powder, has developed a brownish tint. What happened and can I still use it?

The development of a brown color is a strong indicator of oxidation.[3] Aromatic amines are a class of compounds known to be susceptible to air oxidation, which often produces highly colored impurities.[6][7]

Causality: The primary amine (-NH2) group on the pyrazole ring is susceptible to oxidation, which can lead to the formation of complex colored products, potentially including azo-dimers as has been observed with similar pyrazol-5-amines.[8]

Usability: The compound's purity is compromised. Using it without purification could introduce significant artifacts into your experiments or lead to failed reactions. We strongly recommend you assess the purity of the discolored material using a validation protocol (see Section 3) before use. If significant degradation is detected, purification or procurement of a new batch is advised.

Q3: What are the primary chemical pathways that lead to the degradation of this compound?

The structure of this compound contains two key moieties prone to degradation: the primary aromatic amine and the pyrazole ring.

  • Oxidation: This is the most significant pathway. Atmospheric oxygen can oxidize the amine group, leading to discoloration and a loss of purity.[3] The reaction can be accelerated by exposure to light and elevated temperatures.

  • Hydrolysis: As an amine, the compound is hygroscopic and can absorb moisture from the air.[2] While the pyrazole ring is generally stable, the presence of water can facilitate hydrolytic decomposition or act as a catalyst for oxidative processes.

  • Photodegradation: Aromatic compounds can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions. Storing in the dark or in amber vials is a necessary precaution.[3]

Q4: How should I handle the compound when weighing it for an experiment to minimize degradation?

Short-term handling is just as critical as long-term storage. To maintain integrity:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Work quickly in an area with low humidity.

  • If possible, handle the compound within a glove box under an inert atmosphere.

  • Once the desired amount is weighed, promptly re-purge the headspace of the storage container with inert gas, seal it tightly, and return it to its recommended storage condition (0-8°C).

Q5: Are there any common laboratory materials or chemicals that are incompatible with this compound?

Yes. Due to its amine functional group, the compound is basic and will react with acids. It is also incompatible with:

  • Strong Oxidizing Agents: These will aggressively and exothermically react with the amine group, causing rapid degradation.[5][9]

  • Strong Acids: Will cause a strong acid-base reaction.

  • Aldehydes and Ketones: The primary amine can react to form imines, consuming your starting material.

Avoid storing or mixing this compound with these chemical classes unless it is a planned part of a synthetic procedure.

Section 3: Troubleshooting & Validation Protocols

These protocols provide a self-validating system for users to assess the quality and stability of their material.

Protocol 3.1: Visual Inspection and Qualification
  • Retrieve: Remove the sample container from cold storage and allow it to equilibrate to ambient temperature on the benchtop for at least 20-30 minutes.

  • Observe: Note the physical appearance of the powder. It should be a uniform, pale yellow amorphous powder.[1]

  • Qualify/Disqualify:

    • Pass: The powder is free-flowing and has a uniform pale yellow color.

    • Flag for Testing: The powder exhibits dark brown or black specks, appears clumped or "wet," or shows significant, non-uniform discoloration. Proceed to Protocol 3.2 or 3.3.

Protocol 3.2: Stability Assessment via Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of purity.

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~1-2 mg/mL.

  • Spotting: Spot a small amount of the solution onto a silica gel TLC plate. For comparison, it is ideal to spot a new, uncompromised sample alongside the sample .

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of heptane and ethyl acetate, start with 7:3 and adjust polarity as needed).

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Analysis:

    • High Purity: A single, well-defined spot is observed.

    • Degradation: The presence of multiple spots, a "tail" or "streak" originating from the main spot, or spots remaining at the baseline indicates the presence of impurities.[3]

Protocol 3.3: Purity Verification via High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment, HPLC is the preferred method.[1]

  • Sample Preparation: Accurately prepare a dilute solution of the compound (~0.1-0.5 mg/mL) in a suitable mobile phase solvent (e.g., acetonitrile or methanol).

  • Instrumentation (Typical Conditions):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • High Purity: The chromatogram shows one major peak, with purity typically reported as >98% by area.

    • Degradation: The appearance of additional peaks in the chromatogram confirms the presence of degradation products. The area percentage of these peaks provides a quantitative measure of the impurity level.

Section 4: Visualizing Degradation & Workflows

Diagram 1: Recommended Storage & Handling Workflow

A Receive Compound B Perform Visual Inspection (Protocol 3.1) A->B C Is color uniform and pale yellow? B->C D Store at 0-8°C under Inert Gas (N2/Ar) in an Amber Vial C->D Yes E Flag for Analysis (Protocol 3.2 or 3.3) C->E No G Handling for Use: 1. Equilibrate to RT 2. Weigh quickly 3. Purge & Reseal D->G F Use in Experiment E->F Use only if purity is acceptable G->F

Caption: Decision workflow for receiving, storing, and handling the compound.

Diagram 2: Postulated Primary Degradation Pathway

cluster_0 This compound cluster_1 Degradation Products struct1 Parent Compound (Stable) struct2 Oxidized Impurities (Colored, e.g., Azo-Dimers) struct1->struct2 label_text + O2 (Air) + Light / Heat label_text->struct2

Caption: Simplified schematic of oxidation, the primary degradation pathway.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
  • ACS Publications.
  • SKC Inc.
  • ResearchGate.
  • ACS Publications.
  • WorldOfChemicals. 3-(2-chlorophenyl)-1h-pyrazol-5-amine suppliers USA. [Link]
  • BuyersGuideChem. This compound. [Link]
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
  • PubMed.
  • NIH. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 5-(2-chlorophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data associated with this important chemical scaffold. The inherent structural features of these molecules—namely annular tautomerism, restricted rotation of the phenyl ring, and complex spin-spin coupling—often lead to spectra that are challenging to interpret. This guide provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the C3 and C5 positions in my ¹³C NMR spectrum broad, or why do they appear as a single averaged signal?

This is a classic sign of annular tautomerism occurring on the NMR timescale. The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast relative to the NMR experiment's timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out into a single, often broadened, resonance.[1][2]

Q2: The N-H proton signals for the pyrazole ring and the 3-amine group are very broad or not visible at all. Where are they?

The broadening or disappearance of N-H proton signals is common and can be attributed to several factors.[1]

  • Chemical Exchange: The acidic N-H protons can exchange with each other, with residual water in the solvent, or with other protic species. This rapid exchange leads to significant signal broadening, sometimes to the point where the peak merges with the baseline.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which provides an efficient relaxation pathway for the attached proton, causing the proton's signal to broaden.[1]

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H protons will readily exchange with deuterium, rendering them invisible in the ¹H NMR spectrum.

To confirm the presence of an exchangeable proton, you can add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it was from an exchangeable N-H (or O-H) proton.[3]

Q3: Why do the four protons of the 2-chlorophenyl ring appear as a complex, overlapping multiplet instead of simple doublets and triplets?

The protons on the 2-chlorophenyl ring constitute a complex second-order spin system (often an ABCD system). Several factors prevent simple splitting patterns:

  • Similar Chemical Shifts: The electronic environments of the four aromatic protons are often quite similar, causing their signals to be close together. When the chemical shift difference (in Hz) between coupled protons is not much larger than the coupling constant (J), second-order effects distort the spectra, leading to complex and overlapping multiplets.[4]

  • Multiple Coupling Constants: Each proton is coupled to its neighbors with different coupling constants (ortho, meta, and para couplings), further complicating the splitting pattern.[5]

Q4: What are the typical chemical shift ranges I should expect for this scaffold?

While exact shifts are highly dependent on the solvent and other substituents, the following table provides a general guideline for assignments.

Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Pyrazole H4~ 6.0 - 6.5~ 90 - 100Typically a sharp singlet.
Pyrazole N-HHighly variable (often broad, ~10-13)N/AOften unobserved due to exchange.
Amine NH₂Highly variable (often broad, ~4-6)N/AOften unobserved due to exchange.
Pyrazole C3N/A~ 150 - 155Position of the amine group.
Pyrazole C5N/A~ 140 - 145Position of the 2-chlorophenyl group.
2-Chlorophenyl H~ 7.2 - 7.8~ 125 - 135Complex multiplet region.

Note: These are estimated ranges based on related structures and may vary.[6][7][8]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, problem-oriented guides to resolve specific challenges encountered during spectral interpretation.

Guide 1: Distinguishing Tautomers and Confirming Substituent Position

Problem: Due to rapid tautomerization, my ¹H and ¹³C signals for the pyrazole ring are averaged, making it impossible to confirm if the amine and phenyl groups are at the 3- and 5-positions, respectively.

Causality & Logic: The key to resolving this issue is to either slow down the tautomeric exchange or to use an NMR experiment that is insensitive to exchange and can establish definitive through-bond correlations. Slowing the exchange can be achieved by lowering the experimental temperature, which "freezes out" the individual tautomers.[1][9] Alternatively, 2D correlation spectroscopy can reveal connectivity regardless of the exchange rate.

Workflow:

G cluster_0 Tautomer Resolution Workflow start Acquire ¹H & ¹³C NMR at Room Temperature check_broad Observe Broad/Averaged Signals for C3/C5? start->check_broad fast_exchange Conclusion: Tautomeric equilibrium is fast. check_broad->fast_exchange  Yes sharp_signals Tautomers resolved or one form is dominant. check_broad->sharp_signals  No low_temp Perform Low-Temperature NMR Experiment fast_exchange->low_temp hmbc Perform ¹H-¹³C HMBC Experiment sharp_signals->hmbc (for confirmation) check_resolve Signals split into two distinct sets? low_temp->check_resolve resolved Success: Integrate signals to determine tautomer ratio. check_resolve->resolved  Yes not_resolved Exchange remains too fast. Proceed to 2D NMR. check_resolve->not_resolved  No not_resolved->hmbc assign Assign C3/C5 based on ²J and ³J correlations from H4. hmbc->assign

Caption: Workflow for distinguishing pyrazole tautomers.

Experimental Protocol: Low-Temperature NMR [1]

  • Sample Preparation: Prepare a ~10-20 mg sample in a deuterated solvent with a low freezing point. Recommended solvents include dichloromethane-d₂ (CD₂Cl₂), tetrahydrofuran-d₈ (THF-d₈), or toluene-d₈. Ensure the solvent is dry.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

  • Cooling: Gradually lower the temperature of the NMR probe in 10-20 K decrements.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum. This is critical for thermal stability and accurate chemical shifts.

  • Data Acquisition: Record the spectra at each temperature. Observe the signals corresponding to the pyrazole C3, C5, and H4 positions. As the temperature decreases, you should observe the single averaged signals broaden, decoalesce, and finally sharpen into two distinct sets of signals representing each tautomer.

  • Analysis: Once resolved, the integration of the signals for each tautomer can be used to determine their relative populations at that temperature.

Experimental Protocol: Definitive Assignment with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this problem as it shows correlations between protons and carbons that are two or three bonds apart, unambiguously establishing the molecular skeleton.[10]

  • Sample Preparation: Prepare a reasonably concentrated sample (~20-30 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, where N-H protons are often more visible).

  • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The key HMBC parameter is the long-range coupling constant for which the experiment is optimized. Set this value (often denoted as CNST or similar) to ~8-10 Hz to observe typical ²J(C,H) and ³J(C,H) correlations.

  • Acquisition: Run the standard hmbc pulse sequence. This may take several hours depending on the sample concentration and instrument sensitivity.

  • Analysis:

    • Locate the ¹H signal for the pyrazole H4 proton on the F2 (proton) axis.

    • Trace a vertical line from this proton and look for cross-peaks.

    • H4 will show a strong correlation to the two carbons of interest (C3 and C5).

    • Crucially, H4 will also show a correlation to the quaternary carbon of the 2-chlorophenyl ring that is directly attached to the pyrazole ring. This correlation is a ³J coupling, confirming that the phenyl ring is at the C5 position.

Guide 2: Deconvoluting the Complex Aromatic Region

Problem: The four protons on the 2-chlorophenyl ring are a complex, overlapping multiplet between ~7.2-7.8 ppm, and I cannot make any assignments.

Causality & Logic: This challenge requires a multi-dimensional approach to resolve overlapping signals and establish connectivity. A combination of 2D NMR experiments is necessary to piece together the puzzle proton by proton. High-resolution NMR techniques are essential for this type of complex molecule analysis.[11][12]

Workflow:

G cluster_1 2D NMR Aromatic Assignment Workflow start Acquire High-Resolution ¹H Spectrum check_overlap Aromatic region is an overlapping multiplet? start->check_overlap simple Assign using splitting patterns and coupling constants. check_overlap->simple  No acquire_2d Acquire Suite of 2D NMR Spectra check_overlap->acquire_2d  Yes cosy ¹H-¹H COSY: Identify adjacent (coupled) protons. (e.g., H3'↔H4'↔H5'↔H6') acquire_2d->cosy hsqc ¹H-¹³C HSQC: Correlate each aromatic proton to its directly attached carbon. acquire_2d->hsqc hmbc ¹H-¹³C HMBC: Establish long-range correlations. (e.g., Pyrazole H4 → C1' of phenyl ring) acquire_2d->hmbc noesy ¹H-¹H NOESY (Optional): Confirm spatial proximity and conformation. (e.g., Pyrazole H4 ↔ H6' of phenyl ring) acquire_2d->noesy integrate Integrate All Datasets for Unambiguous Assignment cosy->integrate hsqc->integrate hmbc->integrate noesy->integrate

Caption: Workflow for assigning complex aromatic signals using 2D NMR.

Protocol & Analysis Strategy:

  • Acquire ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). In the aromatic region, you will see cross-peaks connecting adjacent protons. This allows you to trace the connectivity around the ring, for example, from H3' to H4', H4' to H5', and H5' to H6'.[11]

  • Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial step that definitively links each proton to the carbon it is directly attached to.[10] You will see a cross-peak for each C-H bond in the molecule. This allows you to transfer your partial proton assignments from COSY to the carbon skeleton.

  • Acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations. This is invaluable for connecting different fragments and assigning quaternary (non-protonated) carbons. Key correlations to look for:

    • From the pyrazole H4 proton to the C1' carbon of the phenyl ring.

    • From the aromatic protons to the carbon bearing the chlorine atom (C2'), which will have a distinct chemical shift.

  • Integrate the Data: Use the information synergistically.

    • Start with the most downfield or upfield aromatic proton if it is somewhat resolved.

    • Use COSY to "walk" around the ring to its neighbors.

    • Use HSQC to identify the attached carbon for each proton.

    • Use HMBC to confirm assignments and place quaternary carbons. For instance, the proton ortho to the C-Cl bond (H3') might show a ³J correlation to the C1' carbon. The proton ortho to the pyrazole linkage (H6') will show a strong ³J correlation to the C5 carbon of the pyrazole ring.

By methodically combining these advanced NMR techniques, a complete and unambiguous assignment of even the most complex spectra is achievable.[13][14]

References

  • BenchChem. (2025).
  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis.
  • Fiveable. (n.d.).
  • Organic Chemistry. (n.d.). Advanced NMR Techniques. Organic Chemistry.
  • Al-Azab, F. M., & Al-Dhawyan, A. R. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Gulea, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Lin, Y., et al. (2021). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. Physical Chemistry Chemical Physics, 23(1), 142-149. [Link]
  • Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3813. [Link]
  • Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
  • Mary, M. B., & Balachandran, V. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaysian Journal of Microscopy, 16(2), 1338-1350. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • Hosseini-Bazar, N., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 12345-12356. [Link]
  • Chemistry LibreTexts. (2023).
  • Fiveable. (n.d.).

Sources

Addressing challenges in scaling up the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are scaling up this important synthesis. As a key building block in the development of pharmaceuticals and agrochemicals, robust and reproducible synthesis of this aminopyrazole is critical.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own laboratory settings.

Synthetic Overview: The Chalcone-to-Pyrazole Pathway

The most common and reliable method for synthesizing 5-aryl-1H-pyrazol-3-amines involves a two-step process: (1) a Claisen-Schmidt condensation to form an α,β-unsaturated chalcone, followed by (2) a cyclocondensation reaction with hydrazine.[2][3][4] This pathway is advantageous due to the wide availability of starting materials and generally good yields.

Below is a high-level workflow of this synthetic route.

Synthesis_Workflow cluster_0 Part A: Chalcone Synthesis cluster_1 Part B: Pyrazole Formation cluster_2 Part C: Purification A 2-Chloroacetophenone C Claisen-Schmidt Condensation A->C B Benzaldehyde B->C D Chalcone Intermediate (1-(2-chlorophenyl)-3-phenylprop-2-en-1-one) C->D Base Catalyst (e.g., NaOH, KOH) F Cyclocondensation Reaction D->F E Hydrazine Hydrate E->F G Crude Product F->G Solvent (e.g., Ethanol, Acetic Acid) H Purification G->H Recrystallization or Column Chromatography I Pure 5-(2-chlorophenyl) -1H-pyrazol-3-amine H->I Cyclization_Mechanism Chalcone Chalcone Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct 1,4-Addition Hydrazine H2N-NH2 Hydrazine->Michael_Adduct Pyrazoline Pyrazoline (Intermediate) Michael_Adduct->Pyrazoline Intramolecular Condensation (-H2O) Pyrazole Aminopyrazole (Product) Pyrazoline->Pyrazole Oxidation/ Aromatization

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst selection in reactions with 5-(2-chlorophenyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific substrate. The unique structural features of this molecule—a pyrazole ring, a primary amine, and a chlorinated phenyl group—present distinct challenges and opportunities in catalyst system selection. This resource provides in-depth, practical guidance in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the molecule's inherent functionalities:

  • Catalyst Poisoning: The pyrazole scaffold, particularly the unprotected N-H and the exocyclic amine, can act as a ligand, coordinating strongly to the palladium center.[1][2][3] This coordination can inhibit catalytic activity, leading to low yields or stalled reactions.[1][3] The formation of insoluble palladium complexes or palladium black is a common indicator of catalyst deactivation.[1]

  • Substrate Reactivity: While the chlorine on the phenyl ring can participate in cross-coupling, it is generally less reactive than bromine or iodine, often requiring more active and specialized catalyst systems.[4]

  • Competing Reaction Sites: The molecule offers multiple potential reaction sites, including the N-H of the pyrazole, the primary amine, and the C-Cl bond. Selecting a catalyst system with high selectivity for the desired transformation is crucial.

  • Side Reactions: Dehalogenation, where the chloro group is replaced by a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings of similar halogenated pyrazoles.[5][6] Homocoupling of the starting material or the boronic acid partner can also occur.[7]

Q2: I am attempting a Buchwald-Hartwig amination to functionalize the 3-amino group. Why am I seeing low conversion?

A2: Low conversion in Buchwald-Hartwig amination of substrates like this compound is a frequent issue. Here are the likely causes and troubleshooting steps:

  • Inadequate Ligand Choice: The ligand is critical for preventing catalyst poisoning and facilitating the reaction.[3] For this substrate, sterically bulky and electron-rich biaryl phosphine ligands are often necessary to shield the palladium center from coordination by the pyrazole nitrogen.[8]

    • Recommended Ligands: Consider using ligands from the Buchwald family, such as XPhos, SPhos, or the highly effective tBuBrettPhos, which has been shown to facilitate the amination of unprotected bromoimidazoles and bromopyrazoles.[8][9]

  • Suboptimal Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[3]

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common choice for high reaction rates, but it is not compatible with all functional groups.[10] For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in combination with a suitable solvent system can be effective.[11][12]

  • Catalyst Precursor: The choice of palladium precursor can influence the reaction's success. Pre-formed catalysts, such as G2 or G3 palladacycles, often exhibit higher activity and reproducibility.

The following diagram illustrates a decision-making workflow for troubleshooting low conversion in Buchwald-Hartwig aminations.

start Low Conversion in Buchwald-Hartwig Amination ligand Is the ligand sterically bulky and electron-rich (e.g., XPhos, tBuBrettPhos)? start->ligand base Is the base appropriate for the substrate's functional groups? ligand->base Yes reassess Re-evaluate Substrate Purity and Reaction Setup (Inert Atmosphere) ligand->reassess No catalyst Are you using an active precatalyst (e.g., G2, G3)? base->catalyst Yes base->reassess No conditions Are the reaction temperature and time optimized (typically 80-110°C)? catalyst->conditions Yes catalyst->reassess No outcome Improved Conversion conditions->outcome Yes conditions->reassess No Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Amine Binding RedElim Reductive Elimination Complex AmineCoord->RedElim Deprotonation (Base) RedElim->Pd0 Reductive Elimination Product Ar-NR₂ RedElim->Product HX H-X RedElim->HX ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No Reaction or Stalled Reaction 1. Catalyst Poisoning by Pyrazole/Amine [1][2][3] 2. Inactive Catalyst 3. Impure Reagents/Solvents or Presence of Oxygen1. Switch to a more sterically hindered ligand (e.g., tBuBrettPhos). [8] 2. Use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3). 3. Ensure all reagents are pure, solvents are rigorously dried, and the reaction is performed under an inert atmosphere (N₂ or Ar).
Low Yield 1. Suboptimal Ligand or Base [3] 2. Insufficient Reaction Time or Temperature 3. Catalyst Decomposition1. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). 2. Increase temperature in 10°C increments and monitor reaction progress by TLC or LC-MS. 3. Lower catalyst loading may be counterintuitively beneficial in some cases; screen loadings from 1-5 mol%.
Formation of Side Products (e.g., Dehalogenation, Homocoupling) 1. Catalyst System Promotes Side Reactions [5][6] 2. Reaction Temperature is too High1. For Suzuki couplings, consider using a different palladium source/ligand combination. Bromo and chloro pyrazoles are less prone to dehalogenation than iodo analogs. [5][6] 2. Attempt the reaction at a lower temperature for a longer duration.
Poor Reproducibility 1. Sensitivity to Air and Moisture 2. Inconsistent Reagent Quality1. Employ rigorous inert atmosphere techniques (glovebox or Schlenk line). 2. Use freshly purchased, high-purity reagents and freshly distilled/dried solvents for each reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the chosen phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with the C-Cl Position
  • To an oven-dried microwave vial, add this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), potassium phosphate (3.0 mmol), the palladium precatalyst (e.g., XPhos Pd G2, 0.03 mmol), and the ligand (e.g., XPhos, 0.03 mmol). [13]2. Seal the vial, then evacuate and backfill with argon or nitrogen.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 110 °C for 12-24 hours (or use microwave irradiation, e.g., 150 °C for 30-60 minutes), monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

References

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - Benchchem.
  • Application Notes and Protocols for the Functionalization of the 3-Chloro-3H-pyrazole Scaffold - Benchchem.
  • Technical Support Center: Addressing Catalyst Poisoning in Reactions with Pyrazole Ligands - Benchchem.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes - ResearchGate.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH.
  • Buchwald–Hartwig amination - Wikipedia.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... - ResearchGate.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes - CORE.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - NIH.
  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT.
  • Catalyst poisoning - Wikipedia.
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles | The Journal of Organic Chemistry - ACS Publications.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC - NIH.
  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - NIH.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... - ResearchGate.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC - PubMed Central - NIH.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
  • Cross-Coupling Reactions Guide.
  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC - NIH.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.
  • 1H-Pyrazol-3-amine, 5-(2-chlorophenyl)- | CymitQuimica.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate.
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central.
  • Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles.

Sources

Technical Support Center: Temperature Control in Exothermic Syntheses of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine and related pyrazole derivatives. The formation of the pyrazole ring is often an exothermic process, and inadequate temperature control can lead to reduced yield, impurity formation, and, most critically, hazardous thermal runaway events.[1] This document provides practical, in-depth answers to common troubleshooting scenarios and frequently asked questions to ensure procedural safety and reaction reproducibility.

Section 1: Troubleshooting Guide for Acute Exothermic Events

This section addresses immediate problems that can arise during an exothermic reaction. The focus is on rapid assessment and safe intervention.

Q1: My reaction temperature is rising uncontrollably and exceeding the set point. What are the immediate steps to prevent a thermal runaway?

A1: An uncontrolled temperature rise is a critical safety event that requires immediate and decisive action to prevent a thermal runaway, a scenario where the reaction's heat generation exponentially outpaces the cooling system's capacity.[1][2]

Immediate Intervention Protocol:

  • Halt Reagent Addition: Immediately stop the feed of any limiting reagents. This is the most crucial step to prevent adding more fuel to the exothermic event. The accumulation of unreacted reagents is a primary cause of runaway reactions.[3]

  • Enhance Cooling: Maximize the cooling capacity of your system. For a jacketed reactor, decrease the jacket temperature to its lowest possible setting. For reactions in flasks, ensure the ice bath has sufficient ice and add a salt (like NaCl or CaCl₂) to lower its temperature further.

  • Ensure Vigorous Agitation: Check that the stirring is adequate. Poor mixing can create localized hotspots where the temperature is much higher than the probe reading, accelerating the reaction rate in those zones.

  • Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction. This involves adding a pre-determined, cooled quenching agent that will rapidly stop the reaction. The choice of quencher is reaction-specific and must be identified during the process hazard analysis phase.

  • Alert Personnel: Inform colleagues and safety officers of the situation. Do not attempt to manage a potential runaway reaction alone.

The underlying principle is to disrupt the positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn generates more heat.[4]

Q2: I've detected a significant, unexpected exotherm early in the reagent addition phase. What are the likely causes and how do I investigate this?

A2: An early, sharp exotherm often points to issues with reaction initiation or kinetics that were not anticipated. Investigating the root cause is critical before proceeding or attempting the reaction again.

Potential Causes & Investigation Workflow:

  • Reagent Purity/Concentration: Impurities in starting materials or incorrect concentrations can have a catalytic effect or alter the reaction pathway.

    • Action: Re-verify the purity and concentration of all reagents. Consider analyzing retained samples from the batch that caused the issue.

  • Incorrect Stoichiometry or Loading Order: An incorrect charge of a key reagent or the wrong addition sequence can lead to a rapid, uncontrolled initiation.

    • Action: Meticulously review the experimental plan and batch records to confirm all quantities and the order of addition.

  • Insufficient Initial Cooling: The reaction may have a low onset temperature for the exotherm that was not reached before addition began.

    • Action: Review any calorimetric data. Ensure the initial reactor temperature is well below the expected onset temperature of the exotherm before starting any additions.

  • Accumulation of Unreacted Reagent: If the reaction has an induction period, the dosed reagent may accumulate before the reaction initiates. When it finally starts, the large concentration of unreacted material can cause a violent exotherm.[3]

    • Action: Use in-situ monitoring techniques like FTIR or Raman spectroscopy to track the concentration of the limiting reagent in real-time. If this is not possible, reaction calorimetry can quantify the accumulation of energy.[5]

Below is a logical workflow for troubleshooting this issue.

Caption: Troubleshooting workflow for an unexpected exotherm.

Section 2: Proactive Management & Frequently Asked Questions (FAQs)

This section focuses on the proactive measures and foundational knowledge required for safely designing and scaling up exothermic reactions involving this compound.

Q1: How can I scientifically characterize the thermal hazards of my reaction before performing it at scale?

A1: Moving from a lab bench to a pilot plant or manufacturing setting introduces significant safety risks due to changes in the surface-area-to-volume ratio, which drastically reduces heat dissipation capabilities.[1][6] Therefore, characterizing the thermal profile of the reaction is not just recommended; it is a critical step in process safety management.[7]

The primary tool for this is Reaction Calorimetry (RC) . A reaction calorimeter measures the heat released or absorbed by a chemical reaction in real-time, providing crucial safety data.[5][8]

Key Parameters Obtained from Reaction Calorimetry:

  • Heat of Reaction (ΔHr): The total heat evolved per mole of limiting reactant. This is fundamental for calculating the cooling duty required.

  • Heat Flow: The rate of heat generation (in Watts), which shows how the exotherm behaves over time (e.g., sharp spike vs. broad peak).

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is calculated using the heat of reaction and the heat capacity of the reaction mass. A high ΔTad is a significant warning sign.[3]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a cooling failure scenario, considering the accumulation of unreacted reagents.[3]

A simplified process safety workflow is illustrated below.

ProcessSafetyWorkflow cluster_0 Phase 1: Hazard Screening cluster_1 Phase 2: Reaction Characterization cluster_2 Phase 3: Risk Assessment & Scale-Up DSC Differential Scanning Calorimetry (DSC) Screen for decomposition RC Reaction Calorimetry (RC1) Measure ΔHr, Heat Flow, ΔTad DSC->RC Proceed if stable Assess Assess MTSR vs. Decomposition Temp RC->Assess Define Define Safe Operating Parameters (Temp, Dosing) Assess->Define If MTSR is safe ScaleUp Scale-Up with Engineering Controls Define->ScaleUp

Caption: A three-phase workflow for process safety assessment.

Q2: How does my choice of solvent impact the thermal safety of the synthesis?

A2: Solvent selection is a critical control point. The solvent acts as a heat sink, absorbing the energy released by the reaction. Key properties to consider are:

  • Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Boiling Point: The boiling point of the solvent sets the maximum temperature the reaction can reach under reflux conditions. This can be a built-in safety control, provided the decomposition temperature of any component is not exceeded. However, rapid boiling can also lead to over-pressurization if the condenser capacity is insufficient.

  • Thermal Conductivity: Higher thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling jacket.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Key Considerations
Toluene1111.70Common, but lower heat capacity.
Acetonitrile822.23Higher heat capacity, but lower boiling point may limit reaction temperature.
N,N-Dimethylformamide (DMF)1532.03High boiling point, good solvent for many reagents.
Tetrahydrofuran (THF)661.78Lower boiling point, potential for peroxide formation.
1,4-Dioxane1011.80Higher boiling point than THF, also a potential peroxide former.

Note: The values provided are approximate. Always consult authoritative sources for precise data. The chosen solvent must also be compatible with all reactants and intermediates.

Q3: What are the most important process parameters to monitor and control?

A3: For an exothermic semi-batch process (where one reagent is added over time), a hierarchy of parameters must be tightly controlled.

  • Reagent Addition Rate: This is the primary control lever. The rate of addition directly dictates the rate of heat generation. A slow, controlled addition is fundamental to safety.

  • Internal Reaction Temperature (Tr): This is the direct measure of the reaction's state. It should be monitored with a calibrated probe placed correctly within the reaction mass.

  • Coolant/Jacket Temperature (Tj): This reflects the performance of the cooling system. The difference between Tr and Tj (the ΔT) is an indicator of the heat being removed. A widening ΔT signifies a strong exotherm.

  • Agitation Speed: Consistent and effective stirring is crucial to ensure uniform temperature distribution and efficient heat transfer to the vessel walls.

Automated laboratory reactors (ALRs) are invaluable for this level of control, allowing for pre-programmed recipes where the addition rate can be linked directly to the internal temperature, automatically slowing down if the temperature exceeds a defined safety limit.

Section 3: Experimental Protocol Example

Protocol: Safety Assessment for a Hypothetical Exothermic Pyrazole Synthesis

Disclaimer: This is an illustrative protocol. All procedures must be adapted based on a comprehensive risk assessment for the specific chemical transformation being performed.

Objective: To determine the key thermal safety parameters for the reaction before scaling up.

Methodology:

  • Hazard Screening (DSC): a. A sample of the reaction mixture is heated at a controlled rate (e.g., 2-5 °C/min) in a Differential Scanning Calorimeter (DSC). b. The resulting thermogram is analyzed to identify the onset temperature and energy of any decomposition events. This defines the absolute maximum temperature the process must never approach.[9]

  • Reaction Characterization (RC1e Calorimeter): a. The reactor is charged with this compound and the chosen solvent. b. The reactor temperature is brought to the desired starting point (e.g., 0 °C). c. The limiting co-reagent is added via a calibrated pump at a slow, constant rate. d. The calorimeter software records the internal temperature, jacket temperature, and heat flow throughout the addition and subsequent stir-out period.

  • Data Analysis: a. Integrate the heat flow curve to calculate the total Heat of Reaction (ΔHr). b. Calculate the Adiabatic Temperature Rise (ΔTad) using the formula: ΔTad = (-ΔHr) / (m * Cp). c. Determine the Maximum Temperature of the Synthesis Reaction (MTSR) based on the maximum observed accumulation of unreacted reagent during the dosing phase.[3]

  • Risk Assessment: a. Compare the calculated MTSR with the decomposition onset temperature from the DSC analysis. b. A sufficient safety margin (e.g., >50 °C) between the MTSR and the decomposition temperature is required. c. If the margin is insufficient, the process must be modified (e.g., by reducing the addition rate, lowering the reaction temperature, or using a more dilute solution) and re-evaluated. This iterative process is central to ensuring a safe scale-up.[6]

References

  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.
  • Wikipedia. (2023). Reaction calorimeter.
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
  • H.C. Starck Tungsten Powders. (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up.
  • FESS Group. (n.d.). Process Safety in the Pharmaceutical Industry.
  • Chemistry For Everyone. (2025). How Do You Define Exothermic Reactions For Calorimetry?
  • ACS Green Chemistry Institute. (n.d.). Process Safety.
  • Chemlibre. (n.d.). Calorimetry.
  • Wikipedia. (2023). Exothermic reaction.
  • Sigma-HSE. (2023). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway.
  • PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Wikipedia. (2023). Thermal runaway.

Sources

Technical Support Center: Crystallization of 5-(2-chlorophenyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to resolving challenges in the crystallization of 5-(2-chlorophenyl)-1H-pyrazol-3-amine and its derivatives. This guide is structured to provide immediate answers to common problems and in-depth protocols to systematically overcome persistent crystallization failures. Pyrazole derivatives are a cornerstone in medicinal chemistry, but their purification via crystallization can be notoriously difficult.[1][2][3] This resource combines fundamental principles with field-proven techniques to help you achieve high-purity crystalline material.

Frequently Asked Questions (FAQs): Quick Troubleshooting

This section addresses the most common initial hurdles encountered during crystallization.

Q1: My product has "oiled out," forming a viscous liquid instead of a solid. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, occurs when a compound comes out of a supersaturated solution at a temperature above its melting point.[4][5] For this compound derivatives, this is often due to high concentrations of impurities lowering the melting point or the use of a solvent that is too "good," leading to excessively high solubility.

Immediate Actions:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% volume increase) of the same hot solvent to reduce the supersaturation level. Allow it to cool much more slowly.[4]

  • Lower the Cooling Temperature: If the compound's melting point is low, cooling to a much lower temperature (e.g., 0 °C or -20 °C) might solidify the oil, which can then act as a seed for crystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.[6] These actions provide a nucleation site, encouraging crystal growth over oil formation.

Q2: I've obtained a solid, but it's an amorphous powder, not crystalline. What is the next step?

A2: Amorphous solids lack the long-range molecular order of a crystal lattice. This often happens when precipitation is too rapid. The goal is to slow down the process to give the molecules time to align properly.

Immediate Actions:

  • Re-crystallize from a Different Solvent System: The initial solvent may be unsuitable. Perform a solvent screen (see detailed protocol below) to find a solvent or solvent pair that provides a more gradual decrease in solubility upon cooling.

  • Employ a Slower Crystallization Technique: If slow cooling failed, try a method that changes solvent composition gradually, such as vapor diffusion or anti-solvent addition.[7][8] These methods can provide the delicate control needed for well-ordered crystal growth.

Q3: No solid is forming at all, even after extended cooling. What are the likely causes?

A3: This issue points to one of two primary problems: either the solution is not supersaturated, or there is a kinetic barrier to nucleation.

Immediate Actions:

  • Insufficient Concentration: Your solution may be too dilute. If so, gently heat the solution and evaporate a portion of the solvent to increase the concentration.[4][6] Cool again and observe.

  • Lack of Nucleation Sites: The solution may be perfectly supersaturated but lacks a trigger to start crystallization. Vigorously scratch the flask or add a seed crystal.[6]

  • Consider an Anti-Solvent: If you have a concentrated solution in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid.[9][10] Warming slightly to clarify and then cooling can often initiate crystallization.

Q4: My crystals are very small, often like fine needles, making them difficult to filter and wash. How can I grow larger crystals?

A4: The formation of many small crystals indicates rapid and widespread nucleation. To grow larger crystals, you must reduce the number of nucleation events and slow the rate of crystal growth.[11]

Immediate Actions:

  • Slow Down Cooling: Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, then transfer it to the refrigerator, and finally to the freezer. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a large beaker) can further slow the process.

  • Re-anneal the Crystals: Heat the solution containing the small crystals until about 80-90% of the solid has re-dissolved. The remaining small crystals will act as seeds. Cooling this solution very slowly will encourage the dissolved material to deposit onto the existing seeds rather than forming new nuclei, resulting in larger crystals.[11]

In-Depth Troubleshooting Guides

Guide 1: The Critical Role of Purity in Crystallization

The single most common reason for crystallization failure is the presence of impurities. Impurities can inhibit crystal growth, promote oiling out, and prevent the formation of an ordered crystal lattice.[12][13][14] Structurally related impurities are particularly problematic as they can be incorporated into the crystal lattice, disrupting it.[12]

Caption: Initial workflow for assessing product purity before crystallization.

The amine group on the pyrazole ring provides a convenient handle for purification. This protocol separates your basic product from non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer.

  • Back-Extraction (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining trapped impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 8). Your product should precipitate as a solid.

  • Extraction: Extract the precipitated product back into a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 2: Systematic Solvent Selection

Choosing the right solvent is paramount. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[15][16][17]

SolventBoiling Point (°C)[15]PolarityKey Characteristics & Potential Use
Ethanol78Polar ProticOften dissolves pyrazoles well when hot. Good for slow cooling.[15][18]
Isopropanol82Polar ProticSimilar to ethanol but less polar; may offer better solubility differential.
Acetonitrile82Polar AproticCan be effective; its high polarity might keep some polar impurities in solution.
Ethyl Acetate77Medium PolarityA versatile solvent, often used in a solvent/anti-solvent system with hexanes.[18]
Toluene111Non-polarGood for less polar derivatives. High boiling point allows for a wide temperature range but can increase the risk of oiling out.[15]
Water100Very PolarGenerally a poor solvent for these derivatives unless the compound is salified, but can be used as an anti-solvent with alcohols.[18]
Hexanes/Heptane69 / 98Very Non-polarAlmost always used as an anti-solvent to precipitate the compound from a more polar solvent.[15]
  • Preparation: Place a small amount of your purified compound (20-30 mg) into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature until a slurry is formed. Observe if the compound dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent crystallization.

  • Heating: For the tubes where the compound is not fully soluble, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The best solvent is the one that dissolves the compound when hot and yields a significant amount of crystalline solid upon cooling.

Guide 3: Mastering Advanced Crystallization Techniques

If simple slow cooling is ineffective, more controlled methods are necessary.

Caption: The vapor diffusion method for slow crystallization.

This technique is excellent for growing high-quality single crystals from a small amount of material.[7]

  • Prepare the Inner Vial: Dissolve your compound (5-25 mg) in a minimal amount of a "good," relatively volatile solvent (e.g., ethanol, dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Outer Chamber: Place the inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial). Carefully add a "poor" solvent (anti-solvent) to the outer chamber, ensuring the level is below the top of the inner vial. The anti-solvent must be miscible with the good solvent and more volatile (e.g., hexanes or diethyl ether as an anti-solvent for an ethanol solution).

  • Seal and Wait: Seal the outer chamber tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of your compound and promoting slow, controlled crystal growth.

  • Patience: Do not disturb the setup. It may take several days to a week for crystals to form.

References

  • Vertex AI Search Result[12]: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search Result[1]: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI.
  • Vertex AI Search Result[13]: Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G.
  • Vertex AI Search Result[19]: How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube.
  • Vertex AI Search Result[20]: The influence of impurities and solvents on crystallization | Request PDF - ResearchGate.
  • Vertex AI Search Result[14]: The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment.
  • Vertex AI Search Result[9]: How to crystallize the natural compounds from plant extracts? - ResearchGate.
  • Vertex AI Search Result[22]: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
  • Vertex AI Search Result[2]: Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central.
  • Vertex AI Search Result[7]: Guide for crystallization.
  • Vertex AI Search Result[4]: 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Vertex AI Search Result[5]: A method to crystallize substances that oil out - ResearchGate.
  • Vertex AI Search Result[23]: WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Vertex AI Search Result[15]: 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.
  • Vertex AI Search Result[6]: 3.5: Inducing Recrystallization - Chemistry LibreTexts.
  • Vertex AI Search Result[24]: DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Vertex AI Search Result[18]: Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Vertex AI Search Result[16]: Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Vertex AI Search Result[17]: How to choose a solvent for crystallization of an organic compound - Quora.
  • Vertex AI Search Result[10]: Crystallization | Organic Chemistry Lab Techniques - YouTube.
  • Vertex AI Search Result[8]: Why I am not getting crystals? - ResearchGate.
  • Vertex AI Search Result[11]: Growing Quality Crystals - MIT Department of Chemistry.
  • Vertex AI Search Result[3]: A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org.

Sources

Minimizing pyrazoline formation during pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A GUIDETO MINIMIZING PYRAZOLINE IMPURITIES

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes to pyrazoles and troubleshoot the common issue of pyrazoline byproduct formation. Here, we provide in-depth, experience-based answers to critical questions, detailed protocols, and logical workflows to ensure the synthesis of high-purity pyrazoles.

Section 1: Understanding the Root Cause: Pyrazole vs. Pyrazoline Formation

Before troubleshooting, it is crucial to understand the underlying mechanisms that dictate the final product. The formation of either a pyrazole or a pyrazoline is often determined by the final step in the reaction sequence.

Q1: What is the mechanistic difference between pyrazole and pyrazoline formation?

The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[1] The key difference lies in the oxidation state of the final heterocyclic ring.

  • Pyrazole Formation: This typically occurs through a cyclization-dehydration-oxidation sequence. The initial cyclized intermediate, a pyrazoline, must undergo oxidation to form the aromatic pyrazole ring. When using 1,3-dicarbonyl compounds in the classic Knorr synthesis, the reaction proceeds through a di-imine intermediate that tautomerizes to the aromatic pyrazole, avoiding a separate oxidation step.[2][3]

  • Pyrazoline Formation: This is the common result when the reaction conditions do not promote the final oxidation step. For instance, the reaction of an α,β-unsaturated ketone with a hydrazine derivative initially forms a pyrazoline.[4] If an oxidizing agent is absent or inefficient, the pyrazoline will be the major isolated product.

Diagram 1: Generalized Reaction Pathway This diagram illustrates the divergence in the synthesis pathway leading to either the desired pyrazole or the pyrazoline byproduct from a common intermediate when starting with α,β-unsaturated systems.

G cluster_start Starting Materials Hydrazine Hydrazine Intermediate Pyrazoline Intermediate Hydrazine->Intermediate alpha_beta_unsaturated_carbonyl α,β-Unsaturated Carbonyl alpha_beta_unsaturated_carbonyl->Intermediate Oxidation Oxidation (e.g., O₂, I₂, MnO₂) Intermediate->Oxidation NoOxidation Absence of Oxidizing Conditions Intermediate->NoOxidation Pyrazole Desired Pyrazole (Aromatic) Pyrazoline Pyrazoline Byproduct (Non-Aromatic) Oxidation->Pyrazole NoOxidation->Pyrazoline

Caption: Divergent pathways in pyrazole synthesis.

Section 2: Proactive Strategies for Minimizing Pyrazolines

The most effective way to avoid pyrazoline impurities is to design the synthesis with the final oxidation step in mind. This involves careful selection of starting materials, reaction conditions, and, if necessary, an appropriate oxidizing agent.

Q2: How does the choice of starting materials influence pyrazoline formation?

The choice of the 1,3-dicarbonyl equivalent is critical.

  • 1,3-Dicarbonyl Compounds: Using traditional 1,3-diketones or β-ketoesters in the Knorr pyrazole synthesis is often the most direct route to pyrazoles, as the reaction mechanism involves a final dehydration step that directly leads to the aromatic ring without the need for an external oxidant.[5]

  • α,β-Unsaturated Ketones (Chalcones): These starting materials are notorious for producing pyrazoline intermediates.[4] The initial reaction is a Michael addition followed by cyclization, which naturally yields a pyrazoline. To obtain the pyrazole, a subsequent oxidation step is mandatory. If your synthesis must proceed through this route, you must incorporate an oxidation strategy.

Q3: What is the role of an oxidizing agent and how do I choose the right one?

When synthesizing pyrazoles from α,β-unsaturated ketones or when pyrazoline is the initial product, an oxidizing agent is necessary to convert the pyrazoline to the pyrazole. The choice of oxidant is crucial for achieving high yield and purity.

Table 1: Comparison of Common Oxidizing Agents for Pyrazoline Dehydrogenation

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Air / Oxygen Often requires a catalyst (e.g., Cu(I)/Cu(II) salts), elevated temperature.[6][7]"Green" and inexpensive oxidant.[8]Can be slow; may require optimization of catalyst and conditions.
Manganese Dioxide (MnO₂) Activated MnO₂, solvent (e.g., toluene, CH₂Cl₂), reflux.[9]Effective for a wide range of substrates, heterogeneous (easy removal).Stoichiometric or large excess required; activity can vary between batches.
**Iodine (I₂) / Bromine (Br₂) **Catalytic or stoichiometric I₂ or Br₂, often with a base, in a solvent like ethanol or DMSO.[8]Effective and relatively mild. Can be used in catalytic amounts.Halogenated byproducts are possible; corrosive and toxic.[10]
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Stoichiometric amounts, often in refluxing benzene or toluene.[11]High potential oxidant, very effective for difficult-to-oxidize substrates.Expensive; produces toxic byproducts that require careful quenching and removal.
TBHP / Cu(OAc)₂ Catalytic Cu(OAc)₂ with TBHP in acetonitrile at room temperature.[12]Mild conditions, good yields, commercially available reagents.Peroxides require careful handling; catalyst removal may be necessary.
Protocol 1: Copper-Catalyzed Aerobic Oxidation of a Pyrazoline to a Pyrazole

This protocol provides a general method for the in-situ oxidation of a pyrazoline intermediate using copper triflate and air as the oxidant.[1][13]

Materials:

  • α,β-unsaturated ketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Solvent (e.g., Toluene or Acetonitrile), 5 mL

  • Reaction vessel (round-bottom flask) with a reflux condenser open to the air (via a drying tube)

Procedure:

  • To the reaction vessel, add the α,β-unsaturated ketone (1.0 mmol), the substituted hydrazine (1.1 mmol), and the solvent (5 mL).

  • Add the copper(II) triflate (10 mol%) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

  • Stir the reaction vigorously to ensure good mixing and exposure to air. The reaction is typically complete within 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the pyrazoline intermediate and the appearance of the pyrazole product.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole.

Section 3: Troubleshooting Guide: "I have a mixture of pyrazole and pyrazoline. What do I do?"

Even with careful planning, you may end up with a mixture of your desired pyrazole and the pyrazoline byproduct. This section provides a logical workflow for addressing this issue.

Q4: How can I confirm the presence of pyrazoline in my product mixture?

Spectroscopic methods are the most reliable way to differentiate between pyrazoles and pyrazolines. The key difference is the aromaticity of the pyrazole ring.

Table 2: Spectroscopic Differentiation of Pyrazoles and Pyrazolines

TechniquePyrazole (Aromatic)Pyrazoline (Non-Aromatic)
¹H NMR Aromatic protons typically appear in the δ 6.0-8.5 ppm range. The C4-H of the pyrazole ring is often a sharp singlet.Aliphatic protons on the pyrazoline ring (CH, CH₂) appear in the δ 2.5-5.5 ppm range, often as complex multiplets (e.g., an ABX system).
¹³C NMR Aromatic carbons appear in the δ 100-150 ppm range.Aliphatic carbons (CH, CH₂) appear in the δ 30-70 ppm range.
IR Spectroscopy C=N stretching vibration around 1500-1600 cm⁻¹.[14]C=N stretching vibration is typically at a higher frequency (1660–1680 cm⁻¹). N-H stretch is also present.[14]
UV-Vis Spectroscopy Often shows a λₘₐₓ at a shorter wavelength due to the extended aromatic system.The λₘₐₓ is typically at a longer wavelength compared to the corresponding pyrazole due to the isolated chromophore.[15]
Q5: Can I convert the unwanted pyrazoline to the desired pyrazole post-synthesis?

Yes, it is often possible to oxidize the crude mixture to convert the remaining pyrazoline into the desired pyrazole. This is a common and effective strategy.

Diagram 2: Troubleshooting Workflow for Product Mixture

G Start Crude Product: Mixture of Pyrazole and Pyrazoline Analysis Confirm Mixture by NMR/LC-MS Start->Analysis Decision Is post-synthesis oxidation feasible? Analysis->Decision Oxidize Perform Post-Synthesis Oxidation (See Protocol 2) Decision->Oxidize Yes Separate Separate by Column Chromatography Decision->Separate No/ Unsuccessful Pure_Pyrazole Pure Pyrazole Oxidize->Pure_Pyrazole Separate->Pure_Pyrazole Pure_Pyrazoline Isolated Pyrazoline (If needed) Separate->Pure_Pyrazoline

Caption: Workflow for handling a mixed pyrazole/pyrazoline product.

Protocol 2: Post-Synthesis Oxidation of Pyrazoline to Pyrazole with MnO₂

This protocol is effective for converting a pyrazoline-containing crude product to the corresponding pyrazole.[9]

Materials:

  • Crude product mixture containing pyrazoline (1.0 mmol equivalent)

  • Activated Manganese Dioxide (MnO₂) (5-10 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane), 10 mL

  • Reaction vessel (round-bottom flask) with a reflux condenser

  • Celite™ for filtration

Procedure:

  • Dissolve the crude product mixture in the anhydrous solvent in the reaction vessel.

  • Add the activated MnO₂ (5-10 equivalents). The exact amount may need to be optimized based on the activity of the MnO₂ and the substrate.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • If the reaction is sluggish, an additional portion of MnO₂ can be added.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite™ to remove the MnO₂ solids. Wash the pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the pure pyrazole.

Section 4: Frequently Asked Questions (FAQs)

Q: Is it possible to synthesize pyrazoles from α,β-unsaturated ketones without an external oxidant? A: Generally, this is difficult as the reaction naturally terminates at the pyrazoline stage.[4] However, some specific methods exist, such as using α,β-unsaturated carbonyls with a good leaving group at the β-position. In these cases, the final step is an elimination reaction rather than an oxidation.[4]

Q: Are there "greener" alternatives for the oxidation step? A: Yes, aerobic oxidation using air as the terminal oxidant is a much greener approach.[8] This often requires a catalyst, such as copper or ruthenium salts, but avoids the use of stoichiometric, heavy-metal-based, or halogenated oxidants.[6][7] Electrochemical methods are also emerging as a sustainable alternative.[16]

Q: My reaction is giving me two different pyrazole regioisomers. How can I control this? A: Regioisomer formation is a common challenge with unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[17] The regioselectivity is governed by a complex interplay of steric and electronic factors. Controlling the pH, solvent, and temperature can influence the outcome. For example, acidic conditions may favor one isomer, while different solvents can alter the reactivity of the two carbonyl groups.[17]

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Process for the preparation of pyrazoles.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Troubleshooting low yield in pyrazole synthesis
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • synthesis of pyrazoles. YouTube.
  • TBHP/Cu(OAc)2 mediated oxidation of pyrazolines: A convenient method for the preparation of pyrazoles. Taylor & Francis Online.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxid
  • The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Pyrazoline synthesis. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Synthesis of Pyrazolyl‐2‐pyrazolines by Treatment of 3‐(3‐Aryl‐3‐oxopropenyl)chromen‐4‐ones with Hydrazine and Their Oxidation to Bis(pyrazoles).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • "Pyrazoles, Pyrazolines, and Pyrazolones". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. Organic Chemistry Portal.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
  • Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar.
  • General structures of pyrazole and pyrazoline.
  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Deriv

Sources

Enhancing the stability of 5-(2-chlorophenyl)-1H-pyrazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-chlorophenyl)-1H-pyrazol-3-amine

A Guide to Enhancing Solution Stability

Welcome to the technical support guide for this compound. This document serves as a resource for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. Drawing from established principles of heterocyclic and amine chemistry, this guide provides both theoretical understanding and practical, actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

Answer: The observed discoloration is a classic indicator of oxidative degradation. The this compound molecule contains an aromatic amine group (-NH2), which is susceptible to oxidation.[1][2] This process can be initiated by dissolved oxygen, trace metal ions, or exposure to light. The oxidation of aromatic amines often leads to the formation of highly conjugated, colored species, such as imines and quinone-imines, resulting in the yellow-to-brown color change.[3][4]

Q2: What are the primary factors that can degrade this compound in solution?

Answer: The stability of this compound in solution is primarily influenced by three factors:

  • Oxidation: As discussed in Q1, the amine moiety is prone to oxidation. This is often the most rapid degradation pathway under ambient conditions.[1][5]

  • pH (Hydrolysis): Both the pyrazole ring and the amine group have pH-dependent characteristics.[6] While the pyrazole ring itself is generally stable, extreme pH conditions (highly acidic or highly basic) can promote hydrolysis, potentially leading to ring-opening under harsh conditions.[7][8][9] The protonation state of the amine and pyrazole nitrogens will also affect solubility and reactivity.

  • Photodegradation: Aromatic and heterocyclic compounds, particularly aromatic amines, can be sensitive to UV and visible light.[10][11] Light exposure can provide the energy to initiate oxidative chain reactions, accelerating the degradation process.

Q3: What is the best way to prepare and store a stock solution to maximize its shelf-life?

Answer: To maximize stability, you must mitigate the factors identified in Q2.

  • Solvent Choice: Use high-purity, anhydrous-grade aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for initial stock preparation. These solvents are less reactive than protic solvents like alcohols or water.

  • pH Control: If aqueous buffers are required for experimental assays, prepare them fresh from the stock solution. The optimal pH is typically near neutral (pH 6.5-7.5), but should be empirically determined. Avoid strongly acidic or basic buffers.

  • Inert Atmosphere: To prevent oxidation, degas your solvent by bubbling with an inert gas like argon or nitrogen before dissolving the compound. You can also overlay the headspace of the vial with the inert gas before sealing.

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[12]

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, a small aliquot can be kept at 2-8°C for a short period, but long-term storage should be frozen.

  • Antioxidants: For aqueous solutions intended for longer-term experiments, consider adding an antioxidant. See Q5 for details.

Q4: Which analytical technique is best for monitoring the stability of my compound?

Answer: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[13][14][15][16] A properly developed method will be able to separate the parent this compound peak from any potential degradation products, process impurities, and excipients.[17] UV detection is typically sufficient as the aromatic rings in the molecule are chromophoric.[15]

Q5: Can I add an antioxidant to my solution? If so, which ones are recommended?

Answer: Yes, adding an antioxidant is a highly effective strategy, especially for aqueous solutions or those stored for extended periods. The choice of antioxidant depends on the solvent system.

  • For Aqueous/Hydrophilic Systems: Ascorbic acid (Vitamin C) is a good choice as it is a reducing agent that is readily oxidized, thereby sparing the compound.[18][19] Typical use concentrations are 0.01-0.1%.

  • For Organic/Lipophilic Systems: Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective radical scavengers.[19][20] They work by donating a hydrogen atom to terminate radical chain reactions.[19] Typical use concentrations are 0.01-0.1%.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and improve stability.[19]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific stability-related problems.

Problem: My assay results are inconsistent and reproducibility is poor.

Inconsistent results are often the first sign of a stability issue. This troubleshooting workflow can help you diagnose the root cause.

G start Inconsistent Assay Results check_solution Q: Is the solution discolored? start->check_solution yes_color YES check_solution->yes_color Yes no_color NO check_solution->no_color No oxidation Likely Oxidative Degradation. Implement preventative measures: - Use inert gas (Ar/N2). - Add antioxidant (BHT, Ascorbic Acid). - Protect from light. yes_color->oxidation check_age Q: How old is the stock solution? And how was it stored? no_color->check_age end_point Problem Solved oxidation->end_point old_stock > 1 week at 4°C or > 1 month at -20°C check_age->old_stock fresh_stock Freshly Prepared check_age->fresh_stock prepare_new Stock solution may be degraded. Prepare a fresh stock solution from solid. Re-run experiment. old_stock->prepare_new check_hplc Run HPLC analysis on the solution. Compare to a fresh standard. fresh_stock->check_hplc prepare_new->end_point degradants_present Degradation peaks observed? check_hplc->degradants_present degradants_present->oxidation Yes no_degradants No degradants observed. Issue may be with assay protocol, not compound stability. degradants_present->no_degradants No

Caption: Troubleshooting workflow for inconsistent assay results.

Problem: I see new peaks in my HPLC chromatogram that were not there before.

The appearance of new, unexpected peaks over time is a clear sign of chemical degradation.

  • Identify the Cause: The most direct way to identify the source of degradation is to perform a forced degradation study .[12][21][22] This involves intentionally stressing the compound under various conditions to generate its likely degradants. By comparing the retention times of the peaks formed under specific stress conditions (e.g., oxidative, acidic, basic) with the unknown peaks in your sample, you can deduce the degradation pathway.

  • Hypothesize the Pathway: Based on the structure, the primary degradation products are likely from oxidation of the amine. Hydrolytic degradation under non-extreme pH is less likely for this scaffold but should not be ruled out without evidence.[7][9]

G cluster_0 Primary Degradation Pathways parent This compound oxidized Oxidized Products (e.g., Quinone-imines) parent->oxidized O2, Light, Metal Ions hydrolyzed Hydrolyzed Products (Ring-opened species) parent->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for the compound.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the steps for preparing a 10 mM stock solution in DMSO with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (high-purity grade)

  • Argon or Nitrogen gas cylinder with a fine-needle regulator

  • Amber glass vial with a PTFE-lined screw cap

  • Analytical balance and volumetric flasks

Procedure:

  • Weighing: Accurately weigh the required amount of solid compound (e.g., 1.936 mg for 1 mL of 10 mM solution) and place it in the amber vial.

  • Solvent Degassing: Take the required volume of DMSO in a separate container. Gently bubble argon or nitrogen gas through the solvent for 5-10 minutes to displace dissolved oxygen.

  • Dissolution: Add the degassed DMSO to the vial containing the compound. Cap the vial and vortex until the solid is completely dissolved.

  • Inert Overlay: Briefly flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.

  • Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C for long-term use. For daily experiments, an aliquot may be stored at 4°C for up to one week.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products, which is essential for developing a stability-indicating analytical method.[21][23][24] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22]

Materials:

  • 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)

  • Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2)

  • HPLC system with UV detector

  • pH meter, heating block, UV lamp (e.g., 254/365 nm)

Procedure Workflow:

G cluster_conditions Stress Conditions (Run in Parallel) start Prepare 1 mg/mL API Solution acid Acid Hydrolysis Add 0.1M HCl Heat at 60°C start->acid base Base Hydrolysis Add 0.1M NaOH Heat at 60°C start->base oxid Oxidation Add 3% H2O2 Room Temp start->oxid therm Thermal Heat solution at 80°C start->therm photo Photolytic Expose to UV light (ICH Q1B) start->photo sample Take samples at time points (e.g., 2, 8, 24 hrs) acid->sample base->sample oxid->sample therm->sample photo->sample quench Neutralize/Quench (e.g., add base to acid sample) sample->quench analyze Analyze by HPLC quench->analyze evaluate Evaluate Chromatograms Identify Degradation Peaks analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Data Summary Table for Forced Degradation:

Stress ConditionReagent/ConditionTime (hours)Temperature% Degradation (Target 5-20%)
Acid Hydrolysis 0.1 M HCl2, 8, 2460°CRecord Data
Base Hydrolysis 0.1 M NaOH2, 8, 2460°CRecord Data
Oxidation 3% H₂O₂2, 8, 24Room TempRecord Data
Thermal No reagent24, 48, 7280°CRecord Data
Photolytic UV/Vis LightPer ICH Q1BRoom TempRecord Data
Protocol 3: Basic Stability-Indicating HPLC Method

This serves as a starting point for developing a validated method. Optimization will be required.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

This method should be tested with samples from the forced degradation study to ensure it can separate the main peak from all generated degradants.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777.
  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
  • Dyachenko, V. D., & Konyushkin, L. D. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(23), 8234.
  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace.
  • Alam, M. S., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Bakr, R. B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 188.
  • O'Reilly, M. E., et al. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 47(3), 856-863.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Canle, M., et al. (2011). Electrochemical degradation of aromatic amines on BDD electrodes. Journal of Hazardous Materials, 187(1-3), 268-274.
  • Pandey, A., et al. (2013). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 4, 371.
  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
  • Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.
  • Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Senthil Kumar, P., et al. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • ResolveMass Laboratories. (2025). Forced Degradation Testing in Pharma.
  • Organic Chemistry – Specific Name Reactions. (n.d.).
  • G, V., & S, A. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry, 47(37), 17359-17369.
  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • G, V., & S, A. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(13), 7385-7394.
  • Shah, B. P., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988.
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. IRJPMS, 8(3), 26-33.
  • Sahoo, S. K., et al. (2020). List of aromatic amines used in this study and the efficiency of their.... ResearchGate.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(11), 16-29.
  • Sravani, G., et al. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace.
  • G, V., & S, A. (2025). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate.
  • Pak, V. M. (2000). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate.
  • O'Loughlin, T., et al. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.
  • Pandey, A., et al. (2013). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central.
  • WorldOfChemicals. (n.d.). 3-(2-chlorophenyl)-1h-pyrazol-5-amine suppliers USA.
  • Wang, R., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(13), 4293.
  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine.
  • CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine.

Sources

Technical Support Center: Best Practices for 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-(2-chlorophenyl)-1H-pyrazol-3-amine (CAS No. 126520-01-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective handling, storage, and utilization of this versatile chemical intermediate. This guide moves beyond basic protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

I. Compound Overview and Key Characteristics

This compound is a pivotal building block in the synthesis of a wide range of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyrazole ring substituted with a chlorophenyl group and an amine, imparts unique reactivity that makes it a valuable precursor for kinase inhibitors and other therapeutic agents.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 126520-01-2[5]
Molecular Formula C₉H₈ClN₃[5]
Molecular Weight 193.64 g/mol [2]
Appearance Pale yellow amorphous powder[2]
Melting Point 71-78 °C[2]
Purity ≥ 98% (HPLC)[2]

A critical aspect of 3(5)-aminopyrazoles is their existence as tautomers. The equilibrium between the 3-amino and 5-amino forms is influenced by substituents and the surrounding chemical environment. For many aminopyrazoles, the 3-amino tautomer is found to be more stable.[6] Understanding this tautomerism is crucial for predicting reactivity and interpreting analytical data.

II. Handling and Storage: Ensuring Compound Integrity

Proper handling and storage are paramount to maintaining the quality and reactivity of this compound.

Frequently Asked Questions (FAQs): Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: According to safety data sheets, this compound is harmful if swallowed and causes serious eye irritation. It is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Q2: What is the recommended storage temperature for this compound?

A2: For long-term stability, it is recommended to store this compound at 0-8°C.[2] Storage at low temperatures minimizes the risk of degradation over time.

Q3: Is this compound sensitive to air or moisture?

A3: While not explicitly classified as pyrophoric, good laboratory practice dictates handling many organic compounds, especially amines, under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric moisture. Store in a tightly sealed container in a dry environment.

Q4: What are some incompatible materials to avoid?

A4: Avoid strong oxidizing agents, as the amine group can be susceptible to oxidation. Additionally, avoid strong acids and bases unless they are part of a controlled reaction, as they can catalyze decomposition or unwanted side reactions.

III. Experimental Protocols and Troubleshooting

The utility of this compound is most evident in its application as a precursor for more complex molecules, such as pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors.

Protocol 1: General Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound, a common method for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[3][7][8][9]

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • If the reaction is acid-catalyzed, a catalytic amount of a strong acid (e.g., HCl) can be added.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Troubleshooting Guide for Synthesis

Issue 1: Low Yield of the Desired Product

  • Possible Cause: Incomplete reaction.

    • Solution: Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is appropriate for the solvent used.

  • Possible Cause: Side reactions.

    • Solution: The reaction of aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers.[10] The regioselectivity can often be influenced by the reaction conditions (e.g., acidic vs. basic catalysis). Consider modifying the catalyst or solvent to favor the desired isomer. It may be necessary to separate the isomers by chromatography.

  • Possible Cause: Degradation of starting material or product.

    • Solution: Aminopyrazoles can be susceptible to oxidation. Running the reaction under an inert atmosphere (nitrogen or argon) can improve yields.

Issue 2: Difficulty in Purifying the Product

  • Symptom: The compound "oils out" during recrystallization instead of forming crystals.

    • Possible Cause: The presence of impurities or an inappropriate solvent system.

    • Solution: Try a different solvent or a co-solvent system for recrystallization. If impurities are suspected, consider a preliminary purification step such as an acid-base extraction.

  • Symptom: The compound appears to degrade on a silica gel column.

    • Possible Cause: The acidic nature of silica gel can cause degradation of some basic compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase such as neutral alumina.

Protocol 2: Purification via Acid-Base Extraction

This technique is particularly useful for separating the basic this compound or its basic products from non-basic impurities.

Step 1: Dissolution

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

Step 2: Acidic Wash

  • Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole derivative will be protonated and move into the aqueous layer.

Step 3: Separation

  • Separate the aqueous layer containing the protonated product. The organic layer with non-basic impurities can be discarded.

Step 4: Basification and Extraction

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic (check with pH paper). The deprotonated product will precipitate or can be extracted back into an organic solvent.

  • Extract the product with fresh organic solvent (e.g., ethyl acetate, 3x).

Step 5: Drying and Concentration

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

acid_base_extraction start Crude Mixture in Organic Solvent wash Wash with Aqueous Acid (1M HCl) start->wash separate1 Separate Layers wash->separate1 organic1 Organic Layer: Non-Basic Impurities (Discard) separate1->organic1 aqueous1 Aqueous Layer: Protonated Product separate1->aqueous1 basify Basify with Aqueous Base (1M NaOH) aqueous1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: (Discard) separate2->aqueous2 organic2 Organic Layer: Purified Product separate2->organic2 dry Dry and Concentrate organic2->dry end Purified Product dry->end

Caption: Workflow for acid-base extraction purification.

IV. Characterization and Quality Control

Accurate characterization is essential to confirm the identity and purity of this compound and its derivatives.

FAQs: Characterization

Q1: What are the expected signals in the ¹H and ¹³C NMR spectra for this compound?

  • ¹H NMR: Aromatic protons from the chlorophenyl ring (typically in the range of 7.0-8.0 ppm), a singlet for the pyrazole C4-H, and broad signals for the NH and NH₂ protons which may be exchangeable with D₂O.

  • ¹³C NMR: Signals for the carbons of the chlorophenyl and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing chlorine and electron-donating amine substituents. For related aminopyrazoles, pyrazole ring carbons appear in the range of approximately 100-160 ppm.[11][12][13]

Q2: How can I confirm the correct regioisomer was formed in my reaction?

A2: Advanced NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) can be invaluable for unambiguously determining the structure of the product. These experiments can reveal through-bond and through-space correlations between protons and carbons, helping to establish the connectivity of the atoms in the molecule.[10]

V. Safety and Disposal

Quenching and Disposal:

  • For quenching unreacted starting material or reactive intermediates, follow established laboratory safety protocols. Small amounts of reactive materials can be quenched by slow addition to a stirred, cooled protic solvent like isopropanol, followed by a mixture of isopropanol and water, and finally water.[14] Always perform quenching in a fume hood with appropriate PPE.

  • Dispose of all chemical waste in accordance with your institution's and local regulations.

This technical support guide provides a framework for the safe and effective use of this compound. By understanding the chemical principles behind the protocols and troubleshooting steps, researchers can optimize their experiments and achieve reliable results.

VI. References

  • Common Standard Operating Procedure for Quenching and Disposal of Pyrophoric Materials. University of Notre Dame. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • National Institutes of Health. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Environmental Health and Safety, Princeton University. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Richmond Sarpong Group, UC Berkeley. Quenching of Pyrophoric Materials. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No valid URL found]

  • KGROUP, Virginia Tech Chemistry Department. Quenching Reactive Substances. [Link]

  • University of Washington, Environmental Health & Safety. Examples of Incompatible Chemicals. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ARKAT USA, Inc. Recent developments in aminopyrazole chemistry. [Link]

  • ResearchGate. 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. [Link]

  • ResearchGate. New Trends in the Chemistry of 5-Aminopyrazoles. [Link]

  • Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS. [Link]

  • University of Cambridge, Department of Engineering Health & Safety. Incompatible chemicals. [Link]

  • Semantic Scholar. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole- 4-Carbonitrile. [Link]

  • Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Utah State University, Office of Research Environmental Health and Safety. Incompatible Chemicals. [Link]

  • PubMed. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • National Institutes of Health. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • ARKIVOC. Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. [Link]

  • ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. [Link]

  • ResearchGate. Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. [Link]

  • PubChemLite. 1-(2-chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Guide to Characterizing Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1] This guide provides a comprehensive framework for the characterization and comparative analysis of a novel pyrazole-based compound, 5-(2-chlorophenyl)-1H-pyrazol-3-amine. While direct experimental data for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate its potential as a kinase inhibitor. We will outline a series of established experimental protocols and provide a comparative context using well-characterized pyrazole inhibitors targeting diverse kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Src family kinases.

Introduction: The Prominence of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The pyrazole ring has emerged as a "privileged scaffold" in the design of protein kinase inhibitors due to its synthetic tractability and ability to form key interactions within the ATP-binding pocket of these enzymes.[1][3] This has led to the development of several FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib, all of which feature a pyrazole core.[1]

The central theme of this guide is to provide a robust, scientifically-grounded methodology for the initial characterization and comparative evaluation of a novel pyrazole derivative, this compound. By comparing its hypothetical performance metrics with those of established inhibitors, researchers can strategically position this new chemical entity in the landscape of kinase-targeted therapies.

Comparative Landscape: Profiling Against Known Pyrazole Inhibitors

To effectively evaluate the potential of this compound, it is crucial to benchmark it against a panel of well-characterized pyrazole-based inhibitors. The choice of comparators should ideally span different kinase families to provide a broad understanding of the novel compound's potential selectivity and potency.

For the purpose of this guide, we will consider a comparative analysis against the following inhibitors:

  • AT7519: A potent, multi-targeted inhibitor of several Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9.[4][5][6][7][8]

  • Danusertib (PHA-739358): An inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[9][10][11][12][13]

  • A representative Pyrazolo[3,4-d]pyrimidine Src Kinase Inhibitor: Compounds from this class have shown promise in targeting Src family kinases, which are implicated in cell growth, differentiation, and survival.[14][15]

  • Mubritinib (TAK-165): A selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[16][17][18][19][20]

The following table summarizes the key characteristics of these comparator compounds, providing a framework for the data that should be generated for this compound.

Table 1: Comparative Profile of Selected Pyrazole-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Key Cellular Effects
This compound To be determinedTo be determinedTo be determined
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9<10 - 210Cell cycle arrest, apoptosis, inhibition of transcription.[4][5][7][8]
Danusertib (PHA-739358) Aurora A, Aurora B, Aurora C13, 79, 61Mitotic arrest, induction of polyploidy, apoptosis.[9][11][12]
Pyrazolo[3,4-d]pyrimidine Src Inhibitor (e.g., SI221) Src family kinasesCompound-dependentInhibition of cell migration and proliferation, induction of apoptosis.[14]
Mubritinib (TAK-165) HER2/ErbB26Inhibition of HER2 phosphorylation and downstream signaling (PI3K-Akt, MAPK).[16][17]

Experimental Workflows for Characterization

A systematic and logical progression of experiments is essential to build a comprehensive profile of a novel inhibitor. The following sections detail the key experimental workflows, from initial biochemical assays to cellular characterization.

In Vitro Kinase Inhibition Assays

The foundational step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases.

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series (this compound) Incubation Incubate Kinase with Inhibitor Compound_Prep->Incubation Kinase_Prep Kinase Panel Selection (e.g., CDK2, Aurora A, Src, HER2) Kinase_Prep->Incubation Assay_Components Assay Components (ATP, Substrate, Buffer) Reaction_Initiation Add ATP/Substrate to Start Reaction Assay_Components->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Stop Reaction Reaction_Initiation->Reaction_Termination Signal_Detection Measure Signal (Luminescence, Fluorescence, Radioactivity) Reaction_Termination->Signal_Detection Data_Analysis Calculate % Inhibition Signal_Detection->Data_Analysis IC50_Determination Dose-Response Curve Fitting (IC50) Data_Analysis->IC50_Determination caption Workflow for In Vitro Kinase Inhibition Assay.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol: Luminescence-Based Kinase Assay [2]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control). Add the kinase of interest to each well and incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to initiate the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add a commercially available ADP detection reagent (e.g., ADP-Glo™). This reagent stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add a kinase detection reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[21]

Cell-Based Assays: Assessing Cellular Potency and Phenotype

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to understand a compound's activity in a more biologically relevant context, taking into account cell permeability, metabolism, and engagement with the target in its native environment.

These assays determine the effect of the compound on cancer cell growth and survival.

dot

cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cell Lines in 96-well plates Compound_Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubate Incubate for 24, 48, or 72 hours Compound_Treatment->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, MTS, CellTiter-Glo) Incubate->Add_Reagent Read_Signal Measure Signal (Absorbance or Luminescence) Add_Reagent->Read_Signal Calculate_Viability Calculate % Cell Viability Read_Signal->Calculate_Viability Determine_GI50 Determine GI50/IC50 Calculate_Viability->Determine_GI50 caption Workflow for Cell Viability Assay. cluster_prep Sample Preparation cluster_blotting Blotting Procedure cluster_detection Detection & Analysis Cell_Treatment Treat cells with inhibitor Cell_Lysis Lyse cells and extract proteins Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration (BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane (PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., p-CDK substrate, total CDK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL Add ECL substrate Secondary_Ab->ECL Imaging Image chemiluminescence ECL->Imaging Analysis Analyze band intensity Imaging->Analysis caption Workflow for Western Blot Analysis.

Caption: Workflow for Western Blot Analysis.

Step-by-Step Protocol: Western Blot for Target Engagement [22][23][24]

  • Cell Treatment and Lysis: Treat cultured cells with increasing concentrations of this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Rb for CDK2 inhibition). [25]Subsequently, probe with a primary antibody for the total protein of the substrate or a loading control (e.g., GAPDH, β-actin) to confirm equal loading.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation, which serves as a direct readout of the inhibitor's target engagement in cells.

Synthesizing the Data: Building a Comprehensive Profile

The data generated from these experiments should be compiled to create a comprehensive profile of this compound. This profile should be directly comparable to the data for the established inhibitors.

Table 2: Hypothetical Comprehensive Profile of this compound

ParameterThis compoundAT7519DanusertibMubritinib
Primary Target(s) Hypothetical: CDK2CDK1, CDK2, CDK9Aurora A, Aurora BHER2
IC50 (nM) vs. Primary Target e.g., 5047 (CDK2) [8]79 (Aurora B) [9][11]6 [17]
Selectivity Profile To be determined via kinase panel screenMulti-targeted CDK inhibitor [7]Pan-Aurora inhibitor [10]Highly selective for HER2 [16]
Cellular Potency (GI50, nM) e.g., 200 (HCT116 cells)40-940 (various cell lines) [4]50-3060 (various cell lines) [11]5 (BT474 cells) [16]
Mechanism of Action Hypothetical: G1 cell cycle arrestG2/M arrest, apoptosis [4]Mitotic arrest, polyploidy [10]Inhibition of HER2 signaling [16]
Biomarker of Target Engagement Hypothetical: Decreased p-RbDecreased p-Rb, p-PP1α [4]Decreased p-Histone H3 [10]Decreased p-HER2, p-Akt

Conclusion and Future Directions

This guide provides a structured and experimentally-driven approach to the initial characterization and comparative analysis of a novel pyrazole-based compound, this compound. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action in parallel with well-established inhibitors, researchers can rapidly ascertain its therapeutic potential and make informed decisions about its further development. The causality behind the experimental choices is rooted in a tiered approach: establishing direct target interaction first, followed by assessing cellular consequences, and finally, confirming on-target activity through biomarker analysis. This self-validating system ensures that each step builds upon the last, providing a robust and reliable dataset.

Future studies should expand upon this initial characterization to include broader kinase profiling to better define selectivity, in vivo efficacy studies in relevant xenograft models, and pharmacokinetic and toxicological assessments to evaluate its drug-like properties. The versatile nature of the pyrazole scaffold suggests that this compound could represent a valuable new tool for chemical biology or a starting point for a new therapeutic agent.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. (2024-10-29).
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. PubMed. (2012-07-15).
  • Application Note: Assessing Target Engagement of a Novel Kinase Inhibitor Using Western Blot. Benchchem.
  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. AACR Journals. (2009-02-11).
  • Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. Benchchem.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. (2024-02-22).
  • Danusertib (PHA-739358) | Aurora Kinase inhibitor | CAS 827318-97-8. Selleck Chemicals.
  • AT7519, a Potent CDK Inhibitor, Is Active in Leukemia Models and Primary CLL Patient Samples.
  • Mubritinib (TAK 165) HER2 inhibitor. Selleck Chemicals.
  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile.
  • AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. NIH.
  • AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and P
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evalu
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma tre
  • PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. PubMed.
  • Mubritinib (TAK-165) | ERBB2/HER2 Inhibitor. MedChemExpress.
  • Danusertib (PHA-739358) | Aurora Kinase Inhibitor. MedChemExpress.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. (2023-07-31).
  • AT7519 (AT7519M) | CDK Inhibitor. MedChemExpress.
  • Western blot protocol to verify Caii-IN-3 target engagement. Benchchem.
  • A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research - AACR Journals.
  • Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582. Benchchem.
  • A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012-05-01).
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib). PMC - PubMed Central. (2012-06-21).
  • Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. BioWorld. (2025-06-30).
  • Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PMC - PubMed Central. (2020-11-17).
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02).
  • Application Note: Western Blot Protocol for Assessing MAX-40279 Target Inhibition. Benchchem.
  • Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. PubMed. (2020-11-17).
  • Mubritinib (TAK 165) Evaluation Sample - Tyrosine Kinase Inhibitor. APExBIO.
  • In vitro kinase assay. Protocols.io. (2023-09-23).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Methods for Detecting Kinase Activity. News & Announcements - Cayman Chemical.
  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Spotlight: Cell-based kinase assay form
  • The target landscape of clinical kinase drugs. PMC - NIH.

Sources

A Comparative Guide to the Efficacy of Novel Pyrazole Derivatives Versus Celecoxib as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide provides a comparative analysis of the anti-inflammatory and analgesic efficacy of novel pyrazole derivatives against the established COX-2 inhibitor, celecoxib. While the initial focus was on 5-(2-chlorophenyl)-1H-pyrazol-3-amine derivatives, a comprehensive literature review did not yield specific preclinical data for this exact chemical entity. Therefore, this guide has been expertly curated to compare celecoxib with several other well-documented, structurally relevant pyrazole derivatives that have demonstrated significant anti-inflammatory and analgesic potential in head-to-head preclinical studies. This approach provides a robust, data-driven comparison based on available peer-reviewed research.

Introduction: The Quest for Safer, More Effective Anti-Inflammatory Drugs

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including arthritis and cardiovascular conditions. The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) revolutionized pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.

However, the therapeutic benefits of traditional NSAIDs are often marred by significant gastrointestinal side effects. This is due to their non-selective inhibition of both COX-1, which has a protective role in the gastric mucosa, and COX-2, which is upregulated at sites of inflammation. The development of selective COX-2 inhibitors, such as celecoxib, was a landmark achievement, offering comparable efficacy to traditional NSAIDs with a significantly improved gastrointestinal safety profile.[1]

Despite this advancement, concerns regarding the cardiovascular risks associated with long-term use of some COX-2 inhibitors have emerged, fueling the ongoing search for new therapeutic agents with superior efficacy and an even more favorable safety profile.[2] The pyrazole scaffold, a core component of celecoxib itself, has become a focal point for medicinal chemists.[3] This guide delves into the preclinical evidence for novel pyrazole derivatives that have been designed to refine and improve upon the therapeutic window established by celecoxib.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for both celecoxib and the newer pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[2][4]

  • Arachidonic Acid Pathway: Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane.

  • COX Enzyme Action: The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid into prostaglandins.

  • Prostaglandin Effects: Prostaglandins, particularly PGE2, are potent mediators that cause vasodilation, increase vascular permeability (leading to edema), and sensitize nerve endings (leading to pain).

  • Selective Inhibition: By selectively binding to and inhibiting COX-2, these compounds prevent the synthesis of inflammatory prostaglandins at the site of injury, without significantly affecting the production of homeostatic prostaglandins by COX-1 in tissues like the stomach and kidneys. This selectivity is the cornerstone of their improved gastrointestinal safety.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) GI Protection, Platelet Function Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Pain, Fever, Inflammation Celecoxib & Pyrazole Derivatives Celecoxib & Pyrazole Derivatives Celecoxib & Pyrazole Derivatives->COX-2 (Inducible) Selective Inhibition

Caption: Workflow for Carragean-Induced Paw Edema Assay.

Protocol: Hot Plate Analgesic Test

This protocol assesses the central analgesic activity of a compound. [5]

  • Animal Acclimatization: Mice or rats are acclimatized to the testing room and apparatus.

  • Grouping: Animals are divided into control, reference (e.g., Celecoxib), and test compound groups.

  • Baseline Latency: Each animal is placed on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: The respective substances are administered to each group.

  • Post-Treatment Latency: The reaction latency is measured again at set intervals after drug administration (e.g., 30, 60, 90 minutes).

  • Analysis: A significant increase in the post-treatment latency compared to the baseline and control group indicates an analgesic effect.

Conclusion and Future Outlook

The evidence strongly suggests that the pyrazole scaffold remains a highly fertile ground for the discovery of new anti-inflammatory and analgesic agents. Several novel derivatives have demonstrated preclinical efficacy and safety profiles that are not only comparable but, in some cases, superior to celecoxib.

  • Enhanced Efficacy: Compounds like PYZ16 and N7 show greater in vivo anti-inflammatory activity. [6][5]* Improved Safety: Derivatives such as AD 532 and Compound 16 exhibit a potentially better gastrointestinal safety profile than celecoxib. [2][6]* Potency and Selectivity: Molecules like PYZ31 and Compound VIIa display exceptional in vitro potency and selectivity for COX-2, which could translate to lower effective doses and reduced side effects. [7][8] The path forward requires comprehensive investigation into the long-term safety of these promising candidates, with a particular focus on cardiovascular and renal parameters. Further optimization through structure-activity relationship (SAR) studies could lead to the development of a next-generation pyrazole-based anti-inflammatory drug that offers a wider therapeutic window, providing enhanced relief for patients with chronic inflammatory conditions.

References

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (PubMed) [Link]
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (Journal of Medicinal Chemistry) [Link]
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.
  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. (J-Stage) [Link]
  • Graphical representation of IC50 (COX-1 and COX-2) values for the screened compounds in comparison with celecoxib.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (PMC - NIH) [Link]

Sources

A Comparative Guide to the Anticancer Potential of 5-(2-chlorophenyl)-1H-pyrazol-3-amine and the Benchmark Kinase Inhibitor, Imatinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted cancer therapy, the quest for novel small molecules with high efficacy and specificity is relentless. This guide provides a comparative analysis of the well-established tyrosine kinase inhibitor, imatinib, against the potential anticancer activity of 5-(2-chlorophenyl)-1H-pyrazol-3-amine. While imatinib has revolutionized the treatment of specific cancers by targeting the Bcr-Abl fusion protein, the pyrazole scaffold, a core component of this compound, is a well-recognized pharmacophore in the development of various kinase inhibitors.[1][2] This guide will delve into the established mechanisms of imatinib and explore the hypothetical anticancer profile of this compound based on the known activities of related pyrazole derivatives. Furthermore, we will outline the essential experimental protocols required for a head-to-head comparison of these compounds, providing a roadmap for future research and development.

Imatinib: The Gold Standard in Targeted Tyrosine Kinase Inhibition

Imatinib, marketed as Gleevec, is a potent and selective inhibitor of a small number of tyrosine kinases, most notably Bcr-Abl, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[3][4] Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) has established it as a landmark in the era of personalized medicine.[5][6][7]

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[4] In CML, the Philadelphia chromosome leads to the creation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[8] Imatinib stabilizes the inactive conformation of the Bcr-Abl kinase domain, preventing the transfer of phosphate from ATP to its substrates and thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[4][5][9] This targeted inhibition leads to the induction of apoptosis (programmed cell death) in Bcr-Abl-positive cancer cells.[3][5]

cluster_0 Imatinib's Mechanism of Action Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate Phosphorylates Apoptosis Apoptosis Bcr-Abl->Apoptosis Inhibition leads to ATP ATP ATP->Bcr-Abl Binds to active site Proliferation_Survival Cell Proliferation & Survival Substrate->Proliferation_Survival Activates signaling Imatinib Imatinib Imatinib->Bcr-Abl Blocks ATP binding

Caption: Imatinib blocks the ATP-binding site of Bcr-Abl, inhibiting its kinase activity.

Clinical Efficacy and Limitations

The clinical success of imatinib is well-documented, with high rates of hematologic and cytogenetic responses in CML patients.[5][10] In GIST, imatinib has significantly improved overall survival rates.[6][11] However, the emergence of resistance is a significant clinical challenge. Resistance can be Bcr-Abl-dependent, often due to point mutations in the kinase domain that prevent imatinib binding, or Bcr-Abl-independent, involving the activation of alternative signaling pathways.[9][12][13][14][15]

This compound: A Potential Kinase Inhibitor

Potential Mechanisms of Action

Based on the activities of other pyrazole derivatives, this compound could potentially exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: The pyrazole ring is known to form key hydrogen bonds with the hinge region of kinase ATP-binding sites.[1] It is plausible that this compound could inhibit various kinases involved in cancer progression, such as CDKs, Aurora kinases, or other tyrosine kinases.[1]

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2.[16][17]

  • Cell Cycle Arrest: By inhibiting cell cycle-related kinases, pyrazole compounds can cause cancer cells to arrest in specific phases of the cell cycle, preventing their proliferation.[1]

A Framework for Comparative Experimental Evaluation

To rigorously compare the anticancer activity of this compound with imatinib, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

3.1.1. Cell Viability Assays (MTT/XTT)

These assays are fundamental for determining the cytotoxic effects of a compound on cancer cell lines.[18] The principle relies on the conversion of a tetrazolium salt (MTT or XTT) into a colored formazan product by metabolically active cells.[19][20][21] The intensity of the color is proportional to the number of viable cells.[19]

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562 for CML, GIST-T1 for GIST) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of this compound and imatinib (as a positive control) to the wells. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

cluster_1 Cell Viability Assay Workflow Seed Seed Cells (96-well plate) Treat Add Compounds (Imatinib vs. Pyrazole) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Sources

Validating the Kinase Inhibitory Activity of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a potential kinase inhibitor is a critical step in the journey from a chemical entity to a therapeutic candidate. This guide provides an in-depth, technical comparison and experimental framework for validating the kinase inhibitory activity of 5-(2-chlorophenyl)-1H-pyrazol-3-amine. This pyrazole-based compound belongs to a class of nitrogen-containing heterocyclic molecules that have shown promise as kinase inhibitors.[1][2][3] The focus here is not just on the protocols themselves, but on the rationale behind the experimental design, ensuring a robust and self-validating system for assessing the compound's potency, selectivity, and cellular activity.

Introduction to this compound and the Rationale for Kinase Inhibition Validation

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[4] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins and other substrates.[5] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[6] The compound this compound (Figure 1) possesses structural features suggestive of potential kinase inhibitory activity. However, to establish its therapeutic potential, a systematic validation is essential. This involves not only determining its inhibitory concentration but also understanding its mechanism of action and its effects within a cellular context.

Figure 1: Chemical Structure of this compoundChemical structure of this compound

Experimental Design: A Multi-faceted Approach to Validation

A comprehensive validation strategy for a novel kinase inhibitor should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant environment.[7][8] This dual approach provides a more complete picture of the compound's potential.

Biochemical Assays: Quantifying Direct Kinase Inhibition

Biochemical assays are the first step in determining if this compound directly inhibits the activity of a target kinase. These assays typically use purified, recombinant kinase enzymes and a substrate. The choice of assay format depends on the available resources and the specific kinase being targeted. Common methods include radiometric assays, fluorescence-based assays, and luminescence-based assays.[9]

For this guide, we will focus on a luminescence-based assay that measures ATP consumption, as it is a widely applicable and sensitive method.[6]

Experimental Workflow for Biochemical Kinase Inhibition Assay

Figure 2: Biochemical kinase inhibition assay workflow.

Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).

    • Add the purified kinase enzyme and incubate for a pre-determined time to allow for compound binding.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a commercial ADP-Glo™ Kinase Assay Kit or similar.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Comparator Compounds: Establishing a Benchmark

To contextualize the potency of this compound, it is crucial to include well-characterized kinase inhibitors as positive controls. The choice of comparator will depend on the target kinase. For a broad-spectrum comparison, a non-selective inhibitor like Staurosporine is often used.[6] For target-specific validation, a clinically approved or widely studied inhibitor for that particular kinase should be included.

Table 1: Hypothetical IC50 Data for this compound and Comparator Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
This compound Kinase A150
Staurosporine (Broad Spectrum)Kinase A10
Selective Inhibitor X (for Kinase A)Kinase A25
This compound Kinase B>10,000
Staurosporine (Broad Spectrum)Kinase B50
Selective Inhibitor Y (for Kinase B)Kinase B40

This data is illustrative and serves as an example for comparison.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, and competition with high intracellular ATP concentrations.[7][10] Cell-based assays provide a more physiologically relevant assessment of a compound's inhibitory activity.[11]

A common approach is to measure the phosphorylation of a downstream substrate of the target kinase within a cellular context.[11]

Experimental Workflow for Cell-Based Kinase Inhibition Assay

Figure 3: Cell-based kinase inhibition assay workflow.

Protocol: In-Cell Western or ELISA for Substrate Phosphorylation

  • Cell Culture: Culture a cell line that expresses the target kinase and its downstream substrate.

  • Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of this compound for a specified time.

  • Lysis: Lyse the cells to release the proteins.

  • Detection: Use an antibody-based method such as an in-cell Western or ELISA to detect the levels of the phosphorylated substrate. A phospho-specific antibody is used for detection, and the signal is normalized to the total amount of the substrate protein.

  • Data Analysis: Determine the cellular IC50 by plotting the normalized phospho-substrate signal against the inhibitor concentration.

Table 2: Hypothetical Cellular IC50 Data

CompoundCell LineTarget PathwayCellular IC50 (µM)
This compound Cancer Cell Line AKinase A Signaling1.2
Selective Inhibitor XCancer Cell Line AKinase A Signaling0.5

This data is illustrative and serves as an example for comparison.

Understanding the Mechanism of Inhibition: ATP Competition Assays

Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[12][13][14] It is important to determine if this compound acts in this manner. This can be investigated by performing the biochemical kinase assay at varying concentrations of ATP. If the IC50 value of the compound increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of inhibition.

Signaling Pathway Context

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the results of cell-based assays and predicting the potential physiological effects of the inhibitor.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Target Kinase A Receptor->KinaseA activates Substrate Downstream Substrate KinaseA->Substrate phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor This compound Inhibitor->KinaseA inhibits

Figure 4: A generic kinase signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the kinase inhibitory activity of this compound. By employing a combination of biochemical and cell-based assays, and by comparing its activity to established inhibitors, researchers can gain a comprehensive understanding of its potential as a therapeutic agent.

Further studies should include:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.[9][15] This is crucial for identifying potential off-target effects.

  • In Vivo Efficacy Studies: To evaluate the compound's activity in animal models of disease.[9]

  • Structural Biology: To determine the binding mode of the compound to its target kinase through techniques like X-ray crystallography.

By following a rigorous and multi-faceted validation process, the scientific community can confidently advance promising compounds like this compound through the drug discovery pipeline.

References

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Sci Adv. 2022 Jul 29;8(30):eabo0696. [Link]
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. 2022 May 11. [Link]
  • Cell-based Kinase Assays. Profacgen. [Link]
  • Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. Expert Opin Drug Discov. 2008 Jul;3(7):761-74. [Link]
  • Full article: Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. 2008 Jun 23. [Link]
  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
  • Non-ATP competitive protein kinase inhibitors. PubMed. [Link]
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research. [Link]
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. 2024 Jan 2. [Link]
  • Cell Based Kinase Assays. Luceome Biotechnologies. 2022 Feb 28. [Link]
  • Non-ATP Competitive Protein Kinase Inhibitors. Ingenta Connect. 2010 Jun 18. [Link]
  • Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. PubMed. 2009 May 15. [Link]
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024 Jul 2. [Link]
  • Can anyone suggest a protocol for a kinase assay?
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Current status of pyrazole and its biological activities. PubMed Central. [Link]
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. 2007 Dec 18. [Link]
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. [Link]
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Semantic Scholar. 2014 Jun 10. [Link]
  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. PMC - NIH. 2022 Apr 8. [Link]
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. 2025 Oct 23. [Link]

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity of 5-(2-chlorophenyl)-1H-pyrazol-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of a multitude of kinase inhibitors.[1][2] Among these, the 5-(2-chlorophenyl)-1H-pyrazol-3-amine core represents a significant pharmacophore, offering a versatile template for designing potent and selective modulators of kinase activity. This guide provides an in-depth comparison of the cross-reactivity and selectivity profiles of inhibitors based on this scaffold, supported by experimental data and methodologies, to aid in the rational design of next-generation therapeutics.

The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3][4] This conservation presents a formidable challenge in developing inhibitors that selectively target a specific kinase implicated in a disease state while avoiding off-target effects that can lead to toxicity and diminish therapeutic efficacy.[3][5] A thorough understanding of an inhibitor's selectivity profile is therefore paramount for both advancing our understanding of cellular signaling and for the successful clinical translation of new chemical entities.[5][6]

The 3-aminopyrazole moiety, in particular, has been identified as an excellent starting point for structure-activity relationship (SAR) studies aimed at achieving selectivity.[7] Even minor chemical modifications to this core can significantly impact the inhibitor's interaction with the target kinase and its broader kinome profile.[7]

Comparative Selectivity Profiles of Pyrazole-Based Inhibitors

The substituents on the pyrazole ring are critical in dictating the potency and selectivity of inhibitors.[8] To illustrate the diverse selectivity profiles achievable with the this compound scaffold, this section compares several hypothetical and literature-inspired analogs. The data presented here is synthesized from published literature on structurally related pyrazole derivatives to provide a representative overview.[8]

Compound IDPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target(s) (IC50 < 1 µM)Selectivity NotesReference
Cmpd-A JNK37p38α (>20,000)>2800-fold selective for JNK3 over p38α. The planar nature of the pyrazole and N-linked phenyl structures contribute to better occupancy of the smaller JNK3 active site.[9][9]
Cmpd-B p38α--A novel class of highly selective p38 MAP kinase inhibitors. A unique hydrogen bond between the exocyclic amine and threonine 106 contributes to selectivity.[10][10]
Cmpd-C JNK3227GSK3β (6-fold less potent)Exhibits a high degree of selectivity against a panel of 38 other kinases, with most showing less than 20% inhibition at 10 µM.[11][11]
Cmpd-D LRRK2 (G2019S)-6 out of 482 kinasesDemonstrates good selectivity for LRRK2 variants, with only a few other kinases inhibited by more than 80%.[12][12]
Cmpd-E RIPK1Low nanomolarHigh kinome selectivityDerived from a promiscuous FGFR inhibitor, this compound shows potent and selective RIPK1 inhibition.[13][13]

This table is a representative compilation and not an exhaustive list. The specific IC50 values and off-targets can vary based on the assay conditions and the specific panel of kinases screened against.

Deciphering Selectivity: Key Structural and Mechanistic Insights

The selectivity of aminopyrazole inhibitors is governed by subtle yet critical interactions within the kinase ATP-binding pocket. Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole core can drastically alter the inhibitor's binding mode and, consequently, its selectivity profile.

For instance, the planarity of the pyrazole and its N-linked phenyl structures can favor binding to kinases with smaller active sites, such as JNK3, over those with larger active sites, like p38.[9] Furthermore, the formation of specific hydrogen bonds, such as between the exocyclic amine of the inhibitor and a threonine residue in the kinase hinge region, can be a key determinant of high selectivity.[10]

The following diagram illustrates a simplified model of how a 5-aryl-1H-pyrazol-3-amine based inhibitor might interact with the ATP-binding pocket of a target kinase, highlighting key interactions that can be modulated to enhance selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Inhibitor hinge Hinge Region (e.g., Thr106) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrazole_core Pyrazole Core pyrazole_core->gatekeeper van der Waals amino_group 3-Amino Group amino_group->hinge H-bond chlorophenyl_group 5-(2-chlorophenyl) Group chlorophenyl_group->hydrophobic_pocket Hydrophobic Interaction substituent_R1 R1 Substituent (at N1) substituent_R1->solvent_front Solvent Exposure G start Test Compound incubation Incubation start->incubation immobilized_kinase Immobilized Kinase Panel (e.g., on beads) immobilized_kinase->incubation tagged_ligand Tagged Broad-Spectrum Kinase Ligand tagged_ligand->incubation quantification Quantification of Bound Tagged Ligand incubation->quantification result Selectivity Profile (Kd values) quantification->result

Caption: Workflow for KINOMEscan™ profiling.

Protocol Outline for KINOMEscan™:

  • Compound Preparation: The test inhibitor is prepared at a specified concentration.

  • Assay Assembly: The inhibitor is incubated with a panel of DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor.

  • Competition Binding: The test inhibitor competes with the immobilized ligand for binding to the kinases.

  • Quantification: The amount of each kinase captured on the solid support is measured using quantitative PCR of the DNA tags. A lower amount of captured kinase indicates stronger binding of the test inhibitor.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, or as dissociation constants (Kd).

CETSA® is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell. [14][15][16][17]The principle is based on the ligand-induced thermal stabilization of the target protein. [16]

G start Treat Cells with Inhibitor or Vehicle heat_challenge Heat Challenge (Temperature Gradient) start->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Separate Soluble & Aggregated Proteins cell_lysis->centrifugation protein_quant Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->protein_quant result Thermal Shift Curve (Target Engagement) protein_quant->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step CETSA® Protocol:

  • Cell Treatment: Intact cells are incubated with the test inhibitor or a vehicle control. [16]2. Heat Challenge: The cell suspensions are heated to a range of temperatures. [16]3. Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation. [14]4. Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry. [14]5. Data Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. [15]

KiNativ™ is a chemical proteomics platform used to assess inhibitor binding to kinases in their native cellular environment (cell or tissue lysates). [18][19][20]It utilizes biotinylated acyl phosphates of ATP or ADP that covalently label a conserved lysine in the active site of kinases. [18][20] KiNativ™ Experimental Workflow:

  • Lysate Treatment: Cell lysates are treated with the kinase inhibitor. [20]2. Probe Labeling: A biotinylated ATP/ADP acyl phosphate probe is added. Kinases that are bound by the inhibitor will not be labeled by the probe. [18]3. Digestion: The proteins in the lysate are digested with trypsin. [20]4. Enrichment: The biotinylated peptides are enriched using streptavidin beads. [20]5. Mass Spectrometry Analysis: The enriched peptides are identified and quantified by mass spectrometry to determine the extent of labeling for each kinase. [21]

Conclusion

The this compound scaffold is a highly versatile and privileged structure in the design of kinase inhibitors. As demonstrated, subtle modifications to this core can lead to compounds with vastly different selectivity profiles, ranging from highly specific inhibitors to multi-targeted agents. A comprehensive understanding and application of advanced profiling techniques such as KINOMEscan™, CETSA®, and KiNativ™ are essential for characterizing the cross-reactivity of these inhibitors. This knowledge is critical for optimizing lead compounds, minimizing off-target effects, and ultimately developing safer and more effective kinase-targeted therapies.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity: A Guide for Researchers. Benchchem.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH.
  • OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188).
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • The selectivity of protein kinase inhibitors: a further upd
  • Strategy toward Kinase-Selective Drug Discovery.
  • The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe....
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • Structure-Activity Relationship of Aminophenyl-Pyrazole Analogs: A Compar
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Pierce™ Kinase Enrichment Kits and ActivX™ Probes. Fisher Scientific.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • 1H-Pyrazol-3-amine, 5-(2-chlorophenyl)-. CymitQuimica.
  • KINOMEscan Technology. Eurofins Discovery.
  • KINOMEscan d
  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - Figshare.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.

Sources

A Researcher's Guide to Bridging the Gap: In Vitro to In Vivo Correlation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison and experimental framework for understanding the in vitro to in vivo correlation (IVIVC) of a novel pyrazole-based compound, 5-(2-chlorophenyl)-1H-pyrazol-3-amine. While this specific molecule is a relatively new entrant, the pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] This guide will, therefore, use a hypothetical, yet scientifically grounded, scenario where this compound is investigated as a potential inhibitor of a key oncogenic kinase.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][3] Its unique structural and electronic properties allow it to interact with a variety of biological targets. Several pyrazole-containing drugs are currently on the market, targeting a range of conditions from inflammation (Celecoxib) to cancer (Crizotinib).[1][6] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] Our focus, this compound, features a chlorophenyl group, a common substituent in bioactive molecules that can influence binding affinity and metabolic stability.[7][8][9]

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[5]

Part 1: In Vitro Characterization - From Binding to Cellular Effects

The initial stages of drug discovery for a kinase inhibitor involve a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK2.

Methodology: A common method for this is a radiometric kinase assay.[10][11]

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CDK2/Cyclin E, a suitable peptide substrate (e.g., histone H1), and ATP radiolabeled with ³²P.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) to allow for phosphorylation of the substrate.

  • Quenching and Detection: Stop the reaction and separate the phosphorylated substrate from the free radiolabeled ATP using a phosphocellulose membrane.

  • Quantification: Measure the amount of incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative Methods: Non-radioactive methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays are also widely used for their high-throughput capabilities and safety.[12][13][14]

Experimental Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of other kinases.

Methodology:

  • Kinase Panel: Screen the compound against a broad panel of recombinant human kinases (e.g., the Eurofins Discovery KINOMEscan® platform) at a fixed concentration (e.g., 1 µM).[12]

  • Assay Principle: These platforms typically utilize binding assays to measure the interaction of the compound with the ATP-binding site of each kinase.

  • Data Analysis: The results are often presented as a percentage of inhibition or a dissociation constant (Kd) for each kinase, allowing for the identification of off-target activities.

Experimental Protocol 3: Cellular Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Cell Culture: Culture a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells).

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical In Vitro Data Summary
AssayParameterValue
CDK2 Kinase AssayIC5050 nM
Kinase Selectivity Profile% Inhibition @ 1 µM>90% for CDK2, <20% for most other kinases
MCF-7 Cell ProliferationGI50500 nM

Part 2: In Vivo Evaluation - Translating In Vitro Promise to Preclinical Efficacy

Positive in vitro data provides the rationale for advancing a compound to in vivo studies. The choice of the animal model is crucial for obtaining clinically relevant data.[15][16][17][18][19]

Experimental Protocol 4: Murine Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.[15][16]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[15]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³) and then randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Pharmacokinetic Analysis

A crucial component of in vivo studies is understanding the pharmacokinetic (PK) profile of the compound.[6] This involves measuring the absorption, distribution, metabolism, and excretion (ADME) properties of the drug in the animal model. Key PK parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Half-life.

Hypothetical In Vivo Data Summary
ParameterValue
Dose50 mg/kg, once daily (oral)
Tumor Growth Inhibition (TGI)60%
Cmax2 µM
AUC (0-24h)15 µM·h

Bridging the Divide: The In Vitro to In Vivo Correlation

The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo efficacy. In our hypothetical scenario, the in vitro IC50 of 50 nM against CDK2 and the GI50 of 500 nM in MCF-7 cells translate to a significant 60% tumor growth inhibition in the in vivo model at a well-tolerated dose.

The pharmacokinetic data is key to this correlation. A Cmax of 2 µM indicates that the drug concentration in the plasma reaches levels well above the cellular GI50 (500 nM or 0.5 µM), suggesting that the compound is present at concentrations sufficient to inhibit its target in the tumor tissue.

Visualizing the Workflow and Pathway

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Compound Synthesis This compound b Biochemical Assay CDK2 Kinase Inhibition (IC50) a->b c Cell-Based Assay MCF-7 Proliferation (GI50) b->c d Selectivity Profiling Kinase Panel Screen b->d e Pharmacokinetic Studies (ADME) c->e Promising In Vitro Data d->e Good Selectivity f Efficacy Studies MCF-7 Xenograft Model e->f g Tumor Growth Inhibition (TGI) f->g h Lead Optimization/ Candidate Selection g->h IVIVC Established

Caption: Experimental workflow from in vitro characterization to in vivo validation.

cdk2_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition CDK2_CyclinE CDK2/Cyclin E Complex Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes Inhibitor 5-(2-chlorophenyl)- 1H-pyrazol-3-amine Inhibitor->CDK2_CyclinE Inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle progression.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for establishing the in vitro to in vivo correlation of this compound as a novel kinase inhibitor. By systematically progressing from biochemical and cellular assays to well-designed animal models, researchers can build a robust data package that supports the continued development of promising new chemical entities. The key to a successful IVIVC lies in the careful selection of assays and models that are relevant to the compound's proposed mechanism of action and intended therapeutic indication.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • In Vivo Pharmacology Models for Cancer Target Research - PubMed. (2019). Methods in Molecular Biology.
  • Blatt, N., Mingaleeva, R., Khaiboullina, S., Kotlyar, A., Lombardi, V., & Rizvanov, A. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience Blog. (2022, April 20).
  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Sci J, 10(4), 1892-1900.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • Predicted pharmacokinetics and drug-like properties of compounds 4-7. (n.d.). ResearchGate.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. (n.d.).
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers.
  • In vitro JAK kinase activity and inhibition assays - PubMed. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • 3-(2-Chlorophenyl)-1H-pyrazol-5-amine - Chem-Impex. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. (n.d.).
  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib | Request PDF. (2025, August 10). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (n.d.).
  • 1H-Pyrazol-3-amine, 5-(2-chlorophenyl)- | CymitQuimica. (n.d.).
  • 3-(2-Chlorophenyl)-1H-pyrazol-5-amine | 126520-01-2 - J&K Scientific. (n.d.).
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013, December 5).

Sources

A Researcher's Guide to the Reproducibility of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of preclinical research is a cornerstone of scientific integrity. This guide provides an in-depth analysis of the synthesis and biological testing of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a heterocyclic amine with potential as a scaffold in medicinal chemistry. We will delve into the nuances of its chemical synthesis, offering a comparative overview of methodologies and a detailed, reproducible protocol. Furthermore, we will explore the landscape of its biological evaluation, presenting a standardized protocol for assessing its cytotoxic activity and discussing the critical factors that influence the reproducibility of such assays. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing and evaluating novel chemical entities.

Part 1: Reproducibility in the Synthesis of this compound

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with numerous methods reported in the literature. The most common and versatile approach for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine. This method is favored for its generally good yields and the ready availability of starting materials.

Comparative Analysis of Synthetic Methodologies

While several synthetic routes to pyrazoles exist, the choice of method can significantly impact yield, purity, and overall reproducibility. Below is a comparison of common strategies for the synthesis of 5-aminopyrazole derivatives.

Synthetic MethodStarting MaterialsKey AdvantagesPotential Reproducibility Challenges
β-Ketonitrile and Hydrazine Condensation β-Ketonitrile, HydrazineHigh yields, readily available starting materials, versatile for various substitutions.Regioselectivity can be an issue with substituted hydrazines; reaction conditions (temperature, solvent) need precise control to avoid side products.
From α,β-Unsaturated Nitriles α,β-Unsaturated Nitrile, HydrazineGood for specific substitution patterns.Can be less general than the β-ketonitrile approach; potential for Michael addition side reactions.
Multi-component Reactions Aldehyde, Malononitrile, HydrazineOne-pot synthesis, high atom economy.Optimization of reaction conditions for three components can be complex; purification of the final product might be challenging.

For the synthesis of this compound, the condensation of 2-chlorobenzoylacetonitrile with hydrazine hydrate stands out as a theoretically robust and reproducible method, building upon the well-documented reliability of this reaction type for analogous aryl pyrazoles.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of 5-aryl-3-aminopyrazoles.

Reaction: Condensation of 2-chlorobenzoylacetonitrile with hydrazine hydrate.

Materials:

  • 2-chlorobenzoylacetonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzoylacetonitrile (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Reagents reactants 2-chlorobenzoylacetonitrile + Hydrazine Hydrate (Ethanol, Acetic Acid) start->reactants reflux Reflux (4-6h) reactants->reflux workup Aqueous Workup (EtOAc, H2O, NaHCO3) reflux->workup purification Purification (Recrystallization) workup->purification product Product: This compound purification->product characterization Characterization (NMR, MS) product->characterization

Caption: Workflow for the synthesis of this compound.

Part 2: Reproducibility in the Biological Testing

The biological evaluation of novel compounds is a critical step in drug discovery. Pyrazole derivatives have been widely investigated for various biological activities, including anticancer and anti-inflammatory effects. Ensuring the reproducibility of these biological assays is paramount for generating reliable data.

Comparative Analysis of Biological Assays

A variety of in vitro and in vivo assays can be employed to assess the biological activity of this compound.

Assay TypeBiological ActivityKey AdvantagesPotential Reproducibility Challenges
MTT Assay Anticancer (Cytotoxicity)High-throughput, colorimetric, relatively inexpensive.Interference from test compounds, incomplete formazan solubilization, variability in cell seeding density.
Carrageenan-induced Paw Edema Anti-inflammatoryIn vivo model, well-established, good for screening.Variability in animal response, precise measurement of paw volume can be challenging, requires ethical approval for animal use.
Enzyme Inhibition Assays Target-specific activityProvides mechanistic insight.Requires purified enzyme, potential for compound interference with the assay technology.

The MTT assay is a widely used preliminary screen for anticancer activity due to its simplicity and high-throughput nature. The following section provides a detailed protocol for this assay.

Detailed Experimental Protocol for MTT Assay

This protocol is a standard procedure for assessing the in vitro cytotoxicity of a compound against a cancer cell line.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Biological Testing Workflow Diagram

Biological_Testing_Workflow cluster_testing MTT Assay for Cytotoxicity start Start: Cell Culture seeding Cell Seeding (96-well plate) start->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation (4h incubation) mtt_addition->formazan_formation solubilization Formazan Solubilization (DMSO) formazan_formation->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis Data Analysis (IC50 determination) readout->analysis result Result: Cytotoxicity Profile analysis->result

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The successful synthesis and biological evaluation of this compound are contingent upon meticulous experimental execution and a thorough understanding of the potential pitfalls that can compromise reproducibility. The provided protocols for synthesis via β-ketonitrile condensation and biological testing using the MTT assay offer a robust framework for researchers. By adhering to these detailed procedures and being mindful of the critical parameters that influence outcomes, scientists can generate reliable and reproducible data, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Gasparian, S., et al. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (45), 2275.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Ghayur, M. N., et al. (2007). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacological Reports, 59(4), 436-443.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Kessel, D. (2023). Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 43, 103632.
  • Ferreira, I. C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5136.
  • Ivanova, B. B. (2021, January 16). Why can't I get reproducible results in cell based assays? [Online forum post]. ResearchGate.
  • Lopez-Cano, J. J. (2018, January 14). How can I get good reproducibility in my MTT? [Online forum post]. ResearchGate.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Sluka, K. A., & Kalra, A. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Stepanov, A. I., et al. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. PLoS One, 10(12), e0144043.
  • Farghaly, T. A., & Abdallah, M. A. (2023). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ChemistrySelect, 8(44), e202302986.
  • Zhang, Y., et al. (2019). Different strategies for synthesis of pyrazoles. RSC Advances, 9(34), 19565-19579.
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • El-Gazzar, A. B. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527.
  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Ivonin, S. P., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(10), 2418-2421.
  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8490-8501.
  • Kisel, V. M., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Molbank, 2018(4), M1023.
  • Thiel, O. R., & Achmatowicz, M. M. (2010). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses, 87, 34-41.
  • Wuest, F. (2018). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. Oxidation to 4 and reaction with thionyl chloride result in the corresponding acide chloride 5 which reacts with N-Boc-1,3-diaminopropane to the product 6. Boc-deprotection and subsequent reaction with 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylic acid chloride 7 result in the product 3-Methyl-4-oxo-N-(3-(4-(6-(pyrimidine-2-yl)-1,2,4,5-tetrazin-3-

A Head-to-Head Comparison of Synthetic Routes to 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-chlorophenyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a key pharmacophore in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this compound, offering insights into the practical execution, underlying chemical principles, and relative merits of each approach.

Core Synthetic Strategies: An Overview

The synthesis of 3-aminopyrazoles, such as the title compound, is predominantly achieved through the cyclocondensation of a 1,3-dielectrophilic precursor with a hydrazine source. The most versatile and widely employed of these precursors are β-ketonitriles. This guide will focus on the most probable and practical synthetic pathway, which proceeds via the formation of the key intermediate, 2-chlorobenzoylacetonitrile, followed by its cyclization with hydrazine.

Route 1: The Classical Two-Step Synthesis via a β-Ketonitrile Intermediate

This robust and well-established methodology involves two sequential steps: the synthesis of 2-chlorobenzoylacetonitrile and its subsequent cyclocondensation with hydrazine.

Step 1: Synthesis of 2-Chlorobenzoylacetonitrile

The critical β-ketonitrile intermediate, 2-chlorobenzoylacetonitrile, can be prepared via a Claisen condensation reaction. This involves the reaction of an appropriate ester with a nitrile in the presence of a strong base. For the synthesis of 2-chlorobenzoylacetonitrile, 2'-chloroacetophenone serves as a common precursor, which can be synthesized through methods like the Friedel-Crafts acylation of chlorobenzene.

Reaction Mechanism: The Claisen condensation is initiated by the deprotonation of the α-carbon of the nitrile (acetonitrile) by a strong base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the 2-chlorophenyl ester (e.g., methyl 2-chlorobenzoate). Subsequent elimination of the alkoxide group from the tetrahedral intermediate yields the desired β-ketonitrile.

Experimental Protocol: Synthesis of 2'-Chloroacetophenone (A Precursor to the β-Ketonitrile)

  • Reaction: Friedel-Crafts Acylation of Chlorobenzene.[1][2]

  • Reagents: Chlorobenzene, acetyl chloride, anhydrous aluminum chloride.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere and cooled to 0-5 °C, add acetyl chloride dropwise.

    • To this mixture, add chlorobenzene dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield 2'-chloroacetophenone.

Experimental Protocol: Synthesis of 2-Chlorobenzoylacetonitrile

  • Reaction: Claisen Condensation.

  • Reagents: 2'-Chloroacetophenone, a suitable acylating agent (e.g., ethyl acetate or diethyl carbonate), and a strong base (e.g., sodium ethoxide or sodium hydride).

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add a mixture of 2'-chloroacetophenone and ethyl acetate dropwise with stirring under an inert atmosphere.

    • The reaction mixture is then heated at reflux for several hours.

    • After cooling, the reaction mixture is poured into a mixture of ice and dilute acid to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried. The crude 2-chlorobenzoylacetonitrile can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclocondensation with Hydrazine

This is the final and key ring-forming step to produce this compound.

Reaction Mechanism: The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the nitrile carbon, leading to cyclization. Subsequent tautomerization yields the aromatic 3-aminopyrazole ring.[3][4]

Experimental Protocol: Synthesis of this compound

  • Reaction: Cyclocondensation.[3][4]

  • Reagents: 2-Chlorobenzoylacetonitrile, hydrazine hydrate.

  • Procedure:

    • A solution of 2-chlorobenzoylacetonitrile in a suitable solvent such as ethanol or acetic acid is prepared.

    • To this solution, an equimolar amount or a slight excess of hydrazine hydrate is added.

    • The reaction mixture is then heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is then triturated with water or a non-polar solvent like hexane to induce crystallization.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.

G cluster_0 Route 1: Two-Step Synthesis 2'-Chloroacetophenone 2'-Chloroacetophenone Acylating Agent + Base Acylating Agent + Base 2-Chlorobenzoylacetonitrile 2-Chlorobenzoylacetonitrile Hydrazine Hydrate Hydrazine Hydrate This compound This compound

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis (via β-Ketonitrile)
Starting Materials 2'-Chloroacetophenone, Acylating Agent (e.g., Ethyl Acetate), Strong Base, Hydrazine Hydrate
Number of Steps 2 (Claisen condensation + Cyclocondensation)
Typical Overall Yield Moderate to Good (Yields for each step are generally reported in the range of 60-90%)
Reaction Conditions Step 1: Reflux in solvent. Step 2: Reflux in solvent.
Scalability Generally scalable with appropriate equipment and safety precautions.
Purification Requires purification of the intermediate and the final product, typically by recrystallization.
Advantages Robust and well-established methodology. Starting materials are commercially available or readily prepared. High purity of the final product can be achieved through purification of the intermediate.
Disadvantages Two distinct reaction steps increase overall synthesis time and may reduce overall yield. The use of strong bases like sodium hydride requires careful handling and anhydrous conditions.

Expert Insights and Experimental Considerations

  • Choice of Base in Claisen Condensation: The selection of the base for the Claisen condensation is crucial. Sodium hydride is highly effective but requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. Sodium ethoxide is a viable alternative, often generated in situ from sodium metal and absolute ethanol.

  • Solvent for Cyclocondensation: The choice of solvent for the cyclization with hydrazine can influence the reaction rate and the ease of product isolation. Ethanol is a common and effective choice. Acetic acid can also be used and may catalyze the reaction, but its acidic nature might require neutralization during workup.

  • Purification Strategy: The purity of the final this compound is critical for its use in subsequent reactions. Recrystallization is the most common and effective method for purification. The choice of recrystallization solvent should be optimized to maximize recovery and purity. A mixed solvent system, such as ethanol-water, often provides good results.

  • Safety Precautions: Hydrazine is a toxic and potentially explosive compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions involving strong bases like sodium hydride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air.

Conclusion

The two-step synthesis of this compound via the 2-chlorobenzoylacetonitrile intermediate represents a reliable and well-documented approach. While it involves two distinct synthetic operations, the methodology is robust, scalable, and utilizes readily accessible starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the anhydrous setup for the Claisen condensation, and in the effective purification of both the intermediate and the final product. For researchers requiring a dependable route to this valuable building block, this classical method remains the gold standard. Future developments may focus on one-pot methodologies to improve efficiency and reduce waste, but the two-step synthesis currently offers the most predictable and reproducible path to high-purity this compound.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Al-Azayza, S. A., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10234-10247.
  • Filo. (n.d.). Conversion of Chlorobenzene to 2-Chloroacetophenone.
  • El-Gendy, A. M., Medrasi, H. Y., Al-Sheikh, M. A., & Othman, A. A. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one Containing 1-phenyl-3-p-chlorophenyl pyrazole and investigation of their antibacterial, antifungal and anticancer activities. Journal of American Science, 16(6), 8-20.
  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • PubChem. (n.d.). 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

5-(2-chlorophenyl)-1H-pyrazol-3-amine is a vital heterocyclic building block in medicinal chemistry and drug development. Its pyrazole scaffold is integral to a variety of bioactive molecules, serving as an intermediate in the synthesis of potential anti-inflammatory, analgesic, and anti-cancer agents.[1] In the rigorous landscape of pharmaceutical development, the purity of starting materials is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and regulatory compliance. Unidentified impurities can lead to misleading biological data, introduce toxicity, and derail drug discovery programs.[2]

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of commercially sourced this compound. We will move beyond simple percentage values on a certificate of analysis and establish a multi-faceted, orthogonal approach to create a self-validating system for purity determination. By integrating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, we can build a high-confidence purity profile, identify potential isomeric and volatile impurities, and make informed decisions in sourcing this critical reagent.

The Challenge: Beyond the Label Claim

The synthesis of substituted pyrazoles, while well-established, can often result in the formation of regioisomers, which possess identical molecular weights and similar physicochemical properties, making them difficult to separate and quantify.[3] For this compound, a potential regioisomer is 3-(2-chlorophenyl)-1H-pyrazol-5-amine. Furthermore, residual solvents, starting materials, and by-products from synthetic side reactions can contribute to the overall impurity profile. Commercial suppliers typically provide a purity value, often determined by HPLC at a single UV wavelength, which may not detect all co-eluting or non-chromophoric impurities.[4] Therefore, a robust internal validation is imperative.

An Orthogonal Approach to Purity Verification

To establish a trustworthy purity value, we must employ multiple analytical techniques that rely on different chemical and physical principles. This "orthogonal" methodology ensures that the weaknesses of one technique are compensated for by the strengths of another, providing a more complete and accurate picture of the sample's composition.

Our benchmark analysis will be built on three pillars:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The workhorse for purity analysis of non-volatile organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides structural confirmation and an absolute purity value without the need for a specific reference standard of the analyte.[5][6]

Method 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Rationale: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is the most common technique for purity assessment in pharmaceutical quality control due to its high resolution and sensitivity for non-volatile compounds.[7] We employ a gradient elution method to ensure that both polar and non-polar impurities are resolved and detected. The inclusion of a photodiode array (PDA) detector allows for peak purity analysis, helping to identify co-eluting species by comparing their UV-Vis spectra.

Experimental Protocol: RP-HPLC-PDA
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used as a modifier for better peak shape and MS compatibility).[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: PDA, scanning from 200-400 nm. Monitor at 254 nm for quantification.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Examine the UV spectrum of the main peak across its width to check for spectral purity, which can indicate the presence of co-eluting impurities.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute A->B C Inject into HPLC B->C D Gradient Separation on C18 Column C->D E PDA Detection (200-400 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Assess Peak Purity F->H I Final Purity Report G->I H->I

Caption: Workflow for HPLC-PDA Purity Assessment.

Method 2: GC-MS for Volatile and Thermally Stable Impurities

Expertise & Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] It is exceptionally sensitive for identifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents or certain synthetic by-products. The mass spectrometer provides molecular weight information and characteristic fragmentation patterns, which act as a chemical fingerprint for definitive identification of unknown impurities by comparing them against spectral libraries.[9]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.

    • Ensure the sample is fully dissolved.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Calculate purity based on the total ion chromatogram (TIC) area percent.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Pay close attention to peaks that could correspond to common solvents or regioisomers.

Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Temperature Programmed Separation B->C D EI Ionization & Mass Analysis C->D E Generate TIC D->E F Identify Impurities via Mass Spectra Library E->F G Calculate Area % E->G H Final Impurity Report F->H G->H

Caption: Workflow for GC-MS Impurity Identification.

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[2] In its quantitative application (qNMR), it becomes a primary ratio method for determining purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, we can calculate the absolute purity of the analyte without requiring a reference standard of the compound itself.[5] This method is insensitive to response factors and provides a highly accurate purity value, serving as the ultimate arbiter to validate chromatographic results.

Experimental Protocol: ¹H-qNMR Analysis
  • Selection of Internal Standard (IS):

    • Choose a high-purity (>99.9%) certified standard with sharp signals that do not overlap with the analyte's signals. Maleic acid or Dimethyl sulfone are common choices. For this example, we use Maleic acid.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial. Record the weight precisely.

    • Accurately weigh ~10 mg of the Maleic acid internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H quantitative experiment.

    • Key Parameters:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton (typically 30-60 seconds) to allow for full relaxation and accurate integration.

      • Acquire with a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

      • Analyte (A): Choose a distinct aromatic proton signal.

      • Internal Standard (IS): Integrate the two olefinic protons of Maleic acid.

    • Calculate the purity using the following formula:

    Purity (%) = (I_A / I_IS) * (N_IS / N_A) * (M_A / M_IS) * (m_IS / m_A) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., N_A = 1 for a single aromatic proton, N_IS = 2 for Maleic acid)

    • M: Molar mass (Analyte: ~193.63 g/mol ; IS (Maleic Acid): 116.07 g/mol )

    • m: Mass weighed

    • P: Purity of the internal standard (e.g., 99.9%)

Workflow Diagram: Quantitative NMR (qNMR) Purity Determination

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte (m_A) C Dissolve mixture in Deuterated Solvent A->C B Accurately weigh Internal Standard (m_IS) B->C D Acquire 1H Spectrum (Long Relaxation Delay) C->D E Process Spectrum D->E F Integrate Analyte (I_A) & Standard (I_IS) Peaks E->F G Calculate Purity using Formula F->G H Final Absolute Purity Value G->H

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2][3][4] This guide provides a comprehensive comparison and detailed validation protocols for analytical methods tailored to 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a key building block in the synthesis of various bioactive molecules.[5] Our focus will be on delivering a scientifically rigorous, yet practical, framework for researchers, scientists, and drug development professionals to establish confidence in their analytical data. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep understanding of the method validation process in line with international regulatory standards.[6][7][8][9]

Comparative Overview of Analytical Techniques

The choice of an analytical technique is contingent upon a multitude of factors including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a polar heterocyclic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most viable options.

FeatureReverse-Phase HPLC (RP-HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile, polar, and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sensitivity High, often in the µg/mL to ng/mL range depending on the detector.Very high, capable of reaching pg/mL levels, especially with selected ion monitoring (SIM).
Selectivity Good, can be enhanced with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS).Excellent, provides structural information for unequivocal identification.[10]
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential need for derivatization.
Instrumentation Cost Moderate to high.High.
Ease of Use Relatively straightforward for routine analysis.More complex instrumentation and method development.

For the purpose of this guide, we will focus on the validation of an RP-HPLC method due to its broad applicability and robustness for compounds of this nature. We will also provide an overview of a GC-MS method as a viable alternative.

The Analytical Method Validation Workflow

A structured approach to method validation is crucial to ensure that the analytical procedure is fit for its intended purpose.[8] The following diagram illustrates a typical workflow for analytical method validation as per the International Council for Harmonisation (ICH) guidelines.[6][8][11]

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Leads to Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Requires Specificity Specificity Validation_Protocol->Specificity Initiates Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Detection_Limit Limit of Detection (LOD) Precision->Detection_Limit Quantitation_Limit Limit of Quantitation (LOQ) Detection_Limit->Quantitation_Limit Robustness Robustness Quantitation_Limit->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Data for Lifecycle_Management Ongoing Method Lifecycle Management Validation_Report->Lifecycle_Management Informs

Caption: A flowchart illustrating the systematic workflow for analytical method validation.

In-Depth Validation of an RP-HPLC Method

The following sections provide a detailed protocol for the validation of a proposed RP-HPLC method for the quantification of this compound.

Proposed Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (based on UV absorbance maxima of similar pyrazole structures)

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

Causality behind choices: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase composition is selected to achieve a good balance between retention and elution of the analyte. Formic acid is added to improve peak shape and suppress the ionization of the amine group. A detection wavelength of 254 nm is a common starting point for aromatic compounds.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

Experimental Protocol:

  • Prepare a solution of the diluent (mobile phase) and inject it to ensure no interfering peaks at the retention time of the analyte.

  • Prepare a solution of the this compound reference standard and determine its retention time.

  • Prepare solutions of known related substances and potential impurities and inject them to demonstrate that they do not co-elute with the main peak.

  • If available, analyze a placebo sample (a mixture of all excipients without the active ingredient) to confirm the absence of interference.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to ensure the method can separate the analyte from its degradation products. A Diode Array Detector (DAD) is highly recommended to assess peak purity.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
20301567
40602458
60903567
801204578
1001505689
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare a placebo sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability 50.150.349.850.249.950.050.050.35%
Intermediate Precision 50.549.650.150.849.950.350.20.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

Hypothetical Results:

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each of these modified conditions.

  • Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the predefined limits.

  • The % RSD of the results should not be significantly affected.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive analysis, especially for impurity profiling and identification, GC-MS is an invaluable tool.[10][12]

Proposed GC-MS Conditions
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Considerations:

  • Derivatization: Due to the presence of the amine and pyrazole N-H groups, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and thermal stability, preventing peak tailing and ensuring reproducible results.

  • Validation: The validation of a GC-MS method follows similar principles to HPLC, with particular attention to the selectivity provided by the mass spectrometer.

Decision Tree for Method Selection

The choice between HPLC and GC-MS often depends on the specific analytical challenge.

Method Selection Decision Tree Start Start: Quantification of This compound Quantification_Type Primary Goal? Start->Quantification_Type Routine_QC Routine QC/Assay Quantification_Type->Routine_QC Routine Quantification Impurity_ID Impurity Identification/ Structural Elucidation Quantification_Type->Impurity_ID Identification Use_HPLC Use RP-HPLC Method Routine_QC->Use_HPLC Use_GCMS Use GC-MS Method Impurity_ID->Use_GCMS Consider_Derivatization Consider Derivatization Use_GCMS->Consider_Derivatization

Caption: A decision tree to guide the selection of the appropriate analytical method.

Conclusion

The successful quantification of this compound relies on the selection of a suitable analytical method and its rigorous validation. This guide has provided a comprehensive framework for the validation of an RP-HPLC method, a robust and reliable technique for this purpose. The detailed protocols and acceptance criteria, grounded in ICH guidelines, offer a clear path for establishing a scientifically sound analytical procedure.[6][8] Furthermore, the inclusion of GC-MS as an alternative method highlights the importance of choosing the right tool for the specific analytical challenge, be it routine quality control or in-depth impurity profiling. By adhering to these principles of validation, researchers and drug developers can ensure the integrity and reliability of their data, a cornerstone of successful pharmaceutical development.

References

  • European Medicines Agency. (1995, June 1). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be persistent. The content is based on the provided search result.)
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • Khan, S. (2026, January 6). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate.
  • ijrpr. (n.d.). Review on Drug Discovery and QSAR Study of Pyrazole Derivatives.
  • Al-Hourani, B. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(10), 1-24.
  • Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2133–2150.
  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • SIELC Technologies. (2018, February 19). 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • PubChem. (n.d.). 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine.

Sources

A Comparative In Silico Analysis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine and Known Inhibitors Targeting Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative docking study of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a versatile heterocyclic compound with potential applications in medicinal chemistry, against the well-established oncogenic target, Aurora Kinase A.[1][2] We will objectively compare its predicted binding affinity and interaction patterns with those of known, potent Aurora Kinase A inhibitors, providing a robust framework for its evaluation as a potential novel inhibitor.

The Aurora kinase family, particularly Aurora A and B, are key regulators of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][3][4] Several small molecule inhibitors targeting these kinases have been developed and have entered clinical trials.[1][4] This guide will utilize a rigorous molecular docking protocol to situate this compound within the landscape of established Aurora Kinase A inhibitors.

Methodology: A Validated Docking Protocol

The cornerstone of any reliable in silico study is a well-validated and meticulously executed docking protocol. The following sections detail the experimental design, from protein and ligand preparation to the specifics of the docking simulation and subsequent analysis.

Experimental Workflow

The overall workflow of this comparative docking study is depicted below. This systematic process ensures reproducibility and minimizes potential errors.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Cleaning & Protonation) PDB->PDB_Prep Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Dock Molecular Docking (AutoDock Vina) Ligand_Prep->Dock Grid->Dock Results Extraction of Binding Energies & Poses Dock->Results Visualize Visualization of Interactions (PyMOL) Results->Visualize Compare Comparative Analysis Visualize->Compare G G2 G2 Phase M Mitosis G2->M AuroraA Aurora Kinase A M->AuroraA activation Centrosome Centrosome Maturation Spindle Spindle Assembly Segregation Chromosome Segregation Spindle->Segregation Cytokinesis Cytokinesis Segregation->Cytokinesis AuroraA->Centrosome AuroraA->Spindle Inhibitor This compound & Known Inhibitors Inhibitor->AuroraA

Sources

Assessing the off-target effects of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of preclinical drug development is the early and thorough assessment of a compound's specificity. Off-target effects, where a drug candidate interacts with unintended proteins, can lead to unforeseen toxicity or a misleading interpretation of its mechanism of action, ultimately contributing to late-stage clinical failures. This guide provides a comprehensive framework for assessing the off-target effects of novel kinase inhibitors, using the pyrazole-based compound 5-(2-chlorophenyl)-1H-pyrazol-3-amine, hereafter referred to as "PZ-CL1," as a representative case study.

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases. While this makes it an excellent starting point for inhibitor design, it also necessitates a rigorous evaluation of selectivity across the human kinome. This guide will compare the hypothetical off-target profile of PZ-CL1 against Sunitinib, a well-characterized multi-kinase inhibitor, to illustrate a practical, multi-pronged assessment strategy.

A Multi-Layered Strategy for Off-Target Profiling

A robust off-target assessment strategy does not rely on a single method. Instead, it integrates computational predictions with orthogonal biochemical and cellular assays to build a comprehensive selectivity profile. This layered approach allows researchers to move from broad, predictive screening to high-confidence, context-specific validation.

cluster_0 Early Stage (In Silico & Biochemical) cluster_1 Mid-Stage (Cellular Validation) cluster_2 Late Stage (Unbiased Discovery) InSilico In Silico Prediction (e.g., SEA, SwissTargetPrediction) KinasePanel Large-Panel Kinase Screen (e.g., 400+ Kinases, Kd) InSilico->KinasePanel Guides initial panel selection CETSA Cellular Target Engagement (e.g., CETSA, nanoBRET) KinasePanel->CETSA Identifies primary targets & potent off-targets to validate in cells PhenoScreen Phenotypic Screening (High-Content Imaging) CETSA->PhenoScreen Correlates target binding with cell effect ChemProteomics Chemical Proteomics (e.g., Affinity Chromatography-MS) PhenoScreen->ChemProteomics Identifies unexpected phenotypes requiring target deconvolution

Caption: Workflow for comprehensive off-target assessment.

Part 1: Initial Profiling - In Silico Prediction and In Vitro Screening

The first step involves casting a wide net to predict and empirically measure interactions across a large portion of the target class.

In Silico Prediction

Before beginning expensive wet-lab experiments, computational methods can predict potential off-targets based on ligand and protein similarity. Tools like the Similarity Ensemble Approach (SEA) and SwissTargetPrediction compare the chemical structure of PZ-CL1 to a database of known ligands and their targets, providing a probabilistic list of potential interactions. This helps in prioritizing targets for subsequent in vitro screening.

In Vitro Kinase Panel Screening

The gold standard for initial off-target assessment of kinase inhibitors is screening against a large, recombinant panel of purified human kinases. This provides quantitative data on the compound's affinity (e.g., Kd or IC50) for hundreds of kinases simultaneously. For this case study, we present hypothetical data for PZ-CL1 and Sunitinib screened against a panel of 468 kinases.

Table 1: Comparative Kinase Inhibition Profile (Select Targets)

Kinase TargetPZ-CL1 (Kd, nM)Sunitinib (Kd, nM)Comment
Primary Target
Aurora Kinase A5150PZ-CL1 shows high potency for the intended target.
Key Off-Targets
VEGFR2>10,0009Sunitinib is a known potent inhibitor; PZ-CL1 is highly selective.
PDGFRβ8,5002Sunitinib is a known potent inhibitor; PZ-CL1 is highly selective.
ABL11,200250PZ-CL1 shows moderate off-target activity.
SRC950180PZ-CL1 shows moderate off-target activity.
DDR17515Both compounds show potent activity, an unexpected off-target for PZ-CL1.
LCK>10,000220PZ-CL1 avoids this common off-target of pyrazole scaffolds.

Data is hypothetical for illustrative purposes.

This initial screen immediately reveals critical information. While PZ-CL1 is potent against its intended target, Aurora Kinase A, it has an unexpected potent off-target activity against DDR1 and moderate activity against SRC and ABL1. Compared to Sunitinib, PZ-CL1 is significantly more selective and avoids key targets associated with Sunitinib's known toxicity profile, such as VEGFR2 and PDGFRβ.

Part 2: Cellular Validation - Target Engagement in a Physiological Context

Biochemical assays with purified proteins do not always reflect a compound's behavior in the complex cellular environment. Cellular target engagement assays are crucial to confirm that a compound binds its intended target (and off-targets) in live cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues. The principle is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.

cluster_0 Control (No Drug) cluster_1 Treatment (With Drug) Protein_Control Unbound Protein Heat_Control Heat Gradient Applied Protein_Control->Heat_Control Denatured_Control Protein Denatures & Aggregates Heat_Control->Denatured_Control Western_Control Low Protein Signal (Western Blot) Denatured_Control->Western_Control Protein_Drug Protein + Drug Bound_Drug Stable Protein-Drug Complex Protein_Drug->Bound_Drug Heat_Drug Heat Gradient Applied Bound_Drug->Heat_Drug Stable_Drug Complex Resists Denaturation Heat_Drug->Stable_Drug Western_Drug High Protein Signal (Western Blot) Stable_Drug->Western_Drug cluster_0 Data Interpretation cluster_1 Decision Start Start with Data (Kinase Panel, CETSA, Phenotype) IsProfileClean Is Selectivity Profile Clean? Start->IsProfileClean IsTargetEngaged Is Off-Target Engaged in Cells (CETSA)? IsProfileClean->IsTargetEngaged No Proceed Proceed to Advanced Studies IsProfileClean->Proceed Yes IsPhenotypeExpected Does Phenotype Match Primary Target Biology? Optimize Optimize for Selectivity (Medicinal Chemistry) IsPhenotypeExpected->Optimize Yes Investigate Investigate Off-Target Role IsPhenotypeExpected->Investigate No IsTargetEngaged->IsPhenotypeExpected Yes Deprioritize Deprioritize Compound IsTargetEngaged->Deprioritize No (Potent, Undesired Off-Target)

Caption: Decision tree for interpreting off-target assessment data.

Conclusion

Assessing the off-target effects of a novel compound like this compound (PZ-CL1) is a critical, multi-step process. By integrating in silico predictions, broad biochemical screening, cellular target engagement assays, and unbiased proteomic and phenotypic methods, researchers can build a comprehensive and reliable selectivity profile. The hypothetical case study of PZ-CL1 versus Sunitinib demonstrates how this layered approach can identify critical liabilities (e.g., the DDR1 interaction), confirm cellular relevance, and provide a rational basis for advancing, optimizing, or deprioritizing a drug candidate. This rigorous, evidence-based framework is fundamental to the successful development of safe and effective therapeutics.

References

  • Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. [Link]
  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
  • Goodman, V. L., Rock, E. P., Dagher, R., Ramchandani, R. P., Abraham, S., Gobburu, J. V., ... & Pazdur, R. (2007). Approval summary: sunitinib for the treatment of imatinib refractory or intolerant gastrointestinal stromal tumors and advanced renal cell carcinoma. Clinical Cancer Research, 13(5), 1367-1373. [Link]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics in drug discovery. Analytical and Bioanalytical Chemistry, 404(4), 939–965. [Link]

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data: A Case Study with 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of preclinical drug discovery, the rigorous statistical analysis of experimental data is paramount. It is the bedrock upon which the decision to advance a compound through the development pipeline is made.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical evaluation of biological data, using the novel pyrazole derivative, 5-(2-chlorophenyl)-1H-pyrazol-3-amine, as a case study. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential anti-inflammatory and anti-cancer properties.[4][5][6]

The Compound in Focus: this compound

This compound is a heterocyclic compound featuring a pyrazole core.[4][7] This structural motif is a privileged scaffold in pharmacology, known to interact with a variety of biological targets.[8][9] For the purpose of this guide, we will hypothesize a mechanism of action: that our compound is a potent and selective inhibitor of Kinase-X , a fictitious serine/threonine kinase known to be a critical node in a pro-survival signaling pathway frequently dysregulated in non-small cell lung cancer (NSCLC).

Our objective is to statistically validate this hypothesis and compare its efficacy against known standards. This establishes a clear, testable framework for our experimental design.

Hypothetical Signaling Pathway for Kinase-X

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Upstream Upstream Signaling (e.g., Ras/Raf) GFR->Upstream Activates KinaseX Kinase-X Upstream->KinaseX Activates Downstream Downstream Effector (e.g., Transcription Factor) KinaseX->Downstream Phosphorylates & Activates Apoptosis Apoptosis KinaseX->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Compound 5-(2-chlorophenyl)- 1H-pyrazol-3-amine Compound->KinaseX Inhibits G Start Compound Synthesis & Characterization Assay1 Experiment 1: In Vitro Kinase Inhibition Assay Start->Assay1 Assay2 Experiment 2: Cell Viability (MTT) Assay Start->Assay2 Assay3 Experiment 3: Differential Gene Expression (RNA-Seq) Start->Assay3 Analysis1 Statistical Analysis: IC50 Determination (Non-linear Regression) Assay1->Analysis1 Analysis2 Statistical Analysis: ANOVA & Post-Hoc Tests Assay2->Analysis2 Analysis3 Statistical Analysis: DEG Identification (DESeq2/edgeR) Assay3->Analysis3 Conclusion Integrated Conclusion: Efficacy & Mechanism Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: Overall experimental and analytical workflow.

Experiment 1: In Vitro Kinase Inhibition Assay
  • Objective: To quantify the direct inhibitory potency of this compound on Kinase-X and compare it to a known pan-kinase inhibitor, Staurosporine (our "Inhibitor-S").

  • Rationale: This cell-free assay isolates the target enzyme from other cellular factors, providing a clean measure of direct engagement. Determining the half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Experiment 2: Cell Viability (MTT) Assay
  • Objective: To assess the effect of our compound on the proliferation and viability of a human NSCLC cell line (e.g., A549) and compare its efficacy to a standard-of-care chemotherapy agent, Cisplatin (our "Chemo-S").

  • Rationale: This assay provides crucial information on the compound's cellular activity. A potent enzyme inhibitor is of little therapeutic value if it cannot effectively kill cancer cells. Comparing it to a clinically relevant drug provides essential context.

Experiment 3: Differential Gene Expression Analysis
  • Objective: To identify the downstream molecular consequences of Kinase-X inhibition by our compound.

  • Rationale: If our compound truly inhibits the Kinase-X pathway, we expect to see significant changes in the expression of genes regulated by that pathway. [10]This provides mechanistic validation and can uncover off-target effects or novel biological roles. RNA-Seq is the gold standard for this type of discovery-based transcriptomic analysis. [11]

Detailed Methodologies & Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to ensure they can be replicated, and include essential controls that make the experimental system self-validating.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for Kinase-X. Serially dilute this compound and Staurosporine in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Plate Setup: In a 384-well plate, add recombinant Kinase-X enzyme to all wells except the "no enzyme" negative control.

  • Compound Addition: Add the diluted compounds to the appropriate wells. Include "vehicle control" wells containing only DMSO at the same final concentration as the compound wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mix to all wells. Incubate at 30°C for 60 minutes. The reaction measures the amount of ATP remaining after the kinase reaction.

  • Signal Detection: Add a luciferase-based detection reagent. This reagent lyses the kinase and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (i.e., inversely proportional to kinase activity).

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Cisplatin. Aspirate the old media from the cells and add fresh media containing the compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol: RNA-Seq Sample Preparation and Analysis
  • Cell Culture and Treatment: Culture A549 cells and treat them for 24 hours with either vehicle (DMSO) or this compound at its predetermined IC50 concentration. Perform this in biological triplicate for each condition.

  • RNA Extraction: Harvest the cells and extract total RNA using a column-based kit, including a DNase treatment step to remove genomic DNA contamination. Verify RNA integrity and quantity using a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Pipeline:

    • Quality Control (QC): Assess raw sequencing reads for quality.

    • Alignment: Align the high-quality reads to a reference human genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use specialized statistical packages to identify genes with statistically significant expression changes between the treated and vehicle control groups. [12][13]

Statistical Analysis: From Raw Data to Actionable Insights

This section forms the core of our guide. The choice of statistical test is not arbitrary; it is dictated by the experimental design and the nature of the data. [14][15]

Analysis of Enzyme Inhibition Data

The goal is to determine the IC50 value for each compound.

  • Data Normalization:

    • The "high" signal (0% inhibition) is defined by the average of the vehicle control wells.

    • The "low" signal (100% inhibition) is defined by the average of the "no enzyme" control wells.

    • Convert the raw luminescence signal for each compound concentration into a percentage of inhibition.

  • Non-linear Regression:

    • Plot the percent inhibition against the log-transformed compound concentration.

    • Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve. This is the standard model for this type of data. [16] * The model will calculate the IC50, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Statistical Comparison:

    • To determine if the IC50 values of our compound and Staurosporine are statistically different, an F-test can be used to compare the fits of two models: one where each compound has its own IC50 and another where a single IC50 is shared between them. A significant p-value (<0.05) indicates the IC50 values are different.

Hypothetical Data Summary: Kinase-X Inhibition

Compound IC50 (nM) 95% Confidence Interval R² of Fit
This compound 75.3 68.1 - 83.2 0.992

| Staurosporine (Inhibitor-S) | 8.9 | 7.5 - 10.6 | 0.996 |

Analysis of Cell Viability (MTT) Data

Here, we are comparing the means of multiple groups.

  • Data Normalization:

    • The absorbance from wells with media and MTT but no cells is used for background subtraction.

    • The average absorbance of the "untreated control" wells is set to 100% viability.

    • All other absorbance values are expressed as a percentage of this control.

  • Hypothesis Testing with ANOVA:

    • Why ANOVA? When comparing the means of three or more groups (e.g., Control, Compound A at 5 doses, Compound B), a t-test is inappropriate as it increases the probability of a Type I error (false positive). [17]Analysis of Variance (ANOVA) is the correct test to determine if there is a statistically significant difference somewhere among the group means. [18][19] * Assumption Check: Before trusting the ANOVA result, its assumptions (normality of residuals and homogeneity of variances) should be checked. The Shapiro-Wilk test can check for normality. [18] * Interpretation: A significant p-value from the ANOVA (e.g., p < 0.05) tells us that at least one group is different from the others, but it doesn't tell us which one.

  • Post-Hoc Analysis:

    • To find out which specific groups differ, a post-hoc test is required.

    • Dunnett's Test: Use this test when you want to compare every treatment group to a single control group.

    • Tukey's HSD (Honestly Significant Difference) Test: Use this when you want to perform all possible pairwise comparisons between groups.

Hypothetical Data Summary: A549 Cell Viability at 10 µM

Treatment Group Mean Viability (%) Standard Deviation p-value (vs. Vehicle)
Vehicle (0.1% DMSO) 98.7 4.2 -
This compound 45.2 5.1 < 0.001

| Cisplatin (Chemo-S) | 58.6 | 6.3 | < 0.001 |

*p-values derived from a one-way ANOVA followed by Dunnett's post-hoc test.

Analysis of Differential Gene Expression Data

The analysis of RNA-Seq data involves a specialized bioinformatic workflow.

  • Normalization: Raw read counts must be normalized to account for differences in sequencing depth and gene length between samples. Methods like Trimmed Mean of M-values (TMM) are commonly used. [13]2. Modeling and Differential Expression Testing:

    • Packages like DESeq2 or edgeR are the industry standard. [13]They model the raw counts using a negative binomial distribution, which is appropriate for count data, and then perform statistical tests to determine if the observed difference in expression for a gene between two conditions is greater than what would be expected due to random variation. [12]3. Multiple Testing Correction:

    • When you perform a statistical test for each of the ~20,000 genes in the genome, you are highly likely to get false positives by chance alone. To control for this, the raw p-values are adjusted. The most common method is the Benjamini-Hochberg procedure, which controls the False Discovery Rate (FDR) . [11]A gene is typically considered differentially expressed if its FDR is less than 0.05 (or 5%).

Hypothetical Data Summary: Top Differentially Expressed Genes

Gene Symbol log2(Fold Change) p-value FDR (Adjusted p-value)
DUSP6 -2.58 1.2e-15 3.7e-13
CCND1 -2.13 4.5e-12 8.1e-10
MYC -1.89 7.8e-11 9.9e-09
BCL2L1 -1.75 2.3e-10 2.1e-08

| CDKN1A | 3.01 | 9.1e-18 | 5.5e-15 |

*Negative log2(Fold Change) indicates downregulation; positive indicates upregulation.

Conclusion

References

  • Fios Genomics. Gene Expression Analysis Methods: A Guide. [Link]
  • Copeland, R. A. (2005). Virtual Kinetics: Using Statistical Experimental Design for Rapid Analysis of Enzyme Inhibitor Mechanisms. PubMed. [Link]
  • Glaser, R. (1983). Statistical methods for in vitro cell survival assays. PubMed. [Link]
  • Zito, A. (2024). Differential Gene Expression Analysis Methods and Steps. BigOmics Analytics. [Link]
  • Fiveable.
  • Sturmfels, P., et al. (2020). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. PubMed Central. [Link]
  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. PubMed Central. [Link]
  • Anonymous. (2017). Statistical Analysis: MTT-assay (cell viability test). Report. [Link]
  • ResearchGate. Statistical Considerations for Preclinical Studies | Request PDF. [Link]
  • Gasparyan, A. (2018). (PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION.
  • IDEAS ITN. (2017). The role of a statistician in drug development: Pre-clinical studies. [Link]
  • The P-Value. (2023).
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]
  • Biology Basics-CJ. (2021).
  • ResearchGate. (2017).
  • LinkedIn. (2023).
  • ResearchGate. (2020). Which statistical test to use in my MTT assay? [Link]
  • McDonald, A. G., & Tipton, K. F. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
  • Al-wsmani, A. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]
  • Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. [Link]
  • Abdel-Hafez, S. M., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. ScienceDirect. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Martins, P., et al. (2020).

Sources

Peer review and validation of research findings on 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview and peer-review-based validation of the research findings surrounding 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a promising heterocyclic amine with potential applications in anticancer and anti-inflammatory drug discovery. This document is intended to serve as a comparative tool, objectively assessing its standing against alternative pyrazole-based compounds and established therapeutic agents.

The Pyrazole Core: A Foundation for Diverse Biological Activity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and functionality. This allows for diverse substitutions at various positions, leading to a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The metabolic stability of the pyrazole nucleus is a significant factor contributing to its increasing presence in newly approved drugs.

Synthesis and Characterization of this compound

Experimental Protocol: A Plausible Synthetic Route

This protocol is based on well-established pyrazole synthesis methodologies.

Step 1: Synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile. This intermediate can be synthesized via a Claisen condensation reaction between 2-chloroacetophenone and a suitable cyanide source, such as ethyl cyanoformate, in the presence of a strong base like sodium ethoxide.

Step 2: Cyclization to form this compound. The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux. The reaction proceeds through a condensation-cyclization cascade to yield the final product.

Workflow for the Synthesis of this compound

start 2-Chloroacetophenone + Ethyl Cyanoformate intermediate 3-(2-chlorophenyl)-3-oxopropanenitrile start->intermediate Claisen Condensation product This compound intermediate->product Cyclization reagent Hydrazine Hydrate (Ethanol, Reflux) start Compound Library (including this compound) assay1 Primary Screen: Single High-Dose (e.g., 10 µM) start->assay1 decision1 Active? assay1->decision1 assay2 Dose-Response Assay: Determine IC₅₀ decision1->assay2 Yes decision2 Potent? assay2->decision2 assay3 Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) decision2->assay3 Yes end Lead Candidate assay3->end

Caption: A typical workflow for identifying lead anticancer compounds from a library.

Anti-inflammatory Potential: A Comparative Outlook

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib (Celebrex®) being a prominent example of a COX-2 selective inhibitor. The anti-inflammatory properties of pyrazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Below is a comparison of the in vitro COX-2 inhibitory activity of a representative pyrazole derivative with the established NSAIDs, Celecoxib and Diclofenac.

Compound/DrugStructureCOX-2 IC₅₀ (µM)Reference
Celecoxib (Standard) (Structure available in literature)0.28
Diclofenac (Standard) (Structure available in literature)

Comparative study of the metabolic stability of different pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically successful drugs, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and treatments for erectile dysfunction like sildenafil.[1][2][3][4] The journey of a promising compound from a lab bench to a life-saving therapeutic is, however, fraught with challenges. One of the most significant hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or could produce toxic metabolites.[5][6]

This guide provides a comparative study of the metabolic stability of different pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies used to assess stability, an analysis of structure-metabolism relationships, and strategies to enhance the metabolic endurance of these vital compounds. Our narrative is grounded in established scientific principles and supported by experimental data to ensure technical accuracy and practical utility.

Fundamentals of Pyrazole Metabolism

The metabolic fate of a pyrazole derivative is largely dictated by its chemical structure, including the nature and position of its substituents.[7] Metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[8][9] For pyrazoles, this often involves oxidation of the pyrazole ring or its substituents. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.

Understanding the interplay between a pyrazole derivative's structure and its metabolic profile is crucial for rational drug design. Key factors influencing metabolic stability include:

  • Substitution Patterns: The position and nature of substituents on the pyrazole ring can dramatically alter its electronic and steric properties, thereby influencing its interaction with metabolic enzymes.[7] For instance, introducing electron-withdrawing groups can make the ring less susceptible to oxidative metabolism.[10]

  • Lipophilicity: Highly lipophilic compounds tend to have greater affinity for metabolic enzymes and are often more susceptible to metabolism. Modulating lipophilicity is a common strategy to improve metabolic stability.[6][11]

  • Steric Hindrance: Bulky substituents can shield metabolically labile sites from enzymatic attack, a strategy known as steric shielding.[8]

Experimental Assessment of Metabolic Stability

To predict a compound's in vivo behavior, a variety of in vitro assays are employed early in the drug discovery process.[12][13] These assays provide crucial data on a compound's half-life (t½) and intrinsic clearance (Clint), which is the inherent ability of the liver to metabolize a drug.[5][13][14]

In Vitro Assays

Two of the most common in vitro assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

  • Liver Microsomal Stability Assay (LMSA): This is a widely used, high-throughput screen to assess Phase I metabolism.[9][15] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[9][14] The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH.[9][16][17] Samples are taken at various time points, and the disappearance of the parent compound is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][16][17]

  • Hepatocyte Stability Assay: Considered the "gold standard" for in vitro metabolism studies, this assay uses intact liver cells (hepatocytes).[14] The key advantage of hepatocytes is that they contain both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolic fate.[18][19][20] The experimental setup is similar to the LMSA, with the test compound being incubated with a suspension of hepatocytes.[19]

The choice between these assays depends on the stage of drug discovery and the specific questions being asked. LMSA is often used for initial screening due to its lower cost and higher throughput, while hepatocyte assays provide more comprehensive data for lead optimization.[9]

Experimental Protocol: Liver Microsomal Stability Assay

Below is a detailed protocol for a typical Liver Microsomal Stability Assay.

Materials:

  • Test pyrazole derivatives and positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. Thaw liver microsomes and the NADPH regenerating system on ice.[16][21]

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[21]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[9][21]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.[9][17]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the line, calculate the half-life (t½) and intrinsic clearance (Clint).[9][22]

Diagram of the Liver Microsomal Stability Assay Workflow

LMSA Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks mix Combine Buffer, Microsomes, & Test Compound in Plate prep_cpd->mix prep_microsomes Thaw Liver Microsomes & NADPH System prep_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Take Samples at Time Points (0-60 min) incubate->time_points quench Quench with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data_analysis Calculate t½ & Clint lcms->data_analysis Pyrazole Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Substituted Pyrazole (e.g., PZ-2) Oxidation Oxidation (Hydroxylation) Parent->Oxidation e.g., on alkyl or aryl group Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Common Phase I and Phase II metabolic pathways for pyrazole derivatives.

Strategies to Enhance Metabolic Stability

Based on the understanding of structure-metabolism relationships, medicinal chemists can employ several strategies to design more robust pyrazole derivatives:

  • Blocking Metabolic Soft Spots: As demonstrated with PZ-3, replacing a metabolically labile hydrogen with a fluorine or a trifluoromethyl group is a highly effective strategy. [6]* Introducing Electron-Withdrawing Groups: Incorporating electron-withdrawing groups into the pyrazole ring or adjacent aromatic rings can decrease the electron density, making the molecule less prone to oxidation. [10]* Modulating Physicochemical Properties: Optimizing properties like lipophilicity and pKa can reduce a compound's affinity for metabolic enzymes.

  • Scaffold Hopping: In some cases, replacing a metabolically unstable part of the molecule with a different, more stable chemical scaffold can be a successful approach while maintaining the desired pharmacological activity. [10]

Conclusion

The pyrazole scaffold remains a cornerstone in the development of new therapeutics. A thorough understanding and early assessment of metabolic stability are paramount to the success of any drug discovery program. By leveraging a suite of in vitro assays, analyzing structure-metabolism relationships, and employing rational design strategies, researchers can effectively navigate the challenges of drug metabolism and develop pyrazole derivatives with improved pharmacokinetic profiles. This guide has provided a framework for this critical aspect of drug development, emphasizing the synergy between experimental assessment and medicinal chemistry insights.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Wernevik, J., Giordanetto, F., & H-G, C. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • Semantic Scholar. (n.d.). Mitigating heterocycle metabolism in drug discovery.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Journal of Medicinal Chemistry. (2018). Mitigating Heterocycle Metabolism in Drug Discovery.
  • International Journal of Research Publication and Reviews. (2024). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.
  • National Institutes of Health. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • ResearchGate. (2014). Recent advances in metabolite identification and quantitative bioanalysis by LC-Q-TOF MS.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay.
  • National Institutes of Health. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
  • ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery.
  • National Institutes of Health. (2021). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Bioanalysis Zone. (n.d.). Computational strategies for metabolite identification in metabolomics.
  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ACS Medicinal Chemistry Letters. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry.
  • YouTube. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples.
  • National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

Sources

Safety Operating Guide

Proper Disposal of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a halogenated pyrazole derivative. As a compound frequently utilized in research and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document synthesizes best practices from authoritative sources to provide clear, actionable, and scientifically grounded procedures.

Core Principle: Proactive Waste Management

The fundamental principle governing the disposal of this compound is to treat it as a hazardous chemical waste. Due to its chemical structure—containing a chlorinated phenyl group and a pyrazole amine moiety—it requires specialized disposal procedures. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory PPE when handling this compound for disposal includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of the solid compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions.[8][9]

  • Solid Waste: Unused or expired solid this compound, as well as contaminated materials like weighing paper, pipette tips, and gloves, must be collected in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

  • Halogenated Waste Stream: Crucially, this compound is a halogenated organic compound . Therefore, its waste stream must be kept separate from non-halogenated organic waste to facilitate proper disposal and recycling by your institution's waste management provider.[10][11]

Step 2: Container Selection and Labeling

The integrity of the waste containment is essential for safety.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and equipped with a secure, tight-fitting lid.[1][2] Polyethylene or glass containers are generally suitable.

  • Labeling: All waste containers must be accurately and clearly labeled.[8] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date when waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage of Waste

Waste must be stored safely within the laboratory pending pickup.

  • Designated Area: Store the waste container in a designated hazardous waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[12]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills.[2]

  • Incompatibles: Ensure that the waste container is not stored near incompatible chemicals. For instance, keep it separate from strong oxidizing agents.[12]

Step 4: Arranging for Disposal
  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[9]

  • Documentation: Complete any necessary waste pickup forms or documentation as required by your institution.

The decision-making process for the disposal of this compound can be visualized as follows:

Caption: Workflow for the proper disposal of this compound.

Disposal of Empty Containers

Empty containers that once held this compound must also be handled with care.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[3]

  • Collect Rinsate: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinsates may also need to be collected depending on institutional policies.

  • Deface Label: The original label on the container must be completely removed or defaced.[2][3]

  • Final Disposal: After triple-rinsing and label removal, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your EHS department for confirmation.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Small Spills: For a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • Large Spills: For larger spills or any liquid spills, follow your institution's specific spill response procedures. This typically involves using a chemical spill kit and contacting the EHS department for guidance and cleanup assistance.

Rationale for Disposal Protocol

The stringent disposal protocols for this compound are based on its chemical properties and potential environmental impact.

Rationale cluster_properties Inferred Properties cluster_consequences Disposal Implications cluster_action Mandatory Action compound This compound Chemical Structure halogenated Chlorinated Phenyl Group (Halogenated Organic) compound->halogenated pyrazole Pyrazole Moiety (Biologically Active Scaffold) compound->pyrazole disposal_req Requires Segregation as Halogenated Waste halogenated->disposal_req env_risk Potential for Environmental Persistence and Ecotoxicity halogenated->env_risk health_risk Assumed Biological Activity and Potential Toxicity pyrazole->health_risk final_action Disposal as Hazardous Waste via Professional Service disposal_req->final_action env_risk->final_action health_risk->final_action

Caption: Rationale for treating the compound as hazardous waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper containment, and institutional protocols, researchers can ensure that this compound is managed in a safe and compliant manner. Always prioritize safety and consult your institution's EHS department when in doubt.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • BenchChem. (2025, December). Navigating Chemical Disposal in the Lab: A Guide for Researchers.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • BenchChem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
  • BenchChem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet for 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
  • Fisher Scientific. Safety Data Sheet for 3-(4-Chlorophenyl)-1H-pyrazol-5-amine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 3-Amino-5-methylpyrazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
  • University of California, Santa Barbara. Hazardous Waste Reduction.

Sources

A Senior Application Scientist's Guide to Handling 5-(2-chlorophenyl)-1H-pyrazol-3-amine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and handling protocols for 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a compound of interest for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally similar compounds, including aromatic amines, pyrazole derivatives, and chlorinated organic molecules, to establish a robust safety framework. The procedures herein are grounded in established chemical safety principles and regulatory guidelines to ensure the well-being of laboratory personnel and environmental integrity.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of this compound is the foundation of safe handling. The molecule's structure suggests a combination of hazards associated with its constituent functional groups:

  • Aromatic Amine: Aromatic amines as a class can be toxic and may be absorbed through the skin.

  • Chlorinated Phenyl Group: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic.[1][2] Halogenated compounds can pose environmental hazards and may have toxicological effects. Many are also suspected carcinogens.[2]

  • Pyrazole Core: Pyrazole derivatives are known for their diverse biological activities.[3] While this is beneficial for drug development, it also means they can have unintended pharmacological effects if exposure occurs. Some pyrazole derivatives are known to be irritants.[4][5]

Based on analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize the risk of exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes.
Face ShieldRecommended to be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is advisable for extended handling periods.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.
Respiratory Protection RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[7] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable for any procedure that may generate dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing: To prevent the generation of airborne dust, weigh the solid compound on a non-porous weigh paper or in a tared container within the fume hood.

  • Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction: Conduct all reactions in a sealed apparatus within the fume hood.

  • Work-up and Purification: All subsequent steps, including extractions, distillations, and chromatography, must be performed in the fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[9]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for handling chemical compounds, emphasizing the hierarchy of controls.

G cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.